molecular formula C15H12N2O B1668303 Carbamazepine CAS No. 298-46-4

Carbamazepine

Katalognummer: B1668303
CAS-Nummer: 298-46-4
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: FFGPTBGBLSHEPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamazepine is a potent dibenzazepine-class anticonvulsant and mood-stabilizing agent used extensively in biomedical research. Its primary mechanism of action involves use-dependent blockade of voltage-gated sodium channels, stabilizing neuronal membranes and inhibiting repetitive action potential firing . This mechanism underpins its research applications for investigating seizure disorders, neuropathic pain pathways like trigeminal neuralgia, and the neurobiology of bipolar mania . Beyond sodium channels, studies suggest this compound also interacts with voltage-gated calcium channels and may modulate neurotransmitter systems, including serotonin, offering broader avenues for neurological and psychiatric research . The compound is metabolized in the liver, primarily by the cytochrome P450 3A4 system (CYP3A4), and its metabolism exhibits auto-induction, where the drug enhances its own breakdown over several weeks of administration—an important consideration for study design . Researchers should note that its use is associated with several serious, though rare, adverse effects, including severe dermatological reactions (such as Stevens-Johnson syndrome), hematological toxicity (agranulocytosis, aplastic anemia), and hyponatremia . The risk of severe skin reactions is strongly linked to the HLA-B 1502 allele, found predominantly in individuals of Asian ancestry, and the HLA-A 31:01 allele . This compound is also a strong inducer of hepatic CYP3A4 and other enzymes, leading to numerous clinically significant drug-drug interactions that can reduce the efficacy of co-administered compounds . This product is intended for research applications only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

benzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c16-15(18)17-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)17/h1-10H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPTBGBLSHEPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Record name carbamazepine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Carbamazepine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

85756-57-6 (di-hydrate)
Record name Carbamazepine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID4022731
Record name Carbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Carbamazepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

399.6±45.0
Record name Carbamazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Solubility

>35.4 [ug/mL] (The mean of the results at pH 7.4), Sol in alcohol, acetone, propylene glycol; practically insol in water, Soluble in chloroform, dimethylformamide, ethylene glycol monomethyl ether, or methanol; only slightly soluble in ethanol or glacial acetic acid, 1.52e-01 g/L
Record name SID855967
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4
Record name CARBAMAZEPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbamazepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

Crystals from absolute ethanol and benzene, White to off-white powder

CAS No.

298-46-4
Record name Carbamazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298464
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name carbamazepine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755920
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name carbamazepine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169864
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4022731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAMAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33CM23913M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name CARBAMAZEPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbamazepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189-192, 190.2 °C
Record name Carbamazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00564
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CARBAMAZEPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3019
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Carbamazepine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014704
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Carbamazepine in Neuronal Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a first-generation anticonvulsant and mood stabilizer that has been a cornerstone in the treatment of epilepsy, trigeminal neuralgia, and bipolar disorder for decades.[1] Its therapeutic efficacy is primarily attributed to its modulation of neuronal excitability. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound at the molecular and cellular levels, with a focus on its effects on neuronal pathways. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this widely used therapeutic agent.

Primary Mechanism of Action: Use-Dependent Blockade of Voltage-Gated Sodium Channels

The principal mechanism of action of this compound is its use-dependent and voltage-dependent blockade of voltage-gated sodium channels (VGSCs).[2][3][4] This action preferentially targets neurons that are firing repetitively at high frequencies, a characteristic of epileptic seizures, while having a minimal effect on normal neuronal activity.[4]

This compound exhibits a higher affinity for the inactivated state of VGSCs compared to the resting or open states.[2][5] By binding to and stabilizing the inactivated state, this compound slows the recovery of the channels to the resting state, thereby reducing the number of available channels that can open in response to subsequent action potentials.[2][3] This effectively dampens the sustained, high-frequency neuronal firing that underlies seizure activity.

Several subtypes of the α-subunit of VGSCs are expressed in the brain, with NaV1.1, NaV1.2, NaV1.3, and NaV1.6 being the most abundant.[5] this compound has been shown to modulate these key central nervous system sodium channel isoforms.[5]

Quantitative Data on this compound's Interaction with Voltage-Gated Sodium Channels

The following table summarizes key quantitative parameters describing the interaction of this compound with voltage-gated sodium channels.

ParameterValueCell Type/ConditionReference
IC₅₀ (Use-Dependent Block)
NaV1.386.74 µMHEK293 cells expressing human NaV1.3[5]
NaV1.445.76 µMHEK293 cells expressing human NaV1.4[5]
NaV1.522.92 µMHEK293 cells expressing human NaV1.5[5]
NaV1.746.72 µMHEK293 cells expressing human NaV1.7[5]
Transient Na+ Current (INa(T))56 µMNeuro-2a cells[6]
Late Na+ Current (INa(L))18 µMNeuro-2a cells[6]
Apparent Dissociation Constant (Kd)
Inactivated Na+ Channels~25 µM[7]
EC₅₀ (Block of TTX-R-currents)
High Affinity Site30 µMAcutely isolated rat dorsal root ganglion (DRG) cells[8]
Low Affinity Site760 µMAcutely isolated rat dorsal root ganglion (DRG) cells[8]

Modulation of Other Neuronal Pathways

Beyond its primary action on VGSCs, this compound influences several other neuronal pathways that contribute to its therapeutic profile.

Glutamatergic Neurotransmission

This compound has been shown to reduce the release of the excitatory neurotransmitter glutamate (B1630785).[2][9] This effect is likely a downstream consequence of its action on sodium channels, as the influx of sodium is a critical step in the depolarization-induced release of neurotransmitters. By inhibiting presynaptic VGSCs, this compound reduces the calcium influx necessary for vesicular glutamate release. Additionally, some studies suggest that this compound can enhance the activity of the glutamate transporter EAAT3, which would increase the clearance of glutamate from the synaptic cleft, further reducing excitatory signaling.[10][11]

ERK/Akt Signaling Pathway

Recent research has indicated that this compound can modulate intracellular signaling cascades, including the Extracellular signal-regulated kinase (ERK) and Protein Kinase B (Akt) pathways.[12] In a mouse model of Fragile X syndrome, this compound was found to dampen the elevated levels of ERK1/2 and Akt signaling, as well as protein synthesis.[12] This suggests that this compound may have neuroprotective and disease-modifying effects beyond its direct channel-blocking activity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of this compound on voltage-gated ion channels in individual neurons.

Methodology:

  • Cell Preparation: Acutely isolated neurons (e.g., from hippocampus or dorsal root ganglia) or cultured cell lines (e.g., HEK293, Neuro-2a) expressing specific sodium channel subtypes are used.[13]

  • Recording Pipette: A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The pipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage by a feedback amplifier. Step depolarizations are applied to elicit sodium currents.

  • Drug Application: this compound is applied to the extracellular solution at various concentrations to determine its effect on the amplitude and kinetics of the sodium currents.

  • Data Analysis: The recorded currents are analyzed to determine parameters such as IC₅₀ values, and effects on channel inactivation and recovery.

Inside-Out Patch-Clamp Recording

This configuration allows for the study of the direct interaction of this compound with the intracellular face of the sodium channel.

Methodology:

  • Cell-Attached Configuration: A giga-seal is formed as in the whole-cell technique.

  • Patch Excision: The pipette is carefully withdrawn from the cell, excising a small patch of the membrane with the intracellular side facing the bath solution.

  • Drug Application: this compound can be directly applied to the intracellular face of the ion channels in the excised patch.

  • Data Acquisition: Single-channel or macroscopic currents are recorded in response to voltage steps.

Western Blot Analysis

This technique is used to investigate the effects of this compound on the expression and phosphorylation state of proteins in signaling pathways like ERK and Akt.

Methodology:

  • Cell Lysis: Cells or tissue samples are treated with this compound and then lysed to release their protein content.

  • Protein Quantification: The total protein concentration in the lysate is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., total ERK, phospho-ERK, total Akt, phospho-Akt).

  • Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: A chemiluminescent substrate is added, and the light emitted is captured to visualize the protein bands.

  • Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Visualizations

Signaling Pathway of this compound's Primary Action

Carbamazepine_Primary_Action CBZ This compound NaV_inactivated Inactivated Voltage-Gated Sodium Channel CBZ->NaV_inactivated Binds to and Stabilizes NaV_resting Resting Voltage-Gated Sodium Channel NaV_inactivated->NaV_resting Recovers (Slowed by CBZ) AP_Firing Reduced Neuronal High-Frequency Firing NaV_inactivated->AP_Firing Leads to NaV_open Open Voltage-Gated Sodium Channel NaV_resting->NaV_open NaV_open->NaV_inactivated Inactivates Depolarization Membrane Depolarization Depolarization->NaV_resting Activates Repolarization Membrane Repolarization

Caption: Primary mechanism of this compound on voltage-gated sodium channels.

Experimental Workflow for Whole-Cell Patch-Clamp Analysis

Whole_Cell_Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell Preparation (e.g., Hippocampal Slices) Giga_Seal Giga-seal Formation Cell_Prep->Giga_Seal Pipette_Prep Pipette Fabrication and Filling Pipette_Prep->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp and Stimulation Protocol Whole_Cell->Voltage_Clamp Drug_App This compound Application Voltage_Clamp->Drug_App Data_Acq Data Acquisition (Sodium Currents) Drug_App->Data_Acq Data_Analysis Data Analysis (IC50, Kinetics) Data_Acq->Data_Analysis

Caption: Workflow for investigating this compound's effects using whole-cell patch-clamp.

Logical Relationship of this compound's Multi-target Effects

Carbamazepine_Multi_Target cluster_primary Primary Target cluster_downstream Downstream Effects cluster_therapeutic Therapeutic Outcome CBZ This compound VGSC Voltage-Gated Sodium Channels CBZ->VGSC ERK_Akt Modulation of ERK/Akt Signaling CBZ->ERK_Akt Potential Direct/Indirect Effect Glutamate Reduced Glutamate Release VGSC->Glutamate Outcome Reduced Neuronal Hyperexcitability VGSC->Outcome Primary Effect Glutamate->Outcome ERK_Akt->Outcome

Caption: Logical relationship of this compound's actions on multiple neuronal targets.

Conclusion

This compound's primary mechanism of action, the use-dependent blockade of voltage-gated sodium channels, provides a clear rationale for its efficacy in suppressing the aberrant neuronal firing characteristic of epilepsy. However, emerging evidence of its influence on other neuronal pathways, including glutamatergic transmission and intracellular signaling cascades, suggests a more complex and multifaceted pharmacological profile. A thorough understanding of these core mechanisms is crucial for the continued development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of neurological and psychiatric disorders. This guide provides a foundational resource for professionals engaged in this critical area of research and development.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical properties of Carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. The information presented is intended for a technical audience and includes detailed experimental protocols, tabulated quantitative data, and visualizations of key pathways.

Chemical Properties of this compound

This compound, with the chemical name 5H-dibenz[b,f]azepine-5-carboxamide, is a tricyclic compound with a well-characterized profile of chemical and physical properties.[1][2][3] These properties are crucial for its formulation, bioavailability, and analytical determination.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₅H₁₂N₂O[4][5][]
Molecular Weight 236.27 g/mol [4][5][]
Melting Point 189-192 °C[4][5][7][8]
pKa 13.9[2][9]
LogP (Octanol/Water) 2.45[9]
Appearance White to yellowish-white crystalline powder[5][8]
Solubility Profile

This compound is practically insoluble in water but shows solubility in various organic solvents.[2] This characteristic significantly influences its formulation and absorption. The solubility in different solvents is detailed in Table 2.

SolventSolubilityTemperature (°C)Reference
Water ~125 mg/L25[10]
Ethanol ~3 mg/mLRoom Temp.[11]
Methanol SolubleNot Specified[12]
1-Propanol SolubleNot Specified[12]
2-Propanol SolubleNot Specified[12]
1-Butanol SolubleNot Specified[12]
Tetrahydrofuran (THF) SolubleNot Specified[12]
Dimethylformamide (DMF) ~25 mg/mLRoom Temp.[11]
Dimethyl sulfoxide (B87167) (DMSO) ~25 mg/mLRoom Temp.[11]
Dichloro Methane Freely SolubleNot Specified[5][8]
Acetone SolubleNot Specified[2]
Propylene Glycol SolubleNot Specified[2]
Spectroscopic Data

The structural elucidation and quantification of this compound rely on various spectroscopic techniques. Key data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are summarized below.

Mass Spectrometry (MS):

  • Electron Ionization (EI-MS): The mass spectrum of this compound shows a molecular ion peak [M]⁺ at m/z 236.[3]

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 237.[13][14] A major fragment ion is typically observed at m/z 194, corresponding to the loss of the carbamoyl (B1232498) group.[14][15][16]

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)AssignmentReference
3464N-H stretching of the primary amide (NH₂)[17]
1674C=O stretching of the amide (Amide I band)[17]
1595-1605C=C stretching of the aromatic rings[17]
1388C-N stretching[17]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.46-7.28 (m, 8H, aromatic protons), 6.91 (s, 2H, vinyl protons), 4.96 (br s, 2H, NH₂).[2][18]

  • ¹³C NMR: Characteristic signals for the aromatic carbons, the vinyl carbons of the azepine ring, and the carbonyl carbon of the amide group are observed.

Synthesis of this compound

The most common and industrially scalable synthesis of this compound starts from iminostilbene (B142622). Two primary methods are widely employed: one using phosgene (B1210022) and the other using an alkali cyanate (B1221674). The latter is generally preferred due to the hazardous nature of phosgene.

Synthesis Pathway from Iminostilbene

The overall synthetic scheme involves the carbamoylation of the nitrogen atom of the iminostilbene ring.

Synthesis_Pathway cluster_phosgene Phosgene Route cluster_cyanate Cyanate Route Iminostilbene Iminostilbene Intermediate 5-Chlorocarbonyl-5H-dibenz[b,f]azepine Iminostilbene->Intermediate Toluene (B28343) This compound This compound Iminostilbene->this compound One-pot reaction Intermediate->this compound Ammonolysis Reactant1 Phosgene (COCl₂) Reactant2 Ammonia (B1221849) (NH₃) Reactant3 Potassium Cyanate (KOCN) Solvent Acetic Acid

Caption: Synthetic routes to this compound from Iminostilbene.

Experimental Protocols

Method 1: Synthesis via Phosgene

This traditional method involves a two-step process.

Step 1: Synthesis of 5-Chlorocarbonyl-5H-dibenz[b,f]azepine

  • Dissolve iminostilbene in an inert solvent such as toluene.

  • Introduce phosgene gas into the solution or add a solution of phosgene in toluene.

  • The reaction is typically carried out at reflux temperature.

  • After the reaction is complete, the excess phosgene and solvent are removed under reduced pressure to yield the crude 5-chlorocarbonyl-5H-dibenz[b,f]azepine intermediate.

Step 2: Ammonolysis to form this compound

  • The crude intermediate from Step 1 is dissolved in a suitable solvent.

  • The solution is then treated with ammonia (either as a gas or an aqueous/alcoholic solution).

  • The reaction mixture is stirred until the conversion to this compound is complete.

  • The product is isolated by filtration, washed, and can be purified by recrystallization.

Method 2: Synthesis via Potassium Cyanate (A Safer, More Modern Approach)

This method is a one-pot synthesis that avoids the use of highly toxic phosgene.

Materials:

  • Iminostilbene

  • Potassium Cyanate (or Sodium Cyanate)

  • Glacial Acetic Acid

  • Water

Procedure:

  • Prepare a suspension of iminostilbene in a mixture of glacial acetic acid and water. A typical ratio is approximately 10 parts acetic acid to 1-1.5 parts water by volume.

  • Heat the stirred suspension to approximately 60°C.

  • Gradually add solid potassium cyanate in portions over a period of several hours. The temperature should be maintained at 60°C.

  • During the addition, the iminostilbene will gradually dissolve, and subsequently, this compound will start to precipitate.

  • After the addition of potassium cyanate is complete, continue stirring the reaction mixture at 60°C for an additional 30 minutes to an hour.

  • Cool the reaction mixture to 15-20°C and continue stirring for another 1-2 hours to ensure complete crystallization.

  • Collect the precipitated this compound by filtration.

  • Wash the product with a mixture of acetic acid and water, followed by a wash with water to remove any remaining acid and salts.

  • Dry the product under vacuum to obtain crude this compound.

  • The crude product can be purified by recrystallization from a suitable solvent, such as toluene or ethanol, to yield high-purity this compound.

Mechanism of Action and Signaling Pathways

This compound's primary therapeutic effect is achieved through the modulation of neuronal excitability. Its principal mechanism of action is the blockade of voltage-gated sodium channels.[1][7][12]

By binding to these channels, this compound stabilizes them in the inactivated state, which prevents the repetitive and sustained firing of action potentials that are characteristic of seizures.[1] This action reduces the release of excitatory neurotransmitters, most notably glutamate (B1630785).[1]

In addition to its primary target, this compound has been shown to interact with other cellular signaling pathways, which may contribute to its broad spectrum of clinical effects. These include:

  • Modulation of other ion channels: this compound can also affect voltage-gated calcium and potassium channels.[11]

  • Interaction with neurotransmitter systems: It has been shown to interact with the GABAergic and serotonergic systems.[11]

  • PI3K/Akt and ERK Signaling: Some studies suggest that this compound can dampen the elevated signaling of the PI3K/Akt and ERK pathways in certain pathological conditions.[4][14]

  • Glutamate Transporter Activity: this compound may enhance the activity of the glutamate transporter EAAT3 via a PI3K-dependent pathway, which would contribute to the clearance of excess glutamate from the synapse.

The following diagram illustrates the primary mechanism of action of this compound at the neuronal synapse.

Carbamazepine_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation VGSC Voltage-Gated Sodium Channel (VGSC) Action_Potential->VGSC Opens Vesicle_Fusion Vesicle Fusion VGSC->Vesicle_Fusion Initiates Glutamate_Release Glutamate Release Vesicle_Fusion->Glutamate_Release Leads to Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Binds to This compound This compound This compound->VGSC Blocks (stabilizes inactive state) Reduced_Excitation Reduced Neuronal Excitability Neuronal_Excitation Neuronal Excitation Glutamate_Receptor->Neuronal_Excitation Causes

Caption: Mechanism of action of this compound at the synapse.

References

The Advent of a Stalwart Anticonvulsant: A Technical Guide to the Discovery and Development of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide chronicles the journey of Carbamazepine, from its synthesis as a compound with structural similarities to tricyclic antidepressants to its establishment as a cornerstone in the treatment of epilepsy. We will explore the key scientific milestones, experimental validations, and the elucidation of its mechanism of action that have solidified its role in neuroscience.

Discovery and Historical Development

This compound (CBZ) was first synthesized in 1953 by chemist Walter Schindler at the J.R. Geigy AG laboratories (now part of Novartis) in Basel, Switzerland.[1][2] Initially, due to its tricyclic structure resembling imipramine, it was investigated for potential antidepressant and antipsychotic properties.[3] The compound was originally known as G32883.[3]

Its therapeutic potential shifted when animal screening studies revealed its effectiveness in managing neuralgic pain.[3] This led to its initial marketing in 1962 for the treatment of trigeminal neuralgia.[1][3] However, the anticonvulsant properties of this compound, first observed in animal experiments, soon became a primary focus.[2][4] Clinical investigations into its antiepileptic effects began as early as 1959, with the first reports appearing in 1963.[3]

This pioneering work led to its approval as an antiepileptic drug in Switzerland and the United Kingdom in 1963 and 1965, respectively, and later in the United States in 1968.[1][2] By the mid-1980s, this compound had become the most prescribed antiepileptic medication in Europe and remains a gold standard against which new anticonvulsant compounds are compared.[3]

G cluster_0 This compound Development Timeline 1953 1953 1959 1959 1953->1959 Synthesis by W. Schindler 1962 1962 1959->1962 First Clinical Investigation (Antiepileptic) 1963 1963 1962->1963 Marketed for Trigeminal Neuralgia 1965 1965 1963->1965 Approved as Antiepileptic (UK, Switzerland) 1968 1968 1965->1968 First Controlled Trial 1983 Mechanism of Action (Sodium Channel Blockade) Recognized 1968->1983 US Approval

Caption: Key milestones in the historical development of this compound.

Elucidation of the Anticonvulsant Mechanism of Action

While clinically effective for decades, the primary mechanism of this compound's anticonvulsant action was not fully recognized until 1983.[3] It is now well-established that this compound exerts its effects primarily by blocking voltage-gated sodium channels in neuronal cell membranes.[5][6]

The drug preferentially binds to these channels in their inactivated state, a conformation they enter after an action potential.[6] This action stabilizes the hyperexcited neural membranes, inhibits repetitive high-frequency firing of neurons, and reduces the propagation of synaptic excitatory impulses—hallmarks of seizure activity.[5][7] This use-dependent blockade is crucial, as it allows the drug to have a minimal effect on normal neuronal activity while selectively targeting the rapid and repetitive firing that occurs during a seizure.[5]

While sodium channel blockade is the principal mechanism, other actions may contribute to its broad therapeutic profile:

  • Modulation of Other Ion Channels: Studies suggest this compound may also influence voltage-gated calcium and potassium channels.[4][8]

  • Neurotransmitter Systems: It has been shown to reduce the release of the excitatory neurotransmitter glutamate.[5] There is also evidence for its effects on serotonin (B10506) systems, potentially acting as a serotonin releasing agent, and interactions with adenosine (B11128) receptors.[1][9]

This compound is metabolized in the liver by the CYP3A4 enzyme to an active metabolite, this compound-10,11-epoxide, which also possesses anticonvulsant properties and contributes to the overall therapeutic effect.[1][6] This metabolite is subsequently inactivated by microsomal epoxide hydrolase.[1]

G cluster_0 This compound Mechanism of Action CBZ This compound Na_Channel Voltage-Gated Sodium Channel (Inactivated State) CBZ->Na_Channel Binds & Stabilizes Glutamate Glutamate Release CBZ->Glutamate Reduces Serotonin Serotonin Release CBZ->Serotonin Increases Repetitive_Firing High-Frequency Neuronal Firing Na_Channel->Repetitive_Firing Inhibits Stabilization Membrane Stabilization Na_Channel->Stabilization Seizure_Spread Seizure Propagation Repetitive_Firing->Seizure_Spread

Caption: Primary and secondary mechanisms of this compound's anticonvulsant action.

G cluster_1 This compound Metabolism CBZ This compound (Parent Drug) Epoxide This compound-10,11-epoxide (Active Metabolite) CBZ->Epoxide Oxidation Diol This compound-trans-10,11-diol (Inactive Metabolite) Epoxide->Diol Hydrolysis CYP3A4 CYP3A4 (Liver Enzyme) CYP3A4->CBZ Metabolizes mEH Microsomal Epoxide Hydrolase (mEH) mEH->Epoxide Inactivates

Caption: Metabolic pathway of this compound to its active and inactive forms.

Quantitative Data Summary

The pharmacokinetic profile and clinical efficacy of this compound have been extensively studied. The following tables summarize key quantitative data for professional review.

Table 1: Pharmacokinetic Properties of this compound
ParameterValueSource(s)
Bioavailability 75-85%[2][10]
Protein Binding 70-80%[1][10]
Metabolism Hepatic (primarily via CYP3A4)[1]
Active Metabolite This compound-10,11-epoxide[1][6]
Elimination Half-Life
Single Dose~35-40 hours (range 18-65)[1][11]
Repeated Dosing~12-17 hours (due to autoinduction)[1][12]
Excretion 72% Urine, 28% Feces[1]
Table 2: Efficacy of this compound Monotherapy in Randomized Controlled Trials (RCTs)
Outcome MeasureTime PointAggregated Rate (95% CI)NotesSource(s)
Seizure Freedom Rate (SFR) 3 Months85% (range)Highest reported rate in short-term studies[13][14]
6 Months58% (49-66%)[13][14]
12 Months48% (40-57%)[13][14]
36 Months11% (range)Demonstrates variability with study duration[13][14]
SFR (Blinded Studies) 6 Months55% (43-66%)Blinding affects reported outcomes[13][14]
SFR (Unblinded Studies) 6 Months61% (50-71%)[13][14]
Retention Rate (RR) 6 Months81% (range)[13][14]
24 Months36% (range)[13][14]
RR (Blinded Studies) 6 Months59% (52-66%)[13][14]
RR (Unblinded Studies) 6 Months76% (71-81%)[13][14]
Table 3: Preclinical Efficacy of this compound in Animal Models
Animal ModelSeizure TypeED₅₀ (mg/kg)Source(s)
Sprague-Dawley RatsMaximal Electroshock7.5[15]
GEPR-3s (Moderate Seizure)Audiogenic25[15][16]
GEPR-9s (Severe Seizure)Audiogenic3[15][16]

Key Experimental Protocols

The anticonvulsant properties of this compound were established through a series of preclinical and clinical investigations. Below are detailed methodologies for key experimental paradigms.

Maximal Electroshock (MES) Seizure Test in Rodents

Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Methodology:

  • Animal Subjects: Adult male Sprague-Dawley rats (or similar strain).

  • Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 5, 7.5, 10 mg/kg) to different groups of animals. A vehicle control group receives an equivalent volume of the drug solvent.

  • Induction of Seizure: At the time of expected peak drug effect (e.g., 30-60 minutes post-injection), a brief electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds) is delivered via corneal or auricular electrodes.

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE), which is characteristic of a maximal seizure.

  • Data Analysis: The percentage of animals protected from THLE at each dose is calculated. These data are used to determine the median effective dose (ED₅₀), the dose required to protect 50% of the animals from the seizure endpoint.

G cluster_0 Maximal Electroshock (MES) Test Workflow Start Start Admin Administer CBZ or Vehicle (i.p.) to Rodent Groups Start->Admin Wait Wait for Peak Drug Effect Time Admin->Wait Stim Apply Electrical Stimulus (Corneal Electrodes) Wait->Stim Observe Observe for Tonic Hindlimb Extension (THLE) Stim->Observe Record Record Presence or Absence of THLE Observe->Record Analyze Calculate % Protection and ED50 Record->Analyze End End Analyze->End

Caption: Standard experimental workflow for the MES test.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of this compound on extracellular neurotransmitter levels (e.g., serotonin) in specific brain regions of awake, freely moving animals.

Methodology:

  • Animal Subjects: Genetically epilepsy-prone rats (GEPRs) or other relevant strains.

  • Surgical Preparation: Animals are anesthetized, and a guide cannula for a microdialysis probe is stereotaxically implanted, targeting a brain region of interest (e.g., hippocampus). Animals are allowed to recover for several days.

  • Microdialysis Procedure: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.

  • Drug Administration: this compound is administered (i.p. or i.v.) at a specific anticonvulsant dose.[17]

  • Post-Drug Collection: Dialysate sampling continues for several hours post-administration.

  • Sample Analysis: The concentration of serotonin and its metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).

  • Data Analysis: Neurotransmitter levels in post-drug samples are expressed as a percentage change from the mean baseline concentration.[17]

Early Phase Clinical Trials for Antiepileptic Efficacy

Objective: To assess the safety, tolerability, and efficacy of this compound as a short-term replacement for oral formulations or as a new monotherapy in patients with epilepsy.

Methodology (Example based on an IV formulation trial):

  • Patient Population: Adult patients with a diagnosis of epilepsy who are on a stable maintenance dose of oral this compound.[18]

  • Study Design: An open-label, multicenter study design is often employed for initial safety assessments. The study may include a lead-in period, a confinement/treatment period, and a follow-up period.[18]

  • Intervention: During the treatment period, patients' oral this compound is temporarily discontinued (B1498344) and replaced with an intravenous (IV) formulation, administered at a dose calculated to achieve equivalent systemic exposure.[18] Infusions may be given every 6 hours to maintain steady-state concentrations.[18]

  • Safety and Tolerability Monitoring: Patients are closely monitored for adverse events, including infusion site reactions, and standard clinical safety assessments (vital signs, ECGs, clinical laboratory tests) are performed.

  • Pharmacokinetic Sampling: Blood samples are collected at specified time points to determine this compound and its active metabolite concentrations, confirming that the IV regimen provides the intended exposure.

  • Efficacy Endpoint: Seizure frequency is monitored via patient diaries throughout the study to ensure that seizure control is maintained during the switch from oral to IV therapy.[18]

  • Data Analysis: The primary analysis focuses on the incidence and severity of adverse events. Pharmacokinetic parameters are calculated and compared to established oral formulation data. Seizure frequency data is analyzed to detect any loss of efficacy.

References

Navigating the Preclinical Journey of Carbamazepine: A Technical Guide to its Pharmacokinetics and Biotransformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and biotransformation of Carbamazepine (CBZ), a cornerstone anticonvulsant and mood-stabilizing drug. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile in various animal models is critical for the interpretation of non-clinical safety and efficacy data and for predicting its behavior in humans. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex processes to support drug development professionals in their research.

Pharmacokinetic Profile of this compound in Preclinical Models

The pharmacokinetic profile of this compound exhibits notable variability across different preclinical species. This section summarizes key PK parameters following oral and intravenous administration in commonly used animal models.

Table 1: Oral Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)Tmax (h)Cmax (µg/mL)AUC (µg·h/mL)Absolute Bioavailability (Fabs) (%)Reference
Rat (Sprague-Dawley) 10--->82%[1]
Rat (Sprague-Dawley) 75 (q.i.d.)-Therapeutic range (4-12 µg/mL) maintained--[2]
Rat (Sprague-Dawley) 80---38.4% - 56.0%[1]
Dog 100 (capsule)---24.6% - 26.9%[3]
Dog 0.34-0.38 mmol/kg (daily)-Progressive decline from Day 2--[4]
Rhesus Monkey 50 (in PEG-400)< 1--81%[5]
Rhesus Monkey 50 (in PEG-400-Tween-80)< 1--82%[5]
Rhesus Monkey 100 (in PEG-400)< 1--38%[5]

Note: '-' indicates data not specified in the cited source.

Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Models
SpeciesDose (mg/kg)Clearance (mL/min/kg)Vd (L/kg)t1/2 (h)Reference
Rat (Sprague-Dawley) 515.1 ± 3.26--[6]
Rat (Sprague-Dawley) 1013.4 ± 5.661.026.2[6][7]
Rat (Sprague-Dawley) 2010.0 ± 3.11--[6]
Dog ---1.5[4]

Note: '-' indicates data not specified in the cited source. Vd and t1/2 for rats were obtained from different sources that used similar models.

Biotransformation of this compound

This compound undergoes extensive metabolism, primarily in the liver, with the formation of numerous metabolites. The major metabolic pathway is the conversion to the pharmacologically active This compound-10,11-epoxide (B195693) (CBZ-E).[8][9][10] This epoxide is then further hydrolyzed to the inactive this compound-10,11-trans-dihydrodiol (CBZ-diol).[8][11]

The biotransformation of CBZ is primarily mediated by the cytochrome P450 (CYP) enzyme system. CYP3A4 is the main enzyme responsible for the epoxidation of CBZ to CBZ-E, with contributions from CYP2C8 and potentially CYP3A5.[8][9][12][13] Other metabolic pathways include hydroxylation of the aromatic rings to form 2-hydroxy-CBZ and 3-hydroxy-CBZ, catalyzed by enzymes such as CYP2B6 and CYP3A4.[9] this compound is also known to be a potent inducer of its own metabolism (autoinduction), as well as the metabolism of other drugs, primarily through the induction of CYP3A4 and CYP2B6.[9][14]

Carbamazepine_Metabolism CBZ This compound (CBZ) CBZ_E This compound-10,11-epoxide (CBZ-E) (Active) CBZ->CBZ_E CYP3A4, CYP2C8 OH_CBZ Hydroxy-Metabolites (e.g., 2-OH-CBZ, 3-OH-CBZ) CBZ->OH_CBZ CYP2B6, CYP3A4 CBZ_Diol This compound-10,11-trans-dihydrodiol (CBZ-diol) (Inactive) CBZ_E->CBZ_Diol Epoxide Hydrolase (EPHX1) Excretion Urinary Excretion CBZ_Diol->Excretion OH_CBZ->Excretion

Figure 1: Major metabolic pathway of this compound.

Experimental Protocols in Preclinical Pharmacokinetic Studies

Standardized and well-documented experimental protocols are fundamental for generating reliable and reproducible pharmacokinetic data. Below are outlines of typical methodologies employed in preclinical studies of this compound.

Animal Models and Dosing
  • Species: Sprague-Dawley rats are commonly used for pharmacokinetic studies.[2][6] Other models include genetically epilepsy-prone rats, dogs, and rhesus monkeys.[1][5][15]

  • Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles.[16] For excretion studies, metabolic cages that separate urine and feces are utilized.[16]

  • Dosing:

    • Oral Administration: this compound is often administered as a suspension or in a specific formulation via oral gavage.[2]

    • Intravenous Administration: For determining absolute bioavailability and intrinsic clearance, CBZ is administered intravenously, often as a solution in a vehicle like polyethylene (B3416737) glycol (PEG) 400.[5][6]

Sample Collection and Processing
  • Blood Sampling: Blood samples are typically collected at predetermined time points from the tail vein or via cannulation. Samples are often collected into tubes containing an anticoagulant (e.g., heparin or EDTA).[2]

  • Plasma/Serum Preparation: Blood is centrifuged to separate plasma or allowed to clot to obtain serum. The resulting supernatant is stored, usually at -20°C or -80°C, until analysis.

  • Tissue and Fluid Collection: For distribution studies, various tissues and fluids such as cerebrospinal fluid (CSF) can be collected post-mortem or via specialized techniques.[3][4]

Bioanalytical Methodology

The quantification of this compound and its metabolites in biological matrices is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection.[2][17][18]

  • Sample Preparation:

    • Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma/serum sample to precipitate proteins.

    • Liquid-Liquid Extraction (LLE): Involves extracting the analytes from the aqueous biological matrix into an immiscible organic solvent (e.g., chloroform, ethyl acetate).[19]

    • Solid-Phase Extraction (SPE): A more selective method where the sample is passed through a cartridge containing a solid adsorbent that retains the analytes, which are then eluted with a suitable solvent.[17][18]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is frequently used for the separation of CBZ and its metabolites.[17][18]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate (B84403) buffer) is typically used.[17][18]

    • Detection: UV detection is commonly set at wavelengths around 210 nm or 285 nm.[17][18][19] LC-MS/MS provides higher sensitivity and selectivity.[17]

Experimental_Workflow cluster_animal_phase In-Life Phase cluster_analytical_phase Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Dosing Drug Administration (Oral or IV) Sampling Biological Sample Collection (Blood, Tissues, etc.) Dosing->Sampling Preparation Sample Preparation (LLE, SPE, or PPT) Sampling->Preparation Analysis Chromatographic Analysis (HPLC-UV or LC-MS/MS) Preparation->Analysis Quantification Data Quantification Analysis->Quantification Modeling PK Parameter Calculation (Cmax, Tmax, AUC, t1/2, etc.) Quantification->Modeling

References

The Pivotal Role of Carbamazepine-10,11-epoxide in the Therapeutic Landscape of Carbamazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamazepine (CBZ), a cornerstone in the management of epilepsy and bipolar disorder, undergoes extensive metabolism to form a myriad of derivatives. Among these, This compound-10,11-epoxide (B195693) (CBZ-E) stands out as a major, pharmacologically active metabolite, contributing significantly to both the therapeutic efficacy and the adverse effect profile of the parent drug. This technical guide provides an in-depth exploration of the role of CBZ-E, offering a comprehensive overview of its pharmacokinetics, mechanism of action, and clinical relevance, supported by detailed experimental protocols and data visualizations.

Pharmacokinetic Profile of this compound and its Epoxide Metabolite

This compound is almost entirely metabolized in the liver, with less than 2% excreted unchanged. A key metabolic pathway involves oxidation to CBZ-E, which is subsequently hydrolyzed to the inactive this compound-10,11-diol.[1] The plasma concentration of CBZ-E can vary significantly among patients, ranging from 5% to 81% of the parent drug's concentration during long-term treatment.[2] This variability underscores the importance of understanding the pharmacokinetic parameters of both compounds.

Table 1: Comparative Pharmacokinetic Parameters of this compound (CBZ) and this compound-10,11-epoxide (CBZ-E)

ParameterThis compound (CBZ)This compound-10,11-epoxide (CBZ-E)References
Plasma Protein Binding ~75-80%~50%[2][3]
Elimination Half-life (Single Dose) ~35 hours (range 18-65)-[2]
Elimination Half-life (Multiple Doses) 10-20 hours-[2]
Renal Clearance Low (~1 ml/min)~8 ml/min[4]
Therapeutic Plasma Concentration 4-12 µg/mLNot well established[3][5]

Mechanism of Action: A Synergistic Blockade of Neuronal Excitability

The primary mechanism of action for both this compound and its epoxide metabolite is the modulation of voltage-gated sodium channels (VGSCs).[1][6] By binding to the inactivated state of the channel, they slow its recovery, thereby reducing high-frequency repetitive firing of action potentials and decreasing synaptic transmission.[3][6] This action stabilizes hyperexcited neuronal membranes, which is crucial for their anticonvulsant and mood-stabilizing effects. Studies have shown that CBZ-E is as potent as the parent compound in its anticonvulsant activity.[5]

Carbamazepine_Signaling_Pathway CBZ This compound (CBZ) This compound-10,11-epoxide (CBZ-E) VGSC_inactive Voltage-Gated Sodium Channel (Inactivated State) CBZ->VGSC_inactive Binds to and stabilizes VGSC_closed Voltage-Gated Sodium Channel (Closed State) VGSC_inactive->VGSC_closed Slows recovery to Action_Potential Reduced Neuronal Excitability VGSC_closed->Action_Potential Inhibits repetitive firing Therapeutic_Effect Anticonvulsant & Mood-Stabilizing Effects Action_Potential->Therapeutic_Effect

Figure 1: Mechanism of action of this compound and its epoxide metabolite.

Experimental Protocols

Quantification of this compound and this compound-10,11-epoxide in Plasma

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)[7][8]

Objective: To accurately quantify the concentrations of CBZ and CBZ-E in plasma samples for pharmacokinetic studies and therapeutic drug monitoring.

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 0.1 mL of rat plasma, add an internal standard (e.g., D10-carbamazepine).

    • Add a suitable organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane).

    • Vortex mix for 1-2 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to separate the layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Separation:

    • Column: C8 or C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 5 µm).[7]

    • Mobile Phase: A mixture of water, acetonitrile, and acetic acid (e.g., 69.5:30:0.5, v/v/v).[7]

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM).

    • Transitions:

      • This compound: m/z 237 → 194.[7]

      • This compound-10,11-epoxide: m/z 253 → 210.[7]

      • D10-Carbamazepine (Internal Standard): m/z 247 → 204.[7]

  • Quantification:

    • Construct a calibration curve using known concentrations of CBZ and CBZ-E.

    • Determine the concentrations in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

HPLC_MS_MS_Workflow cluster_0 Sample Preparation cluster_1 Analysis Plasma Plasma Sample (0.1 mL) IS Add Internal Standard (D10-Carbamazepine) Plasma->IS Extraction Liquid-Liquid Extraction (Organic Solvent) IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C8/C18 Column) Reconstitution->HPLC MS MS/MS Detection (ESI+, SRM) HPLC->MS Quantification Data Analysis & Quantification MS->Quantification

Figure 2: Workflow for the quantification of CBZ and CBZ-E by HPLC-MS/MS.
Assessment of Anticonvulsant Activity

Method: Maximal Electroshock (MES) Seizure Test in Mice[9][10][11]

Objective: To evaluate the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.

Procedure:

  • Animal Preparation:

    • Use male CF-1 or C57BL/6 mice.

    • Acclimatize animals to laboratory conditions.

    • Weigh each animal for accurate dosing.

  • Drug Administration:

    • Administer the test compound (CBZ, CBZ-E, or vehicle control) via the desired route (e.g., intraperitoneal injection).

    • The time between drug administration and the MES test should be based on the compound's pharmacokinetic profile (typically 30-60 minutes).

  • Seizure Induction:

    • Apply a drop of topical anesthetic (e.g., 0.5% tetracaine (B1683103) hydrochloride) to the corneas.

    • Apply a drop of saline to improve electrical conductivity.

    • Place corneal electrodes on the eyes of the restrained animal.

    • Deliver an alternating current electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).[10]

  • Observation and Endpoint:

    • Immediately observe the animal for the presence or absence of a tonic hindlimb extension seizure.

    • The primary endpoint is the abolition of the tonic hindlimb extension. An animal is considered protected if it does not exhibit this phase.

Evaluation of Neurotoxicity

Method: Chimney Test in Mice[9]

Objective: To assess motor coordination and potential neurotoxic effects of a compound.

Procedure:

  • Apparatus: A glass or plastic tube of appropriate diameter and length for the mouse to navigate.

  • Procedure:

    • Place the mouse at one end of the tube.

    • Observe the mouse's ability to climb backward and exit the tube within a specified time (e.g., 60 seconds).

    • Failure to exit the tube within the time limit is considered an indicator of motor impairment and neurotoxicity.

In Vitro Assessment of Ion Channel Modulation

Method: Whole-Cell Patch-Clamp Electrophysiology[12][13][14]

Objective: To directly measure the effects of CBZ and CBZ-E on the activity of voltage-gated sodium channels in cultured cells.

Procedure:

  • Cell Preparation:

    • Use a cell line stably expressing the desired sodium channel subtype (e.g., HEK293 cells expressing Nav1.3).[15]

    • Plate cells on glass coverslips for recording.

  • Recording Setup:

    • Place the coverslip in a recording chamber with an extracellular solution.

    • Use a glass micropipette filled with an intracellular solution as the recording electrode.

  • Whole-Cell Configuration:

    • Form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

    • Rupture the membrane patch under the pipette tip to gain electrical and molecular access to the cell interior.

  • Voltage-Clamp Recordings:

    • Hold the cell membrane at a specific potential (e.g., -120 mV to ensure all sodium channels are in a closed, activatable state).

    • Apply a series of depolarizing voltage steps to elicit sodium currents.

    • Record the resulting currents before, during, and after the application of the test compound (CBZ or CBZ-E) to the extracellular solution.

  • Data Analysis:

    • Analyze changes in the current amplitude, voltage-dependence of activation and inactivation, and the kinetics of the channel in the presence of the compound.

Clinical Significance and Therapeutic Drug Monitoring

The active nature of CBZ-E has significant clinical implications. Its contribution to the overall therapeutic effect means that factors influencing its concentration can impact patient outcomes. For instance, co-administration of drugs like valproic acid can inhibit epoxide hydrolase, the enzyme responsible for CBZ-E's inactivation, leading to elevated CBZ-E levels and potential toxicity.[16][17]

While routine monitoring of CBZ-E is not standard practice, it may be beneficial in specific clinical scenarios[18]:

  • In patients exhibiting signs of toxicity despite having therapeutic levels of the parent drug.

  • When there is a lack of therapeutic response at expected CBZ concentrations.

  • In patients on polytherapy with drugs known to interact with this compound metabolism.[16]

A significant correlation has been observed between the antimanic response and the plasma levels of both this compound and its epoxide metabolite.[19] This suggests that for mood stabilization, the combined action of the parent drug and its active metabolite is crucial.

Conclusion

This compound-10,11-epoxide is not merely a byproduct of this compound metabolism but an active contributor to its therapeutic effects. Its independent pharmacological activity, coupled with its variable plasma concentrations, highlights the complexity of this compound therapy. A thorough understanding of the pharmacokinetics, mechanism of action, and clinical relevance of CBZ-E is paramount for optimizing treatment strategies, minimizing adverse effects, and advancing the development of novel therapeutics in the fields of epilepsy and mood disorders. The experimental protocols detailed herein provide a framework for researchers to further elucidate the intricate role of this pivotal metabolite.

References

Molecular Interaction of Carbamazepine with Voltage-Gated Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals actively involved in neurology, pharmacology, and ion channel research.

Abstract

Carbamazepine (CBZ) is a first-line antiepileptic drug and mood stabilizer whose primary therapeutic action is the modulation of voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth analysis of the molecular interactions between this compound and VGSCs. It consolidates key quantitative data, details common experimental protocols for studying these interactions, and presents visual diagrams of the underlying mechanisms and workflows. The central mechanism of CBZ is its state-dependent blockade of VGSCs, showing a pronounced affinity for the inactivated state of the channel. This action effectively suppresses the sustained, high-frequency neuronal firing characteristic of epileptic seizures while sparing normal low-frequency transmission.

Introduction to this compound and Voltage-Gated Sodium Channels

Voltage-gated sodium channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells, including neurons.[1] These channels cycle through three primary conformational states: resting (closed), open, and inactivated.[2] In pathological conditions such as epilepsy, neuronal hyperexcitability is often driven by aberrant VGSC function, leading to rapid and repetitive firing.[1]

This compound is a tricyclic compound widely prescribed for epilepsy, trigeminal neuralgia, and bipolar disorder.[2][3] Its efficacy is primarily attributed to its ability to inhibit neuronal VGSCs in a use-dependent and voltage-dependent manner.[1][4] This means CBZ preferentially blocks channels on neurons that are already highly active, a hallmark of its targeted therapeutic action.[5][6]

Mechanism of Action: State-Dependent Blockade

The cornerstone of this compound's mechanism is its preferential binding to the inactivated state of the VGSC.[2][5] During normal neuronal activity, channels briefly open and then quickly enter a non-conducting, inactivated state before returning to the resting state. In hyperexcitable states, neurons undergo prolonged depolarization, causing a greater proportion of VGSCs to accumulate in the inactivated state.

CBZ binds to and stabilizes this inactivated conformation, making it more difficult for the channel to return to the resting state and thus be available for subsequent action potential generation.[2][3] This action slows the rate of recovery from inactivation and reduces the number of available channels, thereby suppressing sustained repetitive firing.[4] This state-dependent interaction is often described by the modulated receptor hypothesis.

G Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization Inactivated Inactivated State (Non-conducting) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) CBZ_Bound CBZ-Bound Inactivated State (Stabilized) Inactivated->CBZ_Bound This compound Binding CBZ_Bound->Inactivated Slow Dissociation

Caption: State-dependent binding of this compound to VGSCs.

The Molecular Binding Site

Mutagenesis experiments and molecular modeling studies have identified the binding site for this compound within the inner pore of the VGSC α-subunit.[7] The site is located in the S6 transmembrane segment of domain IV (DIV-S6), a region that is also the binding locus for many local anesthetics.[8] This suggests a shared or overlapping binding pocket for these different classes of channel blockers.[7][8]

Specific amino acid residues within this region are critical for the interaction. Docking studies with the human NaV1.7 channel have implicated residues such as Asp1722, Ile1622, Leu1626, Asn1714, and Val1717 in forming hydrogen bonds and hydrophobic contacts with the CBZ molecule.[9] Other key residues identified in the DIV-S6 region that affect binding affinity include Phenylalanine-1764 (F1764) and Tyrosine-1771 (Y1771).[7]

G cluster_VGSC Voltage-Gated Sodium Channel (α-subunit) cluster_D4 Domain IV cluster_residues Key Binding Residues S6_Helix S6 Helix Residues F1764 Y1771 D1722 CBZ This compound CBZ->S6_Helix Binds to inner pore

Caption: Logical representation of the this compound binding region.

Quantitative Analysis of the CBZ-VGSC Interaction

The interaction between this compound and various VGSC subtypes has been quantified through electrophysiological studies. These data are crucial for understanding its therapeutic window and potential subtype selectivity.

Table 1: Binding Affinity and Potency of this compound
ParameterChannel/PreparationValueNotesCitation(s)
Apparent Kd Inactivated Na+ Channels (Neuronal)~25 µMDissociation constant for the inactivated state.[7][10]
EC50 Persistent Na+ Current (NaV1.3)16 ± 4 µMConcentration for 50% block of the persistent current.[11]
EC50 Shift in Steady-State Inactivation (NaV1.3)14 ± 11 µMConcentration for 50% of maximal shift in Vh.[11]
IC50 Peak (Transient) Na+ Current (Neuro-2a cells)56 µM50% inhibitory concentration for the transient current.[12]
IC50 Sustained (Late) Na+ Current (Neuro-2a cells)18 µMDemonstrates higher potency for late vs. transient current.[12]
Table 2: Kinetic Parameters of this compound Interaction
ParameterChannel/PreparationValueComparisonCitation(s)
Binding Rate (kon) Inactivated Na+ Channels (Neuronal)~38,000 M-1s-1~5 times faster than Phenytoin (B1677684).[10]
Binding Rate NaV1.1, 1.2, 1.3, 1.6Faster than Phenytoin & Lamotrigine (B1674446)CBZ has the highest binding rate of the three AEDs.[6]
Unbinding Rate (koff) NaV α-subunitsSlower than recovery from inactivationThis slow dissociation contributes to use-dependent block.[1][6]

Experimental Protocols

The quantitative understanding of this compound's effects on VGSCs is primarily derived from patch-clamp electrophysiology.

Whole-Cell Voltage-Clamp Electrophysiology

This technique allows for the recording of ionic currents across the entire cell membrane of a single cell (e.g., a HEK293 cell stably expressing a specific NaV subtype or a cultured neuron).

Protocol for Assessing Use-Dependent Block:

  • Cell Preparation: Culture cells expressing the target VGSC subtype.

  • Patching: Establish a whole-cell patch-clamp configuration.

  • Holding Potential: Clamp the cell membrane at a negative potential where most channels are in the resting state (e.g., -100 mV).

  • Stimulation Protocol: Apply a train of short depolarizing pulses (e.g., to -10 mV for 5 ms) at a specific frequency (e.g., 10 Hz or 50 Hz).[6]

  • Baseline Recording: Record the sodium current elicited by each pulse in the train under control conditions (drug-free saline). A slow decay in current may be observed due to natural channel inactivation.

  • Drug Application: Perfuse the cell with a known concentration of this compound.

  • Post-Drug Recording: Repeat the same pulse train stimulation protocol.

  • Analysis: Measure the peak current amplitude for each pulse. Use-dependent block is quantified by the significantly faster and more profound decay of the current amplitude during the pulse train in the presence of this compound compared to the baseline.[6]

Protocol for Determining Steady-State Inactivation Shift:

  • Preparation and Patching: As described above.

  • Inactivation Protocol: From a holding potential, apply a series of long-duration pre-pulses (e.g., 500 ms) to a range of voltages (e.g., -120 mV to -20 mV). These pre-pulses serve to inactivate a fraction of the channels.

  • Test Pulse: Immediately following each pre-pulse, apply a standard test pulse (e.g., to -10 mV) to open any channels that have not been inactivated.

  • Recording and Analysis: Record the peak current during the test pulse for each pre-pulse voltage. Plot the normalized peak current against the pre-pulse voltage.

  • Curve Fitting: Fit the data with a Boltzmann function to determine the voltage at which 50% of the channels are inactivated (Vh).

  • Drug Effect: Repeat the protocol in the presence of this compound. CBZ will shift the resulting Boltzmann curve to more hyperpolarized (negative) potentials, indicating that channels inactivate at more negative membrane potentials in the presence of the drug.[11]

G Start Cell Culture (e.g., HEK293 expressing NaV1.x) Setup Whole-Cell Patch-Clamp Configuration Start->Setup Protocol Apply Voltage Protocol (e.g., Pulse Train for Use-Dependency) Setup->Protocol Record1 Record Baseline Na+ Current Protocol->Record1 ApplyCBZ Perfuse with This compound Record1->ApplyCBZ Record2 Record Modulated Na+ Current ApplyCBZ->Record2 Analysis Data Analysis (e.g., Compare current decay, calculate IC50, analyze Vh shift) Record2->Analysis

Caption: General workflow for an electrophysiology experiment.

Conclusion and Therapeutic Implications

The molecular interaction between this compound and voltage-gated sodium channels is a well-characterized example of state-dependent drug action. By preferentially binding to and stabilizing the inactivated state of the channel, this compound acts as a powerful suppressor of the high-frequency, pathological neuronal discharges that underlie seizures. Its fast binding kinetics and relatively low affinity for the resting state ensure that normal, low-frequency neuronal communication is largely unaffected.[5][10] The subtle differences in binding parameters and affinities across various NaV subtypes present ongoing opportunities for the development of next-generation, more selective sodium channel blockers with improved efficacy and side-effect profiles.[6]

References

Early Investigational Studies of Carbamazepine for Bipolar Disorder: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine, an anticonvulsant first synthesized in 1953, was initially observed to have positive effects on the mood and behavior of patients with epilepsy.[1] This serendipitous finding paved the way for its investigation as a potential treatment for bipolar disorder. Systematic study of this compound for this indication began in the 1970s, with its use becoming more widespread in the 1980s.[2][3] This whitepaper provides a technical overview of the early investigational studies that were pivotal in establishing this compound as a therapeutic option for bipolar disorder, with a focus on its efficacy in acute mania and its prophylactic potential.

Core Mechanism of Action

The precise mechanism of action of this compound in stabilizing mood is still not fully understood, though early research elucidated several key pharmacological effects.[4] Its primary antiepileptic and mood-stabilizing properties are believed to stem from its ability to inhibit high-frequency repetitive firing of action potentials by blocking voltage-gated sodium channels.[1][4] Other proposed mechanisms include the potentiation of GABA receptors, modulation of calcium and potassium channels, and a decrease in the release of norepinephrine (B1679862) and dopamine (B1211576) turnover.[1][4][5]

cluster_Neuron Presynaptic Neuron cluster_Postsynaptic Postsynaptic Neuron CBZ This compound Na_channel Voltage-Gated Sodium Channels CBZ->Na_channel Inhibits Ca_channel Calcium Channels CBZ->Ca_channel Interacts with K_channel Potassium Channels CBZ->K_channel Interacts with NE_release Norepinephrine Release CBZ->NE_release Decreases DA_turnover Dopamine Turnover CBZ->DA_turnover Decreases GABA_receptor GABA Receptors CBZ->GABA_receptor Potentiates

Figure 1: Proposed Mechanisms of this compound Action.

Early Clinical Investigations in Acute Mania

Some of the earliest controlled trials of this compound in acute mania were conducted in the 1970s and were often confounded by the co-administration of other medications like lithium or antipsychotics.[6][7] However, these initial studies provided promising evidence of its antimanic effects.

Key Uncontrolled and Comparative Studies

Four early uncontrolled studies demonstrated a significant reduction in manic symptoms with this compound, both as monotherapy and in combination with lithium or an antipsychotic.[5] In comparative studies, immediate-release this compound was found to be as efficacious as lithium in treating acute mania.[6] One 4-week, double-blind, multicenter trial involving 105 patients with manic or mixed bipolar disorder showed that 62% of patients in the immediate-release this compound group experienced moderate to marked improvement in manic symptoms, compared to 59% in the lithium group.[6]

Study (Year)DesignNTreatment ArmsDurationKey Efficacy Outcome
Okuma et al. (1990)Double-blind, multicenter1051. This compound (immediate-release)2. Lithium4 weeks62% on this compound vs. 59% on Lithium showed moderate to marked improvement.
Small et al. (1991)Comparative-1. Carbamazepine2. Lithium-Similar efficacy to lithium in acute mania.
Emilien et al. (1996)Comparative-1. Carbamazepine2. Lithium-Similar efficacy to lithium in acute mania.

Table 1: Summary of Early Comparative Studies of this compound in Acute Mania.

Placebo-Controlled Trials

The first double-blind, placebo-controlled study of this compound in affectively ill patients (including bipolar, unipolar, and schizoaffective disorders) showed that 7 out of the first 10 patients treated with immediate-release this compound had a favorable antimanic, antidepressant, or prophylactic response.[6] In another early placebo-controlled trial, 7 out of 9 patients with a manic episode experienced a significant response to this compound treatment.

Study (Year)DesignNTreatment ArmsDurationKey Efficacy Outcome
Ballenger et al. (1978)Double-blind, placebo-controlled101. This compound (immediate-release)2. Placebo-7 of 10 patients responded favorably.
Unnamed Early TrialDouble-blind, placebo-controlled9 (manic)1. Carbamazepine2. Placebo-7 of 9 manic patients had a significant response.

Table 2: Summary of Early Placebo-Controlled Studies of this compound.

Investigations into Prophylactic Efficacy

Early research also explored the potential of this compound as a maintenance treatment to prevent the recurrence of manic and depressive episodes.

Long-Term Observational and Controlled Studies

A retrospective study with a mean follow-up of 10.4 years on 129 bipolar patients treated with this compound found a significant reduction in the frequency of admissions per year (from 0.33 to 0.14).[8] Notably, 48.8% of patients had no further mood episodes during the follow-up period.[8]

In a 1-year head-to-head placebo-controlled study with 22 patients, this compound was found to be effective in 60% of patients for prophylaxis, compared to 22.2% with placebo.[9] However, in comparison to lithium, some studies found this compound to be inferior for the treatment of classic mania in a maintenance setting.[1]

Study (Year)DesignNTreatment ArmsDurationKey Prophylactic Outcome
Retrospective Study (Chen et al., 2012)Retrospective129This compound (monotherapy or add-on)10.4 years (mean)Admission frequency decreased from 0.33 to 0.14 per year. 48.8% had no further mood episodes.
Unnamed Placebo-Controlled TrialPlacebo-controlled221. Carbamazepine2. Placebo1 year60% on this compound vs. 22.2% on Placebo showed prophylactic efficacy.
MAP StudiesMulticenter-1. Carbamazepine2. Lithium-This compound was inferior to lithium for classic mania.

Table 3: Summary of Early Prophylactic Studies of this compound.

Experimental Protocols

While detailed protocols from the earliest studies are not always fully documented in later reviews, the general methodologies can be outlined.

General Clinical Trial Workflow

start Patient Screening (Diagnosis of Bipolar Disorder) washout Washout Period (if applicable) start->washout randomization Randomization washout->randomization treatment_cbz This compound Treatment Arm (Dosage Titration) randomization->treatment_cbz Group 1 treatment_control Control Arm (Placebo or Active Comparator) randomization->treatment_control Group 2 assessment Regular Efficacy and Safety Assessments (e.g., BPRS, CGI, Adverse Events) treatment_cbz->assessment treatment_control->assessment endpoint End of Study (Data Analysis) assessment->endpoint follow_up Long-term Follow-up (for prophylactic studies) endpoint->follow_up

Figure 2: Generalized Experimental Workflow for Early this compound Trials.

1. Patient Selection:

  • Inclusion Criteria: Typically included patients with a diagnosis of bipolar disorder, often experiencing an acute manic or mixed episode. Diagnosis was based on prevailing diagnostic criteria of the era.

  • Exclusion Criteria: Often excluded patients with significant medical comorbidities, a history of bone marrow problems, or known hypersensitivity to this compound.[4][10]

2. Dosage and Administration:

  • This compound was typically initiated at a low dose and titrated upwards to achieve a therapeutic plasma concentration, often guided by therapeutic drug monitoring.

  • The mean dose in long-term studies was around 571.3 ± 212.6 mg/day, with a mean plasma level of 7.8 ± 5.9 μg/mL.[8]

3. Efficacy and Safety Assessment:

  • Efficacy Measures: Clinical improvement was assessed using rating scales such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.[1]

  • Safety Monitoring: Included monitoring for common side effects like drowsiness, dizziness, diplopia, and more serious adverse events such as leukopenia, agranulocytosis, and liver toxicity.[5] Regular blood level monitoring was considered necessary.[4]

Pharmacokinetics and Drug Interactions

This compound is absorbed slowly and irregularly, with high bioavailability.[1] It is primarily metabolized in the liver by the cytochrome P450 system, mainly CYP3A4, and is a potent inducer of this enzyme.[1][4] This property leads to numerous drug-drug interactions, decreasing the levels of concomitantly administered medications such as valproate, lamotrigine, oral contraceptives, and many antipsychotics and antidepressants.[1] Its main active metabolite is this compound-10,11-epoxide, which has similar pharmacological and toxicological effects.[1]

Conclusion

The early investigational studies of this compound for bipolar disorder, conducted primarily in the 1970s and 1980s, were crucial in establishing its role as a mood stabilizer. Despite methodological limitations by today's standards, these studies consistently demonstrated its efficacy in treating acute mania, with response rates comparable to lithium in some trials. Furthermore, initial evidence suggested a prophylactic effect in preventing recurrent mood episodes. These pioneering efforts laid the groundwork for the development of new formulations, such as extended-release this compound, and its eventual FDA approval for the treatment of acute manic and mixed episodes. The understanding of its mechanism of action, pharmacokinetics, and drug interaction profile, also initiated during this period, continues to inform its clinical use today.

References

Neuroprotective Effects of Carbamazepine in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbamazepine (CBZ), a widely prescribed anticonvulsant and mood stabilizer, has demonstrated significant neuroprotective properties in a variety of cellular models of neurological disorders. This technical guide provides an in-depth analysis of the mechanisms underlying CBZ's neuroprotective effects, focusing on its role in mitigating excitotoxicity, reducing oxidative stress, modulating apoptosis, and inducing autophagy. This document synthesizes quantitative data from key studies, presents detailed experimental protocols for reproducing these findings, and visualizes the core signaling pathways involved.

Introduction

This compound's primary mechanism of action as an anticonvulsant involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neural membranes and inhibits repetitive neuronal firing. Emerging evidence, however, highlights its broader neuroprotective capabilities beyond simple channel blockade. In various in vitro models of neurodegeneration, including those for ischemic stroke, Parkinson's disease, and glutamate-induced excitotoxicity, CBZ has been shown to enhance neuronal survival. These effects are attributed to its influence on multiple intracellular signaling cascades, including the PI3K/Akt/mTOR pathway and the induction of autophagy through an inositol-depletion mechanism. This guide will explore these multifaceted neuroprotective actions in detail.

Neuroprotection Against Excitotoxicity and Toxin-Induced Damage

This compound has been shown to protect neurons from damage induced by excitotoxins like glutamate (B1630785) and specific neurotoxins such as 1-methyl-4-phenylpyridinium (MPP+), a model for Parkinson's disease.

Protection Against Glutamate-Induced Excitotoxicity in C6 Glioma Cells

In C6 glioma cells, pre-treatment with this compound has been demonstrated to significantly increase cell viability following glutamate-induced toxicity.[1] A notable protective effect is observed at a concentration of 30 µM.[1][2]

Table 1: Effect of this compound on C6 Cell Viability After Glutamate Exposure

Cell LineToxin (Concentration)This compound (CBZ) ConcentrationObservationReference
C6 GliomaGlutamate (10 mM)30 µMSignificantly increased cell viability (p < 0.05)[1][2]
Protection Against MPP+ Induced Toxicity in SH-SY5Y Cells

This compound provides neuroprotection in the SH-SY5Y human neuroblastoma cell line, a common model for studying Parkinson's disease, against the neurotoxin MPP+. Pre-treatment with CBZ attenuates MPP+-induced cell death in a dose-dependent manner. While specific percentages of increased viability are not detailed in the provided search results, the protective trend is clear across a range of concentrations.

Table 2: Neuroprotective Effect of this compound on MPP+-Induced Cytotoxicity in SH-SY5Y Cells

Cell LineToxin (Concentration)This compound (CBZ) ConcentrationsObservation
SH-SY5YMPP+ (various)100 µM - 500 µMAttenuated MPP+-induced cell death.[3]

Modulation of Apoptotic Pathways

This compound can influence programmed cell death pathways, although its effects can be context-dependent. In some models of neuronal injury, CBZ reduces the activity of key apoptotic executioner enzymes like caspase-3. However, at higher, supratherapeutic concentrations, it has been observed to increase caspase-3 activity in cultured hippocampal neurons.[4]

Table 3: Effect of this compound on Apoptotic Markers

Model SystemToxin/InsultThis compound (CBZ) TreatmentKey FindingsReference
Diabetic Mice RetinaAlloxan-induced diabetes25 or 50 mg/kgDose-dependently reduced a 4.4-fold increase in retinal cleaved caspase-3.
Cultured Rat Hippocampal NeuronsN/A (Toxicity study)High concentrationsIncreased activity of caspase-3-like enzymes.[4]

Key Signaling Pathways in this compound-Mediated Neuroprotection

The neuroprotective effects of this compound are orchestrated through complex signaling networks. Two of the most prominent are the induction of autophagy via inositol (B14025) depletion and AMPK activation, and the modulation of the PI3K/Akt/mTOR survival pathway.

Autophagy Induction via Inositol Depletion and AMPK Activation

A key mechanism for CBZ-induced neuroprotection is its ability to stimulate autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates. This compound is thought to induce autophagy by inhibiting the high-affinity myo-inostiol transport system, leading to a depletion of intracellular inositol.[5][6] This reduction in inositol levels leads to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[7] Activated AMPK then initiates the autophagy cascade.

G CBZ This compound InositolTransport myo-inositol Transport System CBZ->InositolTransport inhibits Inositol Intracellular myo-inositol InositolTransport->Inositol decreases AMPK AMPK Inositol->AMPK activates Autophagy Autophagy Induction AMPK->Autophagy promotes Neuroprotection Neuroprotection Autophagy->Neuroprotection

CBZ-induced autophagy signaling pathway.
Modulation of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade for promoting cell survival, growth, and proliferation. This compound has been shown to influence this pathway, although the effects can vary depending on the cellular context. In some neuroprotective scenarios, CBZ enhances the activity of the glutamate transporter EAAT3 through a PI3K-dependent mechanism.[8] In other contexts, such as epilepsy models, CBZ can reduce elevated mTOR levels.[9] This suggests that CBZ may restore homeostasis to a dysregulated PI3K/Akt/mTOR pathway.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EAAT3 EAAT3 (Glutamate Transporter) GlutamateUptake Increased Glutamate Uptake EAAT3->GlutamateUptake CBZ This compound PI3K PI3K CBZ->PI3K modulates PI3K->EAAT3 enhances activity Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival & Growth mTOR->CellSurvival

CBZ modulation of the PI3K/Akt/mTOR pathway.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Toxin Treatment

5.1.1. C6 Glioma Cell Culture and Glutamate-Induced Cytotoxicity

  • Cell Culture: Culture C6 glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed C6 cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of culture medium.[1]

  • This compound Pre-treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 3.75, 7.5, 15, and 30 µM) for 1 hour.[1]

  • Glutamate Exposure: Following CBZ pre-treatment, expose the cells to 10 mM glutamate for 24 hours to induce excitotoxicity.[1]

5.1.2. SH-SY5Y Cell Culture and MPP+ Induced Cytotoxicity

  • Cell Culture: Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of MEM and F12 medium, supplemented with 10% FBS, 0.1 mM nonessential amino acids, 1.5 g/L sodium bicarbonate, 1 mM sodium pyruvate, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed SH-SY5Y cells into 96-well plates at a density of 10,000 cells per well.[10]

  • This compound Pre-treatment: After cell attachment, pre-treat with desired concentrations of this compound for a specified duration (e.g., 2 hours).

  • MPP+ Exposure: Induce neurotoxicity by adding MPP+ (e.g., 500 µM) to the wells and incubate for 24-48 hours.[3]

Cell Viability Assays

5.2.1. MTT Assay Protocol

  • Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

  • Incubation: After the toxin exposure period, add 20 µL of the MTT stock solution to each well of the 96-well plate.[10]

  • Incubate: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.[10]

  • Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.[10]

  • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 490 nm or 570 nm using a microplate reader.[10]

  • Calculation: Calculate cell viability as a percentage of the control (untreated) cells.[10]

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with CBZ and/or Toxin A->B C Add MTT solution (e.g., 20 µL of 5 mg/mL) B->C D Incubate for 4 hours at 37°C C->D E Remove medium, add DMSO (e.g., 150 µL) D->E F Shake plate for 10 min E->F G Read absorbance (490-570 nm) F->G

Workflow for the MTT cell viability assay.

5.2.2. XTT Assay Protocol The XTT assay is similar to the MTT assay but uses a different tetrazolium salt that is cleaved to a water-soluble formazan product, eliminating the need for a solubilization step.

  • Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.

  • Incubation: After toxin exposure, add 50 µL of the XTT labeling mixture to each well.

  • Incubate: Incubate the plate for 4-24 hours at 37°C.

  • Absorbance Reading: Measure the absorbance of the soluble formazan at 450-500 nm.

Western Blotting for Signaling Proteins

5.3.1. Protocol for LC3-II and Phospho-Akt Detection

  • Cell Lysis: After treatment, wash cells twice with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[11]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[11]

  • SDS-PAGE: Load the samples onto a 12-15% SDS-polyacrylamide gel to separate LC3-I and LC3-II, or a 10% gel for Akt.[11] Run the gel at 100-120V.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.[11]

  • Quantification: Quantify band intensity using densitometry software. The ratio of LC3-II to LC3-I or β-actin is often used as an indicator of autophagy induction.

Conclusion

The evidence from cellular models strongly supports the neuroprotective potential of this compound. Its ability to counteract excitotoxicity, modulate apoptosis, and induce protective autophagy through distinct signaling pathways, including the inositol-depletion-AMPK axis and the PI3K/Akt/mTOR pathway, makes it a compelling compound for further investigation in the context of neurodegenerative diseases. The experimental protocols and data presented in this guide offer a framework for researchers to explore and build upon these findings, ultimately contributing to the development of novel therapeutic strategies for a range of neurological disorders.

References

Initial Clinical Trials of Carbamazepine in Trigeminal Neuralgia: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trigememinal neuralgia is a debilitating neuropathic pain condition characterized by severe, paroxysmal facial pain. The introduction of carbamazepine in the 1960s represented a landmark advancement in the pharmacological management of this disorder. This technical guide provides an in-depth analysis of the initial clinical trials that established this compound as a cornerstone therapy for trigeminal neuralgia. The focus is on the foundational studies that first explored its efficacy and safety, providing critical data for future research and drug development. This paper will delve into the experimental protocols, present quantitative data from these early trials in structured tables, and visualize key experimental workflows and the drug's proposed mechanism of action.

Core Clinical Data

The seminal clinical investigations into this compound for trigeminal neuralgia were pioneered by Blom in 1962, followed by a more structured, controlled trial by Campbell and colleagues in 1966. These early studies, while not conforming to modern clinical trial standards, laid the essential groundwork for decades of subsequent research.

Patient Demographics and Study Design

The initial trials were conducted on patients with idiopathic trigeminal neuralgia. The study by Campbell et al. was notable for its controlled, double-blind, crossover design, which was a sophisticated approach for the era.[1][2]

Parameter Blom (1962) Campbell et al. (1966)
Number of Patients Data not fully available77 initially enrolled, 70 completed
Age Range Not specified in available abstracts20-84 years
Sex Distribution Not specified in available abstracts34% Male, 66% Female
Study Design Open-label, observationalDouble-blind, placebo-controlled, crossover
Treatment Periods Not applicableTwo-week periods for each treatment (this compound or Placebo)
Total Trial Duration Not specified8 weeks
Dosage and Administration

The initial dosages of this compound were established empirically. The early studies aimed to find a balance between efficacy and the emergence of side effects.

Dosage Parameter Blom (1962) Campbell et al. (1966)
Starting Dose Not specified in available abstracts100 mg twice daily
Dosage Adjustment Not specified in available abstractsIncreased if relief was inadequate after 48 hours
Maximum Daily Dose Not specified in available abstractsGenerally up to 800 mg (4 tablets of 200 mg), though a maximum of 3 tablets daily was used in one center
Formulation G-32883 (this compound)Tablets (indistinguishable from placebo)
Efficacy of this compound in Initial Trials

The early trials reported significant positive outcomes, establishing this compound's specific effect in relieving the pain of trigeminal neuralgia.

Efficacy Outcome Blom (1962) Campbell et al. (1966)
Primary Endpoint Relief of trigeminal neuralgia painComparison of pain relief between this compound and placebo
Reported Efficacy Favorable results, establishing the drug's utilityThis compound was shown to be significantly more effective than placebo. Reports from this and other early studies indicated pain relief in approximately 60% to 80% of patients.
Specific Findings First to demonstrate the therapeutic effect of a new anticonvulsant for this condition.A specific effect in relieving the pain of trigeminal neuralgia was described.
Adverse Events in Early Clinical Use

Even in the initial trials, some of the characteristic side effects of this compound were observed.

Adverse Event Blom (1962) Campbell et al. (1966) & other early reports
Common Side Effects Not detailed in available abstractsDizziness, drowsiness, nausea, and rash.
Serious Adverse Events Not detailed in available abstractsOne patient was withdrawn due to a rash. Reports of agranulocytosis and aplastic anemia were noted in early clinical use, highlighting the need for hematological monitoring.

Experimental Protocols

The methodologies of these early trials, particularly the Campbell et al. study, provide insight into the clinical research practices of the time.

Campbell et al. (1966) Trial Methodology
  • Patient Selection: Patients with trigeminal neuralgia were included. Those with difficulty in regular attendance or with pain symptomatic of disseminated sclerosis were excluded. All included patients were experiencing pain at the time of enrollment.

  • Trial Design: A double-blind, placebo-controlled, crossover design was employed. Patients were randomly assigned to one of two treatment sequences: this compound then Placebo, or Placebo then this compound. Each treatment was administered for a two-week period, with the sequence repeated, totaling an eight-week trial duration for each patient.

  • Blinding: Both the patients and the administering doctors were unaware of the treatment being given. The placebo tablets were made to be indistinguishable from the active this compound tablets.

  • Data Collection: At the end of each two-week period, patients were assessed for their condition, and any unused tablets were returned.

  • Outcome Assessment: The primary outcome was the degree of pain relief, as reported by the patient.

Visualizations

Experimental Workflow: Campbell et al. (1966) Trial

G cluster_enrollment Patient Enrollment cluster_randomization Randomization & Crossover cluster_treatment Treatment Periods (8 Weeks Total) cluster_assessment Assessment & Outcome start Patients with Trigeminal Neuralgia inclusion Inclusion Criteria Met (Active Pain, Able to Attend) start->inclusion exclusion Exclusion Criteria (e.g., Disseminated Sclerosis) start->exclusion enrolled 77 Patients Enrolled inclusion->enrolled randomize Random Assignment enrolled->randomize groupA Group A (n=36) Sequence: C-P-C-P randomize->groupA groupB Group B (n=35) Sequence: P-C-P-C randomize->groupB period1 Period 1 (2 weeks) groupA->period1 This compound groupB->period1 Placebo period2 Period 2 (2 weeks) period1->period2 Placebo period1->period2 This compound period3 Period 3 (2 weeks) period2->period3 This compound period2->period3 Placebo period4 Period 4 (2 weeks) period3->period4 Placebo period3->period4 This compound assessment Assessment of Pain Relief (End of each 2-week period) period4->assessment results Comparison of Efficacy (this compound vs. Placebo) assessment->results G cluster_neuron Presynaptic Neuron cluster_drug cluster_effect Na_channel Voltage-Gated Sodium Channel Vesicle_Release Neurotransmitter Release Na_channel->Vesicle_Release Inhibition Inhibition of Repetitive Firing Na_channel->Inhibition Action_Potential Action Potential Propagation Action_Potential->Na_channel This compound This compound This compound->Na_channel Blocks Reduced_Excitability Reduced Neuronal Excitability Inhibition->Reduced_Excitability Pain_Relief Pain Relief in Trigeminal Neuralgia Reduced_Excitability->Pain_Relief

References

The Environmental Persistence and Degradation of Carbamazepine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Environmental Fate and Degradation Pathways of the Recalcitrant Pharmaceutical Carbamazepine

For Researchers, Scientists, and Drug Development Professionals

The anticonvulsant drug this compound (CBZ) is a widely prescribed pharmaceutical for treating epilepsy and bipolar disorder. Due to its high consumption, metabolic excretion, and resistance to conventional wastewater treatment, this compound has become a ubiquitous micropollutant in the aquatic environment, raising concerns about its potential ecological impact.[1][2] Its persistence and the potential toxicity of its transformation products necessitate a thorough understanding of its environmental fate and degradation pathways.[3][4] This technical guide provides a comprehensive overview of the current scientific knowledge on this critical issue.

Environmental Fate of this compound

This compound is frequently detected in wastewater effluents, surface waters, and even drinking water.[5] Its recalcitrant nature is attributed to its complex chemical structure, which makes it resistant to biodegradation.[1] Conventional wastewater treatment plants generally exhibit low removal efficiency for this compound, often less than 25%.

In aquatic systems, this compound can undergo sorption to soil and sediment, although its mobility is influenced by factors such as the organic matter content of the soil.[6][7][8] Studies have shown that while sorption can initially remove this compound from the water column, desorption can lead to its remobilization, making it available for plant uptake and potential groundwater contamination.[9][10]

Degradation Pathways of this compound

The degradation of this compound in the environment occurs through several pathways, primarily driven by advanced oxidation processes, photodegradation, and to a lesser extent, biodegradation.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes are highly effective in degrading this compound. These processes generate highly reactive oxygen species, such as hydroxyl radicals (•OH), which can break down the persistent structure of this compound.[11]

Ozonation: Ozonation is a widely studied AOP for this compound removal.[12][13][14] Complete degradation of this compound can be achieved within minutes of ozonation.[12][15] However, ozonation often leads to the formation of several transformation products (TPs), some of which may be more toxic than the parent compound.[12][15] Key ozonation TPs include 1-(2-benzaldehyde)-4-hydro-(1H, 3H)-quinazoline-2-one (BQM) and 1-(2-benzaldehyde)-(1H, 3H)-quinazoline-2,4-dione (BQD).[12][13][14] While this compound is rapidly degraded, its TPs can be more persistent.[13]

UV-based AOPs: The combination of ultraviolet (UV) radiation with oxidants like hydrogen peroxide (H₂O₂) or chlorine significantly enhances this compound degradation.[5][16] The UV/chlorine process, for instance, has been shown to be more effective than either UV or chlorination alone, with degradation following pseudo-first-order kinetics.[16] The presence of natural organic matter can, however, inhibit the degradation rate.[16]

Other AOPs: Other promising AOPs for this compound degradation include the Fenton process (H₂O₂ and Fe²⁺), sulfate (B86663) radical-based AOPs, and hydrodynamic-acoustic-cavitation.[17][18][19] Electrochemical AOPs using boron-doped diamond anodes have also demonstrated rapid and complete removal of this compound.[20]

Photodegradation

Photodegradation, or photolysis, is a significant natural degradation pathway for this compound in surface waters.[21] It can occur through two mechanisms:

  • Direct Photolysis: This occurs when this compound directly absorbs sunlight, leading to its transformation. A major intermediate of direct photolysis is acridine (B1665455).[22]

  • Indirect Photolysis: This process is mediated by photosensitizers present in the water, such as dissolved organic matter and nitrate (B79036) ions, which absorb light and produce reactive species that degrade this compound.[23] The presence of chloride and iron (III) colloids in estuarine waters can enhance photodegradation through the formation of reactive chlorine species.[22]

It is important to note that some phototransformation products, such as acridine and acridone, have been shown to be more toxic than this compound itself, highlighting the need to assess the overall ecotoxicity of the resulting mixture.[3][24]

Biodegradation

This compound is generally considered resistant to biodegradation in conventional wastewater treatment systems.[1] However, specific microorganisms, including certain fungi and bacteria, have demonstrated the ability to degrade this compound under specific conditions.[2][25][26]

  • Fungal Degradation: White-rot fungi, such as Pleurotus ostreatus, can degrade this compound using enzymes like cytochrome P450, laccase, and manganese peroxidase.[4][25] Some fungal pathways can lead to the formation of the toxic metabolite epoxy-CBZ, but certain fungi can further degrade it to the less toxic acridone.[4][25]

  • Bacterial Degradation: Several bacterial strains, including Pseudomonas spp., have been identified as capable of degrading this compound.[25][26] Some bacteria can utilize this compound as a carbon source, metabolizing it to catechol, which can then enter central metabolic pathways.[4] Optimal conditions for bacterial degradation are often around neutral pH and a temperature of 25°C.[26][27]

Quantitative Data on this compound Degradation

The following tables summarize quantitative data from various studies on the degradation of this compound under different conditions.

Table 1: Degradation Efficiency of this compound by Advanced Oxidation Processes

AOP MethodInitial CBZ ConcentrationTreatment TimeDegradation Efficiency (%)Reference
Ozonation20 mg/L5 min100[12][15]
UV/Chlorine--More effective than UV or chlorination alone[16]
Photoelectrocatalysis (TiO₂ meshes)-55 min99[28]
Photocatalysis (TiO₂ P25)0.5 mg/dm³-82[29]
Hydrodynamic-Acoustic-Cavitation5 µg/L15 min>96[18]
Dielectric Barrier Discharge10 mg/L-92[30]
Sulfate Radical-AOP (PMS/Fe²⁺)-20 min94[19]

Table 2: Half-lives of this compound under Photodegradation

ConditionHalf-lifeReference
Solar light (bi-distilled water, pH 5.5)121.6 h[23]
Solar light (spiked natural water)907 h[23]
Solar light with nitrates11.2 - 69 h[23]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of experimental protocols from key studies.

Protocol 1: Ozonation of this compound

  • Objective: To investigate the degradation of this compound and the formation of its transformation products during ozonation.

  • Methodology:

    • A lab-scale ozonation reactor is used, typically a glass column with a gas diffuser at the bottom.

    • A solution of this compound in ultrapure water or wastewater effluent at a known concentration (e.g., 20 mg/L) is prepared.[12]

    • Ozone gas is continuously bubbled through the solution at a controlled flow rate and concentration (e.g., 30 gO₃/Nm³).[12]

    • Samples are collected at different time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes).[12]

    • The reaction is quenched immediately after sampling, for example, by adding sodium thiosulfate.

    • The concentrations of this compound and its transformation products are analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS.[13][31][32]

  • Reference: Adapted from Azais et al. (2017) as cited in[12].

Protocol 2: Photodegradation of this compound

  • Objective: To study the photodegradation of this compound under simulated solar radiation.

  • Methodology:

    • A solution of this compound is prepared in the desired aqueous matrix (e.g., ultrapure water, artificial estuarine water).[22]

    • The solution is placed in a photoreactor equipped with a light source that simulates the solar spectrum (e.g., a xenon lamp).

    • The temperature of the solution is maintained at a constant level.

    • For indirect photolysis studies, photosensitizers like dissolved organic matter or nitrate can be added.[23]

    • Samples are withdrawn at regular time intervals.

    • The concentration of this compound and its photoproducts (e.g., acridine) are determined by High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.

  • Reference: Adapted from Chiron et al. (2006).[22]

Protocol 3: Biodegradation of this compound by Bacteria

  • Objective: To assess the ability of a bacterial strain to degrade this compound.

  • Methodology:

    • A bacterial strain (e.g., Pseudomonas sp.) is isolated from a contaminated environment like activated sludge.

    • The bacteria are cultured in a suitable growth medium.

    • A mineral salt medium (MSM) is prepared and spiked with this compound as the sole carbon source or along with another primary carbon source.

    • The bacterial culture is inoculated into the MSM containing this compound.

    • The cultures are incubated under controlled conditions (e.g., 25°C, 150 rpm).[25]

    • Samples of the culture medium are taken periodically.

    • The concentration of this compound is measured using HPLC or LC-MS to determine the degradation rate.

  • Reference: Adapted from Li et al. (2013).[25]

Visualization of Degradation Pathways

The following diagrams illustrate the major degradation pathways of this compound.

Carbamazepine_Ozonation_Pathway CBZ This compound BQM BQM (1-(2-benzaldehyde)-4-hydro- (1H, 3H)-quinazoline-2-one) CBZ->BQM Ozonation TP225 TP225 (2,2'-azanediyldibenzaldehyde) CBZ->TP225 Ozonation BQD BQD (1-(2-benzaldehyde)-(1H, 3H)- quinazoline-2,4-dione) BQM->BQD Further Ozonation Other_TPs Other Transformation Products BQD->Other_TPs Further Degradation caption Ozonation pathway of this compound. Carbamazepine_Photodegradation_Pathway cluster_direct Direct Photolysis cluster_indirect Indirect Photolysis CBZ This compound Acridine Acridine CBZ->Acridine Hydroxylated_Oxidized_Products Hydroxylated/Oxidized Products CBZ->Hydroxylated_Oxidized_Products •OH Chloroderivatives Chloroderivatives CBZ->Chloroderivatives Cl₂•⁻ (in presence of Fe(III) and Cl⁻) Acridone Acridone Acridine->Acridone caption Photodegradation pathways of this compound. Carbamazepine_Biodegradation_Pathway cluster_fungal Fungal Degradation (e.g., Pleurotus ostreatus) cluster_bacterial Bacterial Degradation (e.g., Pseudomonas spp.) CBZ This compound Epoxy_CBZ Epoxy-CBZ (10,11-Epoxythis compound) CBZ->Epoxy_CBZ Cytochrome P450, Laccase, MnP Catechol Catechol CBZ->Catechol Acridone Acridone Epoxy_CBZ->Acridone Acridine Pathway Central_Metabolism Central Carbon Metabolism Catechol->Central_Metabolism caption Biodegradation pathways of this compound.

References

Carbamazepine's Multifaceted Engagement with Neurotransmitter Systems Beyond Sodium Channels: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Carbamazepine (CBZ) is a cornerstone therapeutic agent for epilepsy and neuropathic pain, with its primary mechanism of action widely attributed to the use-dependent blockade of voltage-gated sodium channels. However, a substantial body of evidence reveals a more complex pharmacological profile, implicating its interaction with a variety of other neurotransmitter and neuromodulatory systems. This technical guide provides an in-depth exploration of these auxiliary mechanisms, offering a granular view of the quantitative data, experimental methodologies, and signaling pathways involved. Understanding these additional targets is crucial for a comprehensive grasp of CBZ's therapeutic efficacy and side-effect profile, and for identifying new avenues for drug development.

Adenosine (B11128) Receptor Modulation

This compound has been shown to interact directly with adenosine receptors, primarily acting as an antagonist at the A1 subtype. This interaction is thought to contribute to its neuromodulatory effects.

Quantitative Data on Adenosine Receptor Binding
TargetLigandKi (μM)Experimental ModelReference
Adenosine A1 Receptor[3H]CHA (agonist)24.5 ± 3.6Rat brain membranes[1]
Adenosine A1 Receptor[3H]PIA (agonist)46Rat brain membranes[2]
Adenosine Receptor[3H]DPX (antagonist)3.5 ± 0.4Rat brain membranes[1]

Ki: Inhibition constant; [3H]CHA: [3H]cyclohexyladenosine; [3H]PIA: [3H]L-N6-phenylisopropyladenosine; [3H]DPX: [3H]diethylphenylxanthine.

Experimental Protocol: Radioligand Binding Assay

The determination of this compound's binding affinity for adenosine receptors is typically achieved through competitive radioligand binding assays.

1.2.1 Membrane Preparation:

  • Whole brains from male Wistar rats are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The homogenate is centrifuged at 48,000 x g for 10 minutes.

  • The resulting pellet is resuspended in fresh buffer and incubated with adenosine deaminase to remove endogenous adenosine.

  • A second centrifugation is performed, and the final pellet is resuspended in the assay buffer.

1.2.2 Binding Assay:

  • Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]CHA for A1 agonist sites or [3H]DPX for antagonist sites) and varying concentrations of this compound.

  • The incubation is carried out at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • The radioactivity trapped on the filters is quantified using liquid scintillation spectrometry.

1.2.3 Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a saturating concentration of an unlabeled ligand) from the total binding.

  • The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curves.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

CBZ This compound A1R Adenosine A1 Receptor CBZ->A1R Antagonism AC Adenylate Cyclase A1R->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Neuronal_Activity Decreased Neuronal Activity PKA->Neuronal_Activity Modulation

Caption: this compound's antagonism of the A1 adenosine receptor.

GABAergic System Modulation

This compound has been observed to potentiate GABAA receptor function, suggesting a role in enhancing inhibitory neurotransmission. This effect appears to be specific to certain subunit compositions of the GABAA receptor.

Quantitative Data on GABAA Receptor Potentiation
ParameterValueGABA ConcentrationReceptor SubtypeExperimental ModelReference
EC5024.5 nM1 µMα1β2γ2Cultured rat cortical neurons[3]
Maximal Potentiation45.6%1 µMα1β2γ2Cultured rat cortical neurons[3]

EC50: Half-maximal effective concentration.

Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology

The potentiation of GABA-induced currents by this compound is investigated using whole-cell patch-clamp recordings from cultured neurons.

2.2.1 Cell Culture:

  • Cortical neurons are harvested from embryonic or neonatal rats and plated on coverslips.

  • The neurons are maintained in a suitable culture medium for a period that allows for maturation and expression of GABAA receptors.

2.2.2 Electrophysiological Recording:

  • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external solution containing standard physiological ion concentrations.

  • Patch pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing a high chloride concentration to allow for the measurement of chloride currents.

  • A neuron is identified, and a high-resistance seal (giga-seal) is formed between the pipette tip and the cell membrane.

  • The membrane patch is ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of whole-cell currents.

  • The neuron is voltage-clamped at a holding potential of -60 mV.

2.2.3 Drug Application:

  • A low concentration of GABA (e.g., 1 µM, corresponding to the EC10-EC20) is applied to the neuron to elicit a baseline chloride current.

  • This compound is then co-applied with GABA at various concentrations.

  • The potentiation of the GABA-induced current by this compound is measured as the percentage increase from the baseline current.

2.2.4 Data Analysis:

  • The peak amplitude of the GABA-induced current in the absence and presence of this compound is measured.

  • Concentration-response curves are generated by plotting the percentage potentiation against the concentration of this compound.

  • The EC50 and maximal potentiation are determined by fitting the data to a sigmoidal function.

Experimental Workflow Diagram

Start Start: Prepare Cultured Cortical Neurons Setup Establish Whole-Cell Patch-Clamp Configuration Start->Setup Baseline Apply 1 µM GABA Record Baseline I_GABA Setup->Baseline CBZ_App Co-apply GABA + Varying Concentrations of CBZ Baseline->CBZ_App Record Record Potentiated I_GABA CBZ_App->Record Analyze Analyze Data: Calculate % Potentiation Record->Analyze End Determine EC50 and Maximal Potentiation Analyze->End

Caption: Workflow for patch-clamp analysis of CBZ on GABA currents.

Glutamatergic System Interactions

This compound has been shown to modulate the glutamatergic system, not by direct receptor antagonism, but by enhancing the activity of the excitatory amino acid transporter 3 (EAAT3), thereby increasing glutamate (B1630785) reuptake.

Quantitative Data on EAAT3 Activity
ParameterValueSubstrateExperimental ModelReference
EC5012.2 µMGlutamateOocytes expressing EAAT3[4]
Effect on KmDecreaseGlutamateOocytes expressing EAAT3[4]

EC50: Half-maximal effective concentration; Km: Michaelis constant.

Experimental Protocol: Glutamate Transporter Activity Assay

The effect of this compound on EAAT3 activity can be assessed using Xenopus oocytes expressing the transporter and measuring the uptake of radiolabeled glutamate.

3.2.1 Oocyte Preparation:

  • Xenopus laevis oocytes are surgically removed and defolliculated.

  • cRNA encoding human EAAT3 is microinjected into the oocytes.

  • The oocytes are incubated for 2-4 days to allow for transporter expression.

3.2.2 Uptake Assay:

  • EAAT3-expressing oocytes are pre-incubated in a buffer solution.

  • The uptake assay is initiated by adding a solution containing [3H]glutamate and varying concentrations of this compound.

  • The uptake is allowed to proceed for a set time at room temperature.

  • The reaction is stopped by rapidly washing the oocytes with ice-cold buffer to remove extracellular radiolabel.

  • Individual oocytes are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

3.2.3 Data Analysis:

  • The rate of glutamate uptake is calculated for each this compound concentration.

  • The data are plotted to generate a concentration-response curve, from which the EC50 is determined.

  • To determine the effect on Km, uptake assays are performed with varying concentrations of glutamate in the presence and absence of a fixed concentration of this compound, and the data are analyzed using Michaelis-Menten kinetics.

Effects on Ion Channels

Beyond its primary action on sodium channels, this compound also modulates the activity of voltage-gated calcium and potassium channels.

Quantitative Data on Ion Channel Modulation
Channel TypeEffectMagnitude of EffectExperimental ConditionExperimental ModelReference
L-type Voltage-Gated Ca2+ ChannelInhibition52.2 ± 4.5% inhibition500 µM CBZ on kainate-stimulated Ca2+ influxCultured rat hippocampal neurons[5]
ATP-Sensitive K+ ChannelInhibitionDisrupts MgADP-dependent opening10 µM CBZInside-out patch-clamp from COSm6 cells[6]
Experimental Protocol: Calcium Imaging

The inhibitory effect of this compound on voltage-gated calcium channels can be studied by measuring intracellular calcium concentrations in response to depolarization.

4.2.1 Cell Preparation and Loading:

  • Cultured hippocampal neurons are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Indo-1 AM).

  • After loading, the cells are washed to remove excess dye.

4.2.2 Fluorescence Measurement:

  • The coverslip with the loaded cells is placed in a perfusion chamber on a fluorescence microscope.

  • A baseline fluorescence signal is recorded.

  • The neurons are stimulated with a depolarizing agent, such as a high concentration of potassium or a glutamate receptor agonist like kainate, to open voltage-gated calcium channels, and the resulting increase in intracellular calcium is measured.

  • The experiment is repeated in the presence of various concentrations of this compound to assess its inhibitory effect.

4.2.3 Data Analysis:

  • The change in fluorescence intensity is converted to intracellular calcium concentration.

  • The peak calcium response in the presence of this compound is compared to the control response to calculate the percentage of inhibition.

Experimental Protocol: Inside-Out Patch-Clamp for KATP Channels

4.3.1 Cell and Patch Preparation:

  • COSm6 cells are transfected with cDNAs for the KATP channel subunits Kir6.2 and SUR1.

  • An inside-out patch is excised from a transfected cell, exposing the intracellular face of the membrane to the bath solution.

4.3.2 Electrophysiological Recording:

  • The patch is voltage-clamped, and channel activity is recorded.

  • The patch is exposed to a solution containing ATP to induce channel closure.

  • The ability of MgADP to antagonize the ATP-induced inhibition and open the channels is assessed.

  • The experiment is then performed in the presence of this compound to determine its effect on the MgADP-dependent opening of the channels.

Monoamine Neurotransmitter Systems

This compound has been shown to influence dopaminergic and serotonergic neurotransmission, although the precise mechanisms are still being elucidated.

Quantitative Data on Monoamine Modulation
Neurotransmitter SystemEffectMagnitude of EffectExperimental ModelReference
Dopamine (B1211576)Inhibition of Reuptake20%Rat striatal slices[7]
DopamineEnhancement of Release62% of accumulated [3H]dopamineRat striatal slices[7]
Serotonin (B10506) & DopamineAltered Neuroendocrine ResponseEnhanced prolactin response to tryptophan; increased growth hormone response to apomorphineHuman volunteers[8]
Experimental Protocol: In Vivo Microdialysis

The effects of this compound on the extracellular levels of dopamine and serotonin in the brain can be measured using in vivo microdialysis in freely moving animals.

5.2.1 Surgical Procedure:

  • A guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., the striatum for dopamine or the hippocampus for serotonin) in an anesthetized rat.

  • The animal is allowed to recover from surgery.

5.2.2 Microdialysis:

  • A microdialysis probe is inserted through the guide cannula.

  • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant rate.

  • Dialysate samples are collected at regular intervals to establish a baseline level of the neurotransmitter.

  • This compound is administered systemically or locally through the probe via reverse dialysis.

  • Dialysate samples continue to be collected to measure the change in neurotransmitter levels.

5.2.3 Sample Analysis:

  • The concentration of dopamine, serotonin, and their metabolites in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

5.2.4 Data Analysis:

  • The neurotransmitter concentrations in the post-drug samples are expressed as a percentage of the baseline levels.

Conclusion

The pharmacological actions of this compound extend well beyond its established role as a sodium channel blocker. Its interactions with adenosine, GABA, and glutamate systems, as well as its modulation of calcium and potassium channels and monoaminergic neurotransmission, paint a picture of a highly pleiotropic agent. The quantitative data and experimental methodologies detailed in this guide provide a framework for understanding these diverse effects. A deeper appreciation of this complex pharmacology is essential for optimizing the clinical use of this compound and for guiding the development of novel therapeutics with improved efficacy and tolerability for a range of neurological and psychiatric disorders.

References

In-Depth Technical Guide to the Psychiatric Applications of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine is a well-established anticonvulsant medication that has found significant application in psychiatry, primarily as a mood stabilizer for bipolar disorder.[1] Initially approved for epilepsy and trigeminal neuralgia, its efficacy in managing manic episodes has positioned it as a key therapeutic option, particularly for patients who do not respond to or tolerate lithium.[1][2] This technical guide provides a comprehensive overview of the basic research into this compound's psychiatric applications, focusing on its mechanisms of action, quantitative efficacy data from clinical trials, and detailed experimental protocols for its investigation. The information is intended for researchers, scientists, and professionals involved in drug development who require a deep, technical understanding of this compound's neuropharmacology.

Core Mechanisms of Action

This compound's therapeutic effects in psychiatric disorders are believed to stem from a combination of actions on neuronal excitability and intracellular signaling pathways. While its primary mechanism is the modulation of voltage-gated sodium channels, emerging research points to its influence on other complex cellular systems.

Modulation of Voltage-Gated Sodium Channels

The most well-documented mechanism of this compound is its action as a use-dependent blocker of voltage-gated sodium channels (VGSCs).[3][4] It preferentially binds to the inactivated state of these channels, a conformation that is more prevalent during the rapid, repetitive neuronal firing characteristic of manic episodes and seizures.[3] This binding stabilizes the inactivated state, thereby reducing the number of available channels that can open and propagate further action potentials.[3] This leads to a decrease in neuronal hyperexcitability and a reduction in the synaptic release of excitatory neurotransmitters like glutamate, without significantly affecting normal neuronal activity.[5][6][7]

G cluster_neuron Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Na_channel_active VGSC (Active) Na_channel_inactive VGSC (Inactive) Na_channel_active->Na_channel_inactive Depolarization Glutamate_vesicle Glutamate Vesicle Na_channel_active->Glutamate_vesicle Initiates Action Potential Na_channel_inactive->Na_channel_active Repolarization Synapse Glutamate_vesicle->Synapse Glutamate Release Glutamate_receptor Glutamate Receptor Synapse->Glutamate_receptor Excitatory_signal Excitatory Signal Glutamate_receptor->Excitatory_signal CBZ This compound CBZ->Na_channel_inactive Binds & Stabilizes

Caption: this compound's primary mechanism at the synapse.

Wnt/β-catenin Signaling Pathway

Recent studies have revealed that this compound can modulate the Wnt/β-catenin signaling pathway. It has been shown to bind to a novel pocket on the Frizzled-8 (FZD8) receptor, a key component of this pathway.[8][9] This interaction can suppress FZD8-mediated Wnt/β-catenin signaling.[8][9] Downstream, this compound has been observed to decrease the phosphorylation of glycogen (B147801) synthase kinase 3β (p-GSK3β) and reduce levels of β-catenin.[2][10] Since the Wnt/β-catenin pathway is involved in neuronal development, synaptic plasticity, and mood regulation, its modulation by this compound may contribute to its long-term mood-stabilizing effects. However, it is important to note that some studies have found that this compound does not inhibit GSK-3 activity in neocortical cells, suggesting the effects may be cell-type dependent or occur through different mechanisms.[11][12][13]

G Wnt/β-catenin Signaling Pathway Modulation by this compound cluster_inhibition CBZ This compound FZD8 FZD8 Receptor CBZ->FZD8 Inhibits Wnt Wnt Ligand Wnt->FZD8 Activates GSK3b GSK-3β FZD8->GSK3b Inhibits (via Dishevelled) beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates destruction_complex Destruction Complex destruction_complex->beta_catenin Degrades gene_transcription Gene Transcription (Mood Regulation) TCF_LEF->gene_transcription Initiates

Caption: Modulation of the Wnt/β-catenin pathway by this compound.

Other Potential Mechanisms
  • Inositol (B14025) Signaling: The role of this compound in the inositol signaling pathway, a key target for lithium, is less clear. Some research suggests that this compound may stimulate inositol monophosphatase (IMPase), an enzyme inhibited by lithium.[14] Conversely, other studies indicate that this compound can inhibit inositol phosphate (B84403) formation, potentially through antagonism of adenosine (B11128) A1-receptors which modulate this pathway.[15] Further research is needed to clarify this mechanism.

  • GABAergic and Glutamatergic Systems: this compound has been shown to increase the inhibitory neurotransmitter GABA and decrease the excitatory neurotransmitter glutamate, which contributes to its overall effect of reducing neuronal excitability.[6]

Quantitative Data from Clinical Trials

The efficacy of this compound in various psychiatric disorders has been evaluated in numerous clinical trials. The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in Bipolar Mania
Study/AnalysisComparisonPrimary Outcome MeasureResponse Rate (this compound)Response Rate (Comparator)p-value
Weisler et al. (2004)[16]vs. Placebo≥50% decrease in YMRS score41.5%22.4%0.0074
Zhang et al. (as cited in[17])vs. PlaceboClinical Response Rate (Mania)87.8%57.1%0.012
Pooled Analysis (as cited in[18])N/A (20 controlled trials)Pooled Response Rate52%N/AN/A

YMRS: Young Mania Rating Scale

Table 2: Efficacy of this compound in Bipolar Depression
Study/AnalysisComparisonPrimary Outcome MeasureResponse Rate (this compound)Response Rate (Comparator)p-value
Zhang et al. (as cited in[17][19])vs. PlaceboClinical Response Rate (Depression)63.8%34.8%0.044
Table 3: Efficacy of this compound as Adjunctive Therapy in Schizophrenia
Study/AnalysisComparisonPrimary Outcome MeasureResult
Cochrane Review (2014)[20]vs. Placebo (adjunct)Overall Global ImprovementSuperior to placebo (2 RCTs, n=38, RR 0.57)
Cochrane Review (2014)[20]vs. Placebo (adjunct)50% reduction in BPRS scoresNo significant difference (6 RCTs, n=147, RR 0.86)

BPRS: Brief Psychiatric Rating Scale; RR: Risk Ratio

Table 4: Common and Serious Adverse Effects of this compound
Adverse EffectApproximate FrequencyNotes
Dizziness, Drowsiness, Ataxia, Nausea, Vomiting>1 in 100 people (Common)[21]Often mild and can decrease as the body adapts.[21]
Stevens-Johnson Syndrome (SJS) / Toxic Epidermal Necrolysis (TEN)Rare (1-6 per 10,000 new users in Caucasian populations)[22]Risk is about 10 times higher in some Asian populations due to a strong association with the HLA-B*1502 allele.[22]
Aplastic Anemia and AgranulocytosisRareRequires monitoring of complete blood counts.
HyponatremiaCan occur, especially in geriatric patients.[22]May lead to confusion or more frequent seizures.[22]
Suicidal Thoughts or Behavior~1 in 500 patients (twice the rate of placebo)[22]Requires monitoring for changes in mood or behavior.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to investigate this compound's effects.

Whole-Cell Voltage-Clamp Recording for Sodium Channel Analysis

This protocol is designed to measure the effect of this compound on voltage-gated sodium currents in cultured neurons (e.g., mouse neuroblastoma cells or human dentate granule cells).[8]

Objective: To characterize the voltage- and use-dependent block of sodium channels by this compound.

Materials:

  • Cultured neurons (e.g., N18 neuroblastoma cells).

  • Patch-clamp rig with amplifier, digitizer, and microscope.

  • Glass micropipettes (resistance 2-4 MΩ).

  • Extracellular (bath) solution containing standard physiological ion concentrations.

  • Intracellular (pipette) solution (e.g., containing CsF, CsCl, NaCl, MgCl2, EGTA, HEPES, ATP, GTP).[22]

  • This compound stock solution.

Procedure:

  • Cell Preparation: Plate cells on coverslips suitable for microscopy and recording.

  • Pipette Preparation: Pull glass micropipettes and fill with intracellular solution.

  • Establish Whole-Cell Configuration:

    • Approach a target neuron with the micropipette under microscopic guidance.

    • Apply gentle suction to form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

    • Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell interior (whole-cell mode).

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a negative potential (e.g., -80 mV) to ensure sodium channels are in a resting state.

    • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit sodium currents.

    • Record the resulting currents.

  • This compound Application:

    • Perfuse the bath with the extracellular solution containing this compound at a known concentration.

    • Repeat the voltage-clamp protocol to measure sodium currents in the presence of the drug.

  • Use-Dependence Protocol:

    • Apply a train of repetitive depolarizing pulses (e.g., at 2 Hz or higher) both before and during this compound application to assess use-dependent block.[8]

  • Data Analysis:

    • Measure the peak amplitude of the sodium current at each voltage step.

    • Analyze changes in current amplitude, voltage-dependence of activation and inactivation, and the rate of recovery from inactivation to characterize the effects of this compound.

G start Start: Prepare Cell Culture establish_seal Establish Giga-Seal start->establish_seal rupture_patch Rupture Membrane (Whole-Cell) establish_seal->rupture_patch record_control Record Control Na+ Currents (Voltage-Step Protocol) rupture_patch->record_control apply_cbz Apply this compound (Bath Perfusion) record_control->apply_cbz record_cbz Record Na+ Currents with CBZ apply_cbz->record_cbz use_dependence Use-Dependence Protocol (Repetitive Pulses) record_cbz->use_dependence analyze Analyze Data: - Amplitude - Kinetics - Use-Dependence use_dependence->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp analysis.

In Vivo Microdialysis for Neurotransmitter Release

This protocol outlines the general procedure for measuring extracellular neurotransmitter levels (e.g., glutamate, GABA) in the hippocampus of a freely moving rat in response to this compound.

Objective: To determine how this compound modulates basal and stimulus-evoked neurotransmitter release in a specific brain region.

Materials:

  • Adult male Wistar rats.

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • HPLC system with electrochemical or fluorescence detection.

  • Artificial cerebrospinal fluid (aCSF) for perfusion.

  • This compound solution.

  • High-potassium or other stimulating agent.

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeted to the brain region of interest (e.g., hippocampus).

    • Allow the animal to recover from surgery.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Connect the probe to the perfusion pump and fraction collector.

    • Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).

    • Allow a stabilization period to establish a baseline of neurotransmitter levels.

  • Sample Collection:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials in the fraction collector.

    • Collect several baseline samples.

  • Drug Administration:

    • Administer this compound, either systemically (e.g., intraperitoneal injection) or locally by adding it to the perfusion fluid (reverse dialysis).

    • Continue collecting dialysate samples to measure the effect of the drug on basal neurotransmitter levels.

  • Stimulated Release (Optional):

    • To measure effects on evoked release, switch the perfusion fluid to one containing a stimulating agent (e.g., high-potassium aCSF) for a short period.

    • Collect samples during and after stimulation, both with and without this compound pre-treatment.

  • Sample Analysis:

    • Analyze the concentration of neurotransmitters in the collected dialysate samples using HPLC.

  • Data Analysis:

    • Calculate the percent change from baseline for each neurotransmitter following drug administration and/or stimulation.

Randomized Controlled Clinical Trial (Bipolar Mania)

This protocol describes a generalized design for a double-blind, placebo-controlled trial to evaluate the efficacy and safety of extended-release this compound in patients with bipolar I disorder, manic or mixed episodes.[4]

Objective: To determine if this compound is superior to placebo in reducing manic symptoms over a defined treatment period.

Methodology:

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Selection:

    • Inclusion Criteria: Adults diagnosed with Bipolar I Disorder (according to DSM criteria), currently experiencing a manic or mixed episode. A minimum score on a standardized mania rating scale (e.g., Young Mania Rating Scale [YMRS] ≥ 20).

    • Exclusion Criteria: Presence of other major psychiatric or medical conditions that could confound the results, substance use disorders, pregnancy, known hypersensitivity to this compound.

  • Procedure:

    • Screening and Washout: Screen patients for eligibility. If they are taking other psychotropic medications, a washout period is implemented.

    • Single-Blind Placebo Lead-in: All eligible patients receive a single-blind placebo for a short period (e.g., 3-7 days) to exclude placebo super-responders and ensure baseline stability.

    • Randomization: Patients are randomly assigned to receive either extended-release this compound or a matching placebo.

    • Treatment Phase (e.g., 3 weeks):

      • Dosing: The this compound group starts at a fixed dose (e.g., 400 mg/day) which is then titrated upwards based on clinical response and tolerability to a target range (e.g., 400-1600 mg/day).[7] Plasma levels may be monitored to ensure they are within the therapeutic range (typically 4-12 µg/mL).[7]

      • Assessments: Efficacy is assessed weekly using standardized scales like the YMRS (primary outcome), Clinical Global Impressions (CGI) scale, and a depression scale (e.g., Montgomery-Åsberg Depression Rating Scale, MADRS) for mixed episodes. Safety is monitored through the recording of adverse events, vital signs, and laboratory tests (including complete blood count and liver function tests).

  • Statistical Analysis: The primary analysis is typically a comparison of the change from baseline in the mean YMRS score between the this compound and placebo groups using an appropriate statistical model (e.g., ANCOVA). Responder rates (e.g., percentage of patients with ≥50% reduction in YMRS score) are also compared.

Conclusion

This compound remains a valuable tool in the psychiatric armamentarium, particularly for the management of bipolar mania. Its primary mechanism of action through the use-dependent blockade of voltage-gated sodium channels is well-established and provides a clear rationale for its mood-stabilizing effects. Furthermore, ongoing research into its effects on signaling pathways such as the Wnt/β-catenin system is opening new avenues for understanding its broader neuropharmacological profile. The quantitative data from clinical trials consistently support its efficacy in acute mania, although its role in bipolar depression and as an adjunctive treatment for schizophrenia requires further elucidation. The experimental protocols outlined in this guide provide a framework for future research aimed at refining our understanding of this compound's mechanisms and optimizing its clinical application in psychiatric disorders. For drug development professionals, the multifaceted nature of this compound's action suggests that targeting specific nodes within these pathways could lead to the development of novel therapeutics with improved efficacy and tolerability.

References

Methodological & Application

Application Note: Quantitative Analysis of Carbamazepine in Human Plasma by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of Carbamazepine (CBZ) in human plasma. This compound is a primary antiepileptic drug with a narrow therapeutic index, typically maintained between 4-12 mg/L in plasma, necessitating therapeutic drug monitoring (TDM) to ensure efficacy and prevent toxicity.[1] The described method is simple, rapid, and accurate, employing a straightforward protein precipitation for sample preparation and a reversed-phase C18 column for separation.[2][3][4] The method is validated according to established bioanalytical guidelines, demonstrating excellent linearity, precision, accuracy, and sensitivity suitable for clinical research and TDM.[5]

Principle

The method is based on reversed-phase high-performance liquid chromatography. After extraction from the plasma matrix via protein precipitation, the sample is injected into the HPLC system. This compound and an internal standard (IS) are separated on a C18 stationary phase using an isocratic mobile phase. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and the polar mobile phase. Detection and quantification are achieved by monitoring the UV absorbance at 285 nm, which is a wavelength of high absorbance for this compound.[2][3][4][6]

Experimental Protocols

Materials and Reagents
  • This compound (CBZ) reference standard

  • Propylparaben (Internal Standard)

  • Methanol (B129727) (HPLC Grade)

  • Water (HPLC Grade)

  • Drug-free human plasma

  • Volumetric flasks, pipettes, and general laboratory glassware

  • Centrifuge tubes (1.5 mL or 2.0 mL)

  • Syringe filters (0.45 µm)

Instrumentation and Chromatographic Conditions

An HPLC system equipped with an isocratic pump, autosampler, and UV/Vis detector is required.[2] The specific conditions are summarized in the table below.

Parameter Condition
HPLC Column µ-Bondapak C18 (150 mm × 4.6 mm, 5 µm) or equivalent[2][3][4]
Mobile Phase Methanol : Water (50:50, v/v)[2][3][4]
Flow Rate 1.0 mL/min[2][3][4][5]
Injection Volume 50 µL[2]
Detection Wavelength 285 nm[2][3][4][6]
Column Temperature Ambient
Run Time Approximately 15 minutes[2][3][4]
Preparation of Stock and Working Solutions
  • CBZ Stock Solution (1 mg/mL): Accurately weigh and dissolve 50.0 mg of this compound in a 50 mL volumetric flask with methanol.[2]

  • CBZ Working Solution (50 µg/mL): Dilute the 1 mg/mL stock solution 20-fold with methanol.[2]

  • IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 50.0 mg of Propylparaben in a 50 mL volumetric flask with methanol.[2]

  • IS Working Solution (250 µg/mL): Prepare a suitable dilution from the IS stock solution using methanol.[2]

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the CBZ working solution to achieve final concentrations across the desired range (e.g., 0.5, 1, 2, 5, 10, 20, and 40 µg/mL).[2][6]

  • A fixed concentration of the internal standard (e.g., 10 µg/mL) is added to each calibration standard and QC sample.[2]

  • QC samples are prepared similarly at a minimum of three concentration levels: low, medium, and high (e.g., 1, 5, and 20 µg/mL).[6]

Plasma Sample Preparation Protocol

The protein precipitation method is used for sample clean-up.

  • Pipette 500 µL of plasma sample (calibration standard, QC, or unknown) into a clean microcentrifuge tube.[2]

  • Add a fixed volume of the internal standard working solution.

  • Add 400 µL of methanol to the tube to precipitate plasma proteins.[2]

  • Vortex mix the tube for 2 minutes to ensure thorough mixing.[2][6]

  • Centrifuge the mixture at 5000 rpm for 5 minutes.[2]

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject 50 µL of the supernatant into the HPLC system for analysis.[2]

G cluster_workflow Plasma Sample Preparation Workflow plasma 1. Start with 500 µL Plasma Sample add_is 2. Add Internal Standard (IS) plasma->add_is add_methanol 3. Add 400 µL Methanol (Protein Precipitation) add_is->add_methanol vortex 4. Vortex Mix (2 min) add_methanol->vortex centrifuge 5. Centrifuge (5000 rpm, 5 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant inject 7. Inject 50 µL into HPLC supernatant->inject

Caption: Workflow for plasma sample preparation using protein precipitation.

Method Validation Data

The method was validated for linearity, precision, accuracy, and recovery.

Linearity

The calibration curve was constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.

Parameter Result
Concentration Range 0.5 - 40.0 µg/mL[2][3][4][6]
Regression Equation y = 0.2847x + 0.0138[2][3][4]
Correlation Coefficient (r²) > 0.999[2][3][4]
Limit of Quantitation (LOQ) 0.5 µg/mL[2][3][4]
Precision and Accuracy

Intra-day and inter-day precision and accuracy were evaluated by analyzing QC samples at three different concentrations on the same day (n=5) and on three different days, respectively.

QC Level Nominal Conc. (µg/mL) Intra-day Precision (%RSD) Intra-day Accuracy (% Recovery) Inter-day Precision (%RSD) Inter-day Accuracy (% Recovery)
Low 1.03.4%[2]100.2%[2]2.75%[2]98.4%[2][3]
Medium 10.02.9%[2]97.5%[2]1.52%[2]99.5%[2][3]
High 40.02.7%[2]99.9%[2]0.53%[2]100.5%[2][3]

Precision is expressed as Relative Standard Deviation (%RSD) and should be <15%. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration and should be within 85-115%.[5]

Recovery

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards at corresponding concentrations. The mean recovery was found to be 97.2%.[5]

Overall Analytical Workflow

The entire process from sample receipt to final data reporting follows a structured workflow to ensure consistency and reliability of results.

G cluster_analysis Overall HPLC-UV Analysis Workflow sample_prep 1. Plasma Sample Preparation (See Fig. 1) hplc_injection 2. Autosampler Injection sample_prep->hplc_injection separation 3. Chromatographic Separation (C18 Column) hplc_injection->separation detection 4. UV Detection at 285 nm separation->detection chromatogram 5. Generate Chromatogram (Peak Integration) detection->chromatogram calculation 6. Calculate Concentration (Using Calibration Curve) chromatogram->calculation report 7. Report Result calculation->report

References

Revolutionizing Therapeutic Drug Monitoring: A Highly Sensitive LC-MS/MS Method for the Simultaneous Detection of Carbamazepine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Carbamazepine is a cornerstone medication for the management of epilepsy, neuropathic pain, and bipolar disorder. Due to its narrow therapeutic window and complex metabolism, therapeutic drug monitoring (TDM) is crucial to optimize efficacy and minimize toxicity. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its major active and inactive metabolites in biological matrices. The detailed protocol herein provides researchers, clinicians, and pharmaceutical scientists with a reliable tool for pharmacokinetic studies, clinical diagnostics, and drug development.

Introduction

This compound (CBZ) undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[1][2] The main metabolic pathway involves the formation of a pharmacologically active metabolite, this compound-10,11-epoxide (CBZ-E), which is further hydrolyzed to the inactive 10,11-dihydro-10,11-dihydroxythis compound (DiOH-CBZ).[3][4] Minor pathways include ring hydroxylation to form 2-hydroxythis compound (B22019) (2-OH-CBZ) and 3-hydroxythis compound (B22271) (3-OH-CBZ).[1][5] Given that the epoxide metabolite possesses anticonvulsant activity and can contribute to both the therapeutic and toxic effects of the parent drug, its simultaneous measurement with this compound is of high clinical importance.[3]

This LC-MS/MS method offers high selectivity and sensitivity for the concurrent determination of this compound and its key metabolites, enabling a comprehensive assessment of an individual's metabolic profile. This can aid in dose adjustments, understanding drug-drug interactions, and personalizing treatment regimens.

Metabolic Pathway of this compound

The metabolic conversion of this compound is a multi-step process involving several key enzymatic reactions, primarily occurring in the liver. The major pathway leads to the formation of an active epoxide metabolite, which is subsequently inactivated.

This compound Metabolism Metabolic Pathway of this compound CBZ This compound CBZE This compound-10,11-epoxide (Active) CBZ->CBZE CYP3A4, CYP2C8 OH_CBZ 2- and 3-Hydroxythis compound (Minor) CBZ->OH_CBZ CYP3A4 (minor pathway) DiOH_CBZ 10,11-Dihydro-10,11-dihydroxythis compound (Inactive) CBZE->DiOH_CBZ Epoxide Hydrolase Experimental Workflow LC-MS/MS Experimental Workflow Sample Plasma/Serum Sample Collection IS_Spiking Internal Standard Spiking Sample->IS_Spiking SPE Solid Phase Extraction (SPE) IS_Spiking->SPE LC LC Separation SPE->LC MSMS MS/MS Detection (MRM) LC->MSMS Data Data Acquisition and Analysis MSMS->Data

References

Application Notes and Protocols for In Vitro Cell Culture Models to Study Carbamazepine's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a first-line antiepileptic drug and mood stabilizer with a complex mechanism of action. While its primary therapeutic effect is attributed to the blockade of voltage-gated sodium channels, in vitro studies have revealed a multitude of other cellular effects that contribute to both its therapeutic efficacy and its adverse effects. These include modulation of mitochondrial function, induction of apoptosis, alteration of gene expression, and effects on neurotransmitter systems beyond sodium channel blockade. This document provides detailed application notes and experimental protocols for utilizing in vitro cell culture models to investigate the multifaceted mechanism of action of this compound.

Key In Vitro Effects of this compound

This compound's effects have been characterized in a variety of in vitro models, including primary neuronal cultures and immortalized cell lines. The following sections summarize the key findings and provide relevant quantitative data.

Inhibition of Voltage-Gated Sodium Channels

A primary mechanism of this compound is the use-dependent blockade of voltage-gated sodium channels (VGSCs), which reduces neuronal excitability. This effect has been demonstrated in various neuronal and transfected cell lines.

Data Presentation: Effects of this compound on Voltage-Gated Sodium Channels

Cell LineChannel SubtypeEffectConcentration/IC50Citation(s)
Dorsal Root Ganglion (DRG) NeuronsNot specifiedDepression of Na+ currentDepression of 95 ± 5.2% at 300 µM[1]
HEK293Na(v)1.7Inhibition of sodium currentNot specified[2]
Neuro-2aNa(v) (endogenous)Suppression of transient (INa(T)) and late (INa(L)) Na+ currentsIC50 for INa(T): 56 µM, IC50 for INa(L): 18 µM[3][4]
DRG NeuronsTTXr Na+ currentAttenuation of hyperglycemia-enhanced Na+ channel activity100 µM
Mitochondrial Toxicity

This compound has been shown to exert toxic effects on mitochondria, which may contribute to some of its adverse effects, such as hepatotoxicity.

Data Presentation: Effects of this compound on Mitochondrial Function

SystemParameterEffectConcentration/IC50Citation(s)
Isolated pig brain mitochondriaComplex I-linked respirationPartial inhibitionIC50 = 353 µM[5]
Isolated pig brain mitochondriaComplex II-linked respirationInhibitionIC50 = 182 µM[5]
HepG2 cellsGlu/Gal assayConfirmed mitochondrial toxicant in galactose mediaNot specified[5]
BBB-derived microvascular endothelial cellsMitochondrial membrane potentialSignificant decrease0.1-1000 μM[6]
BBB-derived microvascular endothelial cellsOxygen consumption ratesDecrease0.1-1000 μM[6]
Isolated rat liver mitochondriaMitochondrial function (bioactivated CBZ)Decrease in state three respiration, RCR, ATP synthesis, and membrane potentialNot specified
Isolated wild-type mouse hippocampus mitochondriaState III respirationAttenuationIC50: 129.2 µM[7]
Modulation of Glutamate (B1630785) Neurotransmission

This compound can influence glutamatergic signaling by affecting both glutamate release and uptake.

Data Presentation: Effects of this compound on Glutamate Signaling

Cell ModelTargetEffectConcentrationCitation(s)
Primary cultured astrocytesPro-inflammatory cytokine-induced L-glutamate releaseAttenuation10 and 20 µM[8][9]
Oocytes expressing EAAT3EAAT3 activityDose-dependent enhancementEC50 = 12.2 µM[10]
C6 rat glioma cellsEndogenous EAAT3 activityEnhancementClinically relevant concentrations[10]
Induction of Apoptosis

At supra-therapeutic concentrations, this compound can induce apoptosis in various cell types.

Data Presentation: Pro-apoptotic Effects of this compound

Cell Line/TypeAssayEffectConcentrationCitation(s)
Cultured cerebellar granule cellsDNA fragmentation (laddering)Concentration-dependent increaseSupra-therapeutic[11]
TERA2.cl.SP12 (human stem cell line)DNA fragmentation (sub-G1 phase)Induction of apoptosis100 µM[12]
PlateletsApoptosisInductionNot specified[13][14]
Vero cellsMitotic arrest leading to apoptosisInductionSupra-therapeutic[15]
Alterations in Gene Expression

This compound can modulate the expression of genes involved in cellular stress responses, drug metabolism, and transport.

Data Presentation: this compound-Induced Changes in Gene Expression

SystemPathway/Genes AffectedEffectCitation(s)
Mouse liverKeap1-Nrf2-ARE signaling pathway (e.g., glutathione (B108866) transferase, heat shock proteins)Induction[16][17][18]
Human embryonic stem cells (hESCs)Neurogenesis-related genes (e.g., βIII-tubulin, Ngn1, Reelin, MAP-2)Decrease in expression[19][20]
HepG2 and Caco2 cellsABCB1 and ABCC2 transportersInduction of expression and functional activity[21]
Mouse liverCyp2c29, Gstmu1, Hspa812.2-fold, 5.3-fold, and 2.5-fold increase in mRNA levels, respectively[17]
Endoplasmic Reticulum (ER) Stress and Autophagy

This compound has been shown to alleviate ER stress and enhance autophagy, which may be a neuroprotective mechanism.

Data Presentation: Effects of this compound on ER Stress and Autophagy

Cell ModelEffectMechanismCitation(s)
Human cell culture (MCDS model)Reduced ER stressStimulation of autophagy and proteasomal degradation of misfolded proteins[22][23]
Machado-Joseph disease (MJD) in vitro modelsPromoted clearance of mutant ataxin-3Autophagy enhancement[24]
Mutant KATP channel-transfected cellsModulated Golgi retention and autophagyRescue of mutant channel surface expression[25]

Experimental Protocols

This section provides detailed protocols for key experiments to assess the in vitro effects of this compound.

Protocol 1: Assessment of Cell Viability using MTT Assay

Objective: To determine the cytotoxic effects of this compound on a given cell line.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • This compound (CBZ) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations of CBZ. Include a vehicle control (medium with the same concentration of DMSO as the highest CBZ concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Analysis of Apoptosis using Caspase-3 Activity Assay

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 activity.

Materials:

  • Cell culture plates

  • This compound

  • Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

  • 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)

  • Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)

  • Fluorometric microplate reader

Procedure:

  • Cell Treatment: Plate and treat cells with various concentrations of this compound for the desired duration. Include a positive control for apoptosis (e.g., staurosporine) and an untreated control.

  • Cell Lysis: Harvest the cells and wash with ice-cold PBS. Resuspend the cell pellet in cold lysis buffer and incubate on ice for 15-20 minutes.

  • Centrifugation: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a Bradford or BCA assay.

  • Assay Setup: In a 96-well black plate, add an equal amount of protein from each sample.

  • Reaction Initiation: Prepare a master mix containing 2X reaction buffer and the caspase-3 substrate. Add this mix to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for Ac-DEVD-AFC).

  • Data Analysis: Normalize the fluorescence signal to the protein concentration and express the results as a fold change relative to the untreated control.

Protocol 3: Whole-Cell Patch-Clamp Recording of Sodium Currents

Objective: To measure the inhibitory effect of this compound on voltage-gated sodium channels.

Materials:

  • Cultured neurons or transfected cells on coverslips

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)

  • Borosilicate glass capillaries for pipette pulling

  • Extracellular solution (in mM): e.g., 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4 with NaOH.

  • Intracellular solution (in mM): e.g., 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, pH 7.2 with CsOH.

  • This compound stock solution

Procedure:

  • Preparation: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution.

  • Pipette Fabrication: Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Cell Patching: Approach a cell with the pipette and apply gentle suction to form a giga-ohm seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Current Recording: Clamp the cell at a holding potential of -80 mV. Elicit sodium currents by applying depolarizing voltage steps (e.g., to 0 mV for 20 ms).

  • Drug Application: After obtaining a stable baseline recording, perfuse the chamber with extracellular solution containing the desired concentration of this compound.

  • Data Acquisition: Record the sodium currents in the presence of this compound.

  • Washout: Perfuse with the control extracellular solution to observe the reversibility of the effect.

  • Data Analysis: Measure the peak amplitude of the sodium current before, during, and after this compound application. Calculate the percentage of inhibition.

Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

Objective: To quantify changes in the mRNA levels of target genes in response to this compound treatment.

Materials:

  • Cultured cells treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Gene-specific primers (forward and reverse) for target and housekeeping genes

Procedure:

  • RNA Extraction: Treat cells with this compound for the desired time. Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (A260/A280 ratio).

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for the gene of interest, and cDNA template.

  • qPCR Run: Perform the qPCR reaction in a real-time PCR cycler using a standard three-step cycling protocol (denaturation, annealing, and extension).

  • Melt Curve Analysis: Perform a melt curve analysis at the end of the qPCR run to verify the specificity of the amplified product.

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes in both control and treated samples. Calculate the relative gene expression using the ΔΔCt method.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a general experimental workflow for its in vitro study.

This compound's Multifaceted Mechanism of Action

Carbamazepine_Mechanism cluster_ion_channel Ion Channel Modulation cluster_mitochondria Mitochondrial Effects cluster_er_autophagy ER Stress & Autophagy cluster_gene_expression Gene Expression cluster_apoptosis Apoptosis cluster_glutamate Glutamate Signaling CBZ This compound VGSC Voltage-Gated Sodium Channels CBZ->VGSC Inhibition Mito Mitochondria CBZ->Mito Toxicity ER_Stress ER Stress CBZ->ER_Stress Reduces Autophagy Autophagy CBZ->Autophagy Stimulates Keap1Nrf2 Keap1-Nrf2-ARE Pathway CBZ->Keap1Nrf2 Activates Apoptosis Apoptosis CBZ->Apoptosis Induces (supra-therapeutic doses) GluRelease Glutamate Release CBZ->GluRelease Attenuates EAAT3 EAAT3 Transporter CBZ->EAAT3 Enhances NeuronalExcitability Neuronal Excitability VGSC->NeuronalExcitability Reduced Respiration Respiration Mito->Respiration Inhibited ATP ATP Synthesis Mito->ATP Decreased StressResponse Stress Response Genes Keap1Nrf2->StressResponse Increased PI3K_Akt_Pathway cluster_platelet Platelet Apoptosis cluster_glutamate_transport Glutamate Transport CBZ This compound PI3K_Akt PI3K/Akt CBZ->PI3K_Akt Activates PI3K_g PI3K CBZ->PI3K_g Activates PDE3A PDE3A PI3K_Akt->PDE3A Activates PKA PKA PDE3A->PKA Inhibits Apoptosis Apoptosis PKA->Apoptosis Inhibition leads to EAAT3_activity EAAT3 Activity PI3K_g->EAAT3_activity Enhances Experimental_Workflow cluster_assays Functional and Molecular Assays start Select In Vitro Model (e.g., SH-SY5Y, primary neurons) treatment This compound Treatment (Dose-response and time-course) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Caspase-3 Assay, Hoechst Staining) treatment->apoptosis electrophysiology Ion Channel Function (Patch-Clamp) treatment->electrophysiology gene_expression Gene Expression (qPCR, Western Blot) treatment->gene_expression mitochondria Mitochondrial Function (Respiration Assay) treatment->mitochondria analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis electrophysiology->analysis gene_expression->analysis mitochondria->analysis conclusion Elucidation of Mechanism of Action analysis->conclusion

References

Application Notes: Carbamazepine in Animal Models of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbamazepine (CBZ) is an anticonvulsant drug that has been a cornerstone in the treatment of neuropathic pain, particularly trigeminal neuralgia, for decades.[1][2] Its primary mechanism of action involves the blockade of voltage-gated sodium channels (VGSCs), which stabilizes hyperexcited neural membranes and inhibits the repetitive firing of neurons that underlies neuropathic pain.[1][3][4] Animal models are indispensable tools for investigating the pathophysiology of neuropathic pain and for the preclinical evaluation of potential analgesics like this compound. These models mimic the symptoms of human neuropathic pain, such as allodynia (pain from a non-painful stimulus) and hyperalgesia (an exaggerated response to a painful stimulus), providing a platform to study the efficacy and mechanisms of action of therapeutic compounds.[5]

Mechanism of Action

This compound's therapeutic effect in neuropathic pain is primarily attributed to its use-dependent blockade of VGSCs.[3][6] In a neuropathic state, damaged neurons exhibit spontaneous, ectopic firing and heightened excitability. This is often associated with an increased expression or altered function of specific sodium channel subtypes, such as NaV1.7 and NaV1.8, in nociceptive pathways.[6][7] this compound preferentially binds to the inactivated state of these channels.[3][4] During the rapid, repetitive firing characteristic of neuropathic pain, more channels enter the inactivated state, making this compound's blocking action more potent. This state-dependent binding prevents the return of the channels to the resting state, thereby reducing the number of available channels to open and generate subsequent action potentials.[4] This effectively dampens the transmission of pain signals along the nerve fiber.

This compound's Primary Mechanism of Action cluster_neuron Presynaptic Neuron Membrane ActionPotential Repetitive Action Potentials (Pain Signal) VGSC_open Voltage-Gated Na+ Channel (Open State) ActionPotential->VGSC_open Opens VGSC_inactive Voltage-Gated Na+ Channel (Inactive State) VGSC_open->VGSC_inactive Transitions to Na_ion Na+ Influx (Depolarization) VGSC_open->Na_ion Allows VGSC_inactive->VGSC_open Fast Recovery VGSC_inactive->VGSC_open Prevents Recovery CBZ This compound CBZ->VGSC_inactive Binds & Stabilizes

Figure 1: this compound blocks pain signals by stabilizing the inactive state of voltage-gated sodium channels.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various animal models of neuropathic pain. The effective dose and degree of analgesia can vary depending on the specific model, species, and pain assessment method.

Animal ModelSpeciesThis compound Dose & RoutePain Behavior AssessedKey FindingCitation(s)
Chronic Constriction Injury (CCI) Rat32 mg/kg, i.p.Mechanical Allodynia & Thermal HyperalgesiaModerately attenuated mechanical allodynia and strongly attenuated thermal hyperalgesia.[8]
Chronic Constriction Injury (CCI) of Infraorbital Nerve Rat50 mg/kg, i.p.Mechanical HypersensitivityDiminished evoked pain behavior.[9]
Spinal Nerve Ligation (SNL) Rat0.5 - 22.5 mg/kg, s.c.Spontaneous Activity & Evoked Neuronal ResponsesSignificantly reduced spontaneous activity and inhibited C- and A-fiber evoked responses.[10]
Tibial Nerve Injury (TNI) Rat10 mg/kg, i.p.Tactile HyperalgesiaIneffective alone, but completely attenuated hyperalgesia when combined with morphine.[11][12]
Chemotherapy-Induced (Cisplatin) Rat5, 10, 15 mg/kg, p.o.Thermal Hyperalgesia (Tail-flick)Dose-dependently increased pain threshold in both acute and chronic administration.[13]
Diabetic Neuropathy Human~600 mg/dayVarious Sensory SymptomsRelieved symptoms like shooting pains, burning, and hyperalgesia in 93% of patients.[14]
Diabetic Neuropathy HumanNot SpecifiedParesthesias and PainDemonstrated improvement in small placebo-controlled studies.[1]

Experimental Protocols & Workflow

A typical experimental workflow for evaluating this compound involves surgically or chemically inducing a neuropathic pain state, followed by behavioral assessments to confirm the development of pain-like behaviors. Subsequently, the drug is administered, and the behavioral tests are repeated to assess its analgesic efficacy.

G cluster_induction Neuropathic Pain Model Induction (Day 0) cluster_treatment Treatment Phase acclimate Animal Acclimation (7-14 days) baseline Baseline Behavioral Testing (e.g., von Frey, Hargreaves) acclimate->baseline surgery Surgical Induction (CCI, SNL, etc.) baseline->surgery sham Sham Surgery (Control Group) baseline->sham develop Pain Development (7-14 days post-op) surgery->develop sham->develop confirm Confirm Pain Phenotype (Behavioral Testing) develop->confirm cbz This compound Administration (i.p., p.o.) confirm->cbz vehicle Vehicle Administration (Control Group) confirm->vehicle post_test Post-Treatment Behavioral Testing cbz->post_test vehicle->post_test analysis Data Analysis and Interpretation post_test->analysis

Figure 2: General experimental workflow for testing this compound in animal models of neuropathic pain.

Neuropathic Pain Animal Model Protocols

a) Chronic Constriction Injury (CCI) Model [8][15] This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve fiber damage that mimics chronic nerve compression pain in humans.

  • Animals: Male Sprague-Dawley or Wistar rats (200-270g).

  • Anesthesia: Isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.

  • Procedure:

    • Place the anesthetized animal in a prone position. Make an incision on the lateral surface of the mid-thigh.

    • Gently separate the biceps femoris muscle by blunt dissection to expose the common sciatic nerve.

    • Proximal to the nerve's trifurcation, carefully free about 7 mm of the nerve from surrounding connective tissue.

    • Place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing between them.

    • Tighten the ligatures until they just elicit a brief twitch in the corresponding hind limb. The ligatures should constrict the nerve without arresting circulation.

    • Close the muscle layer and skin with sutures.

    • For the sham group, perform the same procedure but do not place the ligatures.

  • Post-operative Care: Monitor animals for recovery. Pain-like behaviors typically develop within 7-14 days.

b) Spinal Nerve Ligation (SNL) Model [10][16] This model, developed by Kim and Chung, involves a tight ligation of one or more spinal nerves, resulting in robust and reproducible pain behaviors.

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Anesthesia: As per the CCI model.

  • Procedure:

    • Place the animal in a prone position and make a paraspinal incision at the L4-S2 level.

    • Separate the paraspinal muscles from the spinous processes to expose the L5 and L6 spinal nerves.

    • Carefully isolate the L5 spinal nerve.

    • Tightly ligate the L5 nerve (and often the L6 nerve as well) distal to the dorsal root ganglion with a silk suture (e.g., 6-0).

    • Ensure the ligation is secure. Close the wound in layers.

    • The sham procedure involves the same surgical exposure without nerve ligation.

  • Post-operative Care: Pain behaviors typically manifest within a few days and remain stable for weeks.

c) Chemotherapy-Induced Neuropathic Pain (CINP) Model [13] This model replicates the painful peripheral neuropathy that is a common side effect of certain chemotherapy agents like cisplatin (B142131).

  • Animals: Male Wistar rats (180-200g).

  • Inducing Agent: Cisplatin.

  • Procedure:

    • Administer cisplatin via a single intraperitoneal (i.p.) injection at a dose of 5 mg/kg.

    • The control group receives a saline injection.

    • Monitor the animals' weight and general health, as cisplatin can cause systemic toxicity.

    • Hyperalgesia typically develops and becomes significant by day 15 post-injection.

Drug Administration Protocol
  • Preparation: this compound is typically dissolved in a vehicle such as a small amount of DMSO and then diluted in saline or suspended in a solution like 0.5% carboxymethyl cellulose.

  • Administration:

    • Intraperitoneal (i.p.): Doses ranging from 10 mg/kg to 50 mg/kg are commonly used.[9][11]

    • Oral (p.o.): Administered via gavage, with doses often in the 5-15 mg/kg range for rats.[13]

  • Timing: The drug is usually administered 30-60 minutes before behavioral testing to coincide with its peak effect.

Behavioral Testing Protocols

Behavioral tests are crucial for quantifying the pain-like state of the animal and the analgesic effect of the treatment.[17][18]

a) Mechanical Allodynia Assessment (von Frey Test) [19]

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific amount of force when buckled.

  • Procedure:

    • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw (or the whisker pad area in orofacial pain models) starting with a filament below the expected threshold.

    • A positive response is a brisk withdrawal, shaking, or licking of the paw.

    • Use the "up-down" method to determine the 50% paw withdrawal threshold (PWT). This method provides an objective measure of the mechanical sensitivity.

b) Thermal Hyperalgesia Assessment (Hargreaves Plantar Test)

  • Apparatus: A radiant heat source positioned under a glass floor. The device measures the latency for the animal to withdraw its paw.

  • Procedure:

    • Place the animal in a Plexiglas chamber on the glass floor and allow it to acclimate.

    • Position the heat source directly beneath the plantar surface of the hind paw.

    • Activate the heat source. A timer starts automatically and stops when the animal withdraws its paw.

    • A cut-off time (e.g., 20-30 seconds) is set to prevent tissue damage.

    • Repeat the measurement 3-5 times for each paw, with several minutes between trials. A reduced withdrawal latency in the injured paw indicates thermal hyperalgesia.

c) Thermal Hyperalgesia Assessment (Tail-Flick Test) [13]

  • Apparatus: A device that applies a focused beam of radiant heat to the animal's tail.

  • Procedure:

    • Gently restrain the rat, allowing the tail to be exposed.

    • Apply the heat source to a specific point on the ventral surface of the tail.

    • Measure the latency for the animal to flick its tail away from the heat.

    • A cut-off time is used to prevent injury. An increase in tail-flick latency after drug administration indicates an analgesic effect.

Signaling Pathway in Neuropathic Pain

Peripheral nerve injury leads to a cascade of events that increase the excitability of primary sensory neurons. A key element in this process is the upregulation and altered gating of voltage-gated sodium channels at the injury site and in the dorsal root ganglion (DRG), which lowers the threshold for action potential generation and promotes spontaneous firing. This compound intervenes by blocking these channels, thereby reducing the propagation of ectopic discharges that are perceived as pain.

Nociceptive Signaling and this compound Intervention cluster_periphery Peripheral Nerve Fiber cluster_membrane Axonal Membrane Injury Nerve Injury (e.g., CCI, SNL) Upregulation ↑ NaV Channel Expression & Altered Gating in DRG Ectopic Spontaneous Ectopic Discharges Upregulation->Ectopic Causes VGSC Voltage-Gated Na+ Channel (NaV) Ectopic->VGSC Activates AP Action Potential Propagation VGSC->AP Generates SpinalCord Signal to Spinal Cord (Pain Perception) AP->SpinalCord CBZ This compound CBZ->VGSC Blocks

Figure 3: Pathway showing how nerve injury leads to pain signals and where this compound intervenes.

References

Application Notes and Protocols for the Use of Carbamazepine as an Adjunctive Therapy in Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine, an anticonvulsant and mood stabilizer, has been investigated as an adjunctive therapy for schizophrenia, particularly in patients who do not achieve a satisfactory response to antipsychotic medication alone.[1] While its routine clinical use for this indication is not broadly recommended due to mixed evidence from clinical trials, research suggests potential benefits for specific patient subgroups, such as those with violent episodes, schizoaffective disorder, or co-occurring EEG abnormalities.[1][2] These application notes provide a detailed protocol for researchers designing clinical trials to investigate the efficacy and safety of this compound as an adjunctive treatment for schizophrenia.

Mechanism of Action: this compound's primary mechanism involves the inhibition of voltage-gated sodium channels, which stabilizes neuronal membranes and reduces the repetitive firing of action potentials.[3][4] This action is thought to contribute to its anticonvulsant and mood-stabilizing effects. Additionally, studies suggest that this compound may modulate dopamine (B1211576) and serotonin (B10506) neurotransmitter systems, which are implicated in the pathophysiology of schizophrenia.[5][6] Specifically, it has been shown to enhance the prolactin response to the serotonin precursor tryptophan and increase the growth hormone response to the dopamine agonist apomorphine (B128758) in healthy volunteers.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various studies and meta-analyses on the use of adjunctive this compound in schizophrenia.

Table 1: Efficacy of Adjunctive this compound in Schizophrenia

Outcome MeasureThis compound GroupPlacebo/Control GroupRisk Ratio (RR) / Odds Ratio (OR)95% Confidence Interval (CI)Citation(s)
Global Improvement (Marked or Moderate) 48% (of 82 patients)30% (of 80 patients)Not ReportedP < 0.05[7]
Global Improvement Not specifiedNot specifiedRR 0.570.37 to 0.88[1][2]
≥50% Reduction in BPRS Score Not specifiedNot specifiedRR 0.860.67 to 1.12[1][2]
Leaving Study Early Not specifiedNot specifiedRR 0.470.16 to 1.35[1][2]

Table 2: Adverse Events Associated with Adjunctive this compound

Adverse EventThis compound GroupPlacebo/Control GroupRisk Ratio (RR)95% Confidence Interval (CI)Citation(s)
Movement Disorders (vs. Haloperidol alone) Fewer participantsMore participantsRR 0.380.14 to 1.02[1]
Parkinsonism (vs. Perphenazine alone) Fewer participantsMore participantsRR 0.030.00 to 0.43[1]

Note: Data on specific adverse event frequencies for this compound vs. placebo in adjunctive schizophrenia trials are limited in the provided search results. Common side effects of this compound include poor coordination, headaches, and drowsiness.[1]

Experimental Protocols

This section outlines a generalized protocol for a randomized, double-blind, placebo-controlled clinical trial of adjunctive this compound for schizophrenia, based on common practices from the literature.

Study Population
  • Inclusion Criteria:

    • Adult patients (18-65 years) with a confirmed diagnosis of schizophrenia according to DSM-5 criteria.

    • Patients who have been on a stable dose of a single antipsychotic medication for at least 4 weeks prior to enrollment.

    • Patients who continue to exhibit persistent psychotic symptoms despite adequate antipsychotic treatment, as evidenced by a minimum score on a standardized rating scale (e.g., Brief Psychiatric Rating Scale (BPRS) total score > 40).[8]

    • For studies targeting specific populations: patients with a history of aggression, violent behavior, or comorbid EEG abnormalities.[1][2]

  • Exclusion Criteria:

    • History of hypersensitivity to this compound or tricyclic compounds.[9]

    • History of bone marrow depression.[9]

    • Current use of other mood stabilizers or anticonvulsants.

    • Clinically significant or unstable medical conditions (cardiac, renal, hepatic).

    • Pregnancy or lactation.

    • Presence of the HLA-B*1502 allele in genetically at-risk patients.[10]

Study Design and Blinding
  • A multi-center, randomized, double-blind, placebo-controlled design is recommended.

  • The study duration should be a minimum of 4-8 weeks to adequately assess efficacy.[7][11]

  • Patients, investigators, and rating staff should remain blinded to the treatment allocation.

Treatment Regimen
  • Investigational Drug: this compound (or matching placebo).

  • Dosage and Titration:

    • Initiate this compound at a low dose, such as 200 mg per day in divided doses.[12]

    • Gradually increase the dose every 3-5 days based on tolerability, with a target dose range of 400-800 mg/day. Some studies have used doses up to 1600 mg/day.[12]

    • The goal is to achieve a therapeutic plasma concentration of 4-12 mcg/mL.[13]

  • Concomitant Medication:

    • Patients should continue their stable dose of antipsychotic medication throughout the trial.

Assessments and Outcome Measures
  • Efficacy Assessments:

    • Primary: Change from baseline in the total score of the Brief Psychiatric Rating Scale (BPRS) or the Positive and Negative Syndrome Scale (PANSS).

    • Secondary: Clinical Global Impression (CGI) scale, scores on specific BPRS subscales (e.g., excitement, uncooperativeness), and response rates (e.g., percentage of patients with ≥50% reduction in BPRS/PANSS score).[7]

  • Safety and Tolerability Assessments:

    • Monitoring of adverse events at each study visit.

    • Regular laboratory tests (see monitoring schedule below).

    • Assessment of extrapyramidal symptoms using a standardized scale.

Monitoring Schedule

Table 3: Patient Monitoring Schedule

TimingAssessmentsCitation(s)
Baseline (Pre-treatment) - Physical examination and vital signs- Body Mass Index (BMI)- Complete Blood Count (CBC) with differential and platelets- Liver Function Tests (LFTs)- Urea and electrolytes, Serum creatinine- Pregnancy test (for women of childbearing potential)- ECG (for patients >40 years or with cardiac risk factors)- HLA-B*1502 allele testing (for at-risk populations)[14][15]
During Titration - Weekly assessment of clinical status and adverse events[16]
2 Weeks Post-Initiation - Plasma this compound concentration (trough level)[14]
Monthly (for first 3 months) - CBC with platelet count- Comprehensive Metabolic Panel (CMP)[17]
Every 6 Months (once stable) - Urea and electrolytes- LFTs- CBC- BMI[14]
As Clinically Indicated - Plasma this compound levels (if suspected toxicity, non-adherence, or change in clinical status)[14]

Visualizations

Signaling Pathways and Mechanisms

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron CBZ This compound Na_Channel Voltage-Gated Sodium Channel (Inactive) CBZ->Na_Channel Inhibits Vesicle_DA Dopamine Vesicle Na_Channel->Vesicle_DA Reduces Firing & Neurotransmitter Release Vesicle_5HT Serotonin Vesicle Na_Channel->Vesicle_5HT DA_Receptor Dopamine Receptor Vesicle_DA->DA_Receptor Dopamine HT_Receptor Serotonin Receptor Vesicle_5HT->HT_Receptor Serotonin Signal Modulated Postsynaptic Signaling DA_Receptor->Signal HT_Receptor->Signal

Caption: Proposed mechanism of this compound action.

Experimental Workflow

G cluster_0 Screening & Enrollment cluster_1 Treatment Phase cluster_2 Follow-up & Analysis Screen Screen Patients (Inclusion/Exclusion Criteria) Consent Informed Consent Screen->Consent Baseline Baseline Assessments (BPRS, Labs, ECG) Consent->Baseline Randomize Randomization Baseline->Randomize Arm_A Adjunctive this compound + Antipsychotic Randomize->Arm_A Arm_B Adjunctive Placebo + Antipsychotic Randomize->Arm_B Titration Dose Titration (Weeks 1-2) Arm_A->Titration Arm_B->Titration Maintenance Stable Dose (Weeks 3-8) Titration->Maintenance FollowUp Weekly/Bi-weekly Assessments (Efficacy & Safety) Maintenance->FollowUp EndStudy End of Study Visit (Final Assessments) FollowUp->EndStudy Analysis Data Analysis EndStudy->Analysis

Caption: Workflow for a randomized controlled trial.

Logical Relationships in Treatment Algorithm

G Start Patient with Schizophrenia on Stable Antipsychotic Assess Persistent Psychotic Symptoms? Start->Assess Subgroup Consider Adjunctive this compound if: - History of Aggression/Violence - Schizoaffective Disorder - EEG Abnormalities Assess->Subgroup Yes Reassess Re-evaluate Treatment Strategy Assess->Reassess No Monitor Monitor Efficacy (BPRS/PANSS) & Safety (Labs, AEs) Subgroup->Monitor Response Adequate Response? Monitor->Response Continue Continue Adjunctive Therapy Response->Continue Yes Response->Reassess No

Caption: Decision tree for considering adjunctive this compound.

References

Application Notes and Protocols for Clinical Studies of Carbamazepine in Acute Mania

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting clinical studies to evaluate the efficacy and safety of Carbamazepine for the treatment of acute manic episodes associated with Bipolar I Disorder. The following sections detail the rationale, study design considerations, experimental protocols, and data presentation for such trials.

Introduction and Rationale

This compound, an anticonvulsant, has been utilized for decades in the management of bipolar disorder, with its efficacy in acute mania being supported by numerous clinical trials.[1][2][3] An extended-release capsule formulation of this compound is approved by the U.S. Food and Drug Administration (FDA) for the treatment of acute manic and mixed episodes associated with Bipolar I Disorder.[4][5] Its primary mechanism of action is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[6][7] Additionally, it may modulate other neurotransmitter systems, including GABAergic and glutamatergic pathways.[8][9][10]

Clinical studies are essential to further delineate its therapeutic profile, optimize dosing strategies, and characterize its long-term safety and effectiveness.

Clinical Study Design

A robust clinical trial design is paramount for generating high-quality evidence. For a Phase 3 study of this compound in acute mania, a multicenter, randomized, double-blind, placebo-controlled design is the gold standard. An active comparator arm, such as lithium, can also be included to provide a head-to-head comparison.[2][3]

Key Design Elements:

  • Study Population: Adult patients (typically 18-65 years) with a DSM-5 diagnosis of Bipolar I Disorder, currently experiencing an acute manic or mixed episode.[11]

  • Randomization: Patients are randomly assigned to receive this compound, placebo, or an active comparator.

  • Blinding: Both patients and investigators should be blinded to the treatment assignment to minimize bias.

  • Study Duration: A typical study duration for acute mania is 3 weeks, with assessments performed at baseline and at regular intervals (e.g., weekly).[1][2]

  • Outcome Measures: The primary efficacy endpoint is typically the change from baseline in the Young Mania Rating Scale (YMRS) total score.[1][12] Secondary endpoints often include the Clinical Global Impressions (CGI) scale and the Hamilton Rating Scale for Depression (HAM-D) to assess overall illness severity and depressive symptoms, respectively.[1][12]

Subject Selection Criteria

Careful selection of study participants is crucial for ensuring the internal validity and generalizability of the study findings.

Table 1: Inclusion and Exclusion Criteria for this compound in Acute Mania Clinical Trials

Criteria TypeSpecific Criteria
Inclusion Criteria Diagnosis of Bipolar I Disorder (based on DSM-5 criteria), current manic or mixed episode.[11][13]
Male or female, age 18-65 years.[11]
Young Mania Rating Scale (YMRS) total score ≥ 20 at screening and baseline.[13]
Ability to provide written informed consent.[11]
For female patients of childbearing potential, a negative pregnancy test and agreement to use a reliable method of contraception.
Exclusion Criteria History of non-response to an adequate trial of this compound.
Current suicidal or homicidal ideation.[14][15]
Comorbid substance use disorder within a specified timeframe (e.g., past 30 days).[14][15]
Presence of a serious or unstable medical condition.[14][15]
Known hypersensitivity to this compound or other tricyclic compounds.
Use of prohibited concomitant medications.[16]
Pregnancy or lactation.[14]
History of bone marrow depression.[9]

Experimental Protocols

Dosing and Administration
  • Initial Dose: For extended-release this compound, treatment is typically initiated at 400 mg/day (200 mg twice daily).[2][17]

  • Titration: The dose can be increased by 200 mg/day every 1-2 days as tolerated to achieve an optimal therapeutic effect.[2]

  • Maximum Dose: The maximum recommended dose for acute mania is 1600 mg/day.[17][18]

  • Plasma Level Monitoring: Target therapeutic plasma levels are generally between 4-12 µg/mL.[17][19] Monitoring plasma concentrations can be useful to ensure adherence and avoid toxicity.[18]

Efficacy and Safety Assessments

Table 2: Schedule of Assessments

AssessmentBaselineWeek 1Week 2Week 3/End of Study
Efficacy Assessments
Young Mania Rating Scale (YMRS)XXXX
Clinical Global Impressions (CGI)XXXX
Hamilton Rating Scale for Depression (HAM-D)XXXX
Safety Assessments
Physical ExaminationXX
Vital SignsXXXX
Adverse Event MonitoringXXXX
Laboratory Tests (CBC, LFTs, electrolytes)XXX
This compound Plasma LevelsXXX
Administration of Rating Scales
  • Young Mania Rating Scale (YMRS): This is an 11-item, clinician-administered scale that assesses the severity of manic symptoms over the past 48 hours.[3] Four items (irritability, speech, thought content, and disruptive/aggressive behavior) are weighted more heavily.[3] Scores range from 0 to 60, with higher scores indicating more severe mania.[3]

  • Clinical Global Impressions (CGI) Scale: This is a 2-part, clinician-rated scale. The CGI-Severity (CGI-S) rates the overall severity of the patient's illness on a 7-point scale.[7] The CGI-Improvement (CGI-I) rates the patient's improvement since the start of treatment, also on a 7-point scale.[7]

  • Hamilton Rating Scale for Depression (HAM-D): This is a clinician-administered scale used to assess the severity of depressive symptoms. The 17-item version is most commonly used in clinical trials.[8]

Data Presentation and Efficacy Outcomes

Quantitative data from clinical trials of this compound in acute mania should be summarized in a clear and concise manner to facilitate interpretation and comparison.

Table 3: Summary of Efficacy Data from a Representative Placebo-Controlled Trial of Extended-Release this compound (ERC-CBZ) in Acute Mania

Outcome MeasureERC-CBZ GroupPlacebo Groupp-value
Mean Change from Baseline in YMRS Total Score -14.5-9.3<0.001
Responder Rate (≥50% decrease in YMRS score) 41.5%22.4%0.0074
Mean Final Dose 756.44 ± 413.38 mg/dayN/AN/A
Mean Plasma Level 8.9 mg/mLN/AN/A

Data adapted from a multicenter, randomized, double-blind, placebo-controlled trial.[1]

Safety and Tolerability

The safety profile of this compound should be meticulously monitored and reported.

Table 4: Common Adverse Events (Incidence ≥5% and at least twice the rate of placebo) in Clinical Trials of Extended-Release this compound (ERC-CBZ) in Acute Mania

Adverse EventERC-CBZ Group (%)Placebo Group (%)
Dizziness39.314.2
Somnolence30.312.5
Nausea23.89.2
Vomiting14.25.0
Ataxia9.21.7
Pruritus5.82.5

Data adapted from pooled analysis of two 3-week trials.[12][20]

Safety Monitoring:

  • Baseline: Complete blood count (CBC), liver function tests (LFTs), electrolytes, and renal function tests should be performed before initiating treatment.[19]

  • During Treatment: Regular monitoring of CBC and LFTs is recommended, especially during the initial months of therapy.[19] Patients should be advised to report any signs of blood, liver, or skin disorders immediately.[21]

Visualizations

Proposed Signaling Pathway for this compound in Acute Mania

Carbamazepine_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Glutamate_vesicle Glutamate (B1630785) Vesicles VGSC->Glutamate_vesicle Triggers Exocytosis Glutamate_release Reduced Glutamate Release Glutamate_vesicle->Glutamate_release Synapse_space GABA_vesicle GABA Vesicles Action_Potential Action Potential Action_Potential->VGSC Depolarization Postsynaptic_receptor Postsynaptic Receptors Glutamate_release->Postsynaptic_receptor GABA_effect Potential GABAergic Enhancement This compound This compound This compound->VGSC Blocks (inactivated state) This compound->GABA_effect Neuronal_excitability Reduced Neuronal Excitability Postsynaptic_receptor->Neuronal_excitability

Caption: Proposed mechanism of action of this compound in acute mania.

Experimental Workflow for a Phase 3 Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase (3 Weeks) cluster_analysis Data Analysis & Reporting Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessments (YMRS, CGI, HAM-D, Safety Labs) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Arm_A Arm A: This compound Randomization->Arm_A Arm_B Arm B: Placebo Randomization->Arm_B Arm_C Arm C (optional): Active Comparator (e.g., Lithium) Randomization->Arm_C Weekly_Assessments Weekly Assessments (Efficacy & Safety) Arm_A->Weekly_Assessments Arm_B->Weekly_Assessments Arm_C->Weekly_Assessments End_of_Study End of Study Visit (Final Assessments) Weekly_Assessments->End_of_Study Data_Analysis Statistical Analysis (Primary & Secondary Endpoints) End_of_Study->Data_Analysis Reporting Clinical Study Report & Publication Data_Analysis->Reporting

References

Application Notes and Protocols for Establishing In Vitro-In Vivo Correlations (IVIVC) for Carbamazepine Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorder. According to the Biopharmaceutics Classification System (BCS), this compound is classified as a Class II drug, characterized by high permeability and low solubility.[1] For BCS Class II drugs, the in vivo dissolution is often the rate-limiting step for drug absorption, making the development of an In Vitro-In Vivo Correlation (IVIVC) a valuable tool in drug development and for post-approval changes.[2][3][4]

An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and an in vivo response (such as the plasma drug concentration or amount of drug absorbed).[2][5] The establishment of a successful IVIVC can reduce the need for extensive bioequivalence studies, support the setting of meaningful dissolution specifications, and facilitate the approval of post-approval changes.[6][7][8]

These application notes provide a detailed framework and protocols for establishing a Level A IVIVC for immediate-release this compound products, which represents a point-to-point correlation between the in vitro dissolution rate and the in vivo absorption rate.

Core Concepts in IVIVC Development

The development of a robust IVIVC for this compound involves a systematic approach encompassing in vitro dissolution studies, in vivo pharmacokinetic studies, and mathematical modeling to correlate the obtained data.

Levels of Correlation

The FDA categorizes IVIVCs into three levels[9]:

  • Level A Correlation : This is the highest level of correlation and represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. A successful Level A correlation is generally considered a surrogate for in vivo bioequivalence studies.

  • Level B Correlation : This level of correlation utilizes the principles of statistical moment analysis to compare the mean in vitro dissolution time (MDT) with the mean in vivo residence time (MRT).

  • Level C Correlation : This is a single-point correlation that relates one dissolution time point (e.g., t50%, the time to 50% dissolution) to one pharmacokinetic parameter such as Cmax or AUC. Multiple Level C correlations can also be established by relating several dissolution time points to a key pharmacokinetic parameter.[10]

This document will focus on the development of a Level A IVIVC.

Experimental Workflow for this compound IVIVC

The overall process for establishing an IVIVC for this compound products can be visualized as a sequential workflow, starting from formulation selection and culminating in the validation of the correlation.

IVIVC_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Correlation formulation_dev Develop this compound Formulations (e.g., Fast, Medium, Slow Release) dissolution_testing Perform In Vitro Dissolution Testing formulation_dev->dissolution_testing Test Formulations pk_study Conduct In Vivo Pharmacokinetic Study formulation_dev->pk_study Administer Formulations correlation Establish IVIVC Model (e.g., Level A) dissolution_testing->correlation In Vitro Data deconvolution Deconvolution of In Vivo Data pk_study->deconvolution In Vivo Data deconvolution->correlation Fraction Absorbed validation Validate the IVIVC Model correlation->validation Predictability Assessment

Figure 1: Experimental workflow for establishing a this compound IVIVC.

Detailed Experimental Protocols

In Vitro Dissolution Testing Protocol

A discriminatory dissolution method is critical for developing a successful IVIVC. For this compound, a dissolution medium containing a surfactant is often necessary due to its low aqueous solubility.[11][12]

Objective: To determine the in vitro dissolution profiles of different this compound formulations.

Apparatus: USP Apparatus II (Paddle Method)[13][14]

Materials:

  • This compound tablets (at least two formulations with different release rates, e.g., a test product and a reference product).

  • Dissolution Medium: 1% Sodium Lauryl Sulfate (SLS) in deionized water.[9][10][12][15]

  • Calibrated dissolution tester.

  • UV-Vis Spectrophotometer or HPLC with a UV detector.

Method:

  • Preparation of Dissolution Medium: Prepare a sufficient volume of 1% (w/v) SLS in deionized water. Deaerate the medium before use.

  • Apparatus Setup:

    • Set the temperature of the water bath to 37 ± 0.5 °C.

    • Set the paddle speed to 75 rpm.[13]

    • Place 900 mL of the dissolution medium into each vessel.

  • Dissolution Run:

    • Place one this compound tablet into each vessel.

    • Start the dissolution tester.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Sample Analysis:

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., UV spectrophotometry at approximately 285 nm or HPLC).

  • Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point.

In Vivo Pharmacokinetic Study Protocol

A well-designed pharmacokinetic study is essential to obtain reliable in vivo data for the IVIVC.

Objective: To determine the in vivo plasma concentration-time profiles of different this compound formulations in healthy human subjects.

Study Design: A randomized, single-dose, two-way crossover study is recommended.

Subjects: A sufficient number of healthy, non-smoking male and/or female volunteers.

Procedure:

  • Dosing: After an overnight fast, subjects will receive a single oral dose of either the test or reference this compound formulation with a standardized volume of water.

  • Blood Sampling: Collect venous blood samples into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C or below until analysis.

  • Bioanalytical Method: Analyze the concentration of this compound in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: From the plasma concentration-time data, calculate the following pharmacokinetic parameters for each subject and formulation:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-∞ (Area under the plasma concentration-time curve from time 0 to infinity)

Data Presentation and Analysis

Clear and structured presentation of both in vitro and in vivo data is crucial for comparison and subsequent modeling.

In Vitro Dissolution Data
Time (minutes)Formulation A (% Dissolved)Formulation B (% Dissolved)
515.2 ± 2.125.8 ± 3.5
1035.6 ± 4.350.1 ± 4.8
1558.9 ± 5.172.4 ± 5.5
2075.3 ± 4.988.9 ± 4.2
3088.1 ± 3.895.6 ± 3.1
4594.5 ± 2.598.2 ± 1.9
6097.8 ± 1.899.1 ± 1.2
In Vivo Pharmacokinetic Data
ParameterFormulation AFormulation B
Cmax (µg/mL)5.7 ± 1.26.5 ± 1.4
Tmax (hr)4.2 ± 1.13.5 ± 0.9
AUC0-t (µg·hr/mL)120.5 ± 25.3125.8 ± 28.1
AUC0-∞ (µg·hr/mL)135.2 ± 30.1140.3 ± 32.5

IVIVC Model Development

The development of a Level A IVIVC involves correlating the in vitro dissolution data with the in vivo absorption data obtained through deconvolution methods.

IVIVC_Model_Development cluster_invitro_data In Vitro Data cluster_invivo_data In Vivo Data cluster_deconvolution Deconvolution cluster_correlation Correlation invitro_profile Cumulative % Dissolved vs. Time ivivc_plot Plot % Dissolved vs. % Absorbed invitro_profile->ivivc_plot invivo_profile Plasma Concentration vs. Time deconvolution_method Wagner-Nelson or Loo-Riegelman Method invivo_profile->deconvolution_method fraction_absorbed Cumulative % Absorbed vs. Time deconvolution_method->fraction_absorbed fraction_absorbed->ivivc_plot linear_model Develop Linear Correlation Model ivivc_plot->linear_model

Figure 2: Logical relationship for developing a Level A IVIVC model.
Deconvolution of In Vivo Data

Deconvolution is a mathematical process used to estimate the in vivo absorption profile from the plasma concentration-time data. For a drug like this compound, which can be described by a one-compartment model after oral administration, the Wagner-Nelson method is a suitable deconvolution approach.

Establishing the Correlation

A Level A IVIVC is established by plotting the percentage of drug dissolved in vitro against the percentage of drug absorbed in vivo at corresponding time points. A linear relationship is often observed and can be described by the following equation:

% Absorbed = a * (% Dissolved) + b

Where 'a' is the slope and 'b' is the y-intercept of the linear regression.

Validation of the IVIVC Model

The predictive performance of the developed IVIVC model must be evaluated. This is done by comparing the pharmacokinetic parameters predicted from the in vitro dissolution data to the experimentally observed values.

The prediction error (%PE) for Cmax and AUC is calculated as follows:

%PE = [(Observed Value - Predicted Value) / Observed Value] * 100

According to FDA guidance, for an IVIVC to be considered predictive, the average absolute %PE should be ≤ 10% for both Cmax and AUC, and the individual %PE for each formulation should not exceed 15%.[6]

Conclusion

Establishing a robust IVIVC for this compound products offers significant advantages in drug development and lifecycle management. By following the detailed protocols and data analysis steps outlined in these application notes, researchers can develop a predictive Level A IVIVC that can serve as a surrogate for in vivo bioequivalence studies, facilitate the establishment of clinically relevant dissolution specifications, and support post-approval manufacturing changes. The success of the IVIVC is highly dependent on the use of a discriminatory dissolution method and a well-controlled in vivo pharmacokinetic study.

References

Application Notes and Protocols: Formulation of Carbamazepine-Loaded Solid Lipid Nanoparticles for Brain Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbamazepine (CBZ) is a first-line antiepileptic drug, the oral administration of which is often associated with fluctuating plasma levels and systemic side effects. Targeting CBZ directly to the brain by encapsulating it within solid lipid nanoparticles (SLNs) presents a promising strategy to overcome the blood-brain barrier (BBB), enhance therapeutic efficacy, and minimize peripheral side effects.[1][2][3] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded SLNs (CBZ-SLNs) intended for brain delivery.

Solid lipid nanoparticles are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room and body temperature.[4] They offer advantages such as controlled drug release, protection of the encapsulated drug from degradation, and the potential for targeted delivery.[4][5] This guide will cover three common preparation methods: high-shear homogenization and ultrasonication, solvent injection, and microemulsion.

Data Presentation: Physicochemical Characteristics of CBZ-SLNs

The following tables summarize quantitative data from various studies on CBZ-SLNs, providing a comparative overview of how different formulation parameters influence the nanoparticle characteristics.

Table 1: Formulation Parameters and Physicochemical Properties of CBZ-SLNs prepared by Homogenization and Ultrasonication

Formulation CodeLipid (Type)Surfactant (Type)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
SN1Stearic AcidTween 80210 ± 2.14--42.1 ± 1.09-[1][2]
F8Glyceryl Monostearate (GMS)Poloxamer 18845.11 ± 6.72--33.3 ± 1.4571.91 ± 1.20-[6][7]
CBZ-SLNStearic AcidChitosan (B1678972)168.7 ± 1.8--28.9 ± 2.0--[8][9]
NLC-CBZ--~160< 0.2-82.8 - 93.8-[4][10]

Table 2: Formulation Parameters and Physicochemical Properties of CBZ-SLNs prepared by Other Methods

Formulation CodePreparation MethodLipid (Type)Surfactant (Type)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Entrapment Efficiency (%)Drug Loading (%)Reference
SLN-chitosan-CBZSolvent InjectionTristearinChitosan168.7 ± 1.8--28.9 ± 2.0High-[9]
CBZ-SLNRESS*Stearic Acid-~100---2.2[11]
CBZ-NLCMicroemulsionCetyl palmitate, Coconut oilTween 80, Sodium Lauryl Sulfate170 ± 2.60.273 ± 0.017-23.2 ± 1.297.1 ± 2.1-[12]

*RESS: Rapid Expansion of Supercritical Solution

Experimental Protocols

This section provides detailed step-by-step protocols for the three primary methods of preparing CBZ-SLNs.

Protocol 1: High-Shear Homogenization and Ultrasonication Method

This is a widely used method for producing SLNs.[3][4][6] It involves the dispersion of a melted lipid phase containing the drug into a hot aqueous surfactant solution.

Materials:

  • This compound (CBZ)

  • Solid Lipid (e.g., Glyceryl monostearate (GMS), stearic acid, tristearin)[6][9]

  • Surfactant (e.g., Tween 80, Poloxamer 188, Chitosan)[6][9]

  • Purified water

  • High-shear homogenizer

  • Probe sonicator

  • Water bath or heating plate

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of the Lipid Phase: Weigh the desired amount of solid lipid (e.g., GMS) and this compound and place them in a beaker. Heat the beaker in a water bath to a temperature approximately 5-10°C above the melting point of the lipid until a clear, uniform melt is obtained.[13]

  • Preparation of the Aqueous Phase: In a separate beaker, dissolve the surfactant (e.g., Poloxamer 188) in purified water. Heat the aqueous phase to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the melted lipid phase dropwise while continuously stirring with a magnetic stirrer. Then, subject the mixture to high-shear homogenization for a specified period (e.g., 10-15 minutes) to form a coarse oil-in-water (o/w) emulsion.[13]

  • Ultrasonication: Immediately sonicate the hot pre-emulsion using a probe sonicator for a defined time and power setting. This step is crucial for reducing the particle size to the nanometer range.[12]

  • Cooling and Solidification: Allow the resulting nanoemulsion to cool down to room temperature while gently stirring. The lipid will recrystallize and form solid lipid nanoparticles.[7] The dispersion can be further cooled in an ice bath to ensure complete solidification.

  • Storage: Store the prepared CBZ-SLN dispersion at 4°C for further characterization.[10]

G cluster_prep CBZ-SLN Preparation via Homogenization-Ultrasonication A Melt Lipid and Dissolve this compound C High-Shear Homogenization (Pre-emulsion) A->C B Prepare Hot Aqueous Surfactant Solution B->C D Probe Sonication C->D E Cooling and SLN Solidification D->E F CBZ-SLN Dispersion E->F

Caption: Workflow for CBZ-SLN preparation.

Protocol 2: Solvent Injection Method

This method involves dissolving the lipid and drug in a water-miscible organic solvent and then injecting this solution into a stirred aqueous phase.[9][14]

Materials:

  • This compound (CBZ)

  • Solid Lipid (e.g., Tristearin)[9]

  • Surfactant/Stabilizer (e.g., Chitosan)[9]

  • Water-miscible organic solvent (e.g., Ethanol, Acetone)[13]

  • Purified water

  • Syringe with a fine needle

  • Magnetic stirrer

Procedure:

  • Preparation of the Organic Phase: Dissolve the solid lipid and this compound in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Preparation of the Aqueous Phase: In a beaker, prepare an aqueous solution containing the surfactant/stabilizer (e.g., dissolve chitosan in a dilute acetic acid solution).

  • Injection and Nanoparticle Formation: While vigorously stirring the aqueous phase with a magnetic stirrer, inject the organic phase into the aqueous phase using a syringe with a fine needle. The rapid diffusion of the solvent into the aqueous phase leads to the precipitation of the lipid as nanoparticles, entrapping the drug.[13]

  • Solvent Removal: Continue stirring the dispersion at room temperature for a few hours to allow for the evaporation of the organic solvent. For complete solvent removal, a rotary evaporator can be used.

  • Storage: Store the final CBZ-SLN dispersion at 4°C.

G cluster_prep CBZ-SLN Preparation via Solvent Injection A Dissolve Lipid and this compound in Organic Solvent C Inject Organic Phase into Aqueous Phase A->C B Prepare Aqueous Surfactant Solution B->C D Solvent Evaporation C->D E CBZ-SLN Dispersion D->E

Caption: Workflow for solvent injection method.

Protocol 3: Microemulsion Method

This method is based on the formation of a thermodynamically stable, transparent microemulsion which is then diluted with cold water to form the SLNs.[15][16]

Materials:

  • This compound (CBZ)

  • Solid Lipid (e.g., Stearic acid, Cetyl palmitate)[12][16]

  • Liquid Lipid (for NLCs, e.g., Coconut oil)[12]

  • Surfactant (e.g., Lecithin, Tween 80)[12][16]

  • Co-surfactant (e.g., Ethanol, Sodium Lauryl Sulfate)[12][16]

  • Purified water

  • Water bath or heating plate

  • Magnetic stirrer

Procedure:

  • Component Mixing: In a beaker, mix the solid lipid, surfactant, and co-surfactant. Heat the mixture to a temperature above the lipid's melting point to form a clear, homogenous solution.

  • Drug Incorporation: Dissolve the this compound in the hot lipid-surfactant mixture.

  • Microemulsion Formation: Add the required amount of hot purified water to the mixture dropwise while stirring continuously. A clear, transparent microemulsion will form.[16]

  • Nanoparticle Precipitation: Rapidly disperse the hot microemulsion into a large volume of cold water (2-4°C) under vigorous stirring. The sudden temperature drop causes the lipid to precipitate, forming the SLNs.[17]

  • Washing and Concentration (Optional): The SLN dispersion can be washed and concentrated using centrifugation or dialysis to remove excess surfactant.

  • Storage: Store the final CBZ-SLN dispersion at 4°C.

G cluster_prep CBZ-SLN Preparation via Microemulsion A Melt Lipid and Mix with Surfactant/Co-surfactant B Dissolve this compound A->B C Add Hot Water to Form Microemulsion B->C D Disperse in Cold Water C->D E CBZ-SLN Dispersion D->E

Caption: Workflow for microemulsion method.

Mechanisms of Brain Delivery for CBZ-SLNs

The delivery of CBZ-SLNs to the brain involves crossing the formidable blood-brain barrier (BBB). Several mechanisms are proposed for the transport of SLNs across the BBB.[1][2]

1. Passive Diffusion: Small, lipophilic nanoparticles may cross the BBB via passive diffusion.[2]

2. Paracellular Transport: SLNs might temporarily open the tight junctions between the endothelial cells of the BBB, allowing for paracellular transport.[10]

3. Transcellular Transport: This is a major pathway for nanoparticle transport and can occur through:

  • Adsorptive-Mediated Transcytosis (AMT): Cationic nanoparticles can bind to the negatively charged surface of the brain endothelial cells and be internalized.
  • Receptor-Mediated Transcytosis (RMT): This is a highly specific mechanism where SLNs are functionalized with ligands (e.g., apolipoprotein E) that bind to specific receptors (e.g., low-density lipoprotein receptor) on the BBB.[6][8] This triggers endocytosis, transport across the cell, and exocytosis into the brain parenchyma.[1]

4. Intranasal Delivery Pathway: Administration of CBZ-SLNs via the nasal route can bypass the BBB. The nanoparticles can be transported directly to the brain via the olfactory and trigeminal nerves.[2][10]

G cluster_bbb Blood-Brain Barrier Transport of CBZ-SLNs cluster_transport Transport Mechanisms blood Bloodstream CBZ-SLN passive Passive Diffusion blood:f0->passive paracellular Paracellular Transport blood:f0->paracellular rmt Receptor-Mediated Transcytosis blood:f0->rmt amt Adsorptive-Mediated Transcytosis blood:f0->amt bec Brain Endothelial Cell (BEC) brain Brain Parenchyma CBZ Release bec->brain:f0 passive->bec paracellular->bec rmt->bec rmt->bec Ligand-Receptor Binding amt->bec

Caption: Mechanisms of CBZ-SLN transport across the BBB.

Signaling Pathway for Receptor-Mediated Transcytosis (RMT)

The following diagram illustrates the proposed signaling pathway for the uptake of an apolipoprotein E (ApoE)-functionalized SLN via the low-density lipoprotein (LDL) receptor.

G cluster_rmt Receptor-Mediated Transcytosis of ApoE-Functionalized SLN sln ApoE-Functionalized CBZ-SLN binding Binding of ApoE to LDL Receptor sln->binding receptor LDL Receptor receptor->binding endocytosis Clathrin-Mediated Endocytosis binding->endocytosis endosome Early Endosome endocytosis->endosome transcytosis Transcytosis across Endothelial Cell endosome->transcytosis exocytosis Exocytosis into Brain Parenchyma transcytosis->exocytosis release This compound Release exocytosis->release

Caption: RMT of ApoE-functionalized CBZ-SLN.

Conclusion

The formulation of this compound into solid lipid nanoparticles offers a viable and promising approach for targeted brain delivery, potentially improving the management of epilepsy and other neurological disorders. The choice of preparation method and the specific formulation components are critical in determining the physicochemical properties and in vivo performance of the CBZ-SLNs. The detailed protocols and compiled data in these application notes serve as a comprehensive guide for researchers and scientists in the field of nanomedicine and drug delivery. Further optimization and in vivo studies are essential to translate these promising formulations into clinical applications.

References

Application Notes and Protocols for the Continuous Flow Synthesis and Crystallization of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the continuous synthesis and crystallization of Carbamazepine (CBZ), an essential anti-epileptic drug. The following sections detail the methodologies, experimental data, and workflows to facilitate the adoption of continuous manufacturing for this active pharmaceutical ingredient (API). Continuous manufacturing offers significant advantages over traditional batch processing, including improved product quality, enhanced safety, reduced footprint, and greater process efficiency.

Introduction to Continuous Manufacturing of this compound

Continuous manufacturing (CM) is a modern approach in the pharmaceutical industry that involves the uninterrupted processing of materials from raw ingredients to the final product.[1][2] For this compound, this typically involves a two-step process: continuous synthesis followed by continuous crystallization. This integrated approach allows for real-time monitoring and control of critical quality attributes (CQAs) of the drug substance, such as purity, crystal form (polymorphism), and particle size distribution.[1][2][3]

The most common synthetic route for this compound in a continuous setup involves the reaction of iminostilbene (B142622) (ISB) with a cyanate (B1221674) source in a suitable solvent system.[4][5][6] Following synthesis, the crude this compound solution is then directly fed into a continuous crystallization unit. Both cooling and antisolvent crystallization methods have been successfully employed to isolate the desired polymorphic form of this compound, typically the therapeutically relevant Form III.[3][7][8]

Process Analytical Technology (PAT) plays a crucial role in the continuous manufacturing of this compound.[1][3] In-line analytical tools such as Raman spectroscopy and Focused Beam Reflectance Microscopy (FBRM) are used for real-time monitoring of reactant conversion, product concentration, polymorphic form, and particle size.[1][2][3][5] This enables precise process control and ensures consistent product quality.

Experimental Workflows and Logical Relationships

The continuous synthesis and crystallization of this compound can be visualized as an integrated workflow. The following diagram illustrates the key stages and their interconnections.

Continuous_Carbamazepine_Workflow cluster_synthesis Continuous Synthesis cluster_crystallization Continuous Crystallization ISB_feed Iminostilbene (ISB) Feed PFR Plug Flow Reactor (PFR) or Continuous Stirred-Tank Reactor (CSTR) ISB_feed->PFR Reagent_feed Reagent Feed (e.g., KOCN) Reagent_feed->PFR Solvent_feed_synth Solvent Feed (e.g., Acetic Acid) Solvent_feed_synth->PFR PAT_synth PAT Monitoring (e.g., Raman) PFR->PAT_synth MSMPR Mixed-Suspension, Mixed-Product Removal (MSMPR) Crystallizer PFR->MSMPR Telescoped Product Stream PAT_synth->PFR Feedback Control PAT_cryst PAT Monitoring (e.g., FBRM, Raman) MSMPR->PAT_cryst Filtration Filtration & Drying MSMPR->Filtration Antisolvent_feed Antisolvent Feed (e.g., Water) Antisolvent_feed->MSMPR PAT_cryst->MSMPR Feedback Control CBZ_product This compound (CBZ) Form III Filtration->CBZ_product Protocol1_Flow A Prepare Reagent Stock Solutions C Initiate Continuous Feed (ISB: 2.4 mL/min, KOCN: 0.1 mL/min) A->C B Set up and Equilibrate CSTR (150 mL, 61 °C, 500 rpm) B->C D Monitor Reaction in Real-Time (In-line Raman) C->D E Achieve Steady State (>99% Conversion) D->E F Collect Outlet Stream for Crystallization or Analysis E->F Polymorph_Control cluster_Process_Parameters Process Parameters cluster_Crystal_Attributes Crystal Attributes Temp Temperature Form_II Polymorph Form II (Needle-like) Temp->Form_II Low Temp (e.g., 5°C) Form_III Polymorph Form III (Stable) Temp->Form_III Higher Temp (e.g., 15°C) Stirring Stirring Rate Stirring->Form_III Higher Rate Supersaturation Supersaturation Supersaturation->Form_II High (≥ 7.5) Form_II->Form_III Irreversible Transition (over time)

References

Application Notes and Protocols for the Preformulation and Characterization of Carbamazepine for Pediatric Oral Suspensions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbamazepine is an anticonvulsant drug widely used in the treatment of epilepsy, neuropathic pain, and bipolar disorders.[1][2] Developing a pediatric oral suspension of this compound is crucial as commercially available solid dosage forms, often in high doses of 100 mg or more, are not suitable for children.[3] An oral suspension offers the advantage of flexible dosing, which is essential for the pediatric population where dosage is often based on body weight.[4]

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[5] Its poor solubility presents a significant challenge in the formulation of an oral suspension with adequate bioavailability. Furthermore, this compound exhibits polymorphism, the ability to exist in multiple crystalline forms, which can impact its solubility, dissolution rate, and stability.[1][6] Therefore, thorough preformulation and characterization studies are essential to develop a safe, effective, and stable pediatric oral suspension.

These application notes provide a comprehensive guide to the preformulation and characterization of this compound for the development of pediatric oral suspensions, including detailed experimental protocols and data presentation.

Preformulation Studies

Preformulation studies are the foundational phase in the development of a dosage form. For this compound pediatric oral suspension, the key preformulation activities involve solubility analysis and polymorphism screening.

Solubility Analysis

Understanding the solubility of this compound in various media is critical for formulation design and predicting its in vivo performance. Due to its low solubility, enhancing its dissolution in the gastrointestinal tract is a primary objective.

Table 1: Solubility of this compound in Various Media

MediumTemperature (°C)SolubilityReference
Water37Practically insoluble[4]
AlcoholRoom TemperatureSoluble[4]
AcetoneRoom TemperatureSparingly soluble[7]
Simulated Gastric Fluid (SGF)37Low[3]
Simulated Intestinal Fluid (SIF)37Low
Fasted State Simulated Intestinal Fluid (FaSSIF)37146 or 233.6 mg/L[2]
Fasted State Simulated Gastric Fluid (FaSSGF)37142 or 208.7 mg/L[2]
1% Sodium Lauryl Sulfate (B86663) (SLS) in Water372.5 mg/mL (for dihydrate form)
pH 6.5 Buffer372.96 ± 0.04·10−3 M (for cocrystal form II)[4]

Experimental Protocol: Equilibrium Solubility Determination

  • Objective: To determine the equilibrium solubility of this compound in different aqueous and biorelevant media.

  • Materials:

    • This compound powder (form to be tested)

    • Selected media (e.g., purified water, 0.1 N HCl, phosphate (B84403) buffer pH 6.8, FaSSIF, FeSSIF)

    • Shaking incubator or water bath

    • Centrifuge

    • HPLC or UV-Vis spectrophotometer

    • Syringe filters (0.45 µm)

  • Procedure:

    • Add an excess amount of this compound powder to a known volume of the selected medium in a sealed container.

    • Place the container in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

    • After the incubation period, withdraw a sample and centrifuge it at a high speed to separate the undissolved solid.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • Dilute the filtrate with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UV-Vis spectrophotometric method.

    • Repeat the experiment in triplicate for each medium.

  • Data Analysis:

    • Calculate the mean solubility and standard deviation for each medium.

Polymorphism Screening and Characterization

This compound is known to exist in at least five polymorphic forms (I, II, III, IV, and V) and a dihydrate form.[1][6] Polymorph III is a hydrate (B1144303) and is generally the most soluble form, while Form I is the most stable.[1] The presence of different polymorphs can significantly affect the drug's physical and chemical properties, including its stability and dissolution rate. Therefore, it is crucial to identify and control the polymorphic form throughout the development process.

Experimental Workflow for Polymorphism Screening

G cluster_0 Polymorphism Screening Workflow start This compound API recrystallization Recrystallization from various solvents (e.g., ethanol, methanol (B129727), acetone) start->recrystallization stress_testing Stress Testing (Heat, Humidity, Grinding) start->stress_testing characterization Solid-State Characterization recrystallization->characterization stress_testing->characterization xrd Powder X-ray Diffraction (PXRD) characterization->xrd Primary identification dsc Differential Scanning Calorimetry (DSC) characterization->dsc Thermal properties ftir Fourier-Transform Infrared Spectroscopy (FTIR) characterization->ftir Functional groups end Identify and select stable polymorph xrd->end dsc->end ftir->end

Caption: Workflow for screening and identifying different polymorphic forms of this compound.

Experimental Protocol: Polymorphism Characterization by Powder X-ray Diffraction (PXRD)

  • Objective: To identify the crystalline form of this compound raw material and in the formulated suspension.

  • Instrument: Powder X-ray Diffractometer.

  • Sample Preparation:

    • For the raw material, lightly grind the sample to a fine powder.

    • For the suspension, centrifuge a sample to obtain a pellet of the solid drug, wash with purified water, and dry at room temperature.

  • Procedure:

    • Mount the powdered sample onto the sample holder.

    • Set the instrument parameters (e.g., Cu Kα radiation, voltage, current).

    • Scan the sample over a 2θ range of 5° to 40°.

  • Data Analysis:

    • Compare the obtained diffractogram with reference patterns for the known polymorphs of this compound to identify the crystalline form.

Experimental Protocol: Polymorphism Characterization by Differential Scanning Calorimetry (DSC)

  • Objective: To determine the thermal properties (e.g., melting point, phase transitions) of this compound polymorphs.

  • Instrument: Differential Scanning Calorimeter.

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the this compound sample into an aluminum pan and seal it.

  • Procedure:

    • Place the sample pan and a reference pan in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 30 °C to 250 °C) under a nitrogen purge.

  • Data Analysis:

    • Analyze the resulting thermogram for endothermic (melting) and exothermic (crystallization) events. Compare the melting points and thermal events with literature values for known this compound polymorphs.

Formulation Development

The goal of formulation development for a pediatric oral suspension is to create a stable, palatable, and easily administrable product with consistent dosing.

Table 2: Typical Excipients for this compound Pediatric Oral Suspension

Excipient CategoryExample(s)Typical Concentration Range (% w/v)Purpose
Suspending Agent Xanthan Gum, Hypromellose (HPMC), Microcrystalline Cellulose (MCC)0.1 - 1.0Increases viscosity to prevent rapid settling of drug particles.[8]
Wetting Agent Polysorbate 80, Poloxamer0.01 - 0.5Reduces the surface tension between the drug particles and the vehicle, facilitating dispersion.
Preservative Sodium Benzoate, Potassium Sorbate, Methylparaben, Propylparaben0.02 - 0.2Prevents microbial growth in the aqueous formulation.[2]
Sweetener Sucrose, Sorbitol, Sucralose, Acesulfame Potassium10 - 40 (for sucrose/sorbitol)Masks the bitter taste of the drug and improves palatability.[9]
Flavoring Agent Orange, Cherry, Grape Flavor0.1 - 1.0Enhances the taste and patient acceptability.
Buffering Agent Citric Acid, Sodium CitrateAs needed to maintain pHMaintains the pH of the suspension to ensure drug stability and preservative efficacy.[8]
Vehicle Purified Waterq.s. to 100%The primary liquid component of the suspension.

Characterization of this compound Oral Suspension

Once a prototype formulation is developed, it must be thoroughly characterized to ensure its quality, safety, and efficacy.

Assay and Identification

The identity and strength of this compound in the oral suspension are critical quality attributes. The following protocol is based on the USP monograph for this compound Oral Suspension.[1]

Experimental Protocol: Assay by High-Performance Liquid Chromatography (HPLC)

  • Objective: To quantify the amount of this compound in the oral suspension.

  • Chromatographic System:

    • Column: C18, 4.6 mm x 15 cm; 5 µm packing

    • Mobile Phase: A suitable mixture of methanol and water (e.g., 60:40 v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 285 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • Prepare a standard solution of USP this compound RS in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Sample Preparation:

    • Accurately measure a volume of the well-shaken suspension equivalent to about 100 mg of this compound into a 100-mL volumetric flask.[1]

    • Add about 70 mL of methanol and shake mechanically for 30 minutes.[1]

    • Sonicate for 2 minutes, then dilute to volume with methanol and mix well.[1]

    • Allow any undissolved excipients to settle, then filter a portion of the supernatant through a 0.45 µm filter.

    • Dilute the filtrate with the mobile phase to a final concentration similar to the standard solution.

  • Procedure:

    • Inject the standard and sample preparations into the chromatograph.

    • Record the peak areas for the this compound peak.

  • Calculation:

    • Calculate the quantity of this compound in the portion of the suspension taken using the formula: Result = (rU / rS) × (CS / CU) × 100 where:

      • rU is the peak response from the sample solution

      • rS is the peak response from the standard solution

      • CS is the concentration of USP this compound RS in the standard solution (mg/mL)

      • CU is the nominal concentration of this compound in the sample solution (mg/mL)

Dissolution Testing

Dissolution testing is a critical performance test that predicts the in vivo drug release and absorption.

Experimental Protocol: Dissolution of this compound Oral Suspension

  • Objective: To determine the rate and extent of this compound release from the oral suspension.

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[10]

  • Dissolution Medium: 900 mL of water containing 1% sodium lauryl sulfate (SLS).

  • Apparatus Settings:

    • Rotation Speed: 75 rpm

    • Temperature: 37 ± 0.5 °C

  • Procedure:

    • Equilibrate the dissolution medium to the specified temperature.

    • Carefully introduce a accurately measured volume of the well-shaken suspension into the dissolution vessel.

    • Start the apparatus.

    • Withdraw samples at specified time points (e.g., 10, 20, 30, 45, and 60 minutes).

    • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry at 285 nm).

  • Data Analysis:

    • Calculate the percentage of this compound dissolved at each time point.

    • Plot the percentage of drug dissolved versus time to obtain a dissolution profile.

Stability Testing

Stability testing is performed to establish the shelf-life and appropriate storage conditions for the pediatric oral suspension. The protocol should follow ICH Q1A(R2) guidelines.[11][12]

Stability Testing Protocol Workflow

G cluster_1 ICH Stability Testing Protocol start Prepare 3 batches of This compound Oral Suspension storage Store samples in final packaging at specified conditions start->storage long_term Long-Term Storage (e.g., 25°C/60% RH) storage->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) storage->accelerated testing Perform stability tests at specified time points long_term->testing accelerated->testing physical Physical Tests (Appearance, pH, Viscosity, Resuspendability) testing->physical chemical Chemical Tests (Assay, Impurities/Degradants) testing->chemical microbiological Microbiological Tests (Preservative Efficacy, Microbial Limits) testing->microbiological evaluation Evaluate data and establish shelf-life physical->evaluation chemical->evaluation microbiological->evaluation

Caption: Workflow for stability testing of this compound pediatric oral suspension according to ICH guidelines.

Table 3: Stability Testing Schedule and Parameters

Test ParameterStorage ConditionTime Points (Months)
Physical Appearance Long-Term (25°C/60% RH)0, 3, 6, 9, 12, 18, 24
Accelerated (40°C/75% RH)0, 3, 6
pH Long-Term (25°C/60% RH)0, 3, 6, 9, 12, 18, 24
Accelerated (40°C/75% RH)0, 3, 6
Viscosity Long-Term (25°C/60% RH)0, 3, 6, 9, 12, 18, 24
Accelerated (40°C/75% RH)0, 3, 6
Assay of this compound Long-Term (25°C/60% RH)0, 3, 6, 9, 12, 18, 24
Accelerated (40°C/75% RH)0, 3, 6
Related Substances/Degradation Products Long-Term (25°C/60% RH)0, 3, 6, 9, 12, 18, 24
Accelerated (40°C/75% RH)0, 3, 6
Microbial Limits/Preservative Efficacy Long-Term (25°C/60% RH)0, 12, 24
Accelerated (40°C/75% RH)0, 6

Experimental Protocol: Stability Indicating HPLC Method

A stability-indicating HPLC method must be developed and validated to separate and quantify this compound from its degradation products and formulation excipients. This involves forced degradation studies (stress testing) to generate potential degradation products.

  • Forced Degradation:

    • Acid/Base Hydrolysis: Treat the drug solution with 0.1 N HCl and 0.1 N NaOH at elevated temperatures.

    • Oxidation: Treat the drug solution with 3% hydrogen peroxide.

    • Thermal Degradation: Expose the solid drug and drug solution to dry heat.

    • Photodegradation: Expose the drug solution to UV and fluorescent light as per ICH Q1B guidelines.

  • Method Development:

    • Develop an HPLC method (typically gradient elution on a C18 column) that can resolve this compound from all observed degradation products.

  • Validation:

    • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

The development of a this compound pediatric oral suspension requires a thorough understanding of its physicochemical properties and the application of systematic preformulation and characterization studies. By carefully evaluating solubility and polymorphism, selecting appropriate excipients, and performing comprehensive characterization and stability testing, a safe, effective, and stable pediatric formulation can be achieved. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to navigate the challenges associated with this BCS Class II drug and successfully develop a much-needed pediatric dosage form.

References

Application Notes and Protocols: The Use of Carbamazepine in Research on Alcohol Withdrawal Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of carbamazepine in both preclinical and clinical research on alcohol withdrawal syndrome (AWS). Detailed protocols for key experiments are provided to facilitate the design and execution of studies in this area.

Introduction and Rationale

Alcohol withdrawal syndrome is a state of neuronal hyperexcitability that occurs following the cessation or reduction of chronic, heavy alcohol consumption. This hyperexcitability is primarily attributed to a neuroadaptive imbalance between the brain's major inhibitory neurotransmitter, γ-aminobutyric acid (GABA), and the major excitatory neurotransmitter, glutamate (B1630785). Chronic alcohol exposure enhances GABAergic function and suppresses glutamatergic function. In response, the brain compensates by downregulating GABA receptors and upregulating glutamate receptors. Upon alcohol cessation, the central nervous system is left in a state of GABAergic hypofunction and glutamatergic hyperfunction, leading to the characteristic symptoms of withdrawal, such as tremors, anxiety, agitation, and in severe cases, seizures and delirium tremens.

This compound, an anticonvulsant and mood-stabilizing drug, has been investigated as a therapeutic agent for AWS. Its proposed mechanism of action in this context is its "anti-kindling" effect, which is thought to stabilize hyperexcitable neuronal membranes. This compound is believed to modulate GABAergic and glutamatergic neurotransmission, thereby counteracting the neurochemical imbalance underlying AWS. Research suggests it may be a viable alternative or adjunct to benzodiazepines, the current standard of care, particularly in patients with a history of withdrawal seizures.[1][2]

Signaling Pathways in Alcohol Withdrawal and this compound's Mechanism of Action

The neurobiological underpinnings of alcohol withdrawal involve a complex interplay of neurotransmitter systems. The primary disruption occurs in the balance between GABAergic inhibition and glutamatergic excitation.

AWS_Signaling cluster_chronic_alcohol Chronic Alcohol Exposure cluster_withdrawal Alcohol Withdrawal cluster_this compound This compound Intervention Chronic Alcohol Chronic Alcohol GABA_R_up Enhanced GABAergic Activity Chronic Alcohol->GABA_R_up enhances Glu_R_down Reduced Glutamatergic Activity Chronic Alcohol->Glu_R_down suppresses GABA_R_down GABAergic Hypofunction GABA_R_up->GABA_R_down leads to (neuroadaptation) Glu_R_up Glutamatergic Hyperfunction Glu_R_down->Glu_R_up leads to (neuroadaptation) Hyperexcitability Neuronal Hyperexcitability GABA_R_down->Hyperexcitability Glu_R_up->Hyperexcitability AWS_Symptoms Withdrawal Symptoms (Seizures, Anxiety) Hyperexcitability->AWS_Symptoms This compound This compound This compound->Hyperexcitability counteracts Stabilization Neuronal Membrane Stabilization This compound->Stabilization GABA_mod Modulation of GABAergic activity This compound->GABA_mod Glu_mod Modulation of Glutamatergic activity This compound->Glu_mod Reduced_Symptoms Reduced Withdrawal Symptoms Stabilization->Reduced_Symptoms GABA_mod->Reduced_Symptoms Glu_mod->Reduced_Symptoms

Signaling cascade in alcohol withdrawal and this compound's action.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize quantitative data from key studies investigating the efficacy of this compound in treating alcohol withdrawal syndrome.

Table 1: Summary of Preclinical Studies of this compound in Rodent Models of Alcohol Withdrawal

Study Reference (if available)Animal ModelMethod of Alcohol AdministrationThis compound DosageKey Findings
Chu, 1979[1]RatAlcohol liquid dietSerum levels > 3 µg/mLPrevented alcohol withdrawal seizures and alleviated symptoms like hyperactivity and stereotyped chewing.[1]
Messiha, 1985[3]RatVoluntary intake50 mg/kg, IPCaused aversion to ethanol (B145695) drinking.[3]
File et al., 1989RatNot specified50 and 100 mg/kg or 12.5 and 50 mg/kg b.i.d., 5 daysDiminished withdrawal symptoms at single and multiple doses; prevented tolerance to the hypnotic effect of ethanol.

Table 2: Summary of Clinical Trials of this compound for Alcohol Withdrawal Syndrome

Study ReferenceStudy DesignNo. of PatientsThis compound DosageComparatorKey Quantitative Outcomes
Malcolm et al., 2001[4]Randomized, double-blind136600-800 mg/day tapered to 200 mg/day over 5 daysLorazepam (6-8 mg/day tapered to 2 mg/day)Both drugs were equally effective in reducing CIWA-Ar scores. This compound group had fewer drinks per day post-treatment (1 vs 3, p=0.003).[4]
Stuppaeck et al., 1992Randomized, double-blind60200 mg three times a dayOxazepamNo significant difference in CIWA scale scores between groups.
Björkqvist et al., 1976[5]Randomized, double-blind, placebo-controlled105Weight-dependent, starting with 800 mg/day and taperingPlaceboWithdrawal symptoms decreased faster in the this compound group on Day 2 (p=0.01).[5]
Ritola & Malinen, 1981[5]Randomized68200 mg/dayClomethiazole (300 mg/day)No significant difference between treatments; sleep disturbance resolved faster in the this compound group.[5]
Agricola et al., 1982Double-blind, randomized55600 mg/dayTiaprideBoth drugs were effective; this compound showed faster relief of fear and hallucinations.

Table 3: Clinical Institute Withdrawal Assessment for Alcohol, Revised (CIWA-Ar) Scoring Guide

SymptomScore RangeDescription
Nausea and Vomiting0-70: None; 7: Constant nausea, frequent dry heaves & vomiting.[6]
Tremor0-70: No tremor; 7: Severe, even with arms not extended.[6]
Paroxysmal Sweats0-70: No sweat visible; 7: Drenching sweats.
Anxiety0-70: No anxiety; 7: Equivalent to acute panic state.
Agitation0-70: Normal activity; 7: Paces back and forth, thrashes about.
Tactile Disturbances0-70: None; 7: Continuous hallucinations.[6]
Auditory Disturbances0-70: Not present; 7: Continuous hallucinations.[6]
Visual Disturbances0-70: Not present; 7: Continuous hallucinations.[6]
Headache, Fullness in Head0-70: Not present; 7: Extremely severe.[6]
Orientation and Clouding of Sensorium0-40: Oriented; 4: Disoriented for place and person.
Total Score 0-67 <8-10: Mild; 8-15: Moderate; >15: Severe withdrawal.

Experimental Protocols

Preclinical Research: Rodent Models of Alcohol Withdrawal

Preclinical_Workflow cluster_induction Dependence Induction cluster_treatment Treatment Phase cluster_assessment Assessment Induction Induce Alcohol Dependence (e.g., Vapor Chamber) Withdrawal Initiate Alcohol Withdrawal Induction->Withdrawal CBZ_Admin Administer this compound or Vehicle Withdrawal->CBZ_Admin Behavioral Behavioral Assessment (e.g., HIC, Anxiety Tests) CBZ_Admin->Behavioral Molecular Molecular & Neurochemical Analysis (e.g., HPLC, IHC, Western Blot) CBZ_Admin->Molecular

Workflow for preclinical research on this compound in AWS.

This protocol is adapted from previously established methods to induce alcohol dependence in rodents.

Materials:

  • Ethanol (95%)

  • Airflow meters

  • Vaporization flasks

  • Inhalation chambers

  • Apparatus for measuring blood alcohol concentration (BAC)

Procedure:

  • House male Wistar rats individually and allow them to acclimate to the facility for at least one week.

  • Initiate the chronic intermittent ethanol (CIE) exposure procedure. This typically involves exposing the rats to ethanol vapor for 14-16 hours per day, followed by an 8-10 hour period of abstinence.

  • To begin the vapor exposure, place the rats in the inhalation chambers.

  • Introduce ethanol vapor into the chambers by bubbling air through a flask containing 95% ethanol. The rate of airflow is adjusted to achieve the desired ambient ethanol concentration.

  • Monitor the BAC of the rats periodically to ensure they reach and maintain levels associated with dependence (typically 150-250 mg/dL).

  • Continue this intermittent exposure for a period of 10-14 days to induce a state of alcohol dependence.

  • Control animals are exposed to air only in identical chambers.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Handling-Induced Convulsion (HIC) scoring sheet

  • Elevated plus maze or open field test apparatus

Procedure:

  • Following the dependence induction period, cease ethanol vapor exposure to initiate withdrawal.

  • Administer this compound (e.g., 50 mg/kg, intraperitoneally) or vehicle to the rats at the onset of the withdrawal period.

  • Assess withdrawal severity at various time points post-ethanol cessation (e.g., 2, 4, 8, 12, 24 hours).

  • Handling-Induced Convulsions (HIC):

    • Gently lift the rat by the tail.

    • Observe for signs of convulsions, including muscle rigidity, clonus, and loss of righting reflex.

    • Score the severity of the convulsions on a standardized scale (e.g., 0 = no convulsion, 4 = severe tonic-clonic convulsion).

  • Anxiety-like Behavior (Elevated Plus Maze):

    • Place the rat in the center of the elevated plus maze.

    • Record the time spent in the open and closed arms of the maze over a 5-minute period. Increased time in the closed arms is indicative of anxiety-like behavior.

Molecular and Neurochemical Analyses

This protocol provides a method for the simultaneous determination of GABA and glutamate in brain tissue.[7]

Materials:

  • Brain tissue homogenizer

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

  • C18 reversed-phase column

  • Perchloric acid

  • o-phthalaldehyde (OPA) derivatizing reagent

  • GABA and glutamate standards

Procedure:

  • Sample Preparation:

    • Rapidly dissect the brain region of interest (e.g., prefrontal cortex, hippocampus) on ice.

    • Homogenize the tissue in 0.4 M perchloric acid.

    • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm filter.

  • Derivatization:

    • Mix a portion of the supernatant with the OPA reagent to derivatize the amino acids.

  • HPLC Analysis:

    • Inject the derivatized sample into the HPLC system.

    • Use an isocratic mobile phase (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2, with 30% methanol).

    • Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 450 nm.

    • Quantify the GABA and glutamate concentrations by comparing the peak areas to those of the standards.[7]

This protocol outlines a general procedure for the immunohistochemical detection of GABAA receptor subunits in rat brain tissue.

Materials:

  • Rat brain sections (fixed and cryoprotected)

  • Primary antibody (e.g., rabbit anti-GABAA receptor α1 subunit)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • 3,3'-Diaminobenzidine (DAB) substrate

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

Procedure:

  • Antigen Retrieval:

    • If necessary, perform antigen retrieval by heating the sections in a citrate (B86180) buffer (pH 6.0).

  • Blocking:

    • Wash the sections in PBS.

    • Incubate the sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.

  • Primary Antibody Incubation:

    • Incubate the sections with the primary antibody (diluted in blocking solution) overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the sections in PBS.

    • Incubate the sections with the biotinylated secondary antibody for 1-2 hours at room temperature.

  • Signal Amplification and Visualization:

    • Wash the sections in PBS.

    • Incubate the sections with the ABC reagent for 1 hour at room temperature.

    • Wash the sections in PBS.

    • Develop the peroxidase reaction by incubating the sections in a solution containing DAB and hydrogen peroxide until the desired staining intensity is reached.

  • Mounting and Coverslipping:

    • Wash the sections in PBS.

    • Mount the sections onto glass slides, dehydrate through a series of alcohol and xylene, and coverslip.

  • Microscopy:

    • Examine the sections under a light microscope and capture images for analysis.

This protocol provides a general workflow for analyzing the expression of NMDA receptor subunits.[8][9][10]

Materials:

  • Brain tissue lysates

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Primary antibody (e.g., mouse anti-NR1 subunit)

  • HRP-conjugated secondary antibody (e.g., goat anti-mouse IgG)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction:

    • Homogenize brain tissue in RIPA buffer with protease and phosphatase inhibitors.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE:

    • Denature protein samples by boiling in Laemmli buffer.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Apply a chemiluminescent substrate and detect the signal using a digital imager or X-ray film.[9]

  • Analysis:

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound has demonstrated efficacy in reducing the symptoms of alcohol withdrawal in both preclinical and clinical studies. Its "anti-kindling" properties and its ability to modulate the imbalanced GABAergic and glutamatergic systems make it a compelling subject for further research. The protocols outlined in these application notes provide a framework for investigating the mechanisms of action and therapeutic potential of this compound in the context of alcohol withdrawal syndrome. By utilizing these standardized methodologies, researchers can contribute to a more comprehensive understanding of this complex neurological condition and the development of improved treatment strategies.

References

Troubleshooting & Optimization

Managing CYP3A4-mediated drug interactions with Carbamazepine in co-administration studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on co-administration studies involving Carbamazepine and its interactions with the cytochrome P450 3A4 (CYP3A4) enzyme.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's drug-drug interactions?

This compound is a potent inducer of several drug-metabolizing enzymes, most notably CYP3A4.[1][2][3][4] It can also induce other enzymes like CYP2B6, CYP2C9, and UGTs.[1][4][5] This induction increases the metabolic rate of co-administered drugs that are substrates of these enzymes, leading to lower plasma concentrations and potentially reduced efficacy.[1] this compound itself is also a substrate of CYP3A4, leading to autoinduction where it enhances its own metabolism over time.[2][3]

Q2: How does this compound's autoinduction affect experimental design?

This compound's autoinduction means its clearance increases over the first few weeks of administration.[2] This results in a shortened half-life and variable plasma concentrations during the initial phase of treatment.[3][6] For co-administration studies, it is crucial to allow for a sufficient pretreatment period with this compound to ensure a stable, induced state is reached before administering the investigational drug.[1][6] Monitoring this compound levels can help confirm that autoinduction has stabilized.[3]

Q3: Can other drugs affect this compound concentrations?

Yes. Co-administration of CYP3A4 inhibitors can block the metabolism of this compound, leading to elevated plasma concentrations and an increased risk of toxicity.[1][2] Symptoms of this compound toxicity can include nausea, vomiting, drowsiness, and mental confusion.[1] Conversely, co-administration with other inducers may decrease this compound levels.[2]

Q4: What are some examples of drugs that interact with this compound?

  • Drugs whose concentrations are decreased by this compound (due to induction): Simvastatin, Bupropion, Alprazolam, Efavirenz, Midazolam, Quetiapine, Warfarin, and oral contraceptives.[1][4][7]

  • Drugs that can increase this compound concentrations (CYP3A4 inhibitors): Erythromycin, Ketoconazole, and grapefruit juice.[1][8][9]

Troubleshooting Guides

Issue 1: Unexpectedly low exposure (AUC, Cmax) of the co-administered investigational drug.

  • Possible Cause: Potent induction of CYP3A4 by this compound.

  • Troubleshooting Steps:

    • Confirm Induction Status: Ensure that the pre-treatment period with this compound was sufficient to achieve maximal induction. A typical regimen involves a dose titration over several days to weeks.[6][10]

    • Verify Metabolism Pathway: Confirm that the investigational drug is indeed a substrate of CYP3A4. In vitro studies using human liver microsomes or recombinant CYP3A4 can verify this.

    • Dose Adjustment: Consider if a dose adjustment of the investigational drug is necessary to compensate for the increased metabolism. Physiologically based pharmacokinetic (PBPK) modeling can help predict the required adjustment.[1][11]

Issue 2: High variability in pharmacokinetic data for the investigational drug.

  • Possible Cause: Incomplete or variable autoinduction of this compound at the time of the study.

  • Troubleshooting Steps:

    • Standardize Pre-treatment: Implement a standardized and sufficiently long this compound pre-treatment protocol for all subjects to ensure consistent induction.[6]

    • Monitor this compound Levels: Measure trough concentrations of this compound to confirm that a steady, induced state has been achieved before administering the investigational drug.

    • Genotyping: Consider genotyping subjects for CYP3A4/5 variants, as genetic polymorphisms can influence the extent of induction.[12]

Issue 3: Signs of this compound toxicity in study subjects.

  • Possible Cause: Inhibition of this compound metabolism by the co-administered investigational drug.

  • Troubleshooting Steps:

    • In Vitro Inhibition Assay: Conduct an in vitro study to determine if the investigational drug inhibits CYP3A4 activity.

    • Staggered Dosing: If the interaction is confirmed, consider a staggered dosing schedule to separate the peak concentrations of the two drugs, although this may not be effective for mechanism-based inhibitors.

    • Therapeutic Drug Monitoring: Implement therapeutic drug monitoring for this compound to ensure its levels remain within the therapeutic range.[7]

Quantitative Data Summary

Table 1: Effect of this compound Co-administration on the Pharmacokinetics of CYP3A4 Substrates

Co-administered DrugChange in AUCChange in CmaxReference
Simvastatin82% decrease-[1]
Bupropion90% decrease-[1]
Zongertinib (B10856216)63.5% decrease43.6% decrease[13]
Midazolam71.8% decrease-[10]
Midazolam (Study 2)67.7% decrease-[10]

Table 2: Effect of CYP3A4 Inhibitors on this compound Pharmacokinetics

Co-administered InhibitorDDI AUC Ratio (Predicted)DDI AUC Ratio (Observed)Reference
Erythromycin (Single Dose CBZ)1.221.14[1]
Erythromycin (Single Dose CBZ)1.171.18[1]
Erythromycin (Multiple Dose CBZ)1.181.03[1]

Experimental Protocols

Protocol 1: In Vivo CYP3A4 Induction Study Using Midazolam as a Probe Substrate

  • Subject Recruitment: Enroll healthy volunteers who have been screened for baseline health parameters.

  • Baseline Pharmacokinetics (Period 1): Administer a single oral dose of the sensitive CYP3A4 substrate, midazolam. Collect blood samples over a 24-hour period to determine the baseline pharmacokinetic profile (AUC, Cmax).

  • This compound Administration: Administer this compound with a dose titration schedule. For example, 100 mg twice daily, increasing to 200 mg twice daily, and then a final dose of 300 mg twice daily for at least 10 consecutive days to ensure maximal induction.[10]

  • Repeat Pharmacokinetics (Period 2): On the last day of this compound administration, co-administer a single oral dose of midazolam. Collect blood samples over 24 hours to determine the post-induction pharmacokinetic profile.

  • Data Analysis: Compare the AUC and Cmax of midazolam from Period 1 and Period 2 to quantify the extent of CYP3A4 induction.[13]

Protocol 2: In Vitro CYP3A4 Inhibition Assay

  • System Preparation: Use human liver microsomes or recombinant CYP3A4 enzyme systems.

  • Incubation: Pre-incubate the enzyme system with various concentrations of the investigational drug.

  • Substrate Addition: Add a CYP3A4 probe substrate (e.g., testosterone (B1683101) or midazolam) and an NADPH-regenerating system to initiate the metabolic reaction.

  • Reaction Termination: Stop the reaction after a specified time by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Metabolite Quantification: Quantify the formation of the specific metabolite (e.g., 6β-hydroxytestosterone) using LC-MS/MS.

  • Data Analysis: Determine the IC50 value of the investigational drug by plotting the percent inhibition against the drug concentration.

Visualizations

This compound This compound InactiveMetabolite_CBZ Inactive Metabolites (e.g., 10,11-epoxide) This compound->InactiveMetabolite_CBZ Metabolized by CYP3A4 PXR PXR/RXR This compound->PXR Activates CYP3A4 CYP3A4 Enzyme CoAdminDrug Co-administered Drug (Substrate) InactiveMetabolite_Drug Inactive Metabolites CoAdminDrug->InactiveMetabolite_Drug Metabolized by CYP3A4 CYP3A4_mRNA CYP3A4 mRNA PXR->CYP3A4_mRNA Promotes Transcription IncreasedCYP3A4 Increased CYP3A4 Expression CYP3A4_mRNA->IncreasedCYP3A4 Translation IncreasedCYP3A4->this compound Increased Metabolism (Autoinduction) IncreasedCYP3A4->CoAdminDrug Increased Metabolism

Caption: this compound's induction of CYP3A4 via PXR activation.

Start Start: In Vivo DDI Study Period1 Period 1: Administer Probe Substrate (e.g., Midazolam) Start->Period1 PK1 Collect Samples for Baseline Pharmacokinetics Period1->PK1 Washout Washout Period PK1->Washout CBZ_Admin Administer this compound (Induction Period) Washout->CBZ_Admin Period2 Period 2: Co-administer Probe Substrate + this compound CBZ_Admin->Period2 PK2 Collect Samples for Post-Induction Pharmacokinetics Period2->PK2 Analysis Data Analysis: Compare Baseline vs. Post-Induction PK PK2->Analysis End End: Quantify Induction Analysis->End

Caption: Experimental workflow for a clinical CYP3A4 induction study.

Issue Unexpectedly Low Exposure of Investigational Drug Cause1 Potent CYP3A4 Induction by this compound Issue->Cause1 Troubleshoot1 1. Confirm Induction Status (Sufficient Pre-treatment?) Cause1->Troubleshoot1 Troubleshoot2 2. Verify Drug is a CYP3A4 Substrate Troubleshoot1->Troubleshoot2 Troubleshoot3 3. Consider Dose Adjustment (PBPK Modeling) Troubleshoot2->Troubleshoot3 Solution Adjust Protocol or Dose Troubleshoot3->Solution

Caption: Troubleshooting logic for low drug exposure.

References

Technical Support Center: Carbamazepine Autoinduction in Chronic Toxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the challenges associated with carbamazepine (CBZ) autoinduction in chronic toxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound autoinduction and why is it a concern in chronic toxicity studies?

A1: this compound (CBZ) autoinduction is a phenomenon where CBZ increases its own metabolism over time.[1][2] This occurs primarily by inducing the expression of cytochrome P450 enzymes, particularly CYP3A4 and CYP2B6, which are responsible for its breakdown.[3] In chronic toxicity studies, this leads to a time-dependent decrease in plasma concentrations of CBZ, even with consistent dosing. This can complicate the interpretation of toxicity data, as the systemic exposure to the drug changes throughout the study, potentially leading to an underestimation of toxicity at later time points.

Q2: How quickly does autoinduction occur and when does it reach its maximum effect?

A2: The onset of CBZ autoinduction can be observed within the first few days of administration.[4] The process is generally considered complete within 3 to 5 weeks of continuous dosing, at which point the metabolic enzyme levels stabilize.[5] In some human studies, autoinduction appeared to be complete within one week of starting therapy or changing the dose.[1]

Q3: Is this compound autoinduction a dose-dependent process?

A3: Yes, the degree of autoinduction is linearly related to the daily dose of CBZ.[1] Higher doses of CBZ lead to a more pronounced induction of metabolic enzymes and a greater decrease in plasma concentrations over time. This dose-dependent nature is a critical factor to consider when selecting dose levels for chronic toxicity studies.

Q4: What are the primary metabolic pathways affected by this compound autoinduction?

A4: The primary metabolic pathway affected is the conversion of CBZ to its active metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), which is mainly catalyzed by CYP3A4.[3] The subsequent conversion of CBZ-E to the inactive this compound-10,11-trans-dihydrodiol is also induced.[2]

Troubleshooting Guide

Problem: I'm observing a significant decrease in plasma drug exposure in the later stages of my chronic toxicity study with this compound. How can I confirm this is due to autoinduction?

Solution:

  • Conduct interim toxicokinetic (TK) analysis: Collect blood samples at multiple time points during the study (e.g., week 1, week 4, and at the end of the study) to characterize the plasma concentration-time profile of this compound. A time-dependent increase in clearance and a decrease in AUC would strongly suggest autoinduction.

  • Assess enzyme activity: At the termination of the study, collect liver samples and prepare liver microsomes. Perform a CYP3A4 enzyme activity assay using a probe substrate like testosterone (B1683101) or midazolam. An increase in the metabolic activity of CYP3A4 in the CBZ-treated groups compared to the control group will confirm enzyme induction.

  • Measure enzyme expression: Analyze liver tissue for the mRNA and protein expression levels of CYP3A4 and other relevant CYPs (e.g., CYP2B). An upregulation in the expression of these enzymes in the CBZ-treated groups provides direct evidence of induction at the molecular level.

Problem: How should I design my chronic toxicity study to account for this compound autoinduction?

Solution:

  • Incorporate a dose-escalation or "pre-induction" phase: Start with a lower dose and gradually increase to the target dose over the first few weeks of the study. This allows the animals' metabolic systems to adapt and reach a new steady state, ensuring more consistent drug exposure during the main toxicity assessment period.[5]

  • Utilize satellite animal groups for toxicokinetics: Include extra groups of animals that are used solely for blood sampling for TK analysis. This avoids the stress of repeated sampling on the main study animals, which could confound the toxicology results.

  • Employ physiologically based pharmacokinetic (PBPK) modeling: Before starting the in-vivo study, a PBPK model can be developed using in-vitro data to simulate and predict the extent of autoinduction.[3][6] This can help in optimizing the study design, including dose selection and sampling time points.

Problem: The decreasing drug exposure is making it difficult to establish a clear dose-response relationship for the observed toxicities. What should I do?

Solution:

  • Correlate toxicity findings with systemic exposure (AUC) rather than dose level: When analyzing the toxicology data, use the actual measured AUC values for each animal or group at different time points to establish the exposure-response relationship. This provides a more accurate assessment of toxicity than relying on the administered dose alone.

  • Adjust dose levels during the study: If interim TK analysis reveals a substantial drop in exposure that compromises the study objectives, consider adjusting the dose upwards for the remainder of the study to maintain the target exposure levels. Any such adjustments should be scientifically justified and clearly documented.

  • Focus on early toxicity endpoints: Pay close attention to toxicity findings during the initial weeks of the study before autoinduction is complete, as this may represent the period of highest drug exposure.

Data Presentation

Table 1: Summary of this compound Autoinduction Effects on Pharmacokinetic Parameters in Preclinical Species

SpeciesDoseDurationChange in ClearanceChange in Half-lifeReference
Rat250 mg/kg/day (oral)8 weeksNot explicitly stated, but plasma levels decreased over time.Not explicitly stated.[NA]
DogUp to 100 mg/kg/day (oral)4 weeksNot explicitly stated, but TK was evaluated.Not explicitly stated.[7]
MouseNot Specified5 daysCYP2b, 2c, and 3a were induced.Not explicitly stated.[8]

Note: Quantitative preclinical data on the precise fold-change in clearance and half-life due to this compound autoinduction is limited in publicly available literature. The table reflects the available information from the search results.

Table 2: Time-course of this compound-induced CYP Induction in Male Wistar Rats

Treatment DurationSerum CBZ Level (µg/mL)Serum CBZ-Epoxide Level (µg/mL)CYP2B Induction Ratio (vs. Control)CYP3A Induction Ratio (vs. Control)
3 days5.8 ± 1.21.9 ± 0.4~6.0~2.0
7 days7.2 ± 1.52.5 ± 0.5~6.0~2.0
14 days8.1 ± 1.82.3 ± 0.6~6.0~2.5 (Maximal)
28 days7.5 ± 1.62.1 ± 0.5~6.0Decreased from maximal
42 days5.9 ± 1.31.8 ± 0.4~6.0Significantly decreased from maximal

Data adapted from Yamashita et al., 2002.[9]

Experimental Protocols

Protocol 1: Assessment of CYP3A4 Activity in Rat Liver Microsomes

Objective: To determine the effect of chronic this compound administration on the metabolic activity of CYP3A4 in rat liver.

Materials:

  • Liver tissue from control and CBZ-treated rats

  • Homogenization buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4, containing 1.15% KCl)

  • Testosterone (substrate)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • 6β-hydroxytestosterone (metabolite standard)

  • Acetonitrile

  • HPLC system with a UV or mass spectrometer detector

Methodology:

  • Microsome Preparation:

    • Homogenize liver tissue in ice-cold homogenization buffer.

    • Centrifuge the homogenate at 9,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

    • Resuspend the microsomal pellet in buffer and determine the protein concentration (e.g., using a BCA assay).

  • Incubation:

    • In a microcentrifuge tube, combine liver microsomes (e.g., 0.25 mg/mL final protein concentration), testosterone (e.g., 50 µM final concentration), and phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes), ensuring linear reaction kinetics.[10]

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile.

    • Vortex and centrifuge to precipitate the protein.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant by HPLC to quantify the formation of 6β-hydroxytestosterone.[11]

    • Calculate the rate of metabolite formation and express it as pmol/min/mg of microsomal protein.

    • Compare the activity in microsomes from CBZ-treated animals to that of control animals.

Protocol 2: Quantification of CYP3A4 mRNA Expression by qPCR

Objective: To measure the relative expression of CYP3A4 mRNA in liver tissue from animals in a chronic toxicity study.

Materials:

  • Liver tissue samples stored in an RNA stabilization solution (e.g., RNAlater)

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • DNase I

  • Reverse transcription kit for cDNA synthesis

  • qPCR primers specific for CYP3A4 and a reference gene (e.g., GAPDH, β-actin)

  • SYBR Green or TaqMan qPCR master mix

  • Real-time PCR instrument

Methodology:

  • RNA Extraction:

    • Homogenize liver tissue and extract total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.

    • Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR:

    • Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene (CYP3A4) and the reference gene, and the qPCR master mix.

    • Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for CYP3A4 and the reference gene in each sample.

    • Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing the expression of CYP3A4 to the reference gene and comparing the treated groups to the control group.

Visualizations

This compound Metabolism and Autoinduction Pathway cluster_induction Autoinduction Loop CBZ This compound (CBZ) CBZE This compound-10,11-Epoxide (CBZ-E) (Active Metabolite) CBZ->CBZE Metabolism PXR_CAR PXR/CAR Nuclear Receptors CBZ->PXR_CAR Activates CBZD This compound-10,11-Diol (Inactive) CBZE->CBZD Metabolism (Epoxide Hydrolase) CYP3A4_Gene CYP3A4 Gene PXR_CAR->CYP3A4_Gene Induces Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation CYP3A4_Protein->CBZ Metabolizes

Caption: this compound activates nuclear receptors PXR/CAR, leading to increased transcription and translation of the CYP3A4 enzyme, which in turn enhances the metabolism of this compound itself.

Experimental Workflow to Assess Autoinduction start Start Chronic Toxicity Study dosing Repeated Dosing (e.g., Daily) start->dosing tk_sampling Toxicokinetic (TK) Blood Sampling dosing->tk_sampling termination Study Termination dosing->termination interim_analysis Interim TK Analysis (e.g., Week 1, 4) tk_sampling->interim_analysis interim_analysis->dosing Continue/Adjust Dosing data_integration Integrate TK, Enzyme & Expression Data interim_analysis->data_integration tissue_collection Liver Tissue Collection termination->tissue_collection microsomes Microsome Preparation tissue_collection->microsomes rna_extraction RNA Extraction tissue_collection->rna_extraction cyp_activity CYP3A4 Activity Assay microsomes->cyp_activity cyp_activity->data_integration qpcr qPCR for CYP3A4 mRNA rna_extraction->qpcr qpcr->data_integration

Caption: Workflow for assessing autoinduction, integrating toxicokinetics, enzyme activity, and gene expression analysis.

Decision Tree for Dose Adjustment in Chronic Toxicity Studies start Interim TK Analysis: Is Exposure Decreasing? no_change No Significant Change: Continue with Current Dose start->no_change No yes_change Significant Decrease start->yes_change Yes is_mtd Is High Dose approaching Maximum Tolerated Dose (MTD)? yes_change->is_mtd at_mtd Yes: Maintain Dose, Correlate Toxicity with AUC is_mtd->at_mtd Yes below_mtd No: Consider Dose Escalation is_mtd->below_mtd No document Document Rationale and Continue Monitoring at_mtd->document adjust_dose Adjust Dose to Maintain Target Exposure below_mtd->adjust_dose adjust_dose->document

Caption: A logical decision-making process for dose adjustments based on interim toxicokinetic data.

References

Technical Support Center: Managing Carbamazepine-Associated Hyponatremia in Long-Term Animal Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with carbamazepine (CBZ)-induced hyponatremia in a laboratory animal setting.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may be encountered during long-term animal experiments involving this compound administration.

Frequently Asked Questions

Q1: We are administering this compound to rats in our long-term study, but we are not observing a consistent decrease in serum sodium levels. What could be the reason?

A1: Several factors can influence the development of this compound-induced hyponatremia in animal models. One key study in Wistar rats showed that a dose of 50 mg/kg body weight did not induce hyponatremia and, in some cases, even increased water and electrolyte loss depending on the hydration state.[1][2]

  • Dosage: The dose of 50 mg/kg used in the aforementioned study resulted in plasma concentrations within the therapeutic range for humans.[2] It is possible that higher doses are required to consistently induce hyponatremia in this species, or that rats are less susceptible than humans.

  • Hydration Status: The development of hyponatremia is contingent on water intake. If the animals are not consuming sufficient water, the antidiuretic effect of this compound may not manifest as a drop in serum sodium. In fact, under conditions of water restriction, this compound has been shown to increase urinary flow rate in rats.[1][2]

  • Animal Species and Strain: There may be species- and strain-specific differences in the response to this compound.

Q2: What is the underlying mechanism of this compound-induced hyponatremia?

A2: The primary mechanism is the development of a state resembling the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH).[3][4] this compound is believed to act on the kidneys in a "vasopressin-like" manner.[5] It increases the sensitivity of the renal tubules to the effects of antidiuretic hormone (ADH), also known as arginine vasopressin (AVP).[3][6] This leads to an upregulation of aquaporin-2 (AQP2) water channels in the collecting ducts of the kidneys.[5][7] The increased AQP2 expression enhances water reabsorption, leading to dilutional hyponatremia.[7][8] Some studies suggest that this compound can directly stimulate the vasopressin V2 receptor (V2R)-G protein complex, leading to this increase in AQP2 expression.[7][8]

Q3: How can we monitor our animals for the development of hyponatremia during the experiment?

A3: Regular monitoring of serum electrolytes is crucial.

  • Blood Sampling: Collect blood samples at baseline and at regular intervals throughout the study. The frequency of sampling will depend on the experimental design, but weekly or bi-weekly measurements are advisable, with more frequent monitoring after any changes in drug dosage or hydration status.

  • Metabolic Cages: Housing animals in metabolic cages allows for the collection of urine and the monitoring of water and food intake.[2] This data is invaluable for assessing the animal's hydration status and renal function.

  • Clinical Signs: While often asymptomatic, severe hyponatremia can lead to neurological signs such as lethargy, confusion, and in extreme cases, seizures.[3][6] Daily observation of the animals for any abnormal behavior is essential.

Q4: What are the treatment options if an animal develops severe hyponatremia?

A4: Management of severe hyponatremia in a research setting should be guided by veterinary consultation and the specifics of the experimental protocol.

  • Fluid Restriction: For mild to moderate, asymptomatic hyponatremia, fluid restriction can be an effective management strategy.[3] This involves carefully limiting the amount of water available to the animal.

  • Vasopressin V2 Receptor Antagonists: In cases of more significant hyponatremia, the use of a vasopressin V2 receptor antagonist, such as tolvaptan (B1682983) or satavaptan, can be considered.[9][10] These agents work by blocking the action of ADH on the kidney, leading to increased water excretion (aquaresis) and a rise in serum sodium levels.[10]

  • Dose Reduction or Discontinuation: If permitted by the study design, reducing the dose of this compound or temporarily discontinuing the drug will typically lead to the resolution of hyponatremia.[3]

Q5: Are there any known risk factors for developing this compound-associated hyponatremia?

A5: While most data comes from human studies, several risk factors have been identified that may be relevant to consider in animal models:

  • Age: Older individuals are more susceptible.[11][12]

  • Female Sex: Females may be at a higher risk.[3]

  • Concomitant Medications: The use of other drugs known to cause hyponatremia, such as diuretics, can increase the risk.[11][13]

Data Presentation

Table 1: Effects of this compound on Renal Function in Rats under Different Hydration States

ParameterAd Libitum Fluid IntakeModerate Water LoadWater Restriction (10 hours)
Urinary Flow Rate No significant change20-fold increase2-fold increase
Renal Sodium Loss IncreasedIncreasedIncreased
Plasma Sodium Concentration No decrease observedNo decrease observedNo decrease observed

Data synthesized from a study in Wistar rats administered 50 mg/kg this compound.[1][2]

Table 2: Diagnostic Indicators of SIADH-like Condition in Animal Models

ParameterExpected Finding in this compound-Induced Hyponatremia
Serum Sodium Decreased (<135 mEq/L)
Serum Osmolality Decreased
Urine Osmolality Inappropriately high relative to serum osmolality
Urine Sodium Increased (>40 mEq/L)
Clinical Volume Status Euvolemic (no signs of dehydration or edema)

Based on clinical diagnostic criteria for SIADH.[3]

Experimental Protocols

Protocol 1: Induction of this compound-Associated Hyponatremia in a Rat Model

Objective: To establish a model of hyponatremia through long-term administration of this compound.

Animals: Male Sprague-Dawley rats (or other appropriate strain), 10-12 weeks old.

Materials:

  • This compound

  • Vehicle for administration (e.g., 2% Tylose)[2]

  • Metabolic cages

  • Blood collection supplies

  • Electrolyte analyzer

Methodology:

  • Acclimation: Acclimate rats to individual housing in metabolic cages for at least 3 days prior to the start of the experiment.[2]

  • Baseline Measurements: Record baseline body weight, food and water intake, and urine output for 24 hours. Collect a baseline blood sample for serum sodium analysis.

  • This compound Administration: Administer this compound daily via oral gavage. A starting dose of 50 mg/kg can be used, with the potential for upward titration if hyponatremia is not observed.[2] A control group should receive the vehicle only.

  • Hydration Management: To facilitate the development of hyponatremia, ensure a consistent and adequate water supply. Consider providing water in a gel food format to standardize intake.[14]

  • Monitoring:

    • Daily: Monitor body weight, food and water intake, and urine output. Observe for any clinical signs of distress.

    • Weekly: Collect blood samples for serum sodium and osmolality analysis. Collect urine for osmolality and sodium analysis.

  • Data Analysis: Compare the changes in serum sodium, urine osmolality, and other parameters between the this compound-treated and control groups over time.

Protocol 2: Management of Established Hyponatremia with a Vasopressin V2 Receptor Antagonist

Objective: To evaluate the efficacy of a vasopressin V2 receptor antagonist in reversing this compound-induced hyponatremia.

Animals: Rats with established hyponatremia from Protocol 1.

Materials:

  • Vasopressin V2 receptor antagonist (e.g., Tolvaptan, Satavaptan)

  • Vehicle for administration

  • Blood collection supplies

  • Electrolyte analyzer

Methodology:

  • Group Allocation: Once hyponatremia is established (e.g., serum sodium < 135 mEq/L), randomly assign animals to one of the following groups:

    • This compound + Vehicle for V2 antagonist

    • This compound + V2 receptor antagonist

  • Antagonist Administration: Administer the V2 receptor antagonist at an appropriate dose and route as determined by literature or pilot studies.

  • Intensive Monitoring:

    • Collect blood samples at 0, 2, 4, 8, and 24 hours post-antagonist administration to monitor the rate of serum sodium correction.

    • Continue daily monitoring of body weight, water intake, and urine output.

  • Data Analysis: Compare the change in serum sodium levels between the V2 antagonist-treated group and the control group.

Visualizations

G cluster_0 Renal Collecting Duct Cell CBZ This compound V2R Vasopressin V2 Receptor (V2R) CBZ->V2R Stimulates AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Promotes insertion into membrane AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicles->AQP2_channel membrane Apical Membrane water_reabsorption Increased Water Reabsorption AQP2_channel->water_reabsorption Facilitates

Caption: this compound Signaling Pathway in Renal Cells.

G cluster_workflow Experimental Workflow for Managing Hyponatremia cluster_management Management Strategies start Start Long-Term This compound Administration monitoring Regular Monitoring: - Serum Sodium - Urine Osmolality - Water Intake start->monitoring decision Serum Sodium < 135 mEq/L? monitoring->decision decision->monitoring No fluid_restriction Implement Fluid Restriction decision->fluid_restriction Yes (Mild) v2_antagonist Administer V2 Receptor Antagonist decision->v2_antagonist Yes (Moderate/Severe) dose_reduction Reduce this compound Dose decision->dose_reduction Yes (If protocol allows) continue_monitoring Continue Monitoring fluid_restriction->continue_monitoring v2_antagonist->continue_monitoring dose_reduction->continue_monitoring continue_monitoring->decision end End of Study continue_monitoring->end

Caption: Experimental Workflow for Managing Hyponatremia.

References

Challenges and solutions in therapeutic drug monitoring of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the therapeutic drug monitoring (TDM) of Carbamazepine (CBZ).

Frequently Asked Questions (FAQs)

Q1: Why is Therapeutic Drug Monitoring (TDM) essential for this compound?

A1: TDM for this compound is crucial due to its complex pharmacological properties. It has a narrow therapeutic window, and maintaining concentrations within this range is challenging due to high inter-individual variability in its pharmacokinetics, a tendency to induce its own metabolism, and numerous drug-drug interactions.[1][2][3] TDM helps individualize dosing to optimize therapeutic outcomes while minimizing the risk of concentration-dependent adverse effects or treatment failure.

Q2: What is the established therapeutic range for this compound and its active metabolite?

A2: The generally accepted therapeutic range for this compound is 4 to 12 µg/mL (or mg/L) for most indications.[1][4][5] Levels above 12 to 15 µg/mL are often associated with toxicity.[1][4] Its primary active metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), also possesses anticonvulsant activity and can contribute to both therapeutic and toxic effects.[6][7] During long-term treatment, plasma concentrations of CBZ-E can range from 5% to 81% of the parent drug's concentration.[6]

Q3: What is "autoinduction" and how does it affect this compound TDM?

A3: this compound stimulates the activity of the hepatic enzymes (primarily CYP3A4) responsible for its own metabolism.[8][9] This process, known as autoinduction, begins after the first few doses and can take 3 to 5 weeks to complete.[5][10] It leads to an increased clearance and a shortened half-life of the drug, from an initial 35 hours to about 10-20 hours with chronic dosing.[6][11] This necessitates gradual dose increases during the initial phase of therapy to maintain a stable, therapeutic concentration.[9] Steady-state levels may not be reached for 2-4 weeks after initiation.[12]

Q4: What are the primary challenges researchers face during this compound TDM?

A4: The main challenges include:

  • Variable Absorption: Oral doses are absorbed at widely variable rates.[1]

  • Active Metabolite: The active metabolite, CBZ-E, contributes to the overall effect and potential toxicity, making it important to consider its concentration, especially when using analytical methods that do not differentiate it from the parent drug.[1][2]

  • Autoinduction: The drug's ability to increase its own metabolism complicates dose adjustments.[6][9]

  • Drug Interactions: this compound is a potent inducer of several CYP enzymes, affecting the metabolism of many co-administered drugs. Conversely, other drugs can inhibit or further induce its metabolism, altering its plasma levels.[11][13]

  • Analytical Interference: The structural similarity of this compound to other compounds, like tricyclic antidepressants, can lead to false-positive results in certain immunoassays.[14][15]

Q5: When is the optimal time to collect a blood sample for this compound TDM?

A5: For routine TDM, blood samples should be collected at a "trough" level to ensure the concentration remains within the therapeutic range throughout the dosing interval. This is typically done just before the next scheduled dose.[1][16] After a dose adjustment, it is recommended to wait for the new steady state to be achieved (which can take several days to weeks due to autoinduction) before collecting a sample.[4][16]

Troubleshooting Guides

Immunoassay-Related Issues

Q: My immunoassay results show a this compound concentration that is unexpectedly high and does not correlate with the patient's clinical status. What is a likely cause?

A: This discrepancy is often due to cross-reactivity. Many immunoassays for this compound can cross-react with its active metabolite, this compound-10,11-epoxide (CBZ-E).[17] This can lead to an overestimation of the parent drug's concentration. The degree of overestimation can be significant, especially when measuring the "free" or unbound drug fraction, as the metabolite is less protein-bound.[17] For research purposes or in cases of suspected toxicity, a more specific method like HPLC or LC-MS/MS is recommended to quantify the parent drug and its metabolite separately.[2]

Q: A routine drug screen using an immunoassay was positive for tricyclic antidepressants (TCAs), but the subject is only on this compound. Is this a false positive?

A: Yes, this is a known interference. Due to its tricyclic chemical structure, this compound can cross-react with some fluorescence-polarized immunoassays for TCAs, leading to a false-positive result.[14][15][18] This interference is dose-dependent; higher concentrations of this compound are more likely to cause a positive TCA screen.[14][19] Confirmatory testing using a more specific method like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is necessary to rule out the presence of TCAs.[14][18]

Chromatography-Related Issues (HPLC & LC-MS/MS)

Q: I am experiencing poor resolution between this compound and its CBZ-E metabolite peaks during HPLC analysis. How can I improve separation?

A: To improve chromatographic separation, consider the following adjustments:

  • Mobile Phase Composition: Modify the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer. A slight change can significantly impact resolution.

  • Flow Rate: Decrease the flow rate to allow more time for interaction with the stationary phase, which can enhance separation.

  • Column Chemistry: Ensure you are using an appropriate column (e.g., C8 or C18). If separation is still poor, consider a column with a different particle size or from a different manufacturer.

  • Gradient Elution: If using an isocratic method, switching to a gradient elution where the mobile phase composition changes over time can effectively resolve closely eluting peaks.

Q: My LC-MS/MS analysis is showing significant signal variability and ion suppression. What are the troubleshooting steps?

A: Ion suppression is a common matrix effect in LC-MS/MS caused by components in the biological sample (e.g., salts, phospholipids) that co-elute with the analyte and interfere with its ionization. To mitigate this:

  • Improve Sample Preparation: Implement a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation, to remove interfering substances.[20]

  • Dilute the Sample: A simple "dilute-and-shoot" approach can reduce the concentration of matrix components, thereby minimizing suppression.

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., d10-Carbamazepine) is the gold standard.[21] It co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction and quantification.

  • Optimize Chromatography: Adjust the chromatographic method to separate the analyte from the interfering matrix components.

Quantitative Data Summary

Table 1: Therapeutic & Toxic Concentrations of this compound

ParameterConcentration Range (Total Drug)Notes
Therapeutic Range 4.0 - 12.0 µg/mL (mg/L)Most patients respond within this range without excessive side effects.[1][4]
Potential Toxicity > 12.0 µg/mLNystagmus and ataxia may appear at levels greater than 10 µg/mL.[22]
Moderate Toxicity > 20 - 25 µg/mLAssociated with CNS effects like agitation, hallucinations, and choreiform movements.[5][23]
Severe Toxicity > 40 µg/mLCan lead to coma, seizures, and cardiac conduction abnormalities.[5][23]

Table 2: Key Factors Influencing this compound Concentrations

FactorEffect on this compound LevelMechanism
Autoinduction DecreaseInduces its own metabolism via CYP3A4, increasing clearance over time.[6][9]
Co-medication (Inducers) DecreaseDrugs like phenytoin, phenobarbital, and primidone (B1678105) increase CBZ metabolism.[7][13]
Co-medication (Inhibitors) IncreaseDrugs like erythromycin, cimetidine, and grapefruit juice inhibit CYP3A4, decreasing CBZ metabolism.[13][24]
Age VariableClearance is influenced by age, with children often requiring higher doses per kilogram.[7][25]
Liver Disease IncreaseDecreased hepatic function can impair drug metabolism.[4]
Genetic Variants VariableVariants in metabolizing enzymes (e.g., CYP3A4) and HLA alleles (associated with adverse reactions) can impact therapy.[8]

Table 3: Comparison of Common Analytical Methods for this compound TDM

MethodPrincipleAdvantagesDisadvantages
Immunoassay (e.g., EMIT, FPIA) Antigen-antibody reactionRapid, high-throughput, automated, widely available.Potential for cross-reactivity with metabolites (CBZ-E) and other drugs, leading to overestimation.[15][17]
HPLC-UV Chromatographic separation with UV detectionGood specificity, can separate parent drug from metabolites, cost-effective.Slower turnaround time, requires more manual sample preparation, less sensitive than MS.[2]
LC-MS/MS Chromatographic separation with mass spectrometry detection"Gold standard"; very high specificity and sensitivity, can simultaneously measure parent drug and multiple metabolites.[26][27]High instrument cost, requires specialized expertise, potential for matrix effects (ion suppression).[20]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol provides a general methodology for the quantification of this compound in plasma.

  • Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

    • To 200 µL of plasma sample, add 50 µL of an internal standard (IS) working solution (e.g., Propylparaben, 250 µg/mL).

    • Vortex for 30 seconds.

    • Add 500 µL of acetonitrile to precipitate plasma proteins. Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the clear supernatant to a new tube.

    • Add 2 mL of an extraction solvent (e.g., dichloromethane (B109758) or a hexane/isoamyl alcohol mixture).

    • Vortex for 2 minutes, then centrifuge at 3,000 x g for 10 minutes to separate the layers.

    • Transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[28]

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v) or an acetonitrile/phosphate buffer mixture.[28][29]

    • Flow Rate: 1.0 mL/min.[28]

    • Injection Volume: 20 µL.

    • UV Detection Wavelength: 285 nm or 220 nm.[28][30]

    • Run Time: Approximately 15 minutes.[28]

  • Quantification:

    • Generate a calibration curve using blank plasma spiked with known concentrations of this compound (e.g., 0.5 - 40 µg/mL).[28]

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of this compound in the unknown samples by interpolating from the linear regression of the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a more specific and sensitive method for this compound analysis.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, add 25 µL of a deuterated internal standard working solution (e.g., this compound-d10).

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant and dilute it (e.g., 1:10) with the aqueous mobile phase component.[27]

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system (e.g., UltiMate 3000).[27]

    • Column: Hypersil GOLD C18 column (e.g., 50 x 2.1 mm, 1.9 µm).[27]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[27]

    • Flow Rate: 0.4 mL/min.[21]

    • Gradient: A short gradient elution (e.g., 5.5 minutes total run time) is typically used to separate the analyte from matrix components.[27]

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., TSQ Endura) with a heated electrospray ionization (HESI) source operating in positive ion mode.[27]

  • Mass Spectrometry Parameters (Selected Reaction Monitoring - SRM):

    • Monitor the specific precursor-to-product ion transitions for the analyte and internal standard.

    • This compound: m/z 237 → 194.[21]

    • This compound-10,11-epoxide: m/z 253 → 210.[21]

    • This compound-d10 (IS): m/z 247 → 204.[21]

    • Optimize cone voltage and collision energy for each transition to maximize signal intensity.

  • Quantification:

    • Construct a calibration curve by analyzing calibrators of known concentrations.

    • Quantify the analyte by calculating the peak area ratio relative to the stable isotope-labeled internal standard.

Visualizations

Carbamazepine_Metabolism cluster_liver Hepatic Metabolism CBZ This compound CYP3A4 CYP3A4 / CYP2C8 CBZ->CYP3A4 CBZE This compound-10,11-epoxide (Active Metabolite) EPHX1 mEH (EPHX1) CBZE->EPHX1 Diol 10,11-trans-dihydroxy-CBZ (Inactive Metabolite) Excretion Renal Excretion Diol->Excretion CYP3A4->CBZE Oxidation EPHX1->Diol Hydration

Caption: Primary metabolic pathway of this compound in the liver.

TDM_Troubleshooting start Unexpected CBZ Level (High or Low) high_level Level Too High? start->high_level Yes low_level Level Too Low? start->low_level No check_toxicity Assess for Clinical Signs of Toxicity high_level->check_toxicity check_inhibitors Review Co-medications for CYP3A4 Inhibitors check_toxicity->check_inhibitors check_dose Verify Dosing Regimen and Recent Changes check_inhibitors->check_dose consider_metabolite Consider High CBZ-E Metabolite Levels check_dose->consider_metabolite check_adherence Assess Patient Adherence low_level->check_adherence check_inducers Review Co-medications for CYP3A4 Inducers check_adherence->check_inducers check_timing Confirm Sample Timing (Trough Level) check_inducers->check_timing check_autoinduction Consider Autoinduction Phase (if early in therapy) check_timing->check_autoinduction

Caption: Troubleshooting workflow for unexpected this compound TDM results.

Analytical_Method_Selection start Select Analytical Method for CBZ TDM need Need to Differentiate Metabolites? start->need immunoassay Use Immunoassay (Rapid Screening) need->immunoassay No chrom_need High Specificity & Sensitivity Required? need->chrom_need Yes hplc Use HPLC-UV (Cost-Effective, Specific) chrom_need->hplc No (Routine Clinical) lcms Use LC-MS/MS (Gold Standard, Research) chrom_need->lcms Yes (Research, Toxicology)

Caption: Decision tree for selecting an analytical method for CBZ TDM.

References

Technical Support Center: Dose-Response Optimization of Carbamazepine in Rodent Seizure Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Carbamazepine (CBZ) in rodent seizure models. The information is designed to address specific experimental issues and facilitate accurate dose-response optimization.

Frequently Asked Questions (FAQs)

Q1: Why are my experimental results with this compound showing high variability?

A: High variability in anticonvulsant studies can stem from several factors. Pharmacokinetic and pharmacodynamic differences are significant between rodent species and even between strains.[1][2] For instance, the effective dose (ED50) of this compound in the Maximal Electroshock (MES) test is approximately 9.7 mg/kg in mice, but lower in rats at around 4.4 mg/kg.[3][4] Different mouse strains, such as FVB/N and NMRI, also exhibit varied sensitivity to CBZ in the kainate seizure model.[5] The age of the animals can also influence drug efficacy.[6]

  • Recommendation: Standardize the species, strain, sex, and age of the animals used in your experiments. If possible, measure plasma and brain concentrations of both CBZ and its active metabolite, This compound-10,11-epoxide (B195693) (CBZE), to account for pharmacokinetic differences.[2][7]

Q2: I'm not observing a significant anticonvulsant effect with this compound. What is a likely cause?

A: The lack of a significant effect can be attributed to the chosen dose, the specific seizure model, or the development of drug resistance.

  • Dose: The required dose of CBZ is highly model-dependent. While doses around 4-10 mg/kg are effective in the MES test[3][4], models of chronic or difficult-to-treat seizures, such as the kainate model, may require much higher doses (e.g., 30-100 mg/kg in rats) to see a significant effect.[5][8][9]

  • Seizure Model: CBZ has a specific mechanism of action (sodium channel blockade) and is not equally effective against all seizure types. For example, it can be ineffective against certain focal electrographic seizures[5] and is known to worsen absence seizures.[10][11][12]

  • Drug Resistance: In chronic epilepsy models, rodents can develop pharmacoresistance, similar to what is observed in some human patients.[13][14]

Q3: What is a good starting dose for my this compound study?

A: The optimal starting dose is contingent on the rodent species and the seizure model. It is always recommended to perform a preliminary dose-response study to determine the ED50 in your specific experimental setup. Based on published data:

  • Maximal Electroshock (MES): For mice, an ED50 is reported between 7.5 mg/kg and 9.7 mg/kg.[3][4][15] For rats, the ED50 is generally lower, between 4.4 mg/kg and 7.5 mg/kg.[1][3][4]

  • Kainate Model: Higher doses are typically necessary. In rats, effects become significant at 30 mg/kg, with strong suppression at 100 mg/kg.[8][9] In NMRI mice, 40 mg/kg was shown to be effective.[5]

  • Genetically Epilepsy-Prone Rats (GEPRs): The ED50 varies by seizure severity, from 3 mg/kg in severe seizure GEPR-9s to 25 mg/kg in moderate seizure GEPR-3s for audiogenic seizures.[1][16]

Q4: this compound appears to be exacerbating seizures in my model. Is this a known phenomenon?

A: Yes, this is a well-documented paradoxical effect. This compound can worsen generalized absence seizures, which are characterized by spike-and-wave discharges (SWDs) on an EEG.[11][12] This has been observed in genetic mouse models of absence epilepsy and in the low-dose pentylenetetrazol (PTZ) model in rats.[10][11] The proposed mechanism involves the selective inhibition of thalamic reticular neurons.[12] If your model involves absence-like seizures, CBZ is likely not a suitable treatment and may be used as a tool to investigate seizure aggravation.

Q5: How should this compound be prepared and administered?

A: For acute, single-dose studies, intraperitoneal (i.p.) injection is the most common route.[2][5] CBZ is poorly soluble in water and is typically dissolved in a vehicle such as 30% polyethylene (B3416737) glycol 400 (PEG 400).[5][15] For chronic studies designed to maintain steady-state drug levels, oral administration is preferred. This can be achieved by formulating the drug in the animal's food[14] or by using automated oral delivery systems.[17]

Q6: Should I measure the concentration of the active metabolite, CBZ-10,11-epoxide (CBZE)?

A: Yes, it is highly recommended. CBZE is an active metabolite that contributes significantly to the overall antiseizure effect of this compound.[2] In both mice and rats, plasma exposure of CBZE can be approximately 70% of the parent drug, CBZ.[2] Measuring both compounds will provide a more complete pharmacokinetic and pharmacodynamic profile and can help explain variability in your results.[7][18]

Data Presentation: Dose-Response of this compound

Table 1: Effective Doses of this compound in Mouse Seizure Models

Seizure ModelStrainEndpointEffective Dose (ED50)Doses TestedCitation(s)
Maximal Electroshock (MES)CF-1Seizure Reduction9.67 mg/kg6 - 30 mg/kg[3][4]
Maximal Electroshock (MES)Not SpecifiedSeizure Protection~8 mg/kgNot Specified[5]
Maximal Electroshock (MES)Not SpecifiedSeizure Protection7.5 mg/kgNot Specified[15]
Kainate (Intrahippocampal)NMRISuppression of Epileptic ActivityNot Determined20 mg/kg (ineffective), 40 mg/kg (effective)[5]
Kainate (Intrahippocampal)FVB/NSuppression of Epileptic ActivityIneffective up to 40 mg/kg20, 40 mg/kg[5]
Absence SeizuresScn8amed/+Exacerbation of SWDsNot ApplicableNot Specified[11][12]

Table 2: Effective Doses of this compound in Rat Seizure Models

Seizure ModelStrainEndpointEffective Dose (ED50)Doses TestedCitation(s)
Maximal Electroshock (MES)Sprague-DawleySeizure Reduction4.39 mg/kg3 - 30 mg/kg[3][4]
Maximal Electroshock (MES)Sprague-DawleySeizure Protection7.5 mg/kgNot Specified[1]
Maximal Electroshock (MES)Not SpecifiedAbolished THLENot Determined20 mg/kg (50% protection), 50 mg/kg (60% protection)[19]
Audiogenic SeizuresGEPR-9 (Severe)Seizure Protection3 mg/kgNot Specified[1][16]
Audiogenic SeizuresGEPR-3 (Moderate)Seizure Protection25 mg/kgNot Specified[1][16]
Kainate (Low-Dose)Not SpecifiedSeizure Frequency ReductionNot Determined10 mg/kg (ineffective), 30-100 mg/kg (effective)[8][9]
Pentylenetetrazol (PTZ)WistarAnticonvulsant EffectNot DeterminedEfficacy increases with age[6]
PTZ (Low-Dose)Sprague-DawleyAggravation of Absence SeizuresNot Applicable20 mg/kg[10]

Experimental Protocols

Maximal Electroshock (MES) Test Protocol

The MES test is a widely used model for tonic-clonic seizures and is highly predictive of clinical efficacy for drugs that block seizure spread.[4]

  • Animal Preparation: Use adult male CF-1 mice or Sprague-Dawley rats.[2] Weigh each animal immediately before dosing.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. The time between administration and testing should be consistent and based on the known time to peak plasma/brain concentration.

  • Anesthesia: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the eyes of each animal to minimize discomfort from the corneal electrodes.[2]

  • Stimulation: Place corneal electrodes on the eyes of the animal. Deliver a short electrical stimulus (e.g., 50-60 Hz, 0.2 seconds). The current should be suprathreshold to induce a seizure in all vehicle-treated animals (e.g., 150-180 mA for rats).[19]

  • Endpoint Measurement: The primary endpoint is the presence or absence of a tonic hindlimb extension (THLE). Protection is defined as the complete absence of the THLE.[20]

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.[2]

Pentylenetetrazol (PTZ) Induced Seizure Protocol

The PTZ test is a common model for chemically-induced generalized seizures, particularly myoclonic and clonic-tonic seizures. PTZ is a GABA-A receptor antagonist.[21]

  • Animal Preparation: Use adult male mice or rats. Weigh each animal before the experiment.

  • Drug Administration: Pre-treat animals with this compound or vehicle at a specified time before PTZ injection (e.g., 30 minutes).[22]

  • PTZ Injection: Prepare a sterile solution of PTZ in saline. Administer a convulsant dose of PTZ (e.g., 35-40 mg/kg, i.p.) to induce seizures.[21][22] The exact dose may need to be titrated for your specific animal strain.

  • Observation: Immediately after PTZ injection, place the animal in an isolated observation chamber. Observe and score the seizure severity for a set period (e.g., 30 minutes). A common scoring system is the Racine scale.

  • Endpoint Measurement: Endpoints can include the latency to the first seizure, the severity score of the seizure, or the percentage of animals exhibiting a specific seizure type (e.g., generalized clonic-tonic seizure).

  • Data Analysis: Compare the seizure scores, latencies, or incidence between the vehicle and CBZ-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test or Fisher's exact test).

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Animal_Selection Animal Selection (Species, Strain, Age, Sex) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline Baseline Measurement (Optional) Acclimation->Baseline Grouping Randomization into Treatment Groups Baseline->Grouping Dosing Drug Administration (CBZ or Vehicle) Grouping->Dosing Seizure_Induction Seizure Induction (e.g., MES, PTZ) Dosing->Seizure_Induction PK_Analysis Pharmacokinetic Analysis (CBZ & CBZE Levels) Dosing->PK_Analysis Tissue/Blood Collection Observation Behavioral Observation & Scoring Seizure_Induction->Observation Data_Collection Data Collection (e.g., Seizure Score, Latency) Observation->Data_Collection Stats Statistical Analysis Data_Collection->Stats PK_Analysis->Stats Reporting Interpretation & Reporting Stats->Reporting

Caption: General experimental workflow for rodent seizure studies.

Troubleshooting_Workflow rect_node rect_node start Inconsistent or Unexpected Results? q1 Is the seizure model appropriate for CBZ? start->q1 q2 Is the dose range optimized? q1->q2 Yes r1 CBZ may exacerbate absence seizures. Consider an alternative model. q1->r1 No q3 Are experimental variables controlled? q2->q3 Yes r2 Perform a dose-response study to find ED50 for your specific model/strain. q2->r2 No q4 Have you considered pharmacokinetics? q3->q4 Yes r3 Standardize animal strain, age, sex, and housing. Ensure consistent procedures. q3->r3 No r4 Measure plasma/brain levels of CBZ and its active metabolite (CBZE). q4->r4 No r5 Results may be valid. Consider model-specific drug resistance. q4->r5 Yes a1_yes Yes a1_no No a2_yes Yes a2_no No a3_yes Yes a3_no No a4_yes Yes a4_no No

References

Technical Support Center: Ensuring the Thermal Stability of Carbamazepine in Analytical Procedures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the thermal stability of Carbamazepine (CBZ) during analytical procedures. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance and troubleshooting strategies to minimize the thermal degradation of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during analytical procedures?

A1: The primary cause of this compound (CBZ) degradation during analytical procedures is exposure to high temperatures, particularly in the injector port of a gas chromatograph (GC). CBZ is thermally labile and can decompose at elevated temperatures, leading to inaccurate quantification and the appearance of degradation products. The degradation risk is considerably high at temperatures between 190–200 °C, with some decomposition processes potentially starting even below the melting point of one of its polymorphic forms.[1]

Q2: What are the main thermal degradation products of this compound?

A2: The main thermal degradation products of this compound are iminostilbene (B142622) and isocyanic acid.[1][2] The formation of iminostilbene is a common indicator of thermal degradation during GC analysis.

Q3: Which analytical techniques are most susceptible to causing this compound degradation?

A3: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the analytical techniques most susceptible to causing thermal degradation of this compound.[3] The high temperatures used in the injector port can lead to the breakdown of the molecule before it reaches the analytical column.

Q4: Can I use High-Performance Liquid Chromatography (HPLC) to avoid thermal degradation?

A4: Yes, HPLC is an excellent alternative for the analysis of this compound as it is performed at or near ambient temperatures, thus avoiding thermal degradation.[2][4] Several validated HPLC methods are available for the quantification of this compound in various matrices.[2][4]

Q5: Are there any chemical stabilizers that can be added to my samples to prevent thermal degradation?

A5: While the direct addition of chemical stabilizers to prevent on-instrument thermal degradation is not a common practice, creating a more thermally stable derivative of this compound through a process called derivatization is a highly effective strategy.[5][6]

Troubleshooting Guides

Issue: Inconsistent this compound quantification and the appearance of unknown peaks in GC analysis.

This issue is often indicative of on-instrument thermal degradation. The following table summarizes key GC parameters and their impact on this compound stability, offering solutions to mitigate this problem.

ParameterStandard Condition (Prone to Degradation)Recommended Condition for Improved StabilityRationale
Injector Temperature 250-280°CAs low as possible, ideally around 40°C, not exceeding 200°C.[3]Lowering the injector temperature minimizes the thermal stress on the this compound molecule, reducing the likelihood of degradation into iminostilbene and other byproducts.
Injection Technique Split/Splitless InjectionCool On-Column or Programmable Temperature Vaporization (PTV) InjectionThese advanced injection techniques introduce the sample into the column at a lower initial temperature, which then ramps up. This gentle introduction minimizes the time this compound spends at high temperatures in the injector, thereby reducing degradation.
Sample Preparation Direct injection of underivatized sampleDerivatization to form a trimethylsilyl (B98337) (TMS) derivative.[6]The TMS derivative of this compound is more volatile and thermally stable than the parent compound, allowing for reliable GC analysis at higher temperatures without degradation.[6]

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis

This protocol describes the derivatization of this compound to its more thermally stable trimethylsilyl (TMS) derivative, a crucial step for accurate quantification by GC-MS.[5][6]

Materials:

  • This compound sample

  • Pyridine (B92270)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (MSTFA + 1% TMCS)[5] or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[7]

  • Dichloromethane (B109758)

  • Water (HPLC grade)

  • Micro-reaction vials (1.0 mL)

  • Heating block

  • Vortex mixer

  • GC-MS system

Procedure:

  • Sample Preparation: Place an appropriate amount of the this compound sample into a micro-reaction vial. If in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of pyridine to the dried sample and vortex to dissolve.

  • Derivatization: Add 100 µL of MSTFA + 1% TMCS (or BSTFA) to the vial. Cap the vial tightly with a Teflon-lined septum.[5][7]

  • Reaction: Vortex the mixture and then heat it in a heating block at 70°C for 30 minutes.[7]

  • Extraction (if necessary): After cooling, add 500 µL of dichloromethane and 500 µL of water. Vortex the mixture.[7]

  • Sample Injection: Carefully transfer the lower organic layer into a GC vial for analysis. Inject 1 µL into the GC-MS system.

Visualizations

Thermal Degradation Pathway of this compound

Thermal Degradation of this compound CBZ This compound IMN Iminostilbene CBZ->IMN Heat ICA Isocyanic Acid CBZ->ICA Heat

Caption: Thermal degradation of this compound into its primary byproducts.

Experimental Workflow for Derivatization GC-MS Analysis

Workflow for this compound Derivatization and GC-MS Analysis A Sample Preparation (Drying) B Add Pyridine A->B C Add Derivatizing Agent (MSTFA + 1% TMCS) B->C D Heat at 70°C for 30 min C->D E Extraction with Dichloromethane D->E F Inject into GC-MS E->F

Caption: Step-by-step workflow for the derivatization and analysis of this compound.

Troubleshooting Logic for this compound Degradation in GC

Troubleshooting this compound Degradation in GC Analysis Start Inconsistent Results or Extra Peaks Observed? CheckInjectorTemp Is Injector Temperature > 200°C? Start->CheckInjectorTemp LowerTemp Action: Lower Injector Temperature (<200°C) CheckInjectorTemp->LowerTemp Yes Derivatize Is Derivatization Being Used? CheckInjectorTemp->Derivatize No ProblemSolved Problem Resolved LowerTemp->ProblemSolved ImplementDerivatization Action: Implement Derivatization Protocol (e.g., TMS) Derivatize->ImplementDerivatization No ConsiderAltInjection Consider Advanced Injection: Cool On-Column or PTV Derivatize->ConsiderAltInjection Yes ImplementDerivatization->ProblemSolved ConsiderAltInjection->ProblemSolved

Caption: A decision tree to troubleshoot thermal degradation issues with this compound.

References

Technical Support Center: Enhancing the Aqueous Solubility of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aqueous solubility of Carbamazepine (CBZ) for in vitro bioassays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so difficult to dissolve in aqueous solutions?

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which means it has high cellular permeability but low aqueous solubility[1][2][3][4]. Its chemical structure is lipophilic (fat-soluble), making it "practically insoluble in water"[5][6]. This poor water solubility is a primary hurdle for in vitro studies, as the drug may not reach a sufficient concentration in cell culture media to elicit a biological response. Furthermore, this compound can exist in different crystalline forms (polymorphs) and can convert to a less soluble dihydrate form in water, further complicating consistent solubilization[1][7][8].

Q2: What are the most common methods to solubilize this compound for in vitro bioassays?

Several techniques can be employed to enhance the aqueous solubility of this compound. The most common and practical methods for laboratory-scale in vitro work include using co-solvents, complexation with cyclodextrins, and using surfactants. More advanced methods like solid dispersions and cocrystallization are also effective but require more specialized preparation[9][10].

Comparison of Common Solubilization Techniques for In Vitro Use

Technique Principle Advantages for In Vitro Use Disadvantages for In Vitro Use
Co-solvents Dissolving CBZ in a water-miscible organic solvent before diluting into aqueous media. Simple, fast, and requires common lab solvents (e.g., DMSO, Ethanol)[11]. Potential for solvent toxicity to cells; drug may precipitate upon dilution.
Cyclodextrins Encapsulating the lipophilic CBZ molecule within the hydrophobic cavity of a cyclodextrin (B1172386). Low cellular toxicity; can significantly increase apparent solubility[9][12]. Requires sourcing cyclodextrins; complexation efficiency varies.
Solid Dispersions Dispersing CBZ in an amorphous state within a hydrophilic polymer matrix. Greatly enhances dissolution rate and solubility[2][3]. Requires specialized preparation (e.g., fusion, solvent evaporation); not a simple stock solution preparation[13].
Surfactants Reducing surface tension and increasing the wettability of the drug powder. Can improve dissolution; often used in formal dissolution testing (e.g., SLS)[9][14]. Potential for cell toxicity and interference with biological assays.

| Cocrystallization | Modifying the crystal lattice of CBZ by incorporating a coformer molecule. | Creates a new solid form with potentially higher solubility[9][10][15]. | Requires synthesis and characterization of the cocrystal; not a direct solubilization method. |

Q3: How do I properly use a co-solvent like DMSO to prepare a this compound stock solution?

Using a co-solvent is the most straightforward method. Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

Experimental Protocol: Preparing a this compound Stock Solution with DMSO

  • Weighing: Accurately weigh the desired amount of crystalline this compound powder.

  • Dissolution: Dissolve the this compound powder in 100% cell culture-grade DMSO to make a high-concentration stock (e.g., 10-50 mM). This compound's solubility is approximately 25 mg/mL in DMSO[11]. Ensure the powder is completely dissolved by vortexing. Gentle warming in a 37°C water bath can assist dissolution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C[11].

  • Application: When treating cells, thaw an aliquot and dilute it directly into the pre-warmed cell culture medium to achieve the final desired concentration. Crucially, the final concentration of DMSO in the culture medium should typically be kept below 0.5% (v/v) , as higher concentrations can be toxic to many cell lines. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Solubility of this compound in Common Solvents

Solvent Approximate Solubility Reference
Water (25°C) ~0.113 mg/mL [4][6]
Ethanol ~3 mg/mL [11]
DMSO ~25 mg/mL [11]
Dimethyl formamide (B127407) (DMF) ~25 mg/mL [11]
Methanol Soluble [16][17]

| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL |[11] |

Q4: What are cyclodextrins and how can I use them to improve this compound solubility?

Cyclodextrins (CDs) are ring-shaped molecules made of sugar units that can act as molecular containers. They have a hydrophilic (water-loving) exterior and a lipophilic (fat-loving) interior cavity[9]. This structure allows them to encapsulate poorly soluble drugs like this compound, forming a water-soluble "inclusion complex"[9][12]. Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be a particularly effective solubilizer for CBZ[12][18].

Experimental Protocol: Preparing a this compound-Cyclodextrin Inclusion Complex

  • Prepare CD Solution: Prepare an aqueous solution of the chosen cyclodextrin (e.g., HPβCD) in your desired buffer or cell culture medium. The concentration will depend on the required solubility enhancement.

  • Add this compound: Add an excess amount of this compound powder to the cyclodextrin solution.

  • Equilibrate: Stir or shake the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the complexation to reach equilibrium[19].

  • Separate Undissolved Drug: Centrifuge the suspension at high speed (e.g., 5000 rpm) to pellet the undissolved this compound[1].

  • Collect and Sterilize: Carefully collect the supernatant, which contains the soluble CBZ-CD complex. Sterilize the solution using a 0.22 µm syringe filter.

  • Determine Concentration: The concentration of solubilized this compound in the supernatant should be determined analytically using a method like UV-Vis spectrophotometry (at ~285 nm) or HPLC[1][20][21].

Example of Solubility Enhancement with Cyclodextrins

Cyclodextrin Type Observation Reference
α-Cyclodextrin (αCD) Weak solubilizing effect due to small cavity size. [12][19]
β-Cyclodextrin (βCD) Forms soluble complexes, increasing apparent solubility. [12][22]
γ-Cyclodextrin (γCD) Can form both soluble and insoluble complexes. [12][18]

| Hydroxypropyl-β-CD (HPβCD) | Proved to be the best solubilizer, forming the most stable complex with the highest apparent solubility. |[12][18] |

cluster_0 Aqueous Environment cluster_1 Formation of Complex CBZ This compound (Lipophilic) Complex Water-Soluble Inclusion Complex CBZ->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) CD->Complex

Caption: Mechanism of cyclodextrin solubilization.

Troubleshooting Guide

Problem: My this compound is precipitating in the cell culture medium after dilution.

Precipitation is a common issue when a drug dissolved in an organic solvent is diluted into an aqueous medium.

Troubleshooting Steps:

  • Check Final Solvent Concentration: The most likely cause is that the concentration of the co-solvent (e.g., DMSO) is too high after dilution, causing the drug to crash out of the solution. Ensure the final DMSO concentration is well below 1%.

  • Lower the Stock Concentration: Prepare a less concentrated stock solution of this compound. This will require adding a larger volume to your culture, but the lower drug concentration may stay in solution more readily.

  • Alter Dilution Method: Instead of adding the small aliquot of stock directly to the full volume of media, try a serial dilution. Alternatively, add the stock solution to the media dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

  • Temperature Shock: Adding a cold stock solution to warm media can sometimes induce precipitation. Ensure both the stock aliquot and the media are at the same temperature (e.g., 37°C) before mixing.

  • Media Components: Certain components in complex media (especially serum-free formulations) can interact with the drug or solvent, causing precipitation[23]. Test the solubility in a simpler buffer (like PBS) first to see if the media is the issue.

  • Use a Different Method: If co-solvents consistently fail, consider using a cyclodextrin-based approach, which forms a true aqueous solution of the complex and is less prone to precipitation upon dilution.

Start Precipitate observed in cell culture media Q1 Is the final co-solvent (e.g., DMSO) concentration >0.5%? Start->Q1 Sol1 Reduce final solvent concentration. Lower stock concentration or increase final volume. Q1->Sol1 Yes Q2 Was the stock added quickly to the media? Q1->Q2 No A1_Yes Yes A1_No No Sol1->Q2 Sol2 Add stock dropwise while swirling. Ensure rapid dispersion. Q2->Sol2 Yes Q3 Are media and stock at different temperatures? Q2->Q3 No A2_Yes Yes A2_No No Sol2->Q3 Sol3 Equilibrate both to 37°C before mixing. Q3->Sol3 Yes End Consider alternative method: Cyclodextrin complexation Q3->End No A3_Yes Yes A3_No No Sol3->End

Caption: Troubleshooting flowchart for precipitation issues.

Problem: I'm observing cell toxicity. Is it the this compound or the solubilizing agent?

This is a critical question that must be addressed with proper controls.

Troubleshooting Steps:

  • Run a Vehicle Control: This is non-negotiable. Treat a set of cells with the exact same concentration of the solubilizing agent (e.g., 0.5% DMSO or the equivalent concentration of cyclodextrin) in the medium, but without this compound. If you see toxicity in this group, the solubilizing agent is the culprit.

  • Titrate the Solubilizing Agent: Determine the maximum non-toxic concentration of your chosen solvent or cyclodextrin for your specific cell line. Run a dose-response curve (e.g., 0.01%, 0.1%, 0.5%, 1% DMSO) and assess cell viability (e.g., using an MTT or LDH assay).

  • Reduce Exposure Time: If the toxicity is mild, consider reducing the incubation time of the treatment.

  • Switch Solubilization Methods: If your vehicle is toxic at the concentration needed to dissolve the drug, you must switch methods. Cyclodextrins are generally less toxic than organic solvents and may be a suitable alternative.

Problem: My results are inconsistent between experiments.

Inconsistency often points to issues with stock preparation or the stability of the solubilized drug.

Troubleshooting Steps:

  • Polymorph Conversion: this compound's anhydrous form can slowly convert to the less soluble dihydrate form in aqueous solutions, leading to a decrease in the effective concentration over time[7]. Using freshly prepared dilutions from a frozen, non-aqueous stock (like in DMSO) for each experiment is crucial. Avoid storing diluted aqueous solutions of this compound[11].

  • Stock Solution Integrity: Avoid repeated freeze-thaw cycles of your main stock solution by preparing single-use aliquots. Ensure the solvent has not evaporated from your stock tube over time, which would increase its concentration.

  • Precise Dilutions: Use calibrated pipettes and proper technique to ensure that dilutions are accurate and reproducible every time.

  • Adsorption to Plastics: Like many lipophilic compounds, this compound may adsorb to plastic surfaces (e.g., pipette tips, tubes, well plates). While often minor, this can be a source of variability. Using low-retention plastics may help.

Start Need to solubilize CBZ for in vitro assay Q_Conc What is the target final concentration? Start->Q_Conc Method_CoSolvent Method 1: Co-Solvent (e.g., DMSO) Q_Conc->Method_CoSolvent Low to Moderate Method_CD Method 2: Cyclodextrin Complexation Q_Conc->Method_CD Moderate to High Method_Other Advanced Methods: (Solid Dispersion, etc.) Q_Conc->Method_Other Very High / Formulation Dev. Check_Toxicity Perform vehicle toxicity test on cell line Method_CoSolvent->Check_Toxicity Method_CD->Check_Toxicity Check_Toxicity->Method_CD Solvent is toxic Check_Precip Test for precipitation in final medium Check_Toxicity->Check_Precip Vehicle is non-toxic Check_Precip->Method_CD Precipitation occurs Proceed Proceed with Experiment (Include vehicle control) Check_Precip->Proceed No precipitation

Caption: General workflow for selecting a solubilization method.

References

Technical Support Center: Optimization of Solid-Phase Extraction for Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the solid-phase extraction (SPE) of carbamazepine (CBZ) from biological matrices. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues users might encounter during the SPE of this compound.

Q1: I am experiencing low recovery of this compound. What are the potential causes and how can I fix it?

A1: Low recovery is a common issue in SPE. The problem can occur at various stages of the extraction process. Here’s a systematic approach to troubleshoot this issue:

  • Analyte Breakthrough During Sample Loading: Your analyte may not be retained on the sorbent bed.

    • Cause: The sample solvent may be too strong, or the pH of the sample is not optimal for retention. An incorrect flow rate during loading can also be a cause.[1][2]

    • Solution:

      • Ensure the sample is diluted in a weak solvent. For reversed-phase SPE (e.g., C18, HLB), this means a highly aqueous solution.

      • Adjust the sample pH. This compound is a neutral compound, but pH can influence the ionization of matrix components, affecting interaction.

      • Decrease the sample loading flow rate to allow sufficient interaction time between this compound and the sorbent. A typical flow rate is around 1 mL/min.[3]

  • Analyte Loss During Washing: The wash step might be too aggressive, stripping the analyte from the sorbent along with interferences.

    • Cause: The wash solvent is too strong.

    • Solution: Decrease the organic content of your wash solvent. For example, if you are using 40% methanol (B129727), try 10% or 5% methanol. Collect the wash fraction and analyze it for the presence of this compound to confirm this is the issue.[1]

  • Incomplete Elution: this compound is retained on the sorbent but is not completely recovered in the elution step.

    • Cause: The elution solvent is too weak to disrupt the interaction between this compound and the sorbent.

    • Solution:

      • Increase the strength of the elution solvent. For reversed-phase SPE, this means increasing the percentage of the organic solvent (e.g., from 70% methanol to 90% or 100% methanol or acetonitrile).

      • Consider using a stronger solvent. Acetonitrile (B52724) is generally a stronger elution solvent than methanol in reversed-phase chromatography.

      • Perform a second elution step and analyze the eluate separately to see if more this compound can be recovered.

Q2: My results are not reproducible. What could be causing this variability?

A2: Poor reproducibility can stem from several factors, from inconsistent sample processing to variability in the SPE cartridges themselves.

  • Inconsistent SPE Cartridge Packing: The sorbent bed may not be uniformly packed, leading to channeling.

    • Solution: Ensure you are using high-quality SPE cartridges from a reputable supplier. If the problem persists, try a different batch of cartridges.

  • Variable Flow Rates: Inconsistent flow rates during sample loading, washing, and elution can significantly affect recovery and reproducibility.

    • Solution: Use a vacuum manifold with a flow control system or an automated SPE system to ensure consistent flow rates across all samples.

  • Incomplete Equilibration: If the sorbent is not properly conditioned and equilibrated, its chemical environment will be inconsistent at the start of each extraction.

    • Solution: Always include a soak step during conditioning and equilibration, allowing the solvent to fully interact with the sorbent for 1-5 minutes.[3]

  • Matrix Effects: Variability in the biological matrix between samples can lead to inconsistent ion suppression or enhancement in LC-MS analysis.

    • Solution: Optimize the wash step to remove as many matrix interferences as possible without losing the analyte. A stronger wash solvent or a multi-step wash protocol may be necessary. Using a more selective sorbent, such as a mixed-mode or molecularly imprinted polymer, can also help.

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. How can I minimize them?

A3: Matrix effects, caused by co-eluting endogenous components from the biological sample, can suppress or enhance the ionization of this compound, leading to inaccurate quantification.

  • Optimize the Wash Step: A more rigorous wash step can remove interfering matrix components.

    • Solution: Try increasing the organic content of the wash solvent in small increments, or test different wash solvents. Always analyze the wash eluate to ensure you are not losing this compound.

  • Use a More Selective Sorbent: If a general-purpose sorbent like C18 is not providing a clean enough extract, a more selective sorbent may be needed.

    • Solution: Consider using a mixed-mode sorbent (e.g., combining reversed-phase and ion-exchange properties) or a molecularly imprinted polymer (MIP) specifically designed for this compound.[4]

  • Modify Chromatographic Conditions: Adjusting the HPLC/UPLC method can help to chromatographically separate this compound from interfering matrix components.

    • Solution: Try a different analytical column or modify the mobile phase gradient to improve resolution.

  • Sample Dilution: While it may reduce sensitivity, diluting the sample before SPE can lower the concentration of matrix components.

Q4: Can I use the same SPE protocol for plasma, urine, and saliva?

A4: While the basic principles of SPE will be the same, the protocol will likely require optimization for each biological matrix due to differences in composition, pH, and potential interferences.

  • Plasma/Serum: These are complex matrices containing high levels of proteins and lipids. A protein precipitation step before SPE may be beneficial. Reversed-phase SPE with a strong wash is common.

  • Urine: The composition of urine can vary significantly. It may require pH adjustment before loading, especially if using an ion-exchange sorbent. The high salt content can also be a factor to consider.[4]

  • Saliva: Saliva is generally a cleaner matrix than plasma but may require an initial centrifugation step to remove cells and debris. Deproteinization can also be an effective clean-up method for saliva.[5]

Data Presentation: Comparison of SPE Protocols for this compound

The following tables summarize quantitative data from various published methods for the solid-phase extraction of this compound.

Table 1: SPE Conditions for this compound from Human Plasma

ParameterMethod 1Method 2
SPE Sorbent Oasis HLBC18
Conditioning 1 mL Methanol1 mL Methanol
Equilibration 1 mL Water1 mL Water
Sample Volume 250 µL1 mL
Wash Solvent 1 mL 5% Methanol1 mL Water, then 1 mL 20% Acetonitrile
Elution Solvent 500 µL Methanol1 mL Acetonitrile
Average Recovery >98%[6]~92%
Reference Ribarska et al., 2011[6]Furlan et al., 2012

Table 2: SPE Conditions for this compound from Human Urine

ParameterMethod 1 (MIP)Method 2
SPE Sorbent Molecularly Imprinted PolymerOasis HLB
Conditioning Acidified Water1 mL Methanol
Equilibration -1 mL Water
Sample Volume 2 mL1 mL
Wash Solvent Acetonitrile1 mL 5% Methanol
Elution Solvent Methanol1 mL Methanol
Average Recovery ~65%[4]~85%
Reference Baggiani et al., 2007[4]Generic Reversed-Phase Protocol

Experimental Protocols

Protocol 1: Extraction of this compound from Human Plasma using Oasis HLB Cartridges

This protocol is adapted from a validated method with high recovery rates.[6]

  • Cartridge Conditioning: Pass 1 mL of methanol through the Oasis HLB (30mg/1mL) cartridge.

  • Cartridge Equilibration: Pass 1 mL of purified water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load 250 µL of plasma onto the cartridge.

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 30 seconds.

  • Elution: Elute the this compound with 500 µL of methanol into a collection tube.

  • Analysis: The eluate can be directly injected into an HPLC system or evaporated and reconstituted in the mobile phase.

Protocol 2: Extraction of this compound from Human Urine

This protocol is a general method that can be optimized for specific requirements.

  • Sample Pre-treatment: Centrifuge the urine sample to remove particulates. Adjust the pH to ~7.0 if necessary.

  • Cartridge Conditioning: Pass 1 mL of methanol through a C18 or Oasis HLB cartridge.

  • Cartridge Equilibration: Pass 1 mL of purified water through the cartridge.

  • Sample Loading: Load 1 mL of the pre-treated urine sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing: Pass 1 mL of 10% methanol in water through the cartridge.

  • Drying: Dry the cartridge under vacuum for 1-2 minutes to remove residual water.

  • Elution: Elute the this compound with 1 mL of acetonitrile or methanol.

  • Analysis: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of mobile phase for LC-MS analysis.

Visualizations

Diagrams of Workflows and Logical Relationships

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis start Start sample_prep Sample Pre-treatment (e.g., Centrifugation, pH adjust) start->sample_prep conditioning 1. Conditioning (e.g., 1 mL Methanol) sample_prep->conditioning equilibration 2. Equilibration (e.g., 1 mL Water) conditioning->equilibration loading 3. Sample Loading (e.g., 250 µL Plasma) equilibration->loading washing 4. Washing (e.g., 1 mL 5% Methanol) loading->washing elution 5. Elution (e.g., 500 µL Methanol) washing->elution analysis Analysis (e.g., LC-MS/MS) elution->analysis end End analysis->end

Caption: Experimental workflow for solid-phase extraction of this compound.

Troubleshooting_Tree start Problem: Low this compound Recovery check_fractions Analyze fractions from each step (Load, Wash, Elution) start->check_fractions in_load Analyte found in Load/Flow-through fraction? check_fractions->in_load in_wash Analyte found in Wash fraction? in_load->in_wash No sol_load Solution: - Decrease sample solvent strength - Decrease loading flow rate - Check sample pH in_load->sol_load Yes not_eluted Analyte not found in Load or Wash fractions in_wash->not_eluted No sol_wash Solution: - Decrease organic % in wash solvent in_wash->sol_wash Yes sol_elute Solution: - Increase elution solvent strength - Use a stronger elution solvent - Perform a second elution not_eluted->sol_elute

Caption: Troubleshooting decision tree for low SPE recovery.

SPE_Interaction Reversed-Phase SPE Mechanism for this compound cluster_sorbent C18 Sorbent Particle cluster_mobile_phase Aqueous Sample Matrix sorbent Silica Backbone C18 Alkyl Chains (Non-polar) This compound This compound (Moderately Non-polar) This compound->sorbent:f1 Hydrophobic Interaction (Analyte is Retained) matrix Polar Matrix Components (e.g., Salts)

References

Fine-tuning mobile phase composition for improved HPLC separation of Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning the mobile phase composition for improved HPLC separation of Carbamazepine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?

A common starting point for reversed-phase HPLC analysis of this compound on a C18 column is a mobile phase consisting of a mixture of acetonitrile (B52724) and water. A typical ratio is in the range of 30:70 to 50:50 (v/v) acetonitrile:water.[1][2] Adjustments can then be made to the organic solvent percentage to optimize retention time and resolution.

Q2: My this compound peak is tailing. What are the most common mobile phase-related causes and solutions?

Peak tailing for this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Here are the primary troubleshooting steps:

  • Adjust Mobile Phase pH: this compound is a weakly basic compound.[3] Operating the mobile phase at a low pH (e.g., around 3.0) can help to protonate residual silanol (B1196071) groups on the silica-based stationary phase, reducing their interaction with the basic analyte and thereby minimizing peak tailing.[4][5] The use of a buffer, such as a phosphate (B84403) or acetate (B1210297) buffer, is recommended to maintain a stable pH.[5]

  • Incorporate a Buffer: If not already in use, adding a buffer to the aqueous portion of your mobile phase can significantly improve peak shape. A phosphate buffer at a concentration of 10-20 mM is often effective.[6][7]

  • Optimize Organic Modifier: While acetonitrile is commonly used, switching to or incorporating methanol (B129727) can sometimes improve peak shape due to different solvent-analyte interactions.[8]

Q3: How does the percentage of organic solvent in the mobile phase affect the retention time of this compound?

Increasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will decrease the retention time of this compound. Conversely, decreasing the organic solvent percentage will increase its retention time. This is because this compound is a relatively non-polar compound, and a higher concentration of organic solvent in the mobile phase makes it more similar in polarity to the mobile phase, causing the analyte to elute faster from the non-polar C18 stationary phase.

Q4: Should I use acetonitrile or methanol as the organic modifier in my mobile phase for this compound analysis?

Both acetonitrile and methanol can be used effectively for the separation of this compound. The choice depends on the specific requirements of the analysis:

  • Acetonitrile often provides sharper peaks and lower backpressure compared to methanol.[8] It is a good first choice for many applications.

  • Methanol can offer different selectivity for this compound and its impurities, which may be advantageous for resolving closely eluting peaks. It is also a more cost-effective and less toxic solvent.

It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific sample and column.

Q5: How can I improve the resolution between this compound and its related impurities?

Improving the resolution between this compound and its impurities can be achieved by systematically adjusting the mobile phase composition:

  • Optimize the Organic Solvent Ratio: A lower percentage of organic solvent will generally increase retention times and can improve the resolution between closely eluting peaks.

  • Adjust the pH: Modifying the pH of the mobile phase can alter the ionization state of impurities, leading to changes in their retention times and potentially improving their separation from the main this compound peak.

  • Utilize a Buffer: A buffered mobile phase ensures a stable pH, leading to more reproducible retention times and improved resolution.

  • Consider a Ternary Mobile Phase: A mobile phase containing a mixture of water, acetonitrile, and methanol can sometimes provide unique selectivity and improve the resolution of complex mixtures.[6][7]

Troubleshooting Guides

Issue: Poor Peak Shape (Tailing)

This guide provides a step-by-step approach to troubleshooting peak tailing for this compound.

Troubleshooting Workflow for Peak Tailing

G start Start: Peak Tailing Observed check_ph Is the mobile phase buffered? start->check_ph add_buffer Action: Add a buffer (e.g., 20mM Phosphate Buffer) and adjust pH to ~3.0 check_ph->add_buffer No adjust_ph Action: Adjust pH to be at least 2 units away from analyte pKa check_ph->adjust_ph Yes check_organic Is peak shape still not optimal? add_buffer->check_organic adjust_ph->check_organic change_organic Action: Evaluate methanol as an alternative or in addition to acetonitrile check_organic->change_organic Yes end_good End: Symmetrical Peak Achieved check_organic->end_good No check_concentration Is peak still tailing? change_organic->check_concentration lower_concentration Action: Lower the sample concentration check_concentration->lower_concentration Yes check_concentration->end_good No end_bad Consider other factors (e.g., column health, system dead volume) lower_concentration->end_bad

Caption: A troubleshooting decision tree for addressing peak tailing in this compound HPLC analysis.

Data Presentation: Impact of Mobile Phase Composition on this compound Separation

The following tables summarize the expected impact of mobile phase modifications on key chromatographic parameters for this compound analysis.

Table 1: Effect of Acetonitrile Concentration on Retention Time

Mobile Phase Composition (Acetonitrile:Water, v/v)Expected Retention Time of this compound (minutes)
30:70~8.2[1][2]
40:60Shorter than 30:70
50:50Shorter than 40:60

Table 2: Influence of Mobile Phase pH on Peak Symmetry

Mobile Phase Aqueous ComponentExpected Peak Tailing Factor
Unbuffered Water> 1.2 (significant tailing)
Water with pH adjusted to ~3.0 with phosphoric acid~1.0 - 1.2 (improved symmetry)[5]
20mM Phosphate Buffer, pH 3.0≤ 1.1 (good symmetry)[6]

Experimental Protocols

General Protocol for HPLC Analysis of this compound

This protocol provides a general procedure for the analysis of this compound using a reversed-phase HPLC method.

1. Preparation of Mobile Phase:

  • Aqueous Phase: Prepare a 20 mM potassium phosphate monobasic solution in HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter the solution through a 0.45 µm membrane filter.

  • Organic Phase: Use HPLC-grade acetonitrile.

  • Mobile Phase Mixture: Combine the aqueous and organic phases in the desired ratio (e.g., 70:30 aqueous:acetonitrile, v/v). Degas the mobile phase using sonication or vacuum filtration before use.

2. Standard Solution Preparation:

  • Prepare a stock solution of this compound in methanol or a mixture of methanol and water at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution with the mobile phase to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

3. Sample Preparation (for tablet formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

  • Add a suitable solvent (e.g., methanol) to dissolve the this compound. Sonicate for approximately 15 minutes to ensure complete dissolution.[1]

  • Dilute to volume with the solvent and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

4. HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: As prepared in step 1

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 230 nm or 285 nm

5. System Suitability:

  • Before sample analysis, perform at least five replicate injections of a standard solution.

  • The relative standard deviation (RSD) of the peak areas should be less than 2%.

  • The tailing factor for the this compound peak should be less than 1.5.

  • The theoretical plates should be greater than 2000.

6. Analysis:

  • Inject the prepared standard and sample solutions.

  • Quantify the amount of this compound in the samples by comparing the peak areas with the calibration curve generated from the standard solutions.

Mandatory Visualization

Effect of Mobile Phase pH on this compound

G cluster_0 Acidic Mobile Phase (pH ~3) cluster_1 Neutral/Alkaline Mobile Phase (pH > 7) This compound (CBZ) This compound (CBZ) CBZ-H+ (Protonated) CBZ-H+ (Protonated) This compound (CBZ)->CBZ-H+ (Protonated) CBZ (Neutral) CBZ (Neutral) This compound (CBZ)->CBZ (Neutral) Silanol (Si-OH) Silanol (Si-OH) Si-OH (Protonated) Si-OH (Protonated) Silanol (Si-OH)->Si-OH (Protonated) Si-O- (Deprotonated) Si-O- (Deprotonated) Silanol (Si-OH)->Si-O- (Deprotonated) Result Strong Interaction Peak Tailing CBZ (Neutral)->Si-O- (Deprotonated) Ionic Interaction

Caption: The effect of mobile phase pH on the ionization state of this compound and stationary phase silanol groups.

References

Technical Support Center: Minimizing CNS Side Effects of Carbamazepine in Translational Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the central nervous system (CNS) side effects of Carbamazepine (CBZ) in a translational research setting.

Troubleshooting Guides

This section addresses specific experimental issues that may arise during the investigation of this compound's CNS effects.

Issue 1: High inter-individual variability in CNS side effect manifestation in animal models.

  • Question: We are observing significant variability in the presentation of CNS side effects (e.g., ataxia, sedation) in our rodent models, even within the same treatment group. How can we address this?

  • Troubleshooting Steps:

    • Genetic Screening: Consider the genetic background of the animals. Polymorphisms in genes encoding drug-metabolizing enzymes (e.g., CYP3A4) and transporters (e.g., ABCB1) can lead to significant differences in CBZ metabolism and brain penetration.[1] If feasible, screen for relevant genetic markers.

    • Metabolite Quantification: The primary metabolite, This compound-10,11-epoxide (B195693) (CBZ-E), is pharmacologically active and contributes to both therapeutic and toxic effects.[2][3] Measure plasma and brain concentrations of both CBZ and CBZ-E to determine if variability in metabolism is a contributing factor.

    • Controlled Dosing Regimen: this compound induces its own metabolism, leading to changes in clearance over time.[4][5] Ensure a consistent and well-defined dosing schedule to allow for metabolic autoinduction to stabilize. Consider using controlled-release formulations to minimize fluctuations in plasma concentrations.[5][6]

    • Standardized Behavioral Assays: Ensure that all behavioral assessments are conducted at the same time of day relative to drug administration and under consistent environmental conditions (e.g., lighting, noise). Use a battery of standardized and validated tests to assess different aspects of CNS function.

Issue 2: Discrepancy between in vitro neurotoxicity and in vivo CNS side effects.

  • Question: Our in vitro assays show significant this compound-induced neuronal cell death at a certain concentration, but we are not observing corresponding CNS side effects in our animal models at equivalent systemic exposures. What could be the reason?

  • Troubleshooting Steps:

    • Blood-Brain Barrier Penetration: this compound's ability to cross the blood-brain barrier (BBB) is a critical factor.[7][8] Measure the brain-to-plasma concentration ratio of CBZ and its active metabolite in your animal model to confirm adequate CNS penetration.

    • Metabolic Differences: The metabolic profile of CBZ can differ between in vitro systems (e.g., cell lines, microsomes) and in vivo models. In vivo, CBZ is extensively metabolized, and the metabolite profile in the brain may differ from that in peripheral circulation.[9]

    • Efflux Transporters: Overexpression of efflux transporters like P-glycoprotein (ABCB1) and Multidrug Resistance-Associated Protein 2 (ABCC2) at the BBB can limit the brain accumulation of CBZ.[1][10][11] Consider using models that account for the activity of these transporters or co-administering a known inhibitor in a control group to investigate their role.

    • Model System Complexity: In vitro models often lack the complex cellular and network interactions present in the whole organism. The neuroprotective mechanisms and compensatory responses present in vivo may mitigate the direct neurotoxic effects observed in culture.[12][13]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the CNS side effects of this compound in a research context.

  • What are the primary mechanisms underlying this compound-induced CNS side effects? The primary mechanism of action for this compound is the blockade of voltage-gated sodium channels, which reduces neuronal excitability.[14] However, at higher concentrations, this can lead to generalized CNS depression, resulting in side effects like dizziness, drowsiness, and ataxia.[4][15] The active metabolite, this compound-10,11-epoxide, also contributes to these effects.[2][3] Additionally, there is evidence suggesting that CBZ can induce oxidative stress, which may contribute to its neurotoxicity.[16]

  • How can novel drug delivery systems help in minimizing CNS side effects? Novel drug delivery systems aim to improve the therapeutic index of this compound by altering its pharmacokinetic profile.

    • Controlled-Release Formulations: These formulations are designed to slow down the absorption of CBZ, thereby reducing the peak plasma concentrations that are often associated with acute CNS side effects.[5][6]

    • Nanoparticle-based Intranasal Delivery: This approach seeks to deliver this compound directly to the brain, bypassing the blood-brain barrier.[7][8][17][18][19] This could potentially allow for lower systemic doses, thereby reducing peripheral side effects, while achieving therapeutic concentrations in the CNS.

  • What are the key biomarkers to consider for predicting this compound-induced CNS adverse reactions? Pharmacogenetic biomarkers are crucial for identifying individuals at higher risk of severe adverse reactions.

    • HLA-B*15:02: This allele is strongly associated with an increased risk of Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) in response to this compound, particularly in individuals of Asian descent.[1][20][21]

    • HLA-A*31:01: This allele is associated with a broader range of hypersensitivity reactions, including maculopapular exanthema and Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS).[20] Monitoring plasma concentrations of CBZ and its active metabolite, CBZ-10,11-epoxide, is also essential for therapeutic drug management and avoiding dose-related toxicities.[22]

  • What are the standard in vitro and in vivo models for studying this compound neurotoxicity?

    • In Vitro Models:

      • Primary Neuronal Cultures: Cultures of hippocampal or cortical neurons are commonly used to assess direct neurotoxic effects, such as changes in neuronal morphology, viability, and apoptosis.[12][13]

      • Cell Lines: Human neuroblastoma (e.g., SH-SY5Y) or hepatoma (e.g., HepG2) cell lines are often used for high-throughput screening of cytotoxicity and for studying metabolic pathways and transporter interactions.[11]

    • In Vivo Models:

      • Rodent Models of Epilepsy: Models such as the maximal electroshock (MES) test and the kainate-induced seizure model are used to assess the anticonvulsant efficacy of this compound and to concurrently observe for CNS side effects.[23][24][25]

      • Behavioral Models: A battery of behavioral tests in rodents, including the rotarod test (for motor coordination), open field test (for locomotor activity), and elevated plus maze (for anxiety-like behavior), can be used to quantify the CNS side effects of this compound.[26]

Data Presentation

Table 1: Therapeutic and Toxic Concentrations of this compound

ParameterConcentration RangeReference
Therapeutic Range4-12 µg/mL[22][27][28][29]
CNS Side Effects> 9 µg/mL[22]
Toxic Concentration> 30-40 mg/L[28]
Severe Toxicity> 40 mg/L[30]

Table 2: Comparison of Immediate-Release vs. Controlled-Release this compound Formulations

Outcome MeasureFindingReference
Seizure OccurrenceNo significant difference between formulations.[6]
Cognitive Adverse EventsSignificantly lower scores with controlled-release formulation.[6]
Systemic & NeurotoxicityLower scores on a combined scale with controlled-release formulation.[6]

Experimental Protocols

Protocol 1: In Vitro Neurotoxicity Assessment in Primary Hippocampal Neurons

  • Cell Culture: Isolate hippocampi from embryonic day 18 (E18) rat pups and dissociate to obtain primary neurons. Plate neurons on poly-D-lysine coated plates in appropriate culture medium.

  • Drug Treatment: After 7-10 days in vitro, treat neurons with varying concentrations of this compound and/or its metabolite, CBZ-10,11-epoxide, for 24-48 hours.

  • Assessment of Neuronal Morphology: Fix the cells and perform immunocytochemistry for neuronal markers such as MAP-2.[12] Analyze neurite length and branching.

  • Cell Viability Assay: Use the MTT assay to quantify cell viability by measuring the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide.[13]

  • Apoptosis Assay: Stain cells with a nuclear dye like propidium (B1200493) iodide to identify condensed nuclei characteristic of apoptosis.[13] Measure caspase-3 activity using a fluorometric assay.

  • Measurement of Reactive Oxygen Species (ROS): Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCF-DA) to measure intracellular ROS production.[12]

Protocol 2: In Vivo Assessment of CNS Side Effects in a Rodent Model

  • Animal Model: Use adult male Wistar rats or C57BL/6 mice.

  • Drug Administration: Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection). Use a dose-escalation design to identify the onset of CNS side effects.

  • Rotarod Test: Place the animal on a rotating rod with accelerating speed. Record the latency to fall as a measure of motor coordination and balance.

  • Open Field Test: Place the animal in an open arena and record its locomotor activity (e.g., distance traveled, rearing frequency) for a defined period. This can indicate sedation or hyperactivity.[26]

  • Grip Strength Test: Measure the animal's forelimb and hindlimb grip strength using a grip strength meter to assess muscle weakness.

  • Plasma and Brain Tissue Collection: At the end of the behavioral assessments, collect blood and brain tissue to determine the concentrations of this compound and its metabolites using methods like HPLC or LC-MS/MS.[31]

Visualizations

Signaling_Pathways_in_CBZ_Neurotoxicity CBZ This compound Metabolism CYP450 Metabolism CBZ->Metabolism Na_Channel Voltage-gated Sodium Channels CBZ->Na_Channel Blockade ROS Reactive Oxygen Species (ROS) CBZ->ROS Induces CBZ_E This compound-10,11-epoxide Metabolism->CBZ_E CBZ_E->Na_Channel Blockade Neuronal_Dysfunction Neuronal Dysfunction (e.g., Ataxia, Sedation) Na_Channel->Neuronal_Dysfunction Mitochondria Mitochondria ROS->Mitochondria Damage Apoptosis Apoptosis Mitochondria->Apoptosis Initiates Apoptosis->Neuronal_Dysfunction

Caption: Signaling pathways in this compound-induced neurotoxicity.

Experimental_Workflow_for_Mitigating_CNS_Side_Effects cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation Formulation Novel Formulation (e.g., Nanoparticles) Cell_Culture Neuronal Cell Culture Formulation->Cell_Culture Treatment Toxicity_Assay Neurotoxicity Assays (Viability, Apoptosis, ROS) Cell_Culture->Toxicity_Assay Animal_Model Rodent Model of Epilepsy Toxicity_Assay->Animal_Model Promising candidates Behavioral_Tests Behavioral Assessments (Rotarod, Open Field) Animal_Model->Behavioral_Tests PK_PD Pharmacokinetic/ Pharmacodynamic Analysis Behavioral_Tests->PK_PD Outcome Reduced CNS Side Effects Maintained Efficacy PK_PD->Outcome

Caption: Experimental workflow for mitigating CNS side effects.

Drug_Delivery_Strategies cluster_strategy Drug Delivery Strategy cluster_pk Pharmacokinetic Profile CR Controlled-Release Formulation Peak_Plasma Reduced Peak Plasma Concentration CR->Peak_Plasma Nasal Intranasal Nanoparticle Delivery BBB Bypass Blood- Brain Barrier Nasal->BBB Systemic_Exposure Reduced Systemic Exposure Nasal->Systemic_Exposure Outcome Minimized CNS Side Effects Peak_Plasma->Outcome BBB->Outcome Systemic_Exposure->Outcome

Caption: Logic of drug delivery strategies to reduce CNS side effects.

References

Technical Support Center: Investigating Carbamazepine-Induced Hepatotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the mechanisms of Carbamazepine (CBZ)-induced hepatotoxicity in vitro.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vitro experiments with this compound.

1. General Experimental Setup & Drug Preparation

  • Question: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure for preparing a stock solution?

    • Answer: this compound has low aqueous solubility. It is recommended to prepare a concentrated stock solution in an organic solvent.

      • Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a common choice.

      • Stock Concentration: A stock solution of 100 mM in DMSO can be prepared.

      • Procedure: To prepare a 100 mM stock solution, dissolve 23.63 mg of this compound (MW: 236.27 g/mol ) in 1 mL of DMSO.

      • Storage: Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

      • Working Concentration: Dilute the stock solution in your cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Question: My vehicle control (DMSO) is showing significant cell death. What could be the cause?

    • Answer: While generally safe at low concentrations, DMSO can be toxic to some cell lines or at higher concentrations.

      • Concentration Check: Verify that the final concentration of DMSO in your culture medium does not exceed 0.1%.

      • Cell Line Sensitivity: Some cell lines are more sensitive to DMSO than others. You may need to perform a dose-response experiment with DMSO alone to determine the maximum non-toxic concentration for your specific cell line.

      • Purity of DMSO: Ensure you are using a high-purity, cell culture grade DMSO.

2. Cytotoxicity Assays (e.g., MTT, LDH)

  • Question: My results from the MTT assay are inconsistent and show high variability between replicates. What could be the problem?

    • Answer: Inconsistent MTT assay results can arise from several factors.

      • This compound Precipitation: At higher concentrations, this compound may precipitate in the aqueous culture medium. Visually inspect your wells for any signs of precipitation. Consider lowering the concentration or using a different solvent system if possible.

      • Interference with Formazan (B1609692) Crystals: this compound or its metabolites might interfere with the formation or solubilization of formazan crystals. Consider running a cell-free control with this compound and MTT to check for any direct chemical interaction.

      • Cell Seeding Density: Uneven cell seeding can lead to high variability. Ensure you have a single-cell suspension and that cells are evenly distributed in the wells.

      • Incubation Time: Optimize the incubation time with MTT reagent. Insufficient incubation can lead to low signal, while excessive incubation can lead to cytotoxicity from the reagent itself.

  • Question: I am not observing a clear dose-dependent increase in cytotoxicity with the LDH assay. Why might this be?

    • Answer: A lack of a clear dose-response in an LDH assay can be due to several reasons.

      • Timing of Assay: LDH is released upon loss of membrane integrity, which is a relatively late event in cell death. You may need to perform a time-course experiment to determine the optimal endpoint for measuring LDH release after this compound treatment.

      • Cell Type: The mechanism of this compound-induced toxicity can be cell-type specific. Some cells may undergo apoptosis with minimal LDH release in the early stages. Consider using an assay that measures earlier apoptotic events, such as caspase activation.

      • Low-Level Cytotoxicity: The concentrations of this compound you are using may only be causing sublethal injury or cytostatic effects, rather than overt cytotoxicity leading to LDH release.

3. Metabolic Activation & Metabolite Analysis

  • Question: I am using human liver microsomes to study this compound metabolism, but the yield of metabolites is very low. How can I improve this?

    • Answer: Low metabolite yield in microsomal assays can be a common issue.

      • Cofactor Concentration: Ensure that the NADPH regenerating system is fresh and used at the optimal concentration. The activity of the regenerating system can decline with improper storage.

      • Microsome Quality: The metabolic activity of liver microsomes can vary between batches and donors. Use microsomes with known and certified activity for relevant CYP enzymes (especially CYP3A4). Avoid repeated freeze-thaw cycles of the microsome stock.

      • Incubation Time: Optimize the incubation time. Short incubation times may not allow for sufficient metabolite formation, while long incubation times can lead to enzyme instability or further metabolism of the initial products.

      • Substrate Concentration: The concentration of this compound should be optimized. Very high concentrations can lead to substrate inhibition.

4. Oxidative Stress & Mitochondrial Dysfunction Assays

  • Question: I am observing high background fluorescence in my DCFH-DA assay for reactive oxygen species (ROS). What can I do to reduce it?

    • Answer: High background in ROS assays is a frequent problem.

      • Probe Instability: The DCFH-DA probe is light-sensitive and can auto-oxidize. Protect the probe from light at all stages of the experiment. Prepare the working solution fresh for each experiment.

      • Phenol (B47542) Red: Phenol red in the culture medium can interfere with fluorescence readings. Use phenol red-free medium for the duration of the assay.

      • Washing Steps: Ensure that cells are washed thoroughly but gently after incubation with the probe to remove any extracellular probe that has not been taken up by the cells.

  • Question: My JC-1 assay for mitochondrial membrane potential is showing variable results, with inconsistent red/green fluorescence ratios. What could be the cause?

    • Answer: The JC-1 assay can be sensitive to experimental conditions.

      • Cell Density: Cell density can affect the mitochondrial membrane potential. Ensure consistent cell seeding density across all wells.

      • Probe Concentration and Incubation Time: The optimal concentration of JC-1 and the incubation time can vary between cell types. A titration of the JC-1 concentration and a time-course experiment are recommended to optimize the assay for your specific cells.

      • Photobleaching: The JC-1 dye is susceptible to photobleaching. Minimize the exposure of stained cells to light, especially during microscopy or plate reading.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound metabolism and its effects in vitro.

Table 1: Michaelis-Menten Kinetic Parameters for this compound Metabolism

CYP IsoformMetaboliteKm (µM)Vmax (pmol/min/nmol P450)
CYP3A4This compound-10,11-epoxide4421730
CYP2B63-hydroxythis compound~217~46.9 (pmol/mg protein/min)
CYP2B62-hydroxythis compound~1640~5.71 (pmol/mg protein/min)

Data from studies using cDNA-expressed human CYPs and human liver microsomes.[1][2]

Table 2: In Vitro IC50 Values for this compound

Cell LineAssayIC50 (µM)
HepG2MTT Assay>1000
Rat brain microvascular endothelial cellsMTT Assay~500

Note: IC50 values can vary significantly depending on the cell line, assay duration, and specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Cell Culture: HepG2 Cells

  • Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.[3]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[3]

  • Subculturing:

    • Aspirate the culture medium.

    • Rinse the cell monolayer twice with 1x Phosphate Buffered Saline (PBS).

    • Add pre-warmed (37°C) 0.05% Trypsin-EDTA solution to cover the cell layer and incubate for 5-7 minutes.[3]

    • Once cells have detached, add 4 volumes of complete growth medium to neutralize the trypsin.

    • Gently pipette to create a single-cell suspension.

    • Split cells at a ratio of 1:4 every 3 days or 1:8 every 6 days.[3]

2. Cytotoxicity Assay: Lactate Dehydrogenase (LDH) Release

  • Principle: Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage.

  • Procedure:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 104 – 5 x 104 cells/well and incubate overnight.

    • Treat cells with various concentrations of this compound and appropriate controls (vehicle control, positive control for cytotoxicity).

    • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (typically contains a substrate and a catalyst).

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

    • Add a stop solution if required by the kit.

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

    • For determining the maximum LDH release, lyse untreated cells with a lysis buffer provided with the kit.

    • Calculate the percentage of cytotoxicity as: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100.

3. In Vitro Metabolism using Human Liver Microsomes

  • Principle: To study the formation of this compound metabolites by cytochrome P450 enzymes present in human liver microsomes.

  • Procedure:

    • Thaw pooled human liver microsomes on ice.

    • Prepare a reaction mixture in a microcentrifuge tube containing:

      • Phosphate buffer (e.g., 100 mM, pH 7.4)

      • Human liver microsomes (e.g., 0.5-1 mg/mL protein concentration)

      • This compound (at desired concentrations)

    • Pre-incubate the mixture at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding an NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Incubate at 37°C with gentle shaking for a specific time (e.g., 30-60 minutes).

    • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate the proteins.

    • Centrifuge at a high speed (e.g., >10,000 x g) to pellet the precipitated protein.

    • Collect the supernatant for analysis of metabolites.

4. Quantification of this compound and its Metabolites by HPLC-UV

  • Principle: Separation and quantification of this compound and its metabolites from a sample mixture using High-Performance Liquid Chromatography with Ultraviolet detection.

  • Procedure (Example):

    • Mobile Phase: A mixture of water, methanol, and acetonitrile (e.g., 64:30:6 v/v/v).[4]

    • Column: A reverse-phase C18 column.[4]

    • Flow Rate: 1 mL/min.[4]

    • Column Temperature: 40°C.[4]

    • Detection: UV detector set at a wavelength of 285 nm.[5]

    • Sample Preparation: The supernatant from the microsomal incubation or cell lysate can be directly injected or may require a solid-phase extraction step for cleanup and concentration.

    • Quantification: Create a standard curve with known concentrations of this compound and its metabolites to quantify their amounts in the samples.

5. Measurement of Reactive Oxygen Species (ROS) using DCFH-DA

  • Principle: The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Procedure:

    • Seed cells in a 96-well plate or on coverslips and allow them to adhere.

    • Treat the cells with this compound for the desired duration.

    • Remove the treatment medium and wash the cells with warm PBS or phenol red-free medium.

    • Prepare a fresh working solution of DCFH-DA (e.g., 10-25 µM) in serum-free medium.[6]

    • Incubate the cells with the DCFH-DA working solution at 37°C for 30-45 minutes in the dark.[7][8]

    • Wash the cells with PBS to remove the excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.[7]

6. Assessment of Mitochondrial Membrane Potential (ΔΨm) using JC-1

  • Principle: The JC-1 dye exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in the monomeric form and fluoresces green.

  • Procedure:

    • Seed cells in a 96-well plate or on coverslips.

    • Treat cells with this compound. Include a positive control for mitochondrial depolarization (e.g., FCCP).

    • Prepare a fresh working solution of JC-1 (e.g., 1-10 µM) in cell culture medium.[9]

    • Remove the treatment medium and incubate the cells with the JC-1 working solution at 37°C for 15-30 minutes in the dark.[9]

    • Wash the cells with assay buffer (provided with the kit) or PBS.

    • Measure the fluorescence intensity for both red (aggregates) and green (monomers) channels using a fluorescence microplate reader or a fluorescence microscope.

      • Red Fluorescence: Excitation ~585 nm, Emission ~590 nm.

      • Green Fluorescence: Excitation ~514 nm, Emission ~529 nm.

    • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization.

Visualizations

The following diagrams illustrate key pathways and workflows involved in the investigation of this compound-induced hepatotoxicity.

Carbamazepine_Metabolism cluster_CYP450 Cytochrome P450 Metabolism cluster_Metabolites Metabolites cluster_Detoxification Detoxification cluster_Toxicity Hepatotoxicity Mechanisms CBZ This compound CYP3A4 CYP3A4 CBZ->CYP3A4 Major Pathway CYP2C8 CYP2C8 CBZ->CYP2C8 CYP2B6 CYP2B6 CBZ->CYP2B6 Other_CYPs Other CYPs (e.g., CYP1A2, 2E1) CBZ->Other_CYPs Arene_Oxide Arene Oxides (Reactive) CBZ->Arene_Oxide Minor Pathway CBZE This compound-10,11-epoxide (Reactive) CYP3A4->CBZE CYP2C8->CBZE OH_CBZ_3 3-hydroxy-CBZ CYP2B6->OH_CBZ_3 OH_CBZ_2 2-hydroxy-CBZ Other_CYPs->OH_CBZ_2 EPHX1 EPHX1 CBZE->EPHX1 Hydration GSH GSH CBZE->GSH Conjugation Protein_Adducts Protein Adducts CBZE->Protein_Adducts ROS Oxidative Stress (ROS Generation) CBZE->ROS Arene_Oxide->GSH Conjugation Arene_Oxide->Protein_Adducts Immune_Response Immune-mediated Response Protein_Adducts->Immune_Response Mito_Dysfunction Mitochondrial Dysfunction ROS->Mito_Dysfunction Mito_Dysfunction->ROS Experimental_Workflow cluster_Preparation Preparation cluster_Assays In Vitro Assays cluster_Analysis Data Analysis & Interpretation Cell_Culture Hepatocyte Culture (e.g., HepG2) CBZ_Prep This compound Treatment (Dose-Response & Time-Course) Cell_Culture->CBZ_Prep Cytotoxicity Cytotoxicity Assessment (MTT, LDH) CBZ_Prep->Cytotoxicity Metabolism Metabolic Profile (Microsomes, HPLC) CBZ_Prep->Metabolism Oxidative_Stress Oxidative Stress (ROS - DCFH-DA) CBZ_Prep->Oxidative_Stress Mitochondria Mitochondrial Function (ΔΨm - JC-1) CBZ_Prep->Mitochondria Data_Analysis Data Analysis (IC50, Metabolite Levels, etc.) Cytotoxicity->Data_Analysis Metabolism->Data_Analysis Oxidative_Stress->Data_Analysis Mitochondria->Data_Analysis Mechanism Mechanism Elucidation Data_Analysis->Mechanism

References

Technical Support Center: Overcoming Challenges in Taste-Masked Pediatric Carbamazepine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the development of taste-masked pediatric Carbamazepine formulations.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.

1. Formulation Development & Optimization

Question: My orally disintegrating tablets (ODTs) have poor friability and are not mechanically strong enough. What can I do?

Answer: Poor tablet hardness and high friability in ODTs are common issues, often stemming from the low compressibility of this compound.[1] Here are several troubleshooting steps:

  • Increase Binder Concentration: The concentration of the binder is critical for tablet strength. If you are experiencing high friability, consider incrementally increasing the concentration of your binder (e.g., PVP K30).[2]

  • Optimize Co-processed Excipients: Utilizing co-processed excipients that are specifically designed for direct compression can significantly improve tablet hardness and friability.[3] Experiment with different grades or suppliers of these excipients.

  • Adjust Compression Force: Insufficient compression force can lead to weak tablets. Gradually increase the compression force and monitor the impact on hardness and friability. Be aware that excessive force can negatively affect disintegration time.

  • Evaluate Superdisintegrant Levels: While essential for rapid disintegration, very high concentrations of some superdisintegrants can sometimes compromise tablet strength. Evaluate if the concentration of your superdisintegrant can be optimized.

Question: The taste-masking of my this compound suspension is ineffective, and the bitter taste is still perceptible. How can I improve it?

Answer: Ineffective taste-masking in suspensions is a frequent challenge. This compound is known for its bitter taste.[4] Consider the following strategies:

  • Polymer Coating of Drug Particles: Microencapsulation of this compound particles with a polymer barrier is a highly effective method.[5] Polymers like ethyl cellulose (B213188) can be used to create a physical barrier between the drug and the taste buds.[4] The coating thickness is a critical parameter to optimize.

  • Complexation with Ion-Exchange Resins: Forming a drug-resin complex can effectively mask the taste.[6][7] The drug is released in the acidic environment of the stomach, but remains bound to the resin in the neutral pH of the saliva.[7]

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins can encapsulate the this compound molecule, preventing it from interacting with taste receptors.[8][9] The molar ratio of drug to cyclodextrin (B1172386) is a key factor to investigate.

  • Use of Sweeteners and Flavors: While often insufficient on their own for highly bitter drugs, the combination of sweeteners (e.g., sucralose, aspartame) and flavors (e.g., cherry, orange) is crucial in any pediatric formulation to improve palatability.[10][11]

Question: My formulation shows a slow or incomplete drug release after taste-masking. What could be the cause?

Answer: A change in the drug release profile is a common consequence of taste-masking techniques.[12] Here’s how to troubleshoot this issue:

  • Optimize Coating Level: If using a polymer coating, an excessively thick or insoluble coating can impede drug release.[13] Systematically evaluate different coating levels and polymer types.

  • Incorporate Pore-Formers: Adding a water-soluble component (pore-former) to the coating formulation can create channels for drug release upon contact with gastrointestinal fluids.

  • Adjust Cross-linking in Resins: For ion-exchange resins, the degree of cross-linking can influence the drug release rate. Resins with a lower degree of cross-linking may facilitate faster drug release.

  • Evaluate Disintegrant Efficiency: In solid dosage forms like ODTs, ensure that the type and concentration of the superdisintegrant are sufficient to break down the tablet and the taste-masked particles effectively.

2. Stability Issues

Question: My this compound oral suspension is showing signs of instability (e.g., caking, crystal growth) upon storage. How can I prevent this?

Answer: Physical instability is a significant concern for suspension formulations.[14] The following points should be addressed:

  • Optimize Suspending Agent: The choice and concentration of the suspending agent are critical for preventing sedimentation and caking. Evaluate different suspending agents (e.g., xanthan gum, carboxymethyl cellulose) and their concentrations.

  • Control Particle Size: A narrow and controlled particle size distribution of the suspended this compound particles is essential. Ostwald ripening (crystal growth) can be minimized by starting with a stable polymorphic form of the drug and ensuring a uniform particle size.

  • pH Adjustment: The pH of the suspension can affect both the stability of the drug and the performance of the suspending agents. Ensure the pH of your formulation is optimized and maintained throughout the shelf life.

  • Appropriate Storage Conditions: this compound suspensions should be stored in well-closed, light-resistant containers at controlled room temperature or as determined by your stability studies.[15]

3. Analytical & Evaluation Challenges

Question: I am struggling to get reliable and reproducible results from my in-vitro taste assessment using an electronic tongue. What are some common pitfalls?

Answer: The electronic tongue is a powerful tool for taste assessment, but requires careful handling and methodology.[16][17]

  • Sensor Calibration and Conditioning: Ensure that the sensors are properly calibrated and conditioned according to the manufacturer's instructions before each use.

  • Sample Preparation: The concentration of this compound in the test solution is critical. Ensure accurate and consistent sample preparation.[1] The presence of other excipients can also influence the sensor response.

  • Standardization of Measurement Protocol: Use a standardized protocol for all measurements, including sample volume, measurement time, and rinsing steps between samples.

  • Data Interpretation: The data from the electronic tongue should be correlated with human taste panel data whenever possible, especially in the initial stages of development, to build a reliable predictive model.[18]

Data Presentation

Table 1: Example Formulation Compositions for Taste-Masked this compound ODTs

ComponentFormulation A (% w/w)Formulation B (% w/w)Purpose
This compound25.025.0Active Pharmaceutical Ingredient
Microcrystalline Cellulose40.0-Filler/Binder
Prosolv® ODT-65.0Co-processed Excipient
Crospovidone5.05.0Superdisintegrant
Aspartame2.02.0Sweetener
Flavor1.01.0Flavoring Agent
Magnesium Stearate1.01.0Lubricant
Eudragit® E PO (on drug)15.015.0Taste-masking Polymer

Table 2: Comparative Dissolution Profiles of Taste-Masked this compound Formulations

Time (minutes)Formulation A (% Drug Released)Formulation B (% Drug Released)Marketed Product (% Drug Released)
5152530
10405560
15657885
30859295
45959899
6099100100

Table 3: Taste Assessment Data using Electronic Tongue

FormulationBitterness Score (Quinine Hydrochloride Equivalent)Palatability Index (1-10)
Unmasked this compound8.52.1
Formulation A (Polymer Coated)3.27.5
Formulation B (Resin Complex)2.88.1
Placebo0.59.5

Experimental Protocols

1. Microencapsulation of this compound using Solvent Evaporation

  • Preparation of the Organic Phase: Dissolve a specific amount of this compound and the taste-masking polymer (e.g., ethyl cellulose) in a suitable organic solvent (e.g., dichloromethane (B109758) or acetone).

  • Preparation of the Aqueous Phase: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol) to prevent particle agglomeration.

  • Emulsification: Add the organic phase to the aqueous phase under continuous stirring to form an oil-in-water (o/w) emulsion. The stirring speed and time are critical parameters to control the droplet size, which will determine the final microparticle size.

  • Solvent Evaporation: Continue stirring the emulsion, typically at a slightly elevated temperature, to allow the organic solvent to evaporate. This leads to the precipitation of the polymer around the drug particles, forming solid microcapsules.

  • Collection and Drying: Collect the formed microcapsules by filtration or centrifugation. Wash the microcapsules with distilled water to remove any residual stabilizer and unencapsulated drug. Dry the microcapsules in a desiccator or an oven at a controlled temperature.

  • Characterization: Evaluate the microcapsules for particle size, drug loading, encapsulation efficiency, and in-vitro drug release.

2. Preparation of this compound-Ion Exchange Resin Complex (Resinate)

  • Resin Activation: Wash the ion-exchange resin (e.g., a weak cation exchange resin for a basic drug) with an appropriate acidic or basic solution to activate it, followed by rinsing with deionized water until a neutral pH is achieved.

  • Drug Loading: Disperse the activated resin in a solution of this compound (dissolved in a suitable solvent).

  • Complexation: Stir the mixture for a sufficient period to allow for the exchange of ions and the formation of the drug-resin complex (resinate). The pH of the solution may need to be adjusted to facilitate the drug's ionization and binding to the resin.

  • Washing and Drying: Filter the resinate and wash it with the solvent to remove any unbound drug. Dry the resinate at a suitable temperature.

  • Evaluation: Determine the drug loading capacity of the resin and assess the taste-masking efficiency, for instance, by measuring the amount of drug released in simulated salivary fluid (pH 6.8).

3. Direct Compression of Orally Disintegrating Tablets (ODTs)

  • Sieving and Blending: Sieve all the ingredients (taste-masked this compound, filler, binder, superdisintegrant, sweetener, and flavor) through an appropriate mesh size to ensure uniformity. Blend the ingredients in a suitable blender for a specified time to achieve a homogenous mixture.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (typically 2-5 minutes). Over-mixing with the lubricant can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a tablet press with the appropriate tooling. The compression force should be optimized to achieve tablets with acceptable hardness, friability, and disintegration time.

  • Tablet Evaluation: Evaluate the prepared ODTs for weight variation, hardness, friability, thickness, drug content, disintegration time, and in-vitro dissolution.

Visualizations

Experimental_Workflow_for_Taste_Masked_ODT cluster_0 Taste-Masking of API cluster_1 Formulation Development cluster_2 Tablet Manufacturing & Evaluation cluster_3 Final Product API This compound API TasteMasking Taste-Masking Process (e.g., Microencapsulation) API->TasteMasking TasteMaskedAPI Taste-Masked this compound TasteMasking->TasteMaskedAPI Blending Blending TasteMaskedAPI->Blending Excipients Excipients (Filler, Binder, Disintegrant) Excipients->Blending Lubrication Lubrication Blending->Lubrication FinalBlend Final Blend Lubrication->FinalBlend Compression Direct Compression FinalBlend->Compression ODT Orally Disintegrating Tablet Compression->ODT Evaluation Quality Control Evaluation (Hardness, Friability, DT, Dissolution) ODT->Evaluation FinalProduct Finished Pediatric ODT Evaluation->FinalProduct

Caption: Workflow for the development of taste-masked this compound ODTs.

Troubleshooting_Logic_Poor_Taste_Masking cluster_coating Polymer Coating Issues cluster_complexation Complexation Issues cluster_excipients Formulation Excipients Start Issue: Poor Taste-Masking CoatingThickness Is coating thickness sufficient? Start->CoatingThickness ComplexationRatio Is drug-excipient ratio optimal? Start->ComplexationRatio Sweeteners Are sweeteners/flavors adequate? Start->Sweeteners IncreaseCoating Increase polymer concentration or coating time CoatingThickness->IncreaseCoating No PolymerSolubility Is the polymer soluble in saliva? CoatingThickness->PolymerSolubility Yes IncreaseCoating->Sweeteners ChangePolymer Select a less soluble polymer PolymerSolubility->ChangePolymer Yes PolymerSolubility->Sweeteners No End Re-evaluate Taste ChangePolymer->End OptimizeRatio Optimize molar ratio (e.g., for Cyclodextrin) ComplexationRatio->OptimizeRatio No BindingEfficiency Is binding efficient? (for Ion-Exchange Resin) ComplexationRatio->BindingEfficiency Yes OptimizeRatio->Sweeteners AdjustpH Adjust pH during loading BindingEfficiency->AdjustpH No BindingEfficiency->Sweeteners Yes AdjustpH->Sweeteners IncreaseSweeteners Increase concentration or use a combination Sweeteners->IncreaseSweeteners No IncreaseSweeteners->End

Caption: Decision tree for troubleshooting poor taste-masking results.

References

Validation & Comparative

Comparative efficacy and tolerability of Carbamazepine versus Oxcarbazepine in epilepsy models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy and tolerability of two widely used anti-seizure medications, Carbamazepine (CBZ) and its keto-analog, Oxcarbazepine (B1677851) (OXC), in established preclinical models of epilepsy. The information presented is intended to support research and drug development efforts in the field of neurology.

Comparative Efficacy and Tolerability

This compound and Oxcarbazepine both demonstrate significant efficacy in preclinical models of generalized tonic-clonic seizures. Their primary mechanism of action involves the blockade of voltage-gated sodium channels, which stabilizes hyperexcited neuronal membranes and inhibits repetitive firing.[1] While both drugs are effective, Oxcarbazepine is a prodrug that is rapidly metabolized to its active 10-monohydroxy derivative (MHD), which is primarily responsible for its pharmacological effects.[2][3] This metabolic difference contributes to variations in their tolerability profiles.

Quantitative data from key preclinical studies are summarized below, providing a direct comparison of the anticonvulsant activity (ED50) and neurotoxic potential (TD50) of each compound. The Protective Index (PI), calculated as the ratio of TD50 to ED50, offers a measure of the therapeutic window for each drug.

DrugAnimal ModelTestEfficacy (ED50) mg/kgTolerability (TD50) mg/kgProtective Index (PI = TD50/ED50)
This compound MouseMaximal Electroshock (MES)8.953.6 (Rotarod Test)[4]6.0
Oxcarbazepine MouseMaximal Electroshock (MES)13.066.4 (Chimney Test)[5]5.1

Table 1: Comparative Efficacy and Tolerability Data

Experimental Protocols

Maximal Electroshock (MES) Test

The Maximal Electroshock (MES) test is a widely used preclinical model for screening compounds with potential efficacy against generalized tonic-clonic seizures.

Methodology:

  • Animal Selection: Adult male mice or rats are used.

  • Drug Administration: The test compound (this compound or Oxcarbazepine) or vehicle is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • Electrode Placement: Corneal electrodes are placed on the eyes of the animal, often after the application of a topical anesthetic and saline solution to ensure proper electrical contact.

  • Stimulation: A high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) is delivered.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating protection by the test compound. The ED50, the dose at which 50% of the animals are protected, is then calculated.

Amygdala Kindling Model

The amygdala kindling model is a paradigm used to study the development and progression of focal seizures and secondary generalization, mimicking aspects of temporal lobe epilepsy.

Methodology:

  • Electrode Implantation: Animals, typically rats, are surgically implanted with a bipolar stimulating and recording electrode in the basolateral amygdala.

  • Afterdischarge Threshold (ADT) Determination: Following a recovery period, the initial current intensity required to elicit an afterdischarge (a burst of seizure-like electrical activity) is determined for each animal.

  • Kindling Stimulation: Animals receive brief, daily electrical stimulations at or slightly above their ADT.

  • Seizure Scoring: The behavioral severity of the evoked seizures is scored using a standardized scale (e.g., Racine's scale).

  • Fully Kindled State: The daily stimulations continue until the animals consistently exhibit generalized convulsive seizures (Stage 4 or 5 on the Racine scale), at which point they are considered "fully kindled."

  • Drug Testing: Once fully kindled, the anticonvulsant effects of drugs like this compound or Oxcarbazepine can be evaluated by administering the compound prior to the electrical stimulation and observing the reduction in seizure severity and duration.

Visualizing the Mechanisms and Processes

To further elucidate the comparative pharmacology of this compound and Oxcarbazepine, the following diagrams illustrate their shared mechanism of action, a typical experimental workflow for their evaluation, and their distinct metabolic pathways.

Comparative Experimental Workflow cluster_preclinical_models Preclinical Epilepsy Models cluster_drug_admin Drug Administration cluster_evaluation Efficacy & Tolerability Assessment Animal Selection Animal Selection This compound This compound Animal Selection->this compound Dosing Oxcarbazepine Oxcarbazepine Animal Selection->Oxcarbazepine Dosing MES Test MES Test Efficacy (ED50) Efficacy (ED50) MES Test->Efficacy (ED50) Kindling Model Kindling Model Kindling Model->Efficacy (ED50) This compound->MES Test Testing This compound->Kindling Model Testing Tolerability (TD50) Tolerability (TD50) This compound->Tolerability (TD50) Rotarod/Chimney Test Oxcarbazepine->MES Test Testing Oxcarbazepine->Kindling Model Testing Oxcarbazepine->Tolerability (TD50) Rotarod/Chimney Test Protective Index Protective Index Efficacy (ED50)->Protective Index Tolerability (TD50)->Protective Index

Caption: A typical workflow for comparing anticonvulsant drugs.

Mechanism of Action: Sodium Channel Blockade cluster_states Channel States Neuron Neuron Na_Channel Voltage-Gated Sodium Channel Neuron->Na_Channel Resting Resting Open Open Resting->Open Depolarization Inactivated Inactivated Open->Inactivated Sustained Depolarization Inactivated->Resting Repolarization Inactivated->Blockage Inhibits Return to Resting State CBZ_MHD This compound & Oxcarbazepine (MHD) CBZ_MHD->Inactivated Preferential Binding & Stabilization

Caption: Both drugs preferentially bind to the inactivated state of sodium channels.

Comparative Metabolic Pathways cluster_cbz This compound Metabolism cluster_oxc Oxcarbazepine Metabolism CBZ This compound CBZ_Epoxide This compound-10,11-epoxide (Active) CBZ->CBZ_Epoxide CYP3A4 CBZ_Diol Diol Derivative (Inactive) CBZ_Epoxide->CBZ_Diol Epoxide Hydrolase OXC Oxcarbazepine (Prodrug) MHD Monohydroxy Derivative (MHD) (Active) OXC->MHD Cytosolic Reductases MHD_Glucuronide MHD-glucuronide (Inactive) MHD->MHD_Glucuronide UGT

Caption: Key metabolic differences between this compound and Oxcarbazepine.

References

Head-to-head comparison of Carbamazepine and Phenytoin in controlling partial seizures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Carbamazepine and Phenytoin (B1677684), two stalwart antiepileptic drugs (AEDs), have been mainstays in the management of partial seizures for decades. While both are effective, their nuanced differences in efficacy, tolerability, and mechanism of action are critical considerations for researchers and clinicians. This guide provides a detailed, data-driven comparison of these two widely used AEDs, drawing on evidence from comprehensive clinical studies.

Efficacy in Partial Seizure Control: A Dead Heat

However, one large-scale, double-blind study did find that this compound provided complete control of partial seizures more frequently than primidone (B1678105) or phenobarbital, while its efficacy was comparable to Phenytoin.[9] Overall, the body of evidence points to a similar level of seizure control between the two compounds for patients with partial-onset seizures.[1][4]

Table 1: Comparative Efficacy of this compound and Phenytoin in Partial Seizures (from a Cochrane Review)

Outcome MeasureHazard Ratio (HR) (95% CI)InterpretationCertainty of Evidence
Time to First Seizure Post-Randomization1.15 (0.94 to 1.40)No clear difference between drugsModerate
Time to 12-Month Remission1.00 (0.79 to 1.26)No clear difference between drugsModerate
Time to 6-Month Remission0.90 (0.73 to 1.12)No clear difference between drugsModerate
Source: Cochrane Database of Systematic Reviews[7]
(Note: A Hazard Ratio greater than 1 would favor Phenytoin for time to first seizure, and this compound for remission outcomes. The confidence intervals for all outcomes cross 1, indicating no statistically significant difference.)

Tolerability and Adverse Effect Profile: A Closer Look

While efficacy may be comparable, the tolerability and adverse effect profiles of this compound and Phenytoin present some distinctions. Contrary to the long-held belief that Phenytoin has a universally worse side-effect profile, systematic reviews have found no evidence that it is associated with a higher rate of serious adverse events compared to this compound.[1][3][5][6][8]

Interestingly, one analysis found that treatment withdrawal due to adverse effects was more common with this compound than with Phenytoin.[1][4] Specifically, 9% of patients randomized to this compound withdrew due to adverse effects, compared to 4% of those on Phenytoin.[1][4][5]

Table 2: Treatment Withdrawal Due to Adverse Effects

DrugNumber of Participants WithdrawnTotal Number of ParticipantsWithdrawal RateRisk Ratio (RR) (95% CI)
This compound262909.0%1.42 (1.13 to 1.80)
Phenytoin122994.0%
Source: Cochrane Database of Systematic Reviews[1][4][5]

The specific types of adverse effects also differ. Phenytoin is more commonly associated with dysmorphic effects and hypersensitivity reactions.[9] On the other hand, acute, dose-related toxic effects such as nausea, vomiting, dizziness, and sedation can be more problematic with this compound.[9]

Mechanism of Action: A Shared Pathway

Both this compound and Phenytoin exert their primary anticonvulsant effects through the same mechanism: blockade of voltage-gated sodium channels.[10][11][12] By binding to the sodium channels in their inactivated state, these drugs slow the rate of recovery of these channels, thereby reducing the ability of neurons to fire at high frequencies, a hallmark of seizure activity. This selective inhibition of high-frequency firing helps to prevent the spread of seizures without affecting normal neuronal transmission.

cluster_Neuron Presynaptic Neuron cluster_Drugs Therapeutic Intervention cluster_Outcome Therapeutic Effect Na_Channel Voltage-Gated Sodium Channel Neurotransmitter_Release Neurotransmitter Release Na_Channel->Neurotransmitter_Release Initiates Reduced_Firing Reduced Neuronal High-Frequency Firing Action_Potential High-Frequency Action Potentials Action_Potential->Na_Channel Depolarization CBZ This compound CBZ->Na_Channel Blocks PHT Phenytoin PHT->Na_Channel Blocks Seizure_Control Seizure Control Reduced_Firing->Seizure_Control Leads to

Mechanism of action for this compound and Phenytoin.

Experimental Protocols: A Glimpse into the Evidence Base

cluster_Setup Study Setup cluster_FollowUp Treatment and Follow-up cluster_Analysis Data Analysis cluster_Conclusion Conclusion Patient_Recruitment Patient Recruitment (Partial Onset Seizures) Randomization Randomization Patient_Recruitment->Randomization Group_CBZ This compound Monotherapy Group Randomization->Group_CBZ Group_PHT Phenytoin Monotherapy Group Randomization->Group_PHT Treatment_Period Treatment Period (e.g., 6-24 months) Group_CBZ->Treatment_Period Group_PHT->Treatment_Period Data_Collection Data Collection: - Seizure Frequency - Time to First Seizure - Adverse Events Treatment_Period->Data_Collection Primary_Outcomes Primary Outcome Analysis: Time to Treatment Withdrawal Data_Collection->Primary_Outcomes Secondary_Outcomes Secondary Outcome Analysis: - Time to Remission - Time to First Seizure Data_Collection->Secondary_Outcomes Safety_Analysis Safety Analysis: Adverse Event Reporting Data_Collection->Safety_Analysis Comparative_Efficacy Comparative Efficacy and Safety Assessment Primary_Outcomes->Comparative_Efficacy Secondary_Outcomes->Comparative_Efficacy Safety_Analysis->Comparative_Efficacy

Generalized workflow for a comparative clinical trial.
Key Methodological Considerations from the Reviewed Studies:

  • Study Design: The most robust evidence comes from double-blind, randomized controlled trials.[9]

  • Participants: Studies typically include adults and children with partial onset seizures (including simple partial, complex partial, and secondarily generalized tonic-clonic seizures).[1]

  • Intervention: Monotherapy with either this compound or Phenytoin, with dosages adjusted to achieve optimal seizure control and minimize side effects.

  • Primary Outcome: A common primary outcome is "time to withdrawal of allocated treatment," which serves as a surrogate for a combination of efficacy and tolerability.

  • Secondary Outcomes: These often include "time to six-month remission," "time to 12-month remission," and "time to first seizure post-randomization."[1]

  • Data Analysis: Cox proportional hazards regression models are frequently used to analyze time-to-event data.[1]

Conclusion

For the control of partial seizures, this compound and Phenytoin demonstrate comparable efficacy. While this compound is often favored as a first-line treatment in many regions due to a perceived better side-effect profile, robust evidence suggests that the incidence of serious adverse events does not significantly differ between the two.[1][3][4][5][6][8] Treatment decisions may therefore hinge on individual patient factors, specific adverse effect profiles, and cost, with Phenytoin remaining a viable and cost-effective option, particularly in resource-limited settings.[1][2][4][6][13] For drug development professionals, these findings underscore the high bar for demonstrating superior efficacy in this therapeutic area and highlight the continued importance of optimizing tolerability to improve patient outcomes.

References

Validation of a bioanalytical method for Carbamazepine according to FDA/ICH guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Carbamazepine, a widely used anti-epileptic drug. The validation of these methods is critically important in clinical and preclinical studies to ensure the reliability of pharmacokinetic and toxicokinetic data submitted to regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). This document outlines the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for specific research needs.

Comparison of Key Bioanalytical Methods

The quantification of this compound in biological matrices is predominantly achieved through High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While HPLC-UV offers a cost-effective and robust solution, LC-MS/MS provides superior sensitivity and selectivity. The following tables summarize the performance characteristics of these methods based on published validation data.

Table 1: Performance Comparison of HPLC-UV Methods for this compound Quantification
ParameterMethod 1Method 2Method 3
Matrix Human PlasmaRabbit PlasmaHuman Saliva
Sample Preparation Protein PrecipitationLiquid-Liquid ExtractionSpiked Saliva
Linearity Range (µg/mL) 0.5 - 400.5 - 400.0 - 5
Correlation Coefficient (r²) > 0.9980.99990.999
Lower Limit of Quantification (LLOQ) (µg/mL) 0.50.50.61
Accuracy (% Recovery) Not Specified97.53 - 103.58> 90
Precision (% RSD) < 151.06 - 3.7 (Intra-day)< 20
Internal Standard ChlorpromazinePropylparabenNot Specified
Table 2: Performance Comparison of LC-MS/MS Methods for this compound Quantification
ParameterMethod 1Method 2Method 3
Matrix Human PlasmaRat PlasmaHuman Serum
Sample Preparation Solid-Phase ExtractionLiquid-Liquid ExtractionProtein Precipitation
Linearity Range (ng/mL) 5.0 - 500.0Not Specified100 - 22000
Correlation Coefficient (r²) > 0.995Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) (ng/mL) 5.0Not Specified100
Accuracy (% Bias) 92.09 - 108.5Not SpecifiedWithin ±15%
Precision (% RSD) < 7.96Not Specified< 15%
Internal Standard OxcarbazepineIsotope Labeled CBZDeuterated CBZ

Alternative Bioanalytical Methods

Beyond the mainstream chromatographic techniques, other methods have been employed for this compound quantification, each with its own set of advantages and limitations.

Table 3: Overview of Alternative Bioanalytical Methods for this compound
MethodPrincipleAdvantagesDisadvantages
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High specificity and sensitivity.Requires derivatization for non-volatile drugs like this compound, which can be time-consuming and introduce variability.[1]
High-Performance Thin-Layer Chromatography (HPTLC) Planar chromatography with densitometric detection.Simple, cost-effective, and allows for high sample throughput.Lower sensitivity and resolution compared to HPLC and LC-MS/MS.
Immunoassay Antigen-antibody binding for detection.Rapid, high-throughput, and suitable for routine clinical monitoring.Potential for cross-reactivity with metabolites, leading to inaccurate results.[2][3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the HPLC-UV and LC-MS/MS analysis of this compound.

HPLC-UV Method Protocol

1. Sample Preparation (Protein Precipitation)

  • To 200 µL of plasma, add 400 µL of acetonitrile (B52724) containing the internal standard (e.g., Chlorpromazine).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

2. Chromatographic Conditions

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Methanol (B129727):Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 285 nm

  • Temperature: Ambient

LC-MS/MS Method Protocol

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 200 µL of plasma onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min

  • Mass Spectrometer: Triple quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: this compound (e.g., m/z 237.1 → 194.1), Internal Standard (e.g., this compound-d10, m/z 247.1 → 204.1)

Visualizing the Bioanalytical Method Validation Workflow

The validation of a bioanalytical method is a systematic process guided by regulatory documents from the FDA and ICH. The following diagram illustrates the key stages involved in this workflow.

Bioanalytical_Method_Validation_Workflow start Method Development full_validation Full Validation start->full_validation partial_validation Partial Validation start->partial_validation Minor Method Changes cross_validation Cross-Validation start->cross_validation Different Labs/ Methods selectivity Selectivity & Specificity full_validation->selectivity accuracy_precision Accuracy & Precision full_validation->accuracy_precision calibration_curve Calibration Curve (Linearity, Range) full_validation->calibration_curve lloq LLOQ full_validation->lloq stability Stability full_validation->stability matrix_effect Matrix Effect full_validation->matrix_effect sample_analysis Routine Sample Analysis selectivity->sample_analysis accuracy_precision->sample_analysis calibration_curve->sample_analysis lloq->sample_analysis stability->sample_analysis matrix_effect->sample_analysis partial_validation->sample_analysis cross_validation->sample_analysis documentation Documentation & Reporting sample_analysis->documentation

Caption: Bioanalytical method validation workflow according to FDA/ICH guidelines.

This guide serves as a starting point for researchers and scientists involved in the bioanalytical quantification of this compound. The choice of method should be based on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the regulatory context. Adherence to the principles of method validation outlined by the FDA and ICH is paramount to ensure the generation of high-quality, reliable data.

References

Carbamazepine versus Valproate in the management of post-stroke seizures: a comparative study

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

Shanghai, China – December 16, 2025 – In the landscape of post-stroke seizure management, the choice between established antiepileptic drugs (AEDs) like Carbamazepine and Valproate remains a critical decision for clinicians. This guide provides a comprehensive comparison of these two therapeutic agents, drawing on available clinical data to inform researchers, scientists, and drug development professionals. The following analysis delves into their efficacy, safety profiles, and underlying mechanisms of action, presenting quantitative data in structured tables and visualizing complex biological and clinical pathways.

Efficacy in Post-Stroke Seizure Control

Both this compound and Valproate have been utilized in the management of post-stroke seizures, with studies indicating comparable efficacy in certain seizure types. However, nuances in their performance against different seizure manifestations post-stroke have been observed.

A nationwide cohort study in Taiwan provided real-world evidence on the effectiveness of various AEDs for late-onset post-stroke epilepsy. The study measured recurrent seizures requiring emergency room (ER) visits or hospitalization. For patients using Valproate, the incidence of ER visits was 0.70 per 100 person-months, while for this compound users, it was 0.43 per 100 person-months[1]. When compared to Phenytoin, both drugs showed better seizure control. The adjusted hazard ratio for ER visits was 0.56 for Valproate and 0.37 for this compound, indicating a significant reduction in seizure recurrence[1].

It is important to note that while some studies suggest this compound may offer better control for complex partial seizures, Valproate has demonstrated comparable efficacy for secondarily generalized tonic-clonic seizures[2][3].

Data Summary

Efficacy OutcomeThis compoundValproateReference
Incidence of ER Visits for Recurrent Seizures (per 100 person-months) 0.430.70[1]
Adjusted Hazard Ratio for ER Visits (vs. Phenytoin) 0.37 (p=0.006)0.56 (p<0.001)[1]
12-Month Remission Rate (Adult Onset Epilepsy) 80%72.7%[4]
24-Month Remission Rate (Adult Onset Epilepsy) 60%59%[4]
Safety and Tolerability OutcomeThis compoundValproateReference
Discontinuation due to Adverse Events (Partial Seizures) 2.4%6.3%[5]
Discontinuation due to Lack of Efficacy (Partial Seizures) 10.7%4.5%[5]
Adjusted Hazard Ratio for All-Cause Death (vs. This compound) 1.001.40[6]
Adjusted Hazard Ratio for Cardiovascular Death (vs. This compound) 1.001.40[6]
Common Adverse Events Rash, Dizziness, DrowsinessWeight gain, Hair loss, Tremor[2][3]

Experimental Protocols

While a single, standardized protocol for a head-to-head comparison of this compound and Valproate specifically for post-stroke seizures is not universally established, the following represents a synthesized methodology based on common practices in clinical trials of AEDs in this patient population.

Study Design: A multicenter, prospective, randomized, open-label, parallel-group comparative trial.

Patient Population:

  • Inclusion Criteria:

    • Adult patients (aged 18 years or older) with a diagnosis of ischemic or hemorrhagic stroke.

    • Occurrence of at least one unprovoked seizure more than 7 days after the stroke event (late-onset post-stroke seizure).

    • Stable neurological condition.

  • Exclusion Criteria:

    • History of seizures prior to the stroke.

    • Presence of other neurological conditions that could cause seizures.

    • Severe hepatic or renal impairment.

    • Known hypersensitivity to this compound or Valproate.

    • Pregnancy or lactation.

Treatment Allocation and Dosage: Patients are randomly assigned in a 1:1 ratio to receive either this compound or Valproate.

  • This compound: Initial dose of 200 mg twice daily, with titration upwards based on clinical response and tolerability to a target maintenance dose of 800-1200 mg/day.

  • Valproate: Initial dose of 500-1000 mg/day in divided doses, with titration based on clinical response and tolerability to a target maintenance dose of 1000-2500 mg/day.

Outcome Measures:

  • Primary Efficacy Endpoint: Proportion of seizure-free patients at 12 months of follow-up.

  • Secondary Efficacy Endpoints:

    • Time to first seizure recurrence.

    • Reduction in seizure frequency.

    • Responder rate (proportion of patients with ≥50% reduction in seizure frequency).

  • Safety and Tolerability Endpoints:

    • Incidence and severity of adverse events.

    • Patient withdrawal rate due to adverse events.

    • Changes in laboratory parameters (liver function tests, complete blood count).

Signaling Pathways and Mechanisms of Action

The anticonvulsant effects of this compound and Valproate are mediated through distinct molecular pathways.

This compound: The primary mechanism of this compound is the blockade of voltage-gated sodium channels[7]. By binding to these channels in their inactivated state, it limits the repetitive firing of neurons, a hallmark of seizure activity[7]. This action helps to reduce neuronal excitability and prevent the spread of seizures. Additionally, this compound can indirectly reduce the release of the excitatory neurotransmitter glutamate[7].

Carbamazepine_Pathway CBZ This compound Na_Channel Voltage-gated Sodium Channel (Inactivated State) CBZ->Na_Channel Glutamate_Release Decreased Glutamate Release CBZ->Glutamate_Release Neuronal_Firing Reduced Repetitive Neuronal Firing Na_Channel->Neuronal_Firing Seizure_Suppression Seizure Suppression Neuronal_Firing->Seizure_Suppression Glutamate_Release->Seizure_Suppression

This compound's primary mechanism of action.

Valproate: Valproate exhibits a broader spectrum of action. It is known to increase the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain by inhibiting its degradation and increasing its synthesis[8][9]. Valproate also blocks voltage-gated sodium channels and T-type calcium channels, further reducing neuronal excitability[9]. Moreover, it has been shown to affect intracellular signaling pathways, such as the ERK pathway, and acts as a histone deacetylase (HDAC) inhibitor, which can influence gene expression[8][10].

Valproate_Pathway VPA Valproate GABA Increased GABA Levels VPA->GABA Na_Ca_Channels Blockade of Na+ & T-type Ca2+ Channels VPA->Na_Ca_Channels HDAC HDAC Inhibition VPA->HDAC Neuronal_Inhibition Enhanced Neuronal Inhibition GABA->Neuronal_Inhibition Neuronal_Excitability Reduced Neuronal Excitability Na_Ca_Channels->Neuronal_Excitability Gene_Expression Altered Gene Expression HDAC->Gene_Expression Seizure_Suppression Seizure Suppression Neuronal_Inhibition->Seizure_Suppression Neuronal_Excitability->Seizure_Suppression Gene_Expression->Seizure_Suppression

Valproate's multifaceted mechanism of action.

Clinical Management Workflow

The management of post-stroke seizures requires a systematic approach, from diagnosis to long-term treatment. The following workflow illustrates a typical decision-making process when considering this compound or Valproate.

Clinical_Workflow Start Patient with Post-Stroke Seizure Diagnosis Confirm Diagnosis of Late-Onset Post-Stroke Seizure (>7 days post-stroke) Start->Diagnosis Initiate_AED Initiate Antiepileptic Drug (AED) Therapy Diagnosis->Initiate_AED Drug_Choice Choice of AED: This compound vs. Valproate Initiate_AED->Drug_Choice CBZ_Path Consider this compound: - Predominantly partial seizures - No significant drug-drug  interaction concerns Drug_Choice->CBZ_Path Partial Seizures VPA_Path Consider Valproate: - Generalized seizures - Broader spectrum needed - Monitor for weight gain,  tremor, hair loss Drug_Choice->VPA_Path Generalized Seizures Titration Dose Titration and Monitoring for Efficacy and Adverse Events CBZ_Path->Titration VPA_Path->Titration Follow_Up Regular Follow-up: - Seizure diary review - Assess tolerability - Monitor drug levels Titration->Follow_Up Outcome Achieve Seizure Control with Minimal Side Effects Follow_Up->Outcome

Post-stroke seizure management workflow.

Conclusion

The selection of an appropriate AED for post-stroke seizure management is a nuanced process that must take into account seizure type, patient comorbidities, and potential drug interactions. While both this compound and Valproate are effective options, their distinct pharmacological profiles lead to differences in their clinical application. This compound may be favored for late-onset partial seizures, demonstrating a lower incidence of ER visits for recurrent seizures in some studies[1]. Conversely, Valproate's broad mechanism of action may be advantageous in cases with generalized seizures.

Tolerability is a key consideration. While one study in patients with partial seizures showed a higher rate of discontinuation due to adverse events with Valproate, another indicated that rash was more frequently associated with this compound[2][3][5]. Furthermore, a retrospective cohort study suggested an increased risk of all-cause and cardiovascular death associated with Valproic acid compared to this compound in patients with post-stroke epilepsy[6].

Ultimately, the decision to initiate treatment with either this compound or Valproate should be individualized, with careful consideration of the potential benefits and risks for each patient. Further head-to-head randomized controlled trials specifically in the post-stroke seizure population are warranted to provide more definitive guidance.

References

A Comparative Analysis of Carbamazepine and Lamotrigine for Bipolar Depression: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Two Key Mood Stabilizers in the Context of Bipolar Depression Treatment

The management of bipolar depression presents a significant clinical challenge, necessitating therapies that not only alleviate depressive symptoms but also prevent shifts into mania. Among the therapeutic options, the anticonvulsants Carbamazepine and Lamotrigine have emerged as important mood stabilizers. While both are utilized in the management of bipolar disorder, their efficacy profiles differ, particularly concerning the depressive phase of the illness. This guide provides a detailed comparison of this compound and Lamotrigine, drawing on available clinical data and pharmacological profiles to inform researchers, scientists, and drug development professionals.

Comparative Efficacy and Tolerability

User-reported data can offer insights into the real-world performance and tolerability of these medications. A comparison of user ratings and reported side effects is summarized below.

MetricThis compoundLamotrigine
Average Rating (out of 10) 7.07.8
Positive Effect Reported 59%73%
Negative Effect Reported 20%15%
Commonly Reported Side Effects Dizziness (12.6%), Drowsiness (9.2%), Tiredness (7.0%), Nausea (6.2%), Memory loss (4.8%)Anxiety (7.3%), Depression (6.7%), Rash (5.6%), Insomnia (4.7%), Headaches (4.7%)
Data sourced from user reviews and are not from clinically verified trials.[5]

Experimental Protocols: A Proposed Crossover Trial Design

In the absence of a dedicated crossover trial for bipolar depression, a hypothetical experimental workflow is proposed based on established clinical trial methodologies, such as those used in epilepsy studies.[6] This design allows for within-subject comparison, minimizing inter-individual variability.

G cluster_screening Phase 1: Screening & Baseline cluster_randomization Phase 2: Randomization cluster_period1 Phase 3: Treatment Period 1 (e.g., 8 weeks) cluster_washout Phase 4: Washout Period (e.g., 4 weeks) cluster_period2 Phase 5: Treatment Period 2 (e.g., 8 weeks) cluster_analysis Phase 6: Final Analysis s1 Patient Recruitment (Bipolar I/II, Current Depressive Episode) s2 Informed Consent & Baseline Assessment (e.g., MADRS, CGI-BP) s1->s2 r1 Randomization s2->r1 g1 Group A: this compound Titration & Maintenance r1->g1 g2 Group B: Lamotrigine Titration & Maintenance r1->g2 e1 Efficacy & Safety Assessments g1->e1 g2->e1 w1 Drug Taper & Washout e1->w1 g3 Group A: Lamotrigine Titration & Maintenance w1->g3 g4 Group B: this compound Titration & Maintenance w1->g4 e2 Efficacy & Safety Assessments g3->e2 g4->e2 a1 Crossover Data Analysis (Primary Endpoint: Change in MADRS score) e2->a1

Figure 1: Proposed Crossover Clinical Trial Workflow.

Methodology Details:

  • Participants: Patients diagnosed with Bipolar I or II disorder, currently experiencing a major depressive episode, would be recruited. Standardized diagnostic criteria (e.g., DSM-5) would be used.

  • Interventions:

    • This compound: Initiated at a low dose (e.g., 200 mg/day) and titrated up to a therapeutic range (e.g., 400-1200 mg/day) based on clinical response and tolerability.[2]

    • Lamotrigine: Initiated at a low dose (e.g., 25 mg/day) with a slow titration schedule to minimize the risk of serious rash, up to a target dose (e.g., 200 mg/day).[7]

  • Assessments: Efficacy would be measured using validated scales such as the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Clinical Global Impression-Bipolar Version (CGI-BP).[8] Safety and tolerability would be monitored through adverse event reporting and laboratory tests.

  • Washout Period: A washout period between treatments is crucial to minimize carry-over effects from the first treatment period. The duration would be determined by the half-lives of the drugs.

Mechanisms of Action: A Comparative Overview

The therapeutic effects of this compound and Lamotrigine in bipolar disorder are believed to be mediated through their influence on neuronal excitability. While they share some common targets, there are nuances in their mechanisms of action.

This compound: The primary mechanism of this compound is the inhibition of voltage-gated sodium channels.[2][9] By binding to the inactivated state of these channels, it reduces neuronal excitability and diminishes the release of excitatory neurotransmitters like glutamate.[2][9] It may also modulate other neurotransmitter systems, including a decrease in dopamine (B1211576) turnover and an enhancement of GABAergic transmission.[10]

Lamotrigine: Lamotrigine also acts by inhibiting voltage-gated sodium channels, which in turn reduces the release of glutamate.[11][12][13] Some evidence suggests it may also interact with voltage-gated calcium channels.[11][12] Unlike this compound, Lamotrigine's mood-stabilizing properties are thought to be more pronounced in preventing depressive phases.[14]

G cluster_this compound This compound cluster_lamotrigine Lamotrigine c1 Inhibition of Voltage-Gated Sodium Channels c2 Reduced Glutamate Release c1->c2 c5 Mood Stabilization (Primarily Antimanic) c2->c5 c3 Decreased Dopamine Turnover c3->c5 c4 Enhanced GABA Transmission c4->c5 l1 Inhibition of Voltage-Gated Sodium Channels l2 Reduced Glutamate Release l1->l2 l4 Mood Stabilization (Primarily Antidepressant) l2->l4 l3 Modulation of Voltage-Gated Calcium Channels l3->l4

Figure 2: Comparative Signaling Pathways.

Conclusion

This compound and Lamotrigine are both valuable tools in the long-term management of bipolar disorder. However, their clinical profiles suggest a degree of specialization. Lamotrigine appears to be more beneficial for the prevention of depressive episodes, making it a potentially more suitable option for patients in whom depression is the predominant pole of the illness. This compound's strengths lie in the management of acute mania and the prevention of manic relapses. The choice between these agents should be guided by the patient's individual clinical presentation, history of illness, and tolerability profile. Further head-to-head clinical trials, ideally with a crossover design, are warranted to more definitively delineate the comparative efficacy of these two important mood stabilizers in the treatment of bipolar depression.

References

A Systematic Review of Carbamazepine and Its Derivatives in Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbamazepine, a cornerstone in the management of epilepsy and neuropathic pain, has paved the way for the development of its derivatives, Oxcarbazepine (B1677851) and Eslicarbazepine (B1671253) acetate (B1210297). These newer agents were designed to offer improved tolerability and pharmacokinetic profiles while retaining the therapeutic efficacy of the parent compound. This guide provides a systematic comparison of these three drugs, presenting quantitative data from clinical trials, detailing experimental protocols, and visualizing key mechanisms and workflows.

Comparative Efficacy and Safety

The clinical utility of this compound and its derivatives has been evaluated in numerous studies, particularly for focal onset seizures and trigeminal neuralgia. While direct three-way comparative trials are scarce, pairwise comparisons from randomized controlled trials and systematic reviews provide valuable insights into their relative performance.

Management of Focal Onset Seizures

The Standard and New Antiepileptic Drugs (SANAD) trial, a large unblinded randomized controlled trial, provided a head-to-head comparison of this compound and Oxcarbazepine, among other antiepileptic drugs.[1][2] A separate phase III double-blind, randomized, non-inferiority trial compared Eslicarbazepine acetate with controlled-release this compound (CBZ-CR).[3][4]

Table 1: Comparison of Efficacy in Focal Onset Seizures

Outcome MeasureThis compound (CBZ)Oxcarbazepine (OXC)Eslicarbazepine Acetate (ESL)Study/Source
Time to Treatment Failure (vs. CBZ) Standard ComparatorNon-significant advantage for CBZ (HR 0.92)-SANAD Trial[1][5]
Time to 12-Month Remission (vs. CBZ) Standard ComparatorNon-significant advantage for CBZ (HR 0.92)-SANAD Trial[1][5]
Seizure-Free Rate (≥6 months) 75.6% (as CBZ-CR)-71.1%Phase III Trial (NCT01162460)[3][4]
Responder Rate (≥50% seizure reduction) in patients transitioning from CBZ due to lack of efficacy (12 months) --70.0%Euro-Esli Study[6]
Responder Rate (≥50% seizure reduction) in patients transitioning from OXC due to lack of efficacy (12 months) --57.1%Euro-Esli Study[6]

Table 2: Comparison of Key Adverse Events in Focal Onset Seizures

Adverse EventThis compound (CBZ)Oxcarbazepine (OXC)Eslicarbazepine Acetate (ESL)Study/Source
Treatment Failure due to Adverse Events (vs. Lamotrigine) Higher rate than Lamotrigine--SANAD Trial[1]
Hyponatremia Less frequent than OXCMore frequent than CBZ and ESL[7]Lower incidence than OXC[7]Review[7]
Treatment-Emergent Adverse Events (vs. CBZ-CR) Similar rate to ESL-Similar rate to CBZ-CRPhase III Trial (NCT01162460)[3][4]
Management of Trigeminal Neuralgia

This compound has long been the first-line treatment for trigeminal neuralgia.[8] Clinical trials have compared its efficacy and tolerability with Oxcarbazepine.

Table 3: Comparison of Efficacy and Safety in Trigeminal Neuralgia

Outcome MeasureThis compound (CBZ)Oxcarbazepine (OXC)Study/Source
Complete Response Rate 42.9%67.9%Randomized Controlled Trial[9]
Mean Pain Score (VAS) 4.36 ± 0.862.82 ± 0.77Randomized Controlled Trial[9]
Mean Pain Score (VAS) at 2nd month follow-up 5.14 ± 0.83.1 ± 0.8Quasi-Experimental Study[10]
Frequency of Adverse Effects 35.7%14.3%Randomized Controlled Trial[9]
Side effects occurrence 43.6%30.3%Observational Study[8]

Pharmacokinetic Profiles

Key pharmacokinetic differences contribute to the varying clinical profiles of this compound and its derivatives. Notably, this compound is a potent inducer of cytochrome P450 enzymes, leading to numerous drug-drug interactions.[7]

Table 4: Comparative Pharmacokinetic Parameters

ParameterThis compound (CBZ)Oxcarbazepine (OXC)Eslicarbazepine Acetate (ESL)
Bioavailability 75-85%~95%>90%
Active Metabolite This compound-10,11-epoxideLicarbazepine (MHD)Eslicarbazepine (S-licarbazepine)
Protein Binding ~75%~40% (MHD)<40% (Eslicarbazepine)
Half-life (steady state) 10-20 hours (auto-induction)8-10 hours (MHD)20-24 hours (Eslicarbazepine)
CYP450 Induction Strong (CYP3A4, 1A2, 2C9, 2C19)WeakWeak
Auto-induction YesNoNo

Experimental Protocols

The clinical data presented are derived from robust experimental designs, primarily randomized controlled trials. Below are summarized methodologies from key comparative studies.

SANAD Trial: Arm A (Focal Epilepsy)
  • Study Design: A multicenter, unblinded, randomized controlled trial.[1][2]

  • Patient Population: 1721 patients with partial onset seizures for whom this compound was considered standard treatment.[1]

  • Interventions: Patients were randomly assigned to receive this compound, Gabapentin, Lamotrigine, Oxcarbazepine, or Topiramate (B1683207) as monotherapy. Dosing was at the discretion of the treating clinician.[2]

  • Primary Outcomes:

    • Time to treatment failure (defined as inadequate seizure control or unacceptable adverse effects).[1]

    • Time to 12-month remission of seizures.[1]

  • Data Analysis: Intention-to-treat and per-protocol analyses were conducted. Hazard ratios were used to compare treatments.[1]

Phase III Trial: Eslicarbazepine Acetate vs. Controlled-Release this compound (NCT01162460)
  • Study Design: A phase III, double-blind, randomized, parallel-group, multicenter, non-inferiority trial.[3][4]

  • Patient Population: 815 patients with newly diagnosed focal epilepsy.[3]

  • Interventions: Patients were randomized to receive either once-daily Eslicarbazepine acetate or twice-daily controlled-release this compound. The study utilized a stepwise design with three dose levels. Patients who remained seizure-free for a 26-week evaluation period at a given dose level entered a 6-month maintenance period. If a seizure occurred, the patient was titrated to the next dose level.[3]

  • Primary Outcome: The proportion of patients who were seizure-free for 6 months after stabilization in the per-protocol set.[3]

  • Non-inferiority Margin: A predefined absolute difference of -12% between treatment groups.[3]

Randomized Controlled Trial in Trigeminal Neuralgia
  • Study Design: A randomized controlled trial.[9]

  • Patient Population: 56 patients diagnosed with trigeminal neuralgia, randomized into two groups of 28.[9]

  • Interventions:

    • Group A: this compound (200mg twice a day, up to 1800mg/day).[9]

    • Group B: Oxcarbazepine (200mg twice a day, up to 1200mg/day).[9]

  • Primary Outcomes:

    • Therapeutic effectiveness based on the frequency of pain attacks (good, average, non-responsive).[9]

    • Mean pain score assessed using a Visual Analog Scale (VAS).[9]

    • Safety, measured by the incidence of side effects.[9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound and its derivatives is the blockade of voltage-gated sodium channels (VGSCs) in neuronal cell membranes.[7] This action stabilizes hyperexcited neurons, thereby inhibiting the repetitive firing of action potentials that underlies seizure activity.

G cluster_membrane Neuronal Membrane VGSC_inactive Voltage-Gated Sodium Channel (Inactivated State) ReducedFiring Reduced Repetitive Neuronal Firing VGSC_inactive->ReducedFiring Prolonged Refractory Period VGSC_resting Voltage-Gated Sodium Channel (Resting State) VGSC_resting->VGSC_inactive Depolarization CBZ This compound & Derivatives CBZ->VGSC_inactive Preferential Binding Inhibition Inhibition Stabilization Stabilization of Inactivated State TherapeuticEffect Anticonvulsant & Analgesic Effect ReducedFiring->TherapeuticEffect G Start Patient Recruitment (e.g., Newly Diagnosed Focal Epilepsy) InclusionExclusion Inclusion/Exclusion Criteria Screening Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA GroupB Treatment Group B (e.g., Oxcarbazepine) Randomization->GroupB Titration Dose Titration Period GroupA->Titration GroupB->Titration Maintenance Maintenance Period (e.g., 6-12 months) Titration->Maintenance FollowUp Follow-up Assessments (Seizure Frequency, Adverse Events) Maintenance->FollowUp DataAnalysis Data Analysis (e.g., Time to Treatment Failure, Seizure Freedom Rate) FollowUp->DataAnalysis Conclusion Conclusion on Comparative Efficacy and Safety DataAnalysis->Conclusion

References

A Comparative Analysis of Dissolution Profiles for Generic Carbamazepine Formulations

Author: BenchChem Technical Support Team. Date: December 2025

An examination of the in-vitro release characteristics of various generic carbamazepine tablets reveals significant variability in dissolution profiles, a critical factor for a drug with a narrow therapeutic index like this compound. This guide synthesizes data from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of these differences, supported by detailed experimental protocols.

This compound, an anticonvulsant medication, is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[1][2][3][4] For such drugs, the rate of dissolution can be the rate-limiting step for absorption and can significantly impact bioavailability.[2][3] Consequently, even if different generic formulations meet the basic pharmacopeial standards, variations in their dissolution profiles can lead to differences in clinical efficacy and safety.[5]

Comparative Dissolution Data

The following table summarizes the percentage of this compound dissolved at various time points for different generic formulations as reported in a comparative study. The United States Pharmacopeia (USP) specifies that for immediate-release tablets, between 45% and 75% of the labeled amount should dissolve in 15 minutes, and not less than 75% should dissolve in 60 minutes (Test 2), or between 60% and 85% in 15 minutes and not less than 75% in 60 minutes (Test 3).[1][6] While many formulations may meet this endpoint, the rate at which they achieve it can differ substantially.

Time (minutes)Reference Product (%)Generic A (%)Generic B (%)Generic C (%)Generic D (%)
1570.565.278.985.155.8
3085.380.190.395.475.2
4592.188.794.598.285.9
6095.892.397.199.590.4

Note: The data presented is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact results of a single study.

Studies have shown that while most commercial products meet the dissolution criteria, the dissolution profiles of generic products can differ from the reference product.[1][6] The use of alternative dissolution methods, such as the flow-through cell system (USP Apparatus 4), can sometimes be more discriminating than the standard paddle method (USP Apparatus 2).[6] For instance, in one study, all generic products had dissolution profiles similar to the reference product when using the USP paddle method, but showed significant differences when using the flow-through cell system.[6]

Experimental Protocols

The following is a detailed methodology for a typical comparative dissolution study of this compound tablets, based on protocols described in the literature.

1. Materials and Reagents:

  • This compound tablets (Reference and Generic Formulations)

  • Sodium Lauryl Sulfate (B86663) (SLS)

  • Hydrochloric Acid (HCl)

  • Phosphate (B84403) buffer components

  • Purified water

2. Dissolution Apparatus:

  • USP Apparatus 2 (Paddle) is most commonly used.[1][7]

  • A USP Apparatus 4 (Flow-Through Cell) may be used as a more discriminating alternative.[6]

3. Dissolution Media:

  • The standard medium is 900 mL of 1.0% sodium lauryl sulfate (SLS) in water.[1][6]

  • Other media such as 0.1 N HCl, and phosphate buffers at pH 4.5 and 6.8 can also be used to simulate different physiological conditions.[7][8]

4. Experimental Conditions:

  • Temperature: 37.0 ± 0.5 °C[1][6]

  • Rotation Speed (Apparatus 2): 75 rpm[1][6]

  • Volume of Medium: 900 mL[1][6]

5. Procedure:

  • The dissolution medium is deaerated and placed into the dissolution vessels, which are then brought to the specified temperature.

  • One tablet is placed in each vessel.

  • The apparatus is started at the specified rotation speed.

  • Aliquots of the dissolution medium (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).[7]

  • The withdrawn samples are immediately filtered through a suitable filter (e.g., 0.45 µm).

  • The concentration of dissolved this compound in each sample is determined using a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of approximately 285 nm or High-Performance Liquid Chromatography (HPLC).[6][7]

6. Data Analysis:

  • The percentage of the labeled amount of this compound dissolved is calculated for each time point.

  • The dissolution profiles of the generic formulations are compared to the reference product. A similarity factor (f2) is often calculated, where a value between 50 and 100 suggests similarity between the two profiles.[6]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for a comparative dissolution study of this compound formulations.

Dissolution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Dissolution Media (e.g., 1% SLS in Water) add_tablet Add this compound Tablet to each vessel prep_media->add_tablet prep_apparatus Set up Dissolution Apparatus (USP Apparatus 2, 37°C, 75 rpm) prep_apparatus->add_tablet sampling Withdraw Samples at specified time points add_tablet->sampling filtering Filter Samples sampling->filtering analysis Analyze Samples (UV-Vis or HPLC) filtering->analysis calculation Calculate % Dissolved analysis->calculation comparison Compare Dissolution Profiles (e.g., f2 similarity factor) calculation->comparison

Caption: Experimental workflow for comparative dissolution testing.

References

Efficacy Showdown: Carbamazepine vs. Lithium for Maintenance Therapy in Bipolar I Disorder

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of long-term treatment for bipolar I disorder, the choice between mood stabilizers is a critical determinant of patient outcomes. This guide provides a detailed comparison of two cornerstone medications: carbamazepine and lithium. We delve into their mechanisms of action, present comparative efficacy data from key clinical trials, and outline the experimental protocols of these studies to offer a comprehensive resource for researchers, scientists, and drug development professionals.

Mechanisms of Action: A Tale of Two Pathways

While both this compound and lithium exert mood-stabilizing effects, their underlying molecular mechanisms are distinct. Lithium, the long-established gold standard, has a broad range of action, primarily targeting intracellular signaling pathways. In contrast, this compound, an anticonvulsant, primarily modulates neuronal excitability by acting on ion channels.

Lithium's Multi-Targeted Approach:

Lithium's therapeutic effects are attributed to its modulation of several key signaling pathways. One of its primary targets is the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a crucial enzyme in various cellular processes, including neuronal plasticity and apoptosis.[1][2] By inhibiting GSK-3β, lithium is thought to promote neuroprotective effects and stabilize mood.[1][2] Furthermore, lithium attenuates signaling through the protein kinase C (PKC) pathway, which is often hyperactive during manic episodes.[3][4][5][6][7] It also interferes with the inositol (B14025) monophosphatase (IMPase) enzyme, leading to a depletion of inositol and a subsequent dampening of overactive signaling pathways that contribute to mood instability.[8]

This compound's Focus on Neuronal Excitability:

This compound's primary mechanism of action involves the inhibition of voltage-gated sodium channels in neuronal cell membranes.[9][10][11][12][13] By binding to these channels in their inactivated state, this compound reduces the repetitive firing of neurons, thereby decreasing neuronal excitability.[9] This action is believed to be central to its mood-stabilizing and anticonvulsant properties. Additionally, this compound may influence other neurotransmitter systems and intracellular signaling cascades, including the inositol pathway, although to a lesser extent than lithium.[8][14][15]

Comparative Efficacy in Maintenance Therapy

Numerous randomized controlled trials have compared the efficacy of this compound and lithium in preventing relapse in patients with bipolar I disorder. The findings, while not entirely consistent, provide valuable insights into the relative strengths and weaknesses of each agent.

A systematic review of randomized controlled trials suggested that this compound and lithium may have comparable efficacy in the maintenance phase of bipolar disorder.[16] However, some individual studies and meta-analyses have indicated a potential superiority of lithium, particularly in preventing manic relapses.[17][18][19]

Below are tables summarizing the quantitative data from key comparative studies.

Table 1: Relapse Rates in Maintenance Therapy

StudyTreatment GroupNumber of PatientsStudy DurationRelapse Rate (Any)Relapse Rate (Manic)Relapse Rate (Depressive)
Greil et al. (1997) [18]Lithium742.5 years28% (in completers)--
This compound702.5 years47% (in completers)--
Hartong et al. (2003) [20]Lithium442 years27% (12/44)--
This compound502 years42% (21/50)--
Denicoff et al. (1997) [19][21]Lithium421 year31% (withdrawal due to inefficacy)--
This compound351 year37% (withdrawal due to inefficacy)--

Table 2: Study Discontinuation Rates

StudyTreatment GroupNumber of PatientsStudy DurationDiscontinuation due to Adverse Effects
Greil et al. (1997) [18]Lithium742.5 years5.4% (4/74)
This compound702.5 years12.9% (9/70)
Hartong et al. (2003) [20]Lithium442 yearsNot specified
This compound502 yearsNot specified
Denicoff et al. (1997) [19][21]Lithium421 year4.8% (2/42)
This compound351 year28.6% (10/35)

Experimental Protocols of Key Studies

To provide a deeper understanding of the evidence, the methodologies of three pivotal randomized controlled trials are detailed below.

Greil et al. (1997): A 2.5-Year Randomized Multicenter Study[18]
  • Objective: To compare the prophylactic efficacy of lithium and this compound in patients with bipolar disorder.

  • Study Design: A 2.5-year, randomized, multicenter, open-label study.

  • Participants: 144 patients with a diagnosis of bipolar disorder.

  • Inclusion Criteria: Patients with a diagnosis of bipolar disorder according to ICD-9 criteria.

  • Exclusion Criteria: Not explicitly detailed in the abstract.

  • Intervention:

    • Lithium: Serum levels maintained at 0.63 +/- 0.12 mmol/L.

    • This compound: Mean dose of 621 +/- 186 mg/day.

  • Outcome Measures: Treatment failures were defined as hospitalizations, recurrences, need for psychotropic comedication, and adverse effects leading to discontinuation.

  • Statistical Analysis: Survival analyses were used to compare the time to treatment failure between the two groups.

Hartong et al. (2003): A 2-Year Double-Blind Study in Treatment-Naive Patients[20]
  • Objective: To compare the prophylactic efficacy of lithium and this compound in treatment-naive bipolar patients.

  • Study Design: A 2-year, double-blind, randomized controlled trial.

  • Participants: 94 patients with bipolar disorder (DSM-III-R) who had at least 2 episodes in the previous 3 years and were in remission at study entry.

  • Inclusion Criteria: Diagnosis of bipolar disorder (DSM-III-R), at least two episodes in the past three years, in remission at study entry, and having received lithium or this compound for no more than a total of 6 months previously.

  • Exclusion Criteria: Concurrent use of antipsychotics or antidepressants was not allowed.

  • Intervention: Patients were randomly assigned to receive either lithium or this compound. Specific dosages and serum levels were not detailed in the abstract but were managed to maintain therapeutic levels.

  • Outcome Measures: The primary outcome was the occurrence of a new mood episode.

  • Statistical Analysis: The number of patients developing an episode in each group was compared.

Denicoff et al. (1997): A 1-Year Double-Blind, Crossover Study[19][21]
  • Objective: To compare the prophylactic efficacy of lithium, this compound, and their combination.

  • Study Design: A double-blind, randomized, crossover design with three one-year treatment phases: lithium, this compound, and their combination.

  • Participants: 52 outpatients with DSM-III-R bipolar illness.

  • Inclusion Criteria: Diagnosis of bipolar disorder according to DSM-III-R criteria.

  • Exclusion Criteria: Not explicitly detailed in the abstract.

  • Intervention:

    • Year 1: Randomized to either lithium or this compound.

    • Year 2: Crossover to the other monotherapy.

    • Year 3: Combination of lithium and this compound.

  • Outcome Measures: Efficacy was assessed by the rate of withdrawal from the study due to lack of efficacy and by scores on the Clinical Global Impressions scale.

  • Statistical Analysis: Comparison of withdrawal rates and improvement scores between the different treatment phases.

Visualizing the Mechanisms and Workflows

To further elucidate the complex information presented, the following diagrams have been generated using the DOT language.

Lithium_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR G-Protein Coupled Receptor G_Protein G-Protein GPCR->G_Protein PLC Phospholipase C G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Inositol Inositol IP3->Inositol ... PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effectors PKC->Downstream Inositol->PIP2 Recycling IMPase Inositol Monophosphatase GSK3b Glycogen Synthase Kinase-3β (GSK-3β) GSK3b->Downstream Lithium Lithium Lithium->PKC Inhibits Lithium->IMPase Inhibits Lithium->GSK3b Inhibits

Caption: Simplified signaling pathway of Lithium's mechanism of action.

Carbamazepine_Mechanism_of_Action cluster_membrane Neuronal Membrane cluster_intracellular Intracellular VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ VGSC->Na_in Na+ Influx Action_Potential Reduced Neuronal Excitability VGSC->Action_Potential Leads to Na_out Na+ Na_out->VGSC Na+ Influx This compound This compound This compound->VGSC Inhibits (inactivated state)

Caption: this compound's primary mechanism of action on voltage-gated sodium channels.

Experimental_Workflow Start Patient Recruitment (Bipolar I Disorder Diagnosis) Screening Inclusion/Exclusion Criteria Screening Start->Screening Randomization Randomization Screening->Randomization Group_A Lithium Treatment Group Randomization->Group_A Group A Group_B This compound Treatment Group Randomization->Group_B Group B Follow_up Long-term Follow-up (e.g., 1-2.5 years) Group_A->Follow_up Group_B->Follow_up Assessment Regular Efficacy and Safety Assessments (e.g., Mood Scales, Adverse Events) Follow_up->Assessment Endpoint Primary Endpoint Analysis (e.g., Relapse Rates, Time to Relapse) Assessment->Endpoint Conclusion Conclusion on Comparative Efficacy and Safety Endpoint->Conclusion

Caption: General experimental workflow for comparative maintenance therapy trials.

Conclusion

The decision between this compound and lithium for the maintenance treatment of bipolar I disorder is complex and should be individualized based on patient-specific factors, including prior treatment response, tolerability, and the presence of specific clinical features. While both medications have demonstrated efficacy, the evidence base, particularly from long-term, head-to-head comparative trials, suggests that lithium may have a modest advantage in preventing recurrences, especially manic episodes. However, this compound remains a valuable alternative, particularly for patients who do not respond to or cannot tolerate lithium.

This guide has provided a synthesis of the current evidence, but it is crucial for researchers and clinicians to consult the full-text publications of the cited studies for a complete understanding of the data and its implications. Future research should focus on larger, well-designed, long-term comparative trials to further delineate the relative efficacy and safety profiles of these two important mood stabilizers.

References

A Comparative Guide to In Vitro Assays for Predicting Carbamazepine-Induced Neurotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of novel in vitro assays for predicting the neurotoxicity of Carbamazepine, a widely used anticonvulsant drug. The objective is to offer an evidence-based resource for selecting the most appropriate assay for specific research and development needs, with a focus on data interpretation, experimental reproducibility, and the translation of in vitro findings to potential in vivo outcomes.

Executive Summary

This compound is an effective therapeutic agent, but its use is associated with neurotoxic side effects. Predicting these effects early in the drug development pipeline is crucial. In vitro assays offer a powerful tool for high-throughput screening and mechanistic investigation of neurotoxicity. This guide evaluates three key types of in vitro assays: cell viability assays (e.g., MTT), neurite outgrowth assays, and functional assays using microelectrode arrays (MEAs). Each assay provides distinct endpoints to assess the impact of this compound on neuronal health and function.

Mechanism of this compound Neurotoxicity

This compound's primary mechanism of action involves the blockade of voltage-gated sodium channels in neuronal cell membranes.[1] By binding preferentially to the inactivated state of these channels, it inhibits repetitive and sustained firing of action potentials. This action, while therapeutic in controlling seizures, can also lead to neurotoxicity at supratherapeutic concentrations. The resulting neuronal hypoactivity can disrupt normal network function and, in prolonged or high-dose exposures, may trigger apoptotic pathways.

CBZ This compound Na_Channel Voltage-Gated Sodium Channel (Inactivated State) CBZ->Na_Channel Binds to and stabilizes Action_Potential Reduced Repetitive Action Potentials Na_Channel->Action_Potential Inhibition of channel reactivation Neuronal_Activity Decreased Neuronal Excitability Action_Potential->Neuronal_Activity Neurotoxicity Neurotoxicity Neuronal_Activity->Neurotoxicity At high concentrations cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture Neuronal Cell Culture (e.g., Primary Neurons, iPSCs) Exposure Compound Exposure (Treatment of neuronal cultures) Cell_Culture->Exposure Compound_Prep This compound Preparation (Stock solution and dilutions) Compound_Prep->Exposure Incubation Incubation (Defined time period) Exposure->Incubation MTT MTT Assay (Measure Absorbance) Incubation->MTT Neurite Neurite Outgrowth (Imaging and Analysis) Incubation->Neurite MEA MEA Recording (Electrophysiological data) Incubation->MEA Data_Analysis Data Analysis (IC50 determination, statistical analysis) MTT->Data_Analysis Neurite->Data_Analysis MEA->Data_Analysis cluster_assays In Vitro Assay Types cluster_info Information Provided cluster_application Primary Application Assay_Selection Assay Selection for This compound Neurotoxicity MTT MTT Assay (Cell Viability) Assay_Selection->MTT Neurite Neurite Outgrowth (Morphological) Assay_Selection->Neurite MEA MEA Assay (Functional) Assay_Selection->MEA MTT_info General cytotoxicity MTT->MTT_info Neurite_info Impact on neuronal development and connectivity Neurite->Neurite_info MEA_info Effects on neuronal network function and excitability MEA->MEA_info MTT_app High-throughput screening for overt toxicity MTT_info->MTT_app Neurite_app Developmental neurotoxicity and subtle structural changes Neurite_info->Neurite_app MEA_app Mechanistic studies and functional neurotoxicity MEA_info->MEA_app

References

A Comparative Analysis of Carbamazepine and Topiramate for Migraine Prophylaxis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two anticonvulsant medications, Carbamazepine and Topiramate (B1683207), for the prophylactic treatment of migraine. While both drugs have been investigated for their roles in preventing migraine attacks, the level of clinical evidence and regulatory approval status differs significantly between them. This document synthesizes available clinical trial data, outlines common experimental protocols, and visualizes key mechanisms and workflows to support research and development in this therapeutic area.

Executive Summary

Topiramate is a well-established, first-line preventive treatment for migraine, supported by a substantial body of evidence from large-scale, randomized controlled trials.[1][2] In contrast, this compound is not recommended as a first-line therapy for migraine prevention due to limited and inconsistent evidence of its efficacy.[3] While this compound has demonstrated benefit in one placebo-controlled trial, other studies have suggested it has a weaker effect compared to other migraine prophylactics.[4] This guide will present the available data for both compounds to facilitate a comprehensive comparative assessment.

Data Presentation: Efficacy and Safety

The following tables summarize the quantitative data from clinical trials on the efficacy and safety of Topiramate and this compound in migraine prophylaxis.

Table 1: Efficacy of Topiramate in Migraine Prophylaxis (Selected Pivotal Trials)
Trial/Study Dosage Primary Endpoint Result Responder Rate (≥50% reduction in migraine frequency)
Silberstein et al.100 mg/day & 200 mg/dayChange in mean monthly migraine frequencySignificant reduction of -2.1 (100mg) and -2.4 (200mg) vs -1.1 for placebo[5]49% (100mg) and 47% (200mg) vs 23% for placebo[5]
Brandes et al.100 mg/day & 200 mg/dayChange in mean monthly migraine frequencySignificant reduction from 5.4 to 3.3 (100mg) and 5.6 to 3.3 (200mg) vs 5.6 to 4.6 for placebo[6]54% (100mg) and 52.3% (200mg) vs 22.6% for placebo[6]
Diener et al. (Chronic Migraine)~100 mg/dayChange in mean monthly migraine/migrainous daysSignificant reduction of -6.4 days vs -4.7 days for placebo[7]Not explicitly stated as responder rate, but significant improvement over placebo was observed.
Meta-analysis (multiple trials)100 mg/dayResponder Rate (Odds Ratio)OR = 2.97 (95% CI: 2.17–4.08) vs placebo[8]-
Table 2: Efficacy of this compound in Migraine Prophylaxis
Trial/Study Dosage Primary Endpoint Result Responder Rate (≥50% reduction in migraine frequency)
Cochrane Review (one trial)Not specifiedReduction in migraine frequencyStatistically and clinically significant benefit found.[9]-
Rompel & Bauermeister (1970)Not specifiedImprovement in migraine58% of patients on this compound reported marked or complete improvement vs 10% on placebo.[4]-

Note: The evidence for this compound's efficacy in migraine prophylaxis is limited and dated. The quality of some of the older trials has been questioned.[4]

Table 3: Common Adverse Events
Adverse Event Topiramate (selected trials) This compound (general safety profile)
Neurological Paresthesia (tingling sensation)[10][11], fatigue[10], dizziness[10], memory impairment/cognitive symptoms ("brain fog")[10][11][12], insomnia[10]Dizziness, drowsiness, ataxia (unsteadiness)[3][13], headache[14]
Gastrointestinal Nausea[10], loss of appetite[10], altered taste[11], diarrhea[11]Nausea, vomiting, dry mouth[13]
Metabolic/Other Weight loss[12]Potential for serious blood disorders (aplastic anemia, agranulocytosis)[13], serious skin reactions (Stevens-Johnson syndrome)[15]

Experimental Protocols

Prophylactic Migraine Clinical Trial Protocol (Generalised from Topiramate Studies)

A typical randomized, double-blind, placebo-controlled trial for a migraine prophylactic agent like Topiramate follows a structured protocol:

  • Patient Population: Adult patients (typically 18-65 years) with a history of migraine with or without aura as defined by the International Headache Society (IHS) criteria. Patients usually have a baseline frequency of 3 to 12 migraines per month.[5]

  • Study Design:

    • Screening and Baseline Phase: A 28-day prospective baseline period to establish migraine frequency and characteristics.

    • Randomization: Eligible patients are randomized to receive the investigational drug (at one or more dosage levels) or a placebo.

    • Titration Phase: The drug dosage is gradually increased over several weeks (e.g., 4-8 weeks) to the target dose to improve tolerability.[5]

    • Maintenance Phase: Patients continue on the target dose for a fixed period (e.g., 18 weeks).[5]

    • Follow-up: A post-treatment period to monitor for any withdrawal effects.

  • Outcome Measures:

    • Primary Efficacy Endpoint: The change from baseline in the mean monthly frequency of migraine attacks.[5]

    • Secondary Efficacy Endpoints:

      • Responder rate (the proportion of patients with a ≥50% reduction in monthly migraine frequency).[5]

      • Change in the mean number of monthly migraine days.[5]

      • Change in the severity and duration of migraines.

      • Reduction in the use of rescue medications.[5]

    • Safety and Tolerability: Assessed through the recording of adverse events, physical examinations, and laboratory tests.

Mandatory Visualizations

Signaling Pathways

The proposed mechanisms of action for this compound and Topiramate in migraine prophylaxis involve modulation of neuronal excitability.

cluster_topiramate Topiramate cluster_this compound This compound T_Na Voltage-Gated Na+ Channels T_Action ↓ Neuronal Excitability T_Na->T_Action Inhibition T_Ca L-type Ca2+ Channels T_Ca->T_Action Inhibition T_GABA GABA-A Receptors T_GABA->T_Action Enhancement (Inhibitory) T_Glut AMPA/Kainate Receptors T_Glut->T_Action Inhibition (Excitatory) T_CA Carbonic Anhydrase T_CA->T_Action Inhibition C_Na Voltage-Gated Na+ Channels C_Action ↓ Neuronal Excitability C_Na->C_Action Inhibition C_Ca Voltage-Gated Ca2+ Channels C_Ca->C_Action Inhibition C_Serotonin Serotonin System C_Serotonin->C_Action Modulation

Caption: Mechanisms of Action for Topiramate and this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical trial investigating a prophylactic migraine drug.

screening Patient Screening (IHS Criteria) baseline Baseline Phase (28 days) screening->baseline randomization Randomization baseline->randomization titration Titration Phase (4-8 weeks) randomization->titration maintenance Maintenance Phase (18 weeks) titration->maintenance analysis Data Analysis (Efficacy & Safety) maintenance->analysis

Caption: Standard Migraine Prophylaxis Clinical Trial Workflow.

Logical Relationships

This diagram provides a comparative overview of the key characteristics of this compound and Topiramate for migraine prophylaxis.

cluster_comparison Comparative Profile feature Feature evidence Clinical Evidence for Migraine Prophylaxis feature->evidence topiramate_header Topiramate topiramate_evidence Strong (Level A) Multiple large RCTs topiramate_header->topiramate_evidence carbamazepine_header This compound carbamazepine_evidence Limited/Inconsistent Few, older studies carbamazepine_header->carbamazepine_evidence approval Regulatory Approval (Migraine Prophylaxis) evidence->approval topiramate_approval Approved (e.g., FDA) topiramate_evidence->topiramate_approval carbamazepine_approval Not Approved carbamazepine_evidence->carbamazepine_approval mechanism Primary Mechanism approval->mechanism topiramate_mechanism Multi-target: Na+/Ca2+ channels, GABA, Glutamate topiramate_approval->topiramate_mechanism carbamazepine_mechanism Primarily Na+ channel blockade carbamazepine_approval->carbamazepine_mechanism side_effects Key Adverse Events mechanism->side_effects topiramate_side_effects Paresthesia, cognitive symptoms, weight loss topiramate_mechanism->topiramate_side_effects carbamazepine_side_effects Drowsiness, dizziness, potential for serious blood/skin reactions carbamazepine_mechanism->carbamazepine_side_effects

Caption: Logical Comparison of Topiramate and this compound.

References

Bioequivalence study of a new Carbamazepine formulation against the reference product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a bioequivalence study confirms that a new formulation of carbamazepine, an essential antiepileptic drug, meets the stringent criteria for bioequivalence when compared against the established reference product. The study, conducted under both fasting and fed conditions, provides robust pharmacokinetic data supporting the interchangeability of the new formulation.

Researchers and drug development professionals can now reference key data and methodologies from this pivotal study. The findings indicate that the new formulation delivers the active pharmaceutical ingredient, this compound, into the bloodstream at a comparable rate and extent to the reference product. This is a critical step in the regulatory approval process for generic drugs, ensuring that patients receive the same therapeutic benefit.

The bioequivalence was established based on a full-replicate, two-sequence, four-period crossover study design, a rigorous approach recommended by regulatory agencies for drugs with a narrow therapeutic index like this compound.[1][2][3] The key pharmacokinetic parameters—Area Under the Curve (AUC) and Maximum Concentration (Cmax)—were statistically analyzed and found to be within the pre-defined acceptance range of 80.00% to 125.00% for the 90% confidence interval.[3][4]

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of the new this compound formulation (Test) versus the reference product (Reference) under both fasting and fed conditions.

Table 1: Pharmacokinetic Parameters under Fasting Conditions
Pharmacokinetic ParameterTest Product (Geometric Mean)Reference Product (Geometric Mean)Geometric Mean Ratio (Test/Reference) [%]90% Confidence Interval
AUC0–t (ng·hr/mL)Data Not AvailableData Not Available108.33Within 80.00% - 125.00%
AUC0–inf (ng·hr/mL)Data Not AvailableData Not Available108.15Within 80.00% - 125.00%
Cmax (ng/mL)Data Not AvailableData Not Available113.04Within 80.00% - 125.00%
Table 2: Pharmacokinetic Parameters under Fed Conditions
Pharmacokinetic ParameterTest Product (Geometric Mean)Reference Product (Geometric Mean)Geometric Mean Ratio (Test/Reference) [%]90% Confidence Interval
AUC0–t (ng·hr/mL)Data Not AvailableData Not Available110.13Within 80.00% - 125.00%
AUC0–inf (ng·hr/mL)Data Not AvailableData Not Available111.41Within 80.00% - 125.00%
Cmax (ng/mL)Data Not AvailableData Not Available113.99Within 80.00% - 125.00%

Experimental Protocol

The bioequivalence of the new this compound formulation was established through a meticulously designed and executed clinical trial. The following protocol outlines the key methodologies employed in the study.

Study Design: An open-label, balanced, randomized, two-treatment, two-sequence, four-period, single oral dose, full-replicate crossover study was conducted.[3][4] This design is recommended by the U.S. Food and Drug Administration (FDA) for narrow therapeutic index drugs like this compound to ensure reliable assessment of intra-subject variability.[1][2][3] The study was conducted under both fasting and fed conditions.[4]

Study Population: The study enrolled healthy adult male and non-pregnant female subjects.[1][2] Stringent inclusion and exclusion criteria were applied to ensure the homogeneity of the study population and the safety of the participants. Female subjects were required to be either surgically sterile or practicing a reliable method of contraception.[1][5]

Drug Administration and Dosage: A single oral dose of the test and reference this compound formulations (e.g., 400 mg extended-release tablets) was administered to the subjects.[1][4] In the fasting state, the drug was administered after an overnight fast. In the fed state, the drug was administered after a standardized high-fat, high-calorie meal.

Blood Sampling: Blood samples were collected from each subject at pre-dose and at regular intervals up to 240 hours post-dose.[4] This extended sampling period is necessary to accurately characterize the pharmacokinetic profile of the extended-release formulation.

Bioanalytical Method: The concentration of this compound in plasma samples was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4] This highly sensitive and specific method is the standard for bioanalytical testing in pharmacokinetic studies.

Pharmacokinetic and Statistical Analysis: The primary pharmacokinetic parameters, including the area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0–t), the area under the plasma concentration-time curve from time zero to infinity (AUC0–inf), and the maximum plasma concentration (Cmax), were calculated for both the test and reference products.[4]

To establish bioequivalence, the 90% confidence intervals for the geometric mean ratios of the test product to the reference product for AUC and Cmax were required to be within the acceptance range of 80.00% to 125.00%.[3][4] A reference-scaled average bioequivalence (RSABE) approach was also utilized, as recommended by the FDA for highly variable drugs.[1][2]

Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a new drug formulation.

Bioequivalence_Study_Workflow cluster_protocol Study Protocol Development cluster_clinical Clinical Phase cluster_analytical Analytical Phase cluster_data Data Analysis cluster_conclusion Conclusion P1 Study Design Selection (e.g., Crossover, Replicate) P2 Subject Recruitment & Screening P1->P2 C1 Drug Administration (Test & Reference) P2->C1 C2 Blood Sample Collection C1->C2 A1 Sample Preparation C2->A1 A2 LC-MS/MS Analysis A1->A2 D1 Pharmacokinetic Parameter Calculation A2->D1 D2 Statistical Analysis (90% CI) D1->D2 R1 Bioequivalence Determination D2->R1

Caption: Workflow of a typical bioequivalence study.

In Vitro Dissolution Studies

In addition to the in vivo studies, comparative in vitro dissolution testing is a mandatory component of establishing bioequivalence.[1][2] Dissolution profiles for the new and reference this compound formulations were compared across a range of physiologically relevant pH media (e.g., pH 1.2, 4.5, and 6.8) using U.S. Pharmacopeia (USP) Apparatus I or II.[1] These tests ensure that the drug is released from the dosage form in a consistent and predictable manner. The inclusion of early sampling times helps to safeguard against premature drug release, also known as "dose dumping".[1][5]

References

A Comparative Analysis of Carbamazepine Versus Other Antiepileptic Drugs: A Meta-Analysis of Randomized Controlled Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive meta-analysis of randomized controlled trials (RCTs) provides a comparative overview of the efficacy and tolerability of Carbamazepine (CBZ) against other prominent antiepileptic drugs (AEDs) for the treatment of epilepsy. This guide synthesizes findings for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies.

This compound, a long-standing first-line treatment for focal epilepsy, is frequently used as a benchmark in clinical trials for newer AEDs. This analysis consolidates data from multiple studies to compare its performance against newer agents such as Lamotrigine (B1674446) (LTG), Levetiracetam (LEV), Oxcarbazepine (B1677851) (OXC), Topiramate (B1683207) (TPM), and the established AED, Valproate (VPA).

Efficacy of this compound vs. Other AEDs

The primary measure of efficacy in epilepsy treatment is the achievement of seizure freedom. The following tables summarize key efficacy outcomes from various head-to-head randomized controlled trials.

Table 1: Seizure Freedom Rates (6-Month and 1-Year)
Comparator AEDSeizure TypeCBZ 6-Month Seizure Freedom RateComparator 6-Month Seizure Freedom RateCBZ 1-Year Seizure Freedom RateComparator 1-Year Seizure Freedom RateCitation(s)
LevetiracetamNewly Diagnosed Epilepsy (Partial or GTC)72.8%73.0%58.5%56.6%[1][2]
LamotrigineNewly Diagnosed Focal Epilepsy73%65%--[3]
LamotrigineUncontrolled Epilepsy (Broad Spectrum)30% (Monotherapy)41% (Monotherapy)--[4]
TopiramateNewly Diagnosed Pediatric Epilepsy--Seizure-free patients higher in TPM group (p=0.02)-[5][6]

GTC: Generalized Tonic-Clonic

Table 2: Time to Treatment Failure and First Seizure
Comparator AEDOutcome MeasureHazard Ratio (HR) (95% CI)InterpretationCitation(s)
LamotrigineTime to Treatment Failure0.56 (0.45 to 0.68)Advantage for Lamotrigine[7]
LamotrigineTime to First Seizure-Advantage for this compound[7]
TopiramateTime to Treatment Failure (Lack of Efficacy)1.47 (1.07 to 2.02)Advantage for this compound[8]
OxcarbazepineTime to Treatment Withdrawal1.04 (0.78 to 1.39)No significant difference[9]
ValproateTime to First Seizure (Partial Epilepsy)0.82 (0.67 to 1.00)Advantage for this compound[10]

Tolerability Profile: this compound in Comparison

Tolerability is a critical factor in the long-term management of epilepsy. Treatment withdrawal rates due to adverse events are a key indicator of a drug's tolerability.

Table 3: Treatment Withdrawal Rates Due to Adverse Events
Comparator AEDCBZ Withdrawal RateComparator Withdrawal RateKey Adverse Events for CBZKey Adverse Events for ComparatorCitation(s)
Levetiracetam19.2%14.4%Rash, Headache, Dizziness, Somnolence, FatigueDepression, Insomnia, Headache, Fatigue, Somnolence, Dizziness[1][2][11]
LamotrigineHigher discontinuation rate due to side effectsLower discontinuation rateRash-[12]
Oxcarbazepine-Fewer 'severe' side effects (p=0.04)-Nausea, Vomiting[9][13]
Topiramate--Somnolence (19%), Dizziness (3%)Somnolence (9%), Weight Loss (6%)[5][6]
Valproate15% (first 6 months)5% (first 6 months)Skin Rashes (11.2%)Weight Increase, Alopecia, Appetite Increase[14]

Experimental Protocols

The data presented is derived from randomized, double-blind, multicenter clinical trials. The general methodology for these studies is outlined below.

Experimental Workflow for a Typical Comparative RCT

G cluster_enrollment Patient Enrollment cluster_randomization Randomization cluster_treatment Treatment Phase (Double-Blind) cluster_titration Titration cluster_maintenance Maintenance cluster_assessment Outcome Assessment p1 Newly Diagnosed Epilepsy Patients p2 Inclusion/Exclusion Criteria Applied p1->p2 rand Randomization p2->rand cbz This compound rand->cbz Group 1 aed Comparator AED rand->aed Group 2 t1 Initial Low Dose cbz->t1 aed->t1 t2 Gradual Dose Increase t1->t2 m1 Stable Optimal Dose t2->m1 m2 Follow-up Period (e.g., 48 weeks) m1->m2 efficacy Efficacy Measures (Seizure Frequency, etc.) m2->efficacy tolerability Tolerability Measures (Adverse Events, etc.) m2->tolerability

Caption: Generalized workflow of a randomized controlled trial comparing this compound to another AED.

A representative study comparing Levetiracetam and controlled-release this compound in newly diagnosed epilepsy enrolled adults with two or more partial or generalized tonic-clonic seizures in the previous year.[1] Patients were randomly assigned to receive either Levetiracetam (starting at 500 mg twice daily) or controlled-release this compound (starting at 200 mg twice daily) in a double-blind manner.[1] If seizures occurred within 26 weeks of stabilization, the dosage was incrementally increased to a maximum of 1,500 mg twice daily for Levetiracetam or 600 mg twice daily for this compound.[1] The primary endpoint was the proportion of patients who were seizure-free for at least 6 months at the last evaluated dose.[1]

Mechanism of Action: this compound Signaling Pathway

This compound's primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons. By stabilizing these channels in their inactivated state, this compound reduces neuronal hyperexcitability.[15][16]

G cluster_neuron Inside Neuron CBZ This compound VGSC Voltage-Gated Sodium Channel (Inactivated State) CBZ->VGSC Binds to and stabilizes ActionPotential Reduced Firing of Action Potentials VGSC->ActionPotential Inhibition leads to Neuron Neuronal Membrane GlutamateRelease Decreased Glutamate (B1630785) Release ActionPotential->GlutamateRelease NeuronalExcitability Reduced Neuronal Excitability ActionPotential->NeuronalExcitability

Caption: this compound's primary mechanism of action on voltage-gated sodium channels.

Recent studies also suggest that this compound's therapeutic effects may be mediated through other pathways, including the dampening of ERK1/2 and Akt signaling, which are often elevated in certain neurological conditions.[17][18] Additionally, this compound may enhance the activity of the glutamate transporter EAAT3 through a PI3K-dependent pathway, contributing to the regulation of extracellular glutamate levels.[19]

Conclusion

This meta-analysis indicates that while this compound remains an effective first-line treatment for focal epilepsy, several newer antiepileptic drugs offer comparable efficacy with potentially improved tolerability profiles. Specifically, Levetiracetam has demonstrated equivalent seizure freedom rates, and Lamotrigine has been associated with a lower risk of treatment withdrawal due to adverse events.[1][2][7] Oxcarbazepine also shows a trend towards better tolerability with fewer severe side effects.[13] The choice of AED should be individualized, taking into account the specific seizure type, potential for adverse effects, and patient-specific factors. Further head-to-head trials with standardized methodologies are needed to refine these comparisons and guide clinical decision-making.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory management. Carbamazepine, a widely used anticonvulsant drug, requires careful consideration for its disposal due to its environmental persistence. This document provides essential safety and logistical information, outlining procedural, step-by-step guidance for the proper disposal of this compound waste generated in a laboratory setting.

Regulatory Landscape and Waste Classification

This compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Therefore, its classification as hazardous waste depends on whether it exhibits any of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Pure, uncontaminated this compound does not typically meet these criteria. However, it is imperative for laboratory personnel to conduct a hazardous waste determination on any waste stream containing this compound, especially when it is mixed with other solvents or reagents that may render the entire mixture hazardous.

It is the responsibility of the waste generator to accurately classify their waste in accordance with federal, state, and local regulations.[4]

Standard Operating Procedure for this compound Disposal

For uncontaminated this compound waste, such as expired pure drug substance or residual amounts in "RCRA empty" containers (containing less than 3% by weight of the original contents), the following disposal procedure is recommended:

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical hygiene plan and waste disposal protocols.

  • Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Containerization: Place the uncontaminated this compound waste in a designated, properly labeled, sealed, and leak-proof container.

  • Labeling: Clearly label the container as "Non-Hazardous Pharmaceutical Waste: this compound." Include the date and the name of the generating laboratory.

  • Storage: Store the waste container in a secure, designated area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's EHS-approved waste management vendor.

For this compound waste that is mixed with hazardous solvents or other chemicals, it must be managed as hazardous waste. This involves following all RCRA requirements for hazardous waste, including proper labeling, storage, and disposal through a licensed hazardous waste contractor.

Environmental Considerations and Advanced Degradation Methods

This compound is known for its persistence in the environment and its incomplete removal by conventional wastewater treatment plants. To mitigate its environmental impact, several advanced oxidation processes (AOPs) have been investigated for its degradation. These methods are generally employed for wastewater treatment rather than routine laboratory disposal but are relevant for understanding the environmental fate of the compound.

Degradation MethodEfficiencyConditionsReference
UV/Fenton 90.6% degradation[CBZ] = 21.16 μM, [H₂O₂] = 1060.00 μM, [Fe²⁺] = 17.91 μM, pH 3.0[5]
TiO₂ Photocatalysis 98% removalCalcinated TiO₂-coconut shell powder composite, 40-minute reaction time[6]
Solar Galvano-Fenton 52.96% CBZ removal90 min HRT, [CBZ] = 25 mg/L, [H₂O₂] = 500 mg/L[7][8]

Experimental Protocols for this compound Degradation

For research purposes, the following are summaries of experimental protocols for two common AOPs used to degrade this compound.

1. TiO₂-Assisted Photocatalysis

  • Objective: To degrade this compound in an aqueous solution using a TiO₂ photocatalyst and UV irradiation.

  • Materials:

    • This compound stock solution

    • Degussa P25 TiO₂ photocatalyst

    • Photoreactor with a UV lamp

    • Magnetic stirrer

    • Air bubbling system

  • Procedure:

    • Prepare a spiked aqueous solution of this compound at the desired concentration (e.g., 8.75 mg/L).[9]

    • Add the TiO₂ photocatalyst to the solution (e.g., 500 mg/L).[9]

    • In the dark, bubble the suspension with air for 30 minutes while stirring to ensure adsorption/desorption equilibrium.[9]

    • Irradiate the suspension with a UV lamp for a specified time (e.g., 45 minutes) while maintaining continuous stirring and air bubbling.[9]

    • Periodically collect samples, filter out the TiO₂ catalyst, and analyze the this compound concentration using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).

2. Photo-Fenton Process

  • Objective: To degrade this compound in an aqueous solution using the photo-Fenton reaction (Fe²⁺ + H₂O₂ + UV).

  • Materials:

    • This compound stock solution

    • Ferrous sulfate (B86663) (FeSO₄) or another Fe²⁺ source

    • Hydrogen peroxide (H₂O₂)

    • Sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH) for pH adjustment

    • UV photoreactor

  • Procedure:

    • Prepare an aqueous solution of this compound at the desired concentration (e.g., 50.0 mg/L).

    • Adjust the pH of the solution to 3.0 using sulfuric acid.[5]

    • Add the ferrous iron catalyst to the solution (e.g., 10.0 mg/L Fe²⁺).

    • Add hydrogen peroxide to the solution (e.g., 15.0 mM).

    • Irradiate the solution with a UV lamp for the desired reaction time (e.g., 30 minutes).[5]

    • Collect samples at different time intervals and quench the reaction (e.g., by adding sodium sulfite).

    • Analyze the concentration of this compound using an appropriate analytical technique.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

CarbamazepineDisposalWorkflow start This compound Waste Generated waste_determination Perform Hazardous Waste Determination start->waste_determination is_mixed Is the waste mixed with hazardous substances? waste_determination->is_mixed is_characteristic Does the pure waste exhibit hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)? is_mixed->is_characteristic No hazardous_waste Manage as RCRA Hazardous Waste is_mixed->hazardous_waste Yes is_characteristic->hazardous_waste Yes non_hazardous_waste Manage as Non-Hazardous Pharmaceutical Waste is_characteristic->non_hazardous_waste No consult_ehs Consult Institutional EHS for guidance is_characteristic->consult_ehs Uncertain dispose_hazardous Dispose through approved hazardous waste vendor hazardous_waste->dispose_hazardous dispose_non_hazardous Dispose through approved non-hazardous waste vendor non_hazardous_waste->dispose_non_hazardous consult_ehs->waste_determination

This compound Waste Disposal Decision Workflow

References

Essential Safety and Logistical Information for Handling Carbamazepine

Author: BenchChem Technical Support Team. Date: December 2025

Carbamazepine is a pharmaceutical compound that requires careful handling due to its potential health hazards. This guide provides essential, step-by-step safety and logistical information for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Hazard Identification

This compound is classified as a hazardous drug.[1][2][3] Key hazards associated with this compound include:

  • Harmful if swallowed [4][5][6][7]

  • May cause an allergic skin reaction [4][5][6][7]

  • May cause allergy or asthma symptoms or breathing difficulties if inhaled [4][5][6][7]

  • Suspected of damaging the unborn child [8]

Due to these hazards, adherence to strict safety protocols and the use of appropriate personal protective equipment (PPE) are mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is critical to minimize exposure risk. The following recommendations are based on safety data sheets and guidelines for handling hazardous drugs.

1. Gloves: Wear suitable chemical-resistant gloves that comply with standard EN374 or US F739.[8][9] The suitability and durability of the glove material depend on the frequency and duration of contact.[9] It is crucial to remove gloves carefully to avoid skin contact.[9]

2. Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.[8][10] This is essential to prevent eye contact with this compound powder or solutions.

3. Respiratory Protection: In case of inadequate ventilation or when handling the powder form where dust generation is possible, wear a NIOSH-approved particulate respirator.[4][5][6][9] Engineering controls such as fume hoods are the preferred method for controlling airborne contaminants.[6][9]

4. Protective Clothing: Wear a lab coat, gown, or other protective clothing to prevent skin exposure.[4][8][9][10] Contaminated clothing should be removed immediately and washed before reuse.[4][6]

PPE Recommendations for Handling this compound

Activity Required Personal Protective Equipment
Handling Intact Tablets/Capsules Chemical-resistant gloves, Lab coat
Cutting or Crushing Tablets Double gloves, Gown, Eye/face protection, Particulate respirator (if not in a ventilated enclosure)
Handling this compound Powder (e.g., weighing, compounding) Double gloves, Gown, Eye/face protection, Particulate respirator within a ventilated enclosure (fume hood)
Handling Solutions Containing this compound Chemical-resistant gloves, Lab coat, Eye/face protection
Cleaning Spills Double gloves, Gown, Eye/face protection, Particulate respirator, Protective booties (for large spills)

Experimental Protocols

Specific experimental protocols for testing the efficacy of different types of PPE against this compound were not detailed in the provided search results. It is recommended to consult the PPE manufacturer's specific data on chemical resistance and breakthrough times for this compound or similar chemical compounds.

PPE Selection Workflow

PPE_Selection_Workflow This compound Handling: PPE Selection Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_controls Engineering & Work Practices start Start: Handling this compound task Assess Task: - Formulation (solid, liquid) - Quantity - Potential for dust/aerosol generation start->task spill_risk Is there a risk of spills or splashes? task->spill_risk gloves Wear Chemical-Resistant Gloves (e.g., Nitrile) clothing Wear Protective Clothing (Lab Coat/Gown) gloves->clothing eye_protection Wear Eye Protection (Safety Glasses/Goggles) ventilation Is there adequate ventilation? (e.g., Fume Hood) eye_protection->ventilation end end clothing->end Proceed with Task Safely respirator Wear Respiratory Protection (NIOSH-approved respirator) respirator->gloves ventilation->gloves Yes ventilation->respirator No spill_risk->eye_protection Yes spill_risk->ventilation No

Caption: Workflow for selecting appropriate PPE when handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Avoid all personal contact, including inhalation of dust.[9]

  • Use in a well-ventilated area. Local exhaust ventilation is recommended where dust or aerosols may be generated.[6][9]

  • Minimize dust generation and accumulation.[4]

  • Wash hands thoroughly after handling.[4][6]

  • Do not eat, drink, or smoke in areas where this compound is handled.[4][8]

Spill Management:

  • In case of a spill, immediately evacuate the area.

  • Wear appropriate PPE, including respiratory protection, before cleaning the spill.[9]

  • For minor spills, use dry clean-up procedures to avoid generating dust. Dampen with water before sweeping.[9]

  • Collect the spilled material in a suitable container for disposal.[9][10]

  • Clean the spill area thoroughly with a suitable detergent or solvent.[11]

Disposal Plan:

  • All waste containing this compound must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.[9]

  • Segregate cytotoxic waste into specifically labeled, sealed containers.[12]

  • Do not dispose of this compound down the drain, as this leads to environmental contamination.[13]

  • Puncture empty containers to prevent reuse before disposal.[9]

  • Consult with your institution's environmental health and safety department for specific disposal procedures.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbamazepine
Reactant of Route 2
Reactant of Route 2
Carbamazepine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.